molecular formula C26H25NO5 B613472 Fmoc-O-ethyl-D-tyrosine CAS No. 162502-65-0

Fmoc-O-ethyl-D-tyrosine

Número de catálogo: B613472
Número CAS: 162502-65-0
Peso molecular: 431.49
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-O-ethyl-D-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUVROJKPSLLU-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673992
Record name O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162502-65-0
Record name O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162502-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Tyr(Et)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Modified Tyrosine Derivatives in Peptide Science

In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a cornerstone of innovation, enabling the development of peptides with enhanced stability, novel biological activity, and tailored pharmacokinetic profiles. Among these, derivatives of tyrosine are of particular interest due to the versatile role of the phenolic side chain in molecular recognition and biological signaling. This guide provides a comprehensive technical overview of O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine, commonly known as Fmoc-D-Tyr(Et)-OH. Its CAS number is 162502-65-0 .[1][2][3]

This document, intended for researchers and professionals in peptide chemistry and drug development, will delve into the core chemical properties of Fmoc-D-Tyr(Et)-OH, its synthesis, and its strategic application in solid-phase peptide synthesis (SPPS). We will explore the rationale behind the use of the ethyl ether protecting group, provide detailed, field-proven protocols for its use, and outline rigorous quality control standards.

Core Physicochemical and Structural Properties

Fmoc-D-Tyr(Et)-OH is a high-purity, crystalline solid, typically appearing as a white to off-white powder.[2][4] The defining structural features are the base-labile Fmoc protecting group on the α-amino group of the D-tyrosine enantiomer and a stable ethyl ether linkage on the phenolic side chain. This D-configuration is significant for designing peptides with increased resistance to enzymatic degradation.

A summary of its key physicochemical properties is presented below. It is important to note that some values are predicted and may have slight variations between batches.

PropertyValue
CAS Number 162502-65-0
Molecular Formula C₂₆H₂₅NO₅
Molecular Weight 431.48 g/mol [2]
Appearance White to off-white solid[2][4]
Predicted Boiling Point 654.3 ± 55.0 °C[2]
Predicted Density 1.254 ± 0.06 g/cm³[2]
Predicted pKa 2.96 ± 0.10[2]
Storage Temperature 2-8°C, sealed in a dry environment[2]

The Rationale for O-Ethyl Protection in Tyrosine Derivatives

The selection of a side-chain protecting group for tyrosine is a critical decision in peptide synthesis strategy. While the tert-butyl (tBu) ether is common, the ethyl (Et) ether of Fmoc-D-Tyr(Et)-OH offers distinct advantages that justify its use in specific applications.

The primary function of any protecting group on the tyrosine hydroxyl is to prevent unwanted O-acylation during the coupling of subsequent amino acids. The ethyl ether provides robust protection against this side reaction. The choice of an ethyl group over a more labile group like tBu is often driven by the need for enhanced stability under certain acidic conditions that might be encountered during synthesis, particularly in complex fragment condensation strategies.

Furthermore, the ethyl ether modification is permanent under standard Fmoc-SPPS conditions and final cleavage with trifluoroacetic acid (TFA). This means the ethyl group remains on the tyrosine side chain in the final peptide. This modification can be strategically employed to:

  • Modulate Receptor Binding: The presence of the ethyl group can alter the hydrogen-bonding capacity and steric profile of the tyrosine side chain, potentially leading to altered affinity and selectivity for biological targets.[1]

  • Enhance Lipophilicity: The ethyl group increases the local lipophilicity of the peptide, which can influence its solubility, membrane permeability, and overall pharmacokinetic properties.[5]

  • Improve Metabolic Stability: By masking the phenolic hydroxyl group, the ethyl ether can prevent metabolic modifications such as phosphorylation or sulfation at that position, thereby increasing the in vivo half-life of the peptide.

Synthesis of Fmoc-D-Tyr(Et)-OH: A Representative Pathway

The synthesis of Fmoc-D-Tyr(Et)-OH involves a multi-step process that begins with the selective protection of the functional groups of D-tyrosine. A general and illustrative synthetic route is outlined below. This process ensures the correct stereochemistry and high purity required for peptide synthesis.

cluster_0 Step 1: O-Alkylation cluster_1 Step 2: N-Terminal Fmoc Protection cluster_2 Step 3: Purification A D-Tyrosine B D-Tyr(Et)-OH A->B  Ethylating Agent (e.g., Ethyl Iodide)  Base (e.g., NaH) in DMF C Fmoc-D-Tyr(Et)-OH B->C  Fmoc-OSu or Fmoc-Cl  Base (e.g., NaHCO₃) in Dioxane/Water D Purified Fmoc-D-Tyr(Et)-OH C->D  Crystallization Resin Resin-Bound Peptide (Free N-terminus) Coupling Activated Fmoc-D-Tyr(Et)-OH Resin->Coupling Coupling Reaction Deprotection Fmoc-D-Tyr(Et)-Peptide-Resin (Fmoc Protected) Wash1 Wash (DMF) Deprotection->Wash1 1. 20% Piperidine in DMF 2. Drain Wash2 Wash (DMF) Wash1->Wash2 NextCycle Ready for Next Cycle (Free N-terminus) Wash2->NextCycle

The iterative cycle for incorporating a Fmoc-D-Tyr(Et)-OH residue in SPPS.
Experimental Protocol: Incorporation of Fmoc-D-Tyr(Et)-OH

This protocol describes a standard manual procedure for coupling Fmoc-D-Tyr(Et)-OH on a 0.1 mmol scale.

1. Resin Preparation and Fmoc Deprotection:

  • Place the peptide-resin with a free N-terminal amine in a fritted reaction vessel. If starting from an Fmoc-protected resin, proceed with deprotection.

  • Add a solution of 20% piperidine in N,N-dimethylformamide (DMF) to the resin.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Activation and Coupling:

Causality: The carboxylic acid of Fmoc-D-Tyr(Et)-OH must be activated to a more reactive species to facilitate nucleophilic attack by the free amine on the resin. The choice of coupling reagent can influence efficiency and minimize side reactions like racemization. HCTU is a highly efficient and commonly used coupling reagent.

  • In a separate vessel, dissolve Fmoc-D-Tyr(Et)-OH (0.4 mmol, 4 equivalents) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HCTU) (0.39 mmol, 3.9 equivalents) in a minimal volume of DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

  • If the Kaiser test is positive, a second coupling may be necessary.

3. Washing:

  • After a negative Kaiser test, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally methanol (3 times) to remove excess reagents and byproducts.

  • Dry the resin under vacuum. The resin is now ready for the next deprotection and coupling cycle.

4. Final Cleavage and Deprotection:

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously. The ethyl ether on the tyrosine side chain will remain intact during this process.

  • Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during cleavage.

  • Add the cleavage cocktail to the dried resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Quality Control and Analytical Characterization

Ensuring the purity and identity of Fmoc-D-Tyr(Et)-OH is paramount for the successful synthesis of high-quality peptides. Rigorous quality control should be in place for incoming starting materials.

Analytical TechniqueParameterTypical SpecificationRationale
Reverse-Phase HPLC Chemical Purity≥ 98.0% [1][2]Ensures the absence of process-related impurities that could lead to side products in the final peptide.
Chiral HPLC Enantiomeric Purity≥ 99.5% D-isomerGuarantees the stereochemical integrity of the incorporated amino acid.
¹H NMR Structural ConfirmationSpectrum conforms to the expected structure [6]Confirms the chemical identity and the presence of all structural components, including the Fmoc, ethyl, and tyrosine moieties.
Mass Spectrometry (ESI-MS) Molecular Weight[M-H]⁻ at m/z 430.5 or [M+H]⁺ at m/z 432.5Confirms the correct molecular weight of the compound.

Common impurities in Fmoc-amino acids can include free amino acids (leading to double insertions), dipeptides (leading to insertions of an extra residue), and β-alanyl impurities. [7]Reputable suppliers will provide a Certificate of Analysis detailing the purity and impurity profile of the specific batch.

Conclusion

Fmoc-D-Tyr(Et)-OH is a valuable and specialized building block for advanced peptide synthesis. Its D-configuration provides inherent resistance to proteolysis, while the permanent ethyl ether on the tyrosine side chain offers a strategic tool for modulating the biological and pharmacokinetic properties of the final peptide. A thorough understanding of its chemical properties, the rationale for its use, and the application of robust, validated protocols are essential for its successful incorporation into complex peptide targets. By adhering to the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively leverage Fmoc-D-Tyr(Et)-OH to advance the frontiers of peptide-based therapeutics and research.

References

  • Innovations in Peptide Synthesis: The Role of Fmoc-D-Tyr(Et)-OH. (2025, September 12). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fmoc-D-Tyr(tBu)-OH ≥98.0% (HPLC). Sigma-Aldrich.
  • Wester, H. J., et al. (2025, August 10). Synthesis and Radiopharmacology of O-(2-(18F)fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine.
  • Fmoc-L-Tyr(Et)-OH [119894-20-1]. AAPPTEC.
  • Fmoc-Tyr(tBu)-OH synthesis. ChemicalBook.
  • Fmoc-D-Tyr(4-Et)-OH(162502-65-0) 1H NMR. ChemicalBook.
  • Fmoc-D-Tyr(4-Et)-OH | 162502-65-0. (2025, July 16). ChemicalBook.
  • Wester, H. J., et al. (1999). Synthesis and Radiopharmacology of O-(2-[18F]fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine, 40(1), 205-212.
  • The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Fmoc-D-Tyr(tBu)-OH Novabiochem. Sigma-Aldrich.
  • Hamacher, K., & Coenen, H. H. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method.
  • Supporting Information. ScienceOpen.
  • The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide. Benchchem.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.
  • Fmoc-O-ethyl-L-tyrosine, min 98%, 1 gram. CP Lab Safety.
  • Fmoc-Tyr(tBu)-OH. CEM Corporation.
  • Fmoc-D-Tyr(Et)-OH. Bachem Products.
  • Fmoc-Tyr(Et)-OH. Bachem Products.
  • Fmoc-D-Tyr(Et)-OH | 162502-65-0. Sigma-Aldrich.
  • Fmoc-D-Tyr(4-Et)-OH. ChemicalBook.
  • Fmoc-D-Tyr(Et)-OH. T&W GROUP.
  • Tarbell, D. S., & Harnish, D. P. (1951). The Cleavage of Ethers. Chemical Reviews, 49(1), 1-100.
  • Fmoc-D-Tyr(Et)-OH | Cas# 162502-65-0. GlpBio.
  • Hasan, T., et al. (2013). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society, 135(4), 1433-1444.
  • Protective Groups. Organic Chemistry Portal.
  • Fmoc-D-Tyr(4-Et)-OH - Modified Amino Acid Building Block. APExBIO.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Al-Blewi, F. F., et al. (2020). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Chemical Biology, 1(4), 264-280.
  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.
  • Side-chain protecting groups in Fmoc-based SPPS. ResearchGate.
  • Barlos, K., & Gatos, D. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Ether cleavage. Wikipedia.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
  • Fmoc-D-Tyr(Me)-OH AldrichCPR. Sigma-Aldrich.
  • O-(2-[18F]Fluoroethyl)-L-tyrosine. (2005, September 15). Molecular Imaging and Contrast Agent Database (MICAD).
  • Pauleit, D., et al. (2004, March 1). Comparison of O-(2-18F-Fluoroethyl)-l-Tyrosine PET and 3-123I-Iodo-α-Methyl-l-Tyrosine SPECT in Brain Tumors. Journal of Nuclear Medicine, 45(3), 374-381.
  • Fmoc-Tyr-OH | Amino Acid Derivative. MedChemExpress.
  • Fmoc-Tyr(tBu)-OH ≥98.0% (HPLC). Sigma-Aldrich.

Sources

An In-depth Technical Guide to Fmoc-p-ethoxy-D-phenylalanine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-4-ethoxy-D-phenylalanine (Fmoc-p-ethoxy-D-phenylalanine), a specialized amino acid derivative for advanced peptide synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, a robust synthesis protocol, and its strategic application in solid-phase peptide synthesis (SPPS), with a focus on the rationale behind its use for modulating peptide properties.

Introduction: The Strategic Value of Modified D-Amino Acids

In the landscape of peptide therapeutics, the incorporation of non-canonical amino acids is a cornerstone strategy for overcoming the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Fmoc-p-ethoxy-D-phenylalanine is a synthetic building block designed to impart specific, desirable characteristics to a peptide sequence.

The presence of the D-enantiomer is fundamentally significant. Peptides constructed from L-amino acids are readily recognized and degraded by endogenous proteases, leading to short in-vivo half-lives. The incorporation of a D-amino acid at a strategic position sterically hinders protease recognition, significantly enhancing the peptide's resistance to enzymatic degradation. Furthermore, the para-ethoxy group on the phenyl ring modifies the side chain's hydrophobicity and steric bulk compared to natural phenylalanine or tyrosine, offering a tool to fine-tune peptide folding, stability, and receptor-binding interactions.[1][2][3]

This guide will provide the foundational knowledge and practical protocols necessary for the effective utilization of this unique reagent.

Molecular Structure and Physicochemical Properties

The core structure of Fmoc-p-ethoxy-D-phenylalanine consists of a D-phenylalanine backbone where the α-amino group is protected by a base-labile Fmoc group, and the phenyl ring is substituted at the para (4-position) with an ethoxy (-O-CH₂CH₃) group.

Chemical structure of Fmoc-p-ethoxy-D-phenylalanine (Note: An illustrative placeholder image is used. The actual chemical structure is as described.)

Table 1: Physicochemical Properties of Fmoc-p-ethoxy-D-phenylalanine

PropertyValue / DescriptionRationale / Source
IUPAC Name (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(4-ethoxyphenyl)propanoic acidNomenclature Standard
Molecular Formula C₂₆H₂₅NO₅Calculated
Molecular Weight 431.48 g/mol Calculated
CAS Number Not readily available in public databases.Database Search
Appearance White to off-white crystalline powder.Inferred from similar compounds.[4][5]
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.Inferred from similar compounds.[6]
Fmoc Group Base-labile protecting group, removed by piperidine.[7][8]Standard SPPS Chemistry.[9][10]
p-Ethoxy Group A moderately hydrophobic, electron-donating group.Chemical Principles

Synthesis and Characterization

The synthesis of Fmoc-p-ethoxy-D-phenylalanine is typically a two-stage process: first, the preparation of the core amino acid, 4-ethoxy-D-phenylalanine, followed by the protection of its α-amino group with Fmoc.

Synthesis of 4-ethoxy-D-phenylalanine

The most direct route starts from the commercially available D-Tyrosine (4-hydroxy-D-phenylalanine). The synthesis proceeds via a Williamson ether synthesis, where the phenolic hydroxyl group is alkylated.

Protocol: Synthesis of 4-ethoxy-D-phenylalanine from D-Tyrosine

  • Dissolution & Basification: Dissolve D-Tyrosine (1 equivalent) in an aqueous solution of sodium hydroxide (approx. 2.5 equivalents) with stirring.

  • Alkylation: Add ethyl iodide or diethyl sulfate (approx. 1.5 equivalents) to the solution. Heat the reaction mixture gently (e.g., 40-50°C) and stir for several hours until the reaction is complete (monitor by TLC).

  • Neutralization & Isolation: Cool the reaction mixture and carefully neutralize with a dilute acid (e.g., acetic acid or HCl) to a pH of ~6. The product, 4-ethoxy-D-phenylalanine, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for higher purity.

Fmoc Protection

The final step is the N-terminal protection of the synthesized amino acid using a standard Schotten-Baumann reaction.[7][11]

Protocol: Fmoc Protection of 4-ethoxy-D-phenylalanine

  • Dissolution: Dissolve 4-ethoxy-D-phenylalanine (1 equivalent) in a 10% aqueous sodium carbonate solution. A co-solvent system, such as a 1:1 mixture of 1,4-dioxane and water, is commonly used to ensure all reactants remain in solution.[7]

  • Reagent Addition: In a separate flask, dissolve N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (approx. 1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled (ice bath) amino acid solution over 30-60 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring overnight (8-12 hours).

  • Work-up & Precipitation: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts. Cool the remaining aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl. The desired Fmoc-p-ethoxy-D-phenylalanine will precipitate as a white solid.[7]

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

G cluster_0 Stage 1: Core Amino Acid Synthesis cluster_1 Stage 2: Fmoc Protection D_Tyr D-Tyrosine Alkylation Williamson Ether Synthesis (NaOH, Et-I) D_Tyr->Alkylation p_Ethoxy_D_Phe 4-ethoxy-D-phenylalanine Alkylation->p_Ethoxy_D_Phe Protection Schotten-Baumann Reaction (Na₂CO₃, Dioxane/H₂O) p_Ethoxy_D_Phe->Protection Fmoc_OSu Fmoc-OSu Fmoc_OSu->Protection Final_Product Fmoc-p-ethoxy-D-phenylalanine Protection->Final_Product

Caption: General synthesis pathway for Fmoc-p-ethoxy-D-phenylalanine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-p-ethoxy-D-phenylalanine is employed as a standard building block in Fmoc-based SPPS.[9][10] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Key Considerations:

  • Orthogonal Protection: The Fmoc group is stable to the acidic conditions used to cleave side-chain protecting groups (e.g., Boc, tBu) and the final peptide from the resin (e.g., using TFA). This orthogonality is the foundation of Fmoc SPPS chemistry.[7]

  • Coupling: The carboxylic acid of Fmoc-p-ethoxy-D-phenylalanine must be activated to facilitate amide bond formation. Standard activating agents such as HBTU, HATU, or DIC/Oxyma are effective.

  • Deprotection: The Fmoc group is efficiently removed using a ~20% solution of piperidine in DMF, liberating the N-terminal amine for the next coupling cycle.[12]

Detailed Protocol: Manual SPPS Coupling Cycle

This protocol describes a single coupling cycle for incorporating Fmoc-p-ethoxy-D-phenylalanine onto a resin with a free amine.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin, for a C-terminal amide) in DMF for 30-60 minutes in a reaction vessel.

    • If starting a new peptide, perform an initial Fmoc deprotection on the pre-loaded resin: Add 20% piperidine in DMF, agitate for 5 minutes, drain. Repeat with fresh solution for 15-20 minutes.

    • Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (intense blue beads) will confirm the presence of the free primary amine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-p-ethoxy-D-phenylalanine (3 equivalents relative to resin loading capacity).

    • Add a suitable coupling reagent like HBTU (2.9 equivalents) and dissolve in DMF.

    • Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate the reaction mixture (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • After the coupling period, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the successful consumption of all free amines and completion of the coupling reaction.

    • If the test is positive, the coupling step may be repeated.

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

SPPS Workflow Diagram

spss_workflow start Start: Resin with Free Amine (Positive Kaiser Test) coupling Coupling Reaction start->coupling deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1 Wash (DMF) deprotection->wash1 activation Activate Amino Acid (Fmoc-AA, HBTU, DIPEA in DMF) wash1->coupling activation->coupling wash2 Wash (DMF) coupling->wash2 end End: Resin with Elongated Peptide (Negative Kaiser Test) wash2->end next_cycle Proceed to Next Cycle end->next_cycle next_cycle->deprotection Deprotect for next AA

Caption: Standard workflow for a single amino acid coupling cycle in Fmoc SPPS.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Fmoc-p-ethoxy-D-phenylalanine is not widely available, standard precautions for handling similar fine chemicals should be observed:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and dark place, tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is recommended.

Conclusion

Fmoc-p-ethoxy-D-phenylalanine is a valuable, albeit specialized, tool for peptide chemists and drug developers. Its utility stems from the combined benefits of the D-configuration, which confers proteolytic resistance, and the para-ethoxy side chain, which allows for the modulation of hydrophobicity and steric interactions. By understanding its synthesis and applying robust SPPS protocols, researchers can leverage this building block to create novel peptides with enhanced stability and potentially improved biological activity, accelerating the development of next-generation peptide-based therapeutics.

References

  • Vulcanchem. Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine.
  • Chem-Impex. Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine.
  • Aralez Bio eStore. Fmoc-4-methoxy-D-phenylalanine.
  • Advanced ChemBlocks. Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine.
  • BLDpharm. 1013883-02-7|Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine.
  • PubChem. Fmoc-4-(2-(boc-amino)ethoxy)-L-phenylalanine.
  • ACS Publications. From Unprintable Peptidic Gel to Unstoppable: Transforming Diphenylalanine Peptide (Fmoc-FF) Nanowires and Cellulose Nanofibrils into a High-Performance Biobased Gel for 3D Printing.
  • Chem-Impex. Fmoc-4-methyl-L-phenylalanine.
  • American Elements. Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine.
  • Peptide Synthesis and Application Resource. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • BenchChem. Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions.
  • BenchChem. A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis.
  • BenchChem. Fmoc-Phe(4-F)-OH synthesis and structural formula.
  • Asian Journal of Chemistry. Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine.
  • Peptide Machines, Inc. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
  • Chem-Impex. Fmoc-p-phenyl-D-Phenylalanine.
  • Chem-Impex. Fmoc-3,4-dimethoxy-D-phenylalanine.
  • Aapptec Peptides. Fmoc-Phe(4-Me)-OH [199006-54-7].
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Fmoc-D-Phe-OH: A Deep Dive into its Properties and Synthesis.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • SpringerLink. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

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A Comprehensive Technical Guide to Fmoc-O-ethyl-D-tyrosine (Fmoc-D-Tyr(Et)-OH): Properties, Application, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Fmoc-O-ethyl-D-tyrosine, a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight, and extend into its strategic application in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols, and robust analytical characterization methods.

Section 1: Fundamental Physicochemical Characteristics

This compound, systematically named O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine, is a non-canonical amino acid derivative.[1] Its structure is defined by three key components: the D-tyrosine core, a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amine, and a stable ethyl ether group protecting the side-chain's phenolic hydroxyl.[2][3] This strategic combination of protecting groups makes it an invaluable reagent in modern peptide chemistry.[4]

Key Properties Overview

A summary of the essential quantitative and qualitative data for Fmoc-D-Tyr(Et)-OH is presented below for rapid reference.

PropertyValueSource(s)
Molecular Formula C₂₆H₂₅NO₅[2][5]
Average Molecular Weight 431.47 g/mol [2][3]
Monoisotopic Molecular Weight 431.1733 g/mol [5]
CAS Number 162502-65-0[2][6][7]
Appearance White to off-white powder[2][8]
Purity (Typical) ≥98% (HPLC)[2][4]
Melting Point 135-145 °C[2]
Storage Conditions 0-8 °C[2]
Chemical Structure

The structural arrangement of Fmoc-D-Tyr(Et)-OH is crucial to its function. The bulky Fmoc group sterically hinders unwanted reactions at the N-terminus, while the ethyl group on the side chain prevents interference from the otherwise reactive hydroxyl group.

Caption: Chemical structure of this compound.

Section 2: Rationale and Application in Peptide Synthesis

Fmoc-D-Tyr(Et)-OH is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), a technique revolutionized by the introduction of the base-labile Fmoc protecting group.[9] Its utility stems from the principle of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[10]

The Role of Protecting Groups
  • N-α-Fmoc Group: This group is stable to the acidic conditions often used to cleave the finished peptide from its solid support. However, it is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[11][12] This lability under basic conditions is the central tenet of Fmoc-based SPPS.[13]

  • O-Ethyl (Et) Side-Chain Protection: The phenolic hydroxyl of tyrosine is nucleophilic and would otherwise be susceptible to unwanted acylation during coupling steps. The ethyl ether linkage is robust and stable to both the basic conditions of Fmoc deprotection and the strongly acidic conditions (e.g., Trifluoroacetic acid, TFA) used for final peptide cleavage and global deprotection.[4] This classifies it as a "permanent" protecting group within the context of a standard Fmoc-SPPS workflow, ensuring the integrity of the tyrosine side chain until the final step. This contrasts with acid-labile side-chain protecting groups like tert-butyl (tBu), which would be prematurely removed during cleavage from certain acid-sensitive resins.[9][14]

The incorporation of a D-amino acid, such as D-tyrosine, is a common strategy in drug development to increase the proteolytic stability of peptides, thereby enhancing their in-vivo half-life and therapeutic potential.[2]

Section 3: Core Experimental Workflows

The synthesis of a peptide is a cyclical process involving the sequential deprotection of the N-terminal Fmoc group, followed by the coupling of the next amino acid in the sequence.[9]

SPPS_Workflow start Resin-Bound Peptide (N-terminally Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-D-Tyr(Et)-OH + HBTU/DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Elongated Peptide (Ready for next cycle) wash2->end_cycle end_cycle->deprotection Repeat for next amino acid

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol: Fmoc Deprotection

This protocol describes the standard procedure for removing the N-terminal Fmoc group from a resin-bound peptide. The mechanism involves a β-elimination reaction initiated by the piperidine base.[11]

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.[15][16]

  • DMF, peptide synthesis grade

  • Reaction vessel suitable for SPPS

Procedure:

  • Resin Swelling: If starting dry, swell the peptide-resin in DMF for 15-30 minutes. Drain the solvent.

  • Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate gently for 1-3 minutes.[11][15] Drain the solution.

  • Main Deprotection: Add a fresh portion of the deprotection solution to the resin. Agitate for 10-20 minutes at room temperature.[11]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 cycles) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[11] The resin is now ready for the subsequent coupling step.

Self-Validation: The completion of the deprotection can be monitored qualitatively using a colorimetric test (e.g., Kaiser test) or quantitatively by UV-spectrophotometry of the drained solution, which contains the dibenzofulvene-piperidine adduct with a strong UV absorbance.[11][16]

Protocol: Amino Acid Coupling

This protocol details the activation and coupling of Fmoc-D-Tyr(Et)-OH to the newly deprotected N-terminal amine of the peptide-resin using the efficient aminium-based reagent HBTU.[17]

Materials:

  • Deprotected peptide-resin

  • Fmoc-D-Tyr(Et)-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF, peptide synthesis grade

Procedure:

  • Prepare Activation Solution: In a separate vial, dissolve Fmoc-D-Tyr(Et)-OH (3-5 equivalents relative to resin substitution) and HBTU (2.9-4.9 equivalents) in DMF.[17]

  • Activate Amino Acid: Add DIEA (6-10 equivalents) to the mixture.[17] Vortex briefly. The solution may change color, indicating activation. This pre-activation step should be brief (1-2 minutes) to minimize potential side reactions.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.[17] For sterically hindered couplings, this time may be extended.[18]

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts.

Self-Validation: The completion of the coupling reaction is confirmed when a sample of the resin gives a negative result with the Kaiser test (or an alternative ninhydrin-based test), indicating the absence of free primary amines.[18]

Section 4: Analytical Characterization

Rigorous analytical verification is paramount to confirm the identity, purity, and structural integrity of both the Fmoc-D-Tyr(Et)-OH starting material and the final synthesized peptide.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of the amino acid derivative and the final peptide.[2] A typical method involves a C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA.[17]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. For Fmoc-D-Tyr(Et)-OH, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z value corresponding to approximately 432.48.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine quality control, ¹H and ¹³C NMR provide definitive structural confirmation of the starting material by showing characteristic signals for the aromatic protons of the fluorenyl and tyrosine rings, the ethyl group, and the chiral centers.

Section 5: Safety, Handling, and Storage

While not classified as a hazardous substance under GHS, standard laboratory safety protocols should be observed when handling Fmoc-D-Tyr(Et)-OH.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19][20]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[19] Use in a well-ventilated area.

  • Storage: For maximum stability and to preserve its high purity, Fmoc-D-Tyr(Et)-OH should be stored in a tightly sealed container in a refrigerator at 0-8 °C.[2]

Conclusion

This compound is a highly specialized and enabling reagent for advanced peptide synthesis. Its precise molecular weight of 431.47 g/mol and unique trifunctional structure, managed by an elegant orthogonal protection scheme, allow for the reliable incorporation of a stabilized D-tyrosine residue into complex peptide chains.[2][4] A thorough understanding of its properties and the causality behind the associated deprotection and coupling protocols is essential for researchers aiming to synthesize high-purity, custom peptides for therapeutic, diagnostic, and fundamental scientific applications.[2][4][6]

References

  • Innovations in Peptide Synthesis: The Role of Fmoc-D-Tyr(Et)-OH. (2025, September 12). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Fmoc-D-Tyr(Et)-OH. (n.d.). T&W GROUP.
  • O Ethyl N Fmoc Tyrosine CAS No 162502-65-0 Fmoc D Tyr Et OH White Powder 98%. (n.d.). AK BIOTECH.
  • Fmoc-D-Tyr(Et)-OH | Cas# 162502-65-0. (n.d.). GlpBio.
  • N-Terminal Deprotection - Fmoc removal. (n.d.). AAPPTec.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec.
  • Aisar, FA, et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.
  • Coupling Reagents. (n.d.). ResearchGate.
  • Methods for Removing the Fmoc Group. (2025, August 10). ResearchGate.
  • Fmoc-O-ethyl-L-tyrosine, min 98%, 1 gram. (n.d.). CP Lab Safety.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Safety Data Sheet. (n.d.). AAPPTec.
  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. (n.d.). Molecules.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Novabiochem® Innovation. (n.d.). EMD Millipore.

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A Technical Guide to the Solubility of Fmoc-O-ethyl-D-tyrosine for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of Fmoc-O-ethyl-D-tyrosine, a critical building block in modern solid-phase peptide synthesis (SPPS) and pharmaceutical research. Understanding and optimizing the solubility of this derivative is paramount for achieving high-yield, high-purity synthesis of complex peptides.[1] Poor solubility can lead to significant challenges, including incomplete coupling reactions and aggregation of the peptide chain, ultimately compromising the final product.[2][3] This document offers a comprehensive overview of the physicochemical properties of this compound, factors governing its dissolution, a qualitative solubility profile, and a robust experimental protocol for empirical solubility determination.

Physicochemical Profile of this compound

This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl group of the tyrosine side chain is ethylated. This ethyl ether linkage enhances the hydrophobicity and stability of the side chain, making it a valuable component in the design of novel therapeutic peptides.[1][4]

PropertyValueReference
CAS Number 162502-65-0[1][5]
Molecular Formula C₂₆H₂₅NO₅[1][5]
Molecular Weight 431.47 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 135 - 145 °C[1]
Optical Rotation [a]D²⁰ = +24 ± 2º (c=1 in DMF)[1]

The structure of this compound is inherently amphipathic. The large, aromatic Fmoc group is highly nonpolar, while the carboxylic acid function provides a site for polar interactions. The O-ethylated tyrosine side chain contributes further to the compound's hydrophobic character.

Caption: Molecular structure of this compound.

Core Factors Influencing Solubility

The solubility of any Fmoc-protected amino acid is a delicate balance of intermolecular forces between the solute and the solvent.[6] For this compound, the key determinants are:

  • Amino Acid Side Chain: The primary factor is the physicochemical nature of the side chain.[2] The ethylation of the tyrosine hydroxyl group removes a potential hydrogen bond donor, increasing the overall hydrophobicity of the molecule compared to its unprotected counterpart, Fmoc-D-Tyr-OH. This modification generally favors solubility in less polar organic solvents.

  • Fmoc Protecting Group: The large, planar, and aromatic Fmoc group is inherently hydrophobic and prone to aggregation via π-π stacking interactions.[7] This self-association can significantly reduce solubility, particularly in solvents that cannot effectively solvate the aromatic system.

  • Solvent System: The choice of solvent is the most critical experimental parameter.[2] Polar aprotic solvents are the standard in Fmoc-SPPS because they possess a high dielectric constant and are effective hydrogen bond acceptors, allowing them to solvate both the polar and nonpolar regions of the molecule.[8][9]

    • N,N-Dimethylformamide (DMF): The most common solvent in SPPS. It is an excellent solubilizing agent for a wide range of Fmoc-amino acids.[2][9] However, its quality is crucial, as degradation to dimethylamine can cause premature Fmoc deprotection.[6][9]

    • N-Methyl-2-pyrrolidone (NMP): Often exhibits higher solvating power than DMF, especially for hydrophobic and aggregation-prone sequences.[7][9]

    • Dimethyl Sulfoxide (DMSO): A very strong polar aprotic solvent, often used as a co-solvent to dissolve particularly difficult Fmoc-amino acids or peptides.[7][][11]

  • Temperature: Solubility is generally temperature-dependent. For sparingly soluble derivatives, gentle warming (e.g., to 30-40°C) can be an effective method to increase the dissolution rate and concentration.[6][7] However, prolonged heating should be avoided to prevent potential degradation.

Solubility Profile in Common Solvents

SolventTypeExpected SolubilityRationale / Citation
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Reported as soluble for the L-enantiomer, which has nearly identical physical properties.[] A strong solvent for many Fmoc-amino acids.[7]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh NMP has a high solvating power, often superior to DMF for hydrophobic compounds.[7][9]
N,N-Dimethylformamide (DMF) Polar AproticHigh The compound's optical rotation is measured in DMF, indicating good solubility.[1] DMF is the workhorse solvent for SPPS.[2]
Dichloromethane (DCM) Nonpolar AproticModerate to Low While used in SPPS, DCM is less polar than DMF or NMP and may be less effective at solvating the polar carboxylic acid group.[9]
Acetonitrile (ACN) Polar AproticModerate to Low Used to dissolve highly hydrophobic peptides, often in conjunction with other solvents or water.[11]
Methanol / Ethanol Polar ProticLow The large hydrophobic structure limits solubility in alcohols.
Aqueous Buffers (e.g., PBS) AqueousVery Low The compound is highly hydrophobic and lacks significant charge at neutral pH, making it practically insoluble in water.[12]

Note: This table is a guide. It is imperative for researchers to empirically determine solubility for their specific application and concentration requirements.[13]

Experimental Protocol for Solubility Determination

A reliable method for quantifying the solubility of this compound is through the preparation of a saturated solution followed by analysis via High-Performance Liquid Chromatography (HPLC).[6] This method is sensitive and provides accurate, quantitative results.

Materials:
  • This compound

  • Solvent of interest (e.g., peptide-synthesis-grade DMF)

  • Vials with screw caps

  • Thermostatic shaker

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance and volumetric flasks

  • HPLC system with a UV detector (e.g., monitoring at 265 nm for the Fmoc group)

  • Reversed-phase HPLC column (e.g., C18)

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 2 mL). "Excess" means undissolved solid should be clearly visible.

    • Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for 24 hours to ensure equilibrium is reached.[6]

  • Separation of Undissolved Solid:

    • Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.

    • Carefully draw the supernatant using a pipette and immediately filter it through a 0.22 µm syringe filter to remove any microscopic particles.[6] This filtered solution is the saturated stock.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations (e.g., ranging from 0.1 mg/mL to 5 mg/mL).

    • Inject these standards into the HPLC system and record the peak area for each concentration.

    • Generate a calibration curve by plotting peak area versus concentration. The curve should be linear with an R² value > 0.99.[6]

  • Quantitative Analysis of Saturated Solution:

    • Accurately dilute a known volume of the filtered saturated stock solution with the solvent to bring its concentration into the range of the calibration curve. A high dilution factor (e.g., 1:100 or 1:200) may be necessary.

    • Inject the diluted sample into the HPLC and determine its concentration by interpolating its peak area from the calibration curve.[6]

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • This final value represents the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mmol/L.

Caption: Experimental workflow for HPLC-based solubility determination.

Practical Implications & Troubleshooting

In the context of automated or manual SPPS, ensuring the complete dissolution of this compound in the delivery solvent is non-negotiable.

Issue: The derivative fails to dissolve completely in DMF at the required concentration.

Causality: This could be due to several factors: low-quality DMF containing water or amine impurities, high concentration requirements, or inherent aggregation tendencies of the sequence being synthesized.[6][7]

Caption: Troubleshooting logic for solubility issues in SPPS.

Recommended Actions:

  • Verify Solvent Quality: Always use fresh, high-purity, anhydrous DMF or NMP.[6]

  • Employ Co-solvents: If solubility in pure DMF is insufficient, adding a small percentage of a stronger solvent like DMSO can be highly effective.[7]

  • Consider an Alternative Primary Solvent: For particularly challenging syntheses involving hydrophobic residues, switching from DMF to NMP as the primary solvent can prevent on-resin aggregation and improve reaction outcomes.[7][9]

References

  • BenchChem. (n.d.). Solubility of Fmoc-protected amino acids.
  • BenchChem. (n.d.). Technical Support Center: Fmoc-Amino Acid Solubility.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • BOC Sciences. (n.d.). Fmoc-O-ethyl-L-tyrosine (CAS 119894-20-1).
  • Chem-Impex. (n.d.). This compound.
  • Chem-Impex. (n.d.). Fmoc-O-ethyl-L-tyrosine.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
  • Gao, W., et al. (2025). Comprehensive Solubility Analysis of Fmoc- l -Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Scribd. (n.d.). Peptide Solubility Guidelines: Tech Tip.
  • ResearchGate. (n.d.). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis.
  • CP Lab Safety. (n.d.). Fmoc-O-ethyl-L-tyrosine, min 98%, 1 gram.
  • Biosynth. (n.d.). Peptide Design Tips for Solubility, Stability and Scale Up.
  • MedChemExpress. (n.d.). Fmoc-D-Tyr(Me)-OH.
  • Bachem. (2021). Peptide solubility.
  • GenScript. (n.d.). G-PEPTIDE SOLUBILITY GUIDELINES.
  • He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. The Journal of Chemical Thermodynamics, 124, 123-132.

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Deconstructing the Certificate of Analysis: A Technical Guide to Fmoc-D-Tyr(Et)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Pass/Fail

In the exacting world of peptide synthesis, the quality of your starting materials is paramount. The Certificate of Analysis (CoA) for a critical building block like N-α-(9-Fluorenylmethoxycarbonyl)-O-ethyl-D-tyrosine (Fmoc-D-Tyr(Et)-OH) is more than a mere formality; it is a detailed testament to the compound's identity, purity, and suitability for its intended purpose. This guide, written from the perspective of a Senior Application Scientist, will deconstruct a typical CoA for Fmoc-D-Tyr(Et)-OH. We will not only examine the specifications but also delve into the scientific principles behind the analytical techniques, providing you with the expertise to critically evaluate this essential document and ensure the success of your peptide synthesis endeavors.

Fmoc-D-Tyr(Et)-OH is a crucial derivative for incorporating a protected D-tyrosine residue into a peptide chain, a common strategy to enhance proteolytic stability or to modulate biological activity. The ethyl ether protection of the phenolic hydroxyl group offers a distinct advantage over other protecting groups due to its stability under the basic conditions of Fmoc deprotection and its facile cleavage under strongly acidic conditions, typically during the final cleavage from the solid support.

This guide will navigate through the critical quality attributes of Fmoc-D-Tyr(Et)-OH, providing a comprehensive understanding of how each parameter on the CoA impacts the outcome of your synthesis.

The Anatomy of a Certificate of Analysis for Fmoc-D-Tyr(Et)-OH

A CoA for a high-quality peptide building block is a multi-faceted document. Here, we dissect the key sections and explain their significance.

Identification: Confirming the Molecular Identity

The first and most fundamental aspect of a CoA is to unequivocally confirm the identity of the material. This is achieved through a combination of spectroscopic and spectrometric techniques.

Table 1: Identification Methods for Fmoc-D-Tyr(Et)-OH

Analytical Technique Purpose Typical Specification
¹H Nuclear Magnetic Resonance (¹H NMR) Confirms the chemical structure by analyzing the chemical environment of each proton.The spectrum must be consistent with the structure of Fmoc-D-Tyr(Et)-OH.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the presence of key functional groups.The spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound.The measured molecular weight should correspond to the theoretical molecular weight of Fmoc-D-Tyr(Et)-OH (431.49 g/mol ).
  • FT-IR Spectroscopy: This method is excellent for rapidly confirming the presence of key functional groups. For Fmoc-D-Tyr(Et)-OH, we would look for characteristic stretches such as the N-H of the carbamate, the C=O of the carbamate and the carboxylic acid, the aromatic C=C bonds of the Fmoc and tyrosine moieties, and the C-O ether linkage. The O-H stretch of the carboxylic acid is typically a very broad signal[3][4][5][6][7].

  • Mass Spectrometry: This technique provides the molecular weight of the compound, offering a primary confirmation of its identity. Electrospray ionization (ESI) is a common method for analyzing these types of molecules. The fragmentation pattern can also provide structural information.

Experimental Protocol: ¹H NMR Analysis of Fmoc-Amino Acids

Objective: To confirm the chemical structure of the Fmoc-amino acid derivative.

Materials:

  • Fmoc-D-Tyr(Et)-OH sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the Fmoc-D-Tyr(Et)-OH sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling constants of the observed peaks and compare them to the expected values for the structure of Fmoc-D-Tyr(Et)-OH.

Purity Assessment: Quantifying the Desired Molecule

Purity is a critical parameter that directly impacts the efficiency of peptide synthesis and the purity of the final peptide. The CoA will typically specify purity as determined by High-Performance Liquid Chromatography (HPLC).

Table 2: Purity Specifications for Fmoc-D-Tyr(Et)-OH

Parameter Analytical Technique Typical Specification
Purity by HPLC Reversed-Phase HPLC (RP-HPLC) with UV detection≥ 99.0%
Enantiomeric Purity (D-isomer) Chiral HPLC with UV detection≥ 99.8% D-isomer
  • Chemical Purity (≥ 99.0%): Impurities in the Fmoc-amino acid can lead to several undesirable outcomes in peptide synthesis, including:

    • Truncated sequences: If an impurity reacts with the growing peptide chain, it can block further elongation.

    • Deletion sequences: If an impurity inhibits the coupling reaction, the intended amino acid will be missing from the final peptide.

    • Difficult purification: The presence of closely related impurities in the final crude peptide can significantly complicate the purification process. Common impurities in Fmoc-amino acid preparations can include free amino acids, dipeptides, and side-chain unprotected Fmoc-amino acids.

  • Enantiomeric Purity (≥ 99.8%): The stereochemical integrity of the amino acid is crucial for the biological activity of the final peptide. The presence of the incorrect enantiomer (L-isomer in this case) can lead to diastereomeric peptides that are difficult to separate and may have altered or even antagonistic biological effects[8][9]. Chiral HPLC is the most widely used and robust method for the enantioselective analysis of Fmoc-protected amino acids[8][9].

Experimental Protocol: Chiral HPLC for Enantiomeric Purity of Fmoc-Amino Acids

Objective: To determine the enantiomeric purity of the Fmoc-D-Tyr(Et)-OH sample.

Materials:

  • Fmoc-D-Tyr(Et)-OH sample

  • Racemic standard (Fmoc-DL-Tyr(Et)-OH)

  • HPLC-grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., polysaccharide-based like Lux Cellulose or CHIRALPAK)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the Fmoc-D-Tyr(Et)-OH sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of Fmoc-DL-Tyr(Et)-OH in the same manner to determine the retention times of both enantiomers and to calculate the resolution.

  • Chromatographic Conditions (Representative Method):

    • Mobile Phase: A mixture of acetonitrile and water with 0.1% TFA. The exact ratio should be optimized for the specific column and enantiomers, but a starting point could be 70:30 (v/v) Acetonitrile:Water + 0.1% TFA[8].

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to identify the retention times of the D- and L-enantiomers.

    • Inject the Fmoc-D-Tyr(Et)-OH sample.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation:

    • Enantiomeric Excess (% ee) = [ (Area of D-isomer - Area of L-isomer) / (Area of D-isomer + Area of L-isomer) ] x 100

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Fmoc-D-Tyr(Et)-OH Bulk Material Injection Inject Sample onto Chiral Column Sample->Injection 1 mg/mL solution Dissolution Dissolve in Acetonitrile/Methanol SampleSol SampleSol Racemic Prepare Racemic Standard (DL) Separation Isocratic Elution (ACN/H₂O/TFA) Injection->Separation Detection UV Detection (265 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Signal Output Integration Integrate Peak Areas (D and L enantiomers) Chromatogram->Integration Calculation Calculate Enantiomeric Purity (% ee) Integration->Calculation Report Certificate of Analysis (Enantiomeric Purity) Calculation->Report Final Result

Caption: Workflow for Chiral Purity Analysis by HPLC.

Physical and Chemical Properties

This section of the CoA provides data on the physical characteristics of the compound, which can be indicative of its purity and form.

Table 3: Physical and Chemical Properties of Fmoc-D-Tyr(Et)-OH

Parameter Method Typical Specification
Appearance Visual InspectionWhite to off-white powder
Solubility Visual InspectionSoluble in DMF and DMSO
Melting Point Capillary MethodReport value (e.g., 145-150 °C)
Specific Optical Rotation PolarimetryReport value (e.g., [α]²⁰_D = +15.0 ± 2.0°, c=1 in DMF)
  • Appearance: A deviation from the expected color could indicate the presence of impurities or degradation products.

  • Solubility: This information is crucial for preparing stock solutions for peptide synthesis.

  • Melting Point: A sharp melting point range is often indicative of high purity. A broad melting range can suggest the presence of impurities.

  • Specific Optical Rotation: This is a measure of the compound's ability to rotate plane-polarized light and is a key indicator of its stereochemical integrity. The sign and magnitude of the rotation are specific to the enantiomer.

Residual Components: What Else is in the Vial?

Even highly pure materials can contain residual amounts of water and solvents used during synthesis and purification. The CoA should provide limits for these components.

Table 4: Residual Components in Fmoc-D-Tyr(Et)-OH

Parameter Analytical Technique Typical Specification
Water Content Karl Fischer Titration≤ 1.0%
Loss on Drying Gravimetric Analysis≤ 1.0%
Residual Solvents Headspace Gas Chromatography (HS-GC)Complies with ICH Q3C guidelines
Elemental Analysis Combustion AnalysisC, H, N values within ±0.4% of theoretical values
  • Water Content: Excess water can hydrolyze activated amino acids during coupling, leading to lower yields. Karl Fischer titration is a highly specific and accurate method for determining water content[10][11][12].

  • Loss on Drying: This test measures the total amount of volatile matter, including water and residual solvents, that is removed upon heating[13][14][15][16][17].

  • Residual Solvents: Solvents used in the synthesis and purification of Fmoc-D-Tyr(Et)-OH must be controlled to levels that are not harmful to the synthesis process or the final product's intended use. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for acceptable limits of residual solvents in pharmaceuticals[14].

  • Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample. The results should be in close agreement with the theoretical values calculated from the molecular formula, providing further confirmation of the compound's purity and identity.

dot

Coa_Pyramid cluster_critical Critical Quality Attributes cluster_important Important Quality Attributes cluster_supportive Supportive Data Purity Purity (HPLC) - Chemical - Enantiomeric Identity Identity - ¹H NMR - FT-IR - Mass Spec Residuals Residuals - Water - Solvents Physical Physical Properties - Appearance - Melting Point Elemental Elemental Analysis Bottom Confirmatory Top Most Critical

Caption: Hierarchy of Quality Attributes on a CoA.

Conclusion: An Empowered Approach to Quality Assessment

The Certificate of Analysis for Fmoc-D-Tyr(Et)-OH is a rich source of information that, when properly understood, empowers researchers and drug development professionals to make informed decisions about the quality of their starting materials. By looking beyond the "pass" designation and critically evaluating the data within the context of the intended application, you can mitigate risks, improve the efficiency and reproducibility of your peptide synthesis, and ultimately, enhance the quality of your final product. This guide has provided the foundational knowledge to interpret the CoA with the discerning eye of an expert, ensuring that every synthesis begins with a solid foundation of quality.

References

  • Pharma Specialists. (2021, September 27). Measurement of Loss on Drying (LOD).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, July 22). ICH Harmonised Guideline Q3C(R6) on Impurities: Guideline for Residual Solvents.
  • USP. (n.d.). General Chapters: <731> LOSS ON DRYING.
  • Loss on Drying LOD Testing. (2025, November 28).
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • PPD. (n.d.). Determining Water Content with a Novel Karl Fischer Titration Approach.
  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Chemguide. (n.d.). interpreting infra-red spectra.
  • CEM Corporation. (n.d.). Fmoc Amino Acids.
  • Chiral Technologies. (n.d.). Amino Acid Database.
  • The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ScienceOpen. (n.d.). Supporting Information.
  • Spectroscopy Online. (2024, May 8). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths.
  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
  • Zdravkovski, Z., & Dovbnya, A. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Beilstein Journal of Organic Chemistry, 13, 133–140. [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). ICH Harmonised Tripartite Guideline Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Springer Nature. (n.d.). Validation of Amino Acid Analysis Methods.
  • RSC Publishing. (2022, February 11). A novel tyrosine hyperoxidation enables selective peptide cleavage.
  • Phenomenex. (n.d.). The Chiral Notebook.
  • Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. (n.d.).

Sources

A Technical Guide to the Application of Fmoc-O-ethyl-D-tyrosine in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Drug Discovery

In the landscape of modern therapeutic development, peptides represent a unique and powerful class of molecules, bridging the gap between small molecules and large biologics.[1] Their high selectivity and low toxicity are attractive attributes; however, native peptides often suffer from poor metabolic stability and limited bioavailability.[2][] The strategic incorporation of non-proteinogenic amino acids (NPAAs), which are not found in the standard genetic code, has emerged as a transformative tool for overcoming these limitations.[2][4] NPAAs, such as Fmoc-O-ethyl-D-tyrosine, offer a vast chemical space to precisely modulate the physicochemical and pharmacological properties of peptide candidates.[1]

This guide provides an in-depth technical overview of this compound, a key building block in peptide chemistry. We will explore its structural significance, core applications, and the underlying rationale for its use in creating next-generation peptide therapeutics and research tools.

Chemical Profile of this compound

This compound is a synthetic amino acid derivative meticulously designed for use in chemical peptide synthesis, particularly solid-phase peptide synthesis (SPPS).[5][6] Its structure incorporates three key features that confer its utility:

  • D-Configuration: The stereochemistry at the alpha-carbon is 'D', the enantiomer of the naturally occurring 'L' configuration. This is a critical modification for enhancing peptide stability. Proteolytic enzymes, which are stereospecific for L-amino acids, are generally unable to cleave peptide bonds involving D-amino acids, thus increasing the peptide's half-life in vivo.[2][]

  • O-ethyl Ether Side Chain: The phenolic hydroxyl group of the tyrosine side chain is protected as an ethyl ether. This modification serves a dual purpose: it prevents undesirable side reactions at the hydroxyl group during peptide synthesis and can also influence the peptide's solubility, conformation, and interaction with biological targets.[5][6]

  • Fmoc Protecting Group: The α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This base-labile protecting group is the cornerstone of the most widely used SPPS strategy, allowing for the sequential and controlled addition of amino acids to a growing peptide chain under mild conditions.[5][7]

PropertyValueSource
CAS Number 162502-65-0[5][8][9]
Molecular Formula C₂₆H₂₅NO₅[5][8]
Molecular Weight 431.47 g/mol [5]
Appearance White to off-white powder[5]
Purity ≥ 98% (HPLC)[5]
Storage 0-8 °C[5]
Synonyms Fmoc-D-Tyr(Et)-OH, Fmoc-p-ethoxy-D-Phe-OH[5][8]

Core Applications in Research and Development

This compound is a versatile building block primarily utilized in the chemical synthesis of peptides. Its unique structural attributes make it invaluable for several key applications.

Enhancing Metabolic Stability of Therapeutic Peptides

Causality: The primary driver for incorporating D-amino acids like O-ethyl-D-tyrosine is to confer resistance to enzymatic degradation.[] Native peptides are rapidly broken down by proteases in the body, limiting their therapeutic efficacy. By strategically replacing an L-amino acid with its D-counterpart, the resulting peptide bond is no longer recognized by these enzymes, significantly extending the molecule's circulating half-life.

Field-Proven Insight: This strategy is fundamental in peptide drug design. For example, in the development of peptide-based agonists or antagonists for G-protein coupled receptors (GPCRs), enhancing stability is crucial for achieving a sustained therapeutic effect. The introduction of a D-amino acid at a position not critical for receptor binding but susceptible to proteolysis can dramatically improve a drug candidate's pharmacokinetic profile.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for Fmoc-based SPPS, the workhorse method for creating custom peptides in research and industrial settings.[5][7] The process allows for the precise, stepwise assembly of a peptide sequence on a solid resin support.[10]

Experimental Workflow: Incorporation of this compound via SPPS

The following diagram illustrates the core cycle of incorporating an amino acid, such as this compound, into a growing peptide chain attached to a solid support resin.

SPPS_Workflow cluster_cycle SPPS Cycle Resin_AA_Fmoc Resin-Peptide(n)-AA(n+1)-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Removes Fmoc group Coupling 2. Amino Acid Coupling (Fmoc-D-Tyr(Et)-OH + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Forms new peptide bond Resin_AA_Fmoc_New Resin-Peptide(n)-AA(n+1)-D-Tyr(Et)-Fmoc Wash2->Resin_AA_Fmoc_New Elongated Peptide

Caption: Workflow for a single coupling cycle in Fmoc SPPS.

Detailed Protocol for SPPS Cycle:

This protocol outlines the manual incorporation of this compound using standard Fmoc/tBu chemistry.[7][11]

  • Resin Preparation & Deprotection:

    • Swell the peptide-resin (bearing a free N-terminal Fmoc group) in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.[7]

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-adduct byproducts.[11]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) in DMF.

    • Add a coupling reagent, such as HATU (3.9 equivalents), and a base, like DIPEA (8 equivalents).[11]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-90 minutes at room temperature. The ethyl ether on the tyrosine side chain is stable to these standard coupling conditions.[6][11]

  • Monitoring and Completion:

    • Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. A negative result indicates a free primary amine is no longer present and the coupling is complete.[11]

    • If the coupling is incomplete, the step can be repeated ("double coupling").

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection and coupling cycle.

Modulating Receptor Selectivity and Potency

Causality: The conformation of a peptide is paramount to its ability to bind a biological target. The introduction of a D-amino acid or a side-chain modification like O-ethylation can introduce specific conformational constraints.[4] These constraints can lock the peptide into a bioactive conformation that is more favorable for binding to a specific receptor subtype, thereby increasing potency and selectivity.

Field-Proven Insight: Researchers designing peptidomimetics use NPAAs to fine-tune the three-dimensional structure of a peptide.[4] By replacing a natural L-tyrosine with this compound, the orientation of the side chain is altered, which can lead to new, beneficial interactions within the receptor's binding pocket or prevent steric clashes. This makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.[5]

Bioconjugation and Material Science

While the primary use is in peptide synthesis, the principles behind using protected amino acids extend to other fields. The unique properties of this compound can be leveraged in bioconjugation to attach peptides to surfaces or other molecules, and in material science to create functional polymers with enhanced biocompatibility.[5][12]

Conclusion: An Indispensable Tool for Peptide Innovation

This compound is more than just a protected amino acid; it is a strategic tool that empowers researchers and drug developers to engineer peptides with superior therapeutic properties.[5][6] Its D-configuration provides a robust defense against enzymatic degradation, while the O-ethyl side chain offers a means to modulate biological activity and prevent unwanted chemical reactions.[][5] As the demand for more sophisticated and effective peptide-based drugs and research probes continues to grow, the role of meticulously designed non-proteinogenic amino acids like this compound will remain central to innovation in biochemistry, molecular biology, and pharmaceutical science.[2][5]

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • CAS No.162502-65-0,FMOC-D-TYR(ET)-OH Suppliers. LookChem. [Link]
  • Innovations in Peptide Synthesis: The Role of Fmoc-D-Tyr(Et)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • O Ethyl N Fmoc Tyrosine CAS No 162502-65-0 Fmoc D Tyr Et OH White Powder 98%. Trade-Made-in-China.com. [Link]
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acadechem. [Link]
  • Fmoc-L-Tyr(Et)-OH [119894-20-1]. AAPPTEC. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.
  • Peptide synthesis. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Fmoc-O-ethyl-D-tyrosine: Strategic Implementation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the nuanced landscape of peptide synthesis and drug development, the selection of each amino acid building block is a critical decision point. This guide provides an in-depth technical overview of Fmoc-O-ethyl-D-tyrosine (Fmoc-D-Tyr(Et)-OH), a specialized derivative that offers distinct advantages in the synthesis of complex and therapeutically relevant peptides. We will delve into its chemical rationale, practical application, and the quality considerations essential for reproducible, high-yield outcomes.

Foundational Principles: Why Choose this compound?

This compound is a non-canonical amino acid derivative designed for strategic incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). Its utility stems from two key structural modifications to the native D-tyrosine: the N-α-Fmoc protecting group and the O-ethyl ether on the phenolic side chain.

  • The Role of the D-Enantiomer: The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability of therapeutic peptides.[1][2] Peptides constructed from the naturally occurring L-amino acids are often susceptible to rapid degradation by proteases. By introducing a D-enantiomer like D-tyrosine, the resulting peptide bond is rendered resistant to enzymatic cleavage, thereby extending the peptide's in vivo half-life, a crucial attribute for drug candidates.

  • The O-ethyl Side-Chain Protection: The phenolic hydroxyl group of tyrosine is reactive and nucleophilic, necessitating protection during SPPS to prevent unwanted side reactions, such as O-acylation, during the coupling steps. The ethyl ether in Fmoc-D-Tyr(Et)-OH serves as a robust, permanent protecting group. Unlike the commonly used tert-butyl (tBu) ether, which is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin, the ethyl ether is stable to these conditions.[3] This permanence is a critical feature for specific applications:

    • Maintaining Side-Chain Functionality: When the final peptide requires a modified, non-hydrolyzable tyrosine side chain, the ethyl ether provides this functionality directly.

    • Enhanced Solubility & Stability: The ethoxy substitution can improve the solubility and stability of the amino acid derivative and the resulting peptide.[1][2]

  • The Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used orthogonal SPPS strategy.[4][5] Its lability to mild basic conditions (typically a solution of piperidine in DMF) allows for the selective deprotection of the N-terminal amine without disturbing the acid-labile side-chain protecting groups of other amino acids in the sequence or the peptide-resin linkage.[1][4][6] This orthogonality is paramount for the synthesis of complex peptides with high fidelity.

Below is a diagram illustrating the core logic of Fmoc-based SPPS.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) AA1 Loaded Resin (Fmoc-AA-Resin) Resin->AA1 Loading Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) AA1->Deprotection1 Amine1 Free N-terminal Amine (H2N-AA-Resin) Deprotection1->Amine1 Coupling Peptide Bond Formation Amine1->Coupling AA2_Activation Fmoc-D-Tyr(Et)-OH Activation (e.g., HCTU/DIPEA) AA2_Activation->Coupling Dipeptide Fmoc-D-Tyr(Et)-AA-Resin Coupling->Dipeptide Repeat Repeat Cycle: 1. Deprotection 2. Coupling Dipeptide->Repeat Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Sequence Complete Peptide Purified Peptide H2N-...-D-Tyr(Et)-...-COOH Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Technical Profile and Quality Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its successful application and for troubleshooting synthesis protocols.

PropertyValueSource(s)
CAS Number 162502-65-0[1][7][8]
Molecular Formula C₂₆H₂₅NO₅[1][9]
Molecular Weight 431.47 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 135 - 145 °C[1]
Optical Rotation [α]D²⁰ = +24 ± 2º (c=1 in DMF)[1]
Typical Purity (HPLC) ≥ 98%[1][8]
Storage Conditions 0 - 8 °C, desiccated[1]

Analytical Characterization:

While supplier-provided Certificates of Analysis (CofA) are crucial, an in-house verification of identity and purity is best practice. The expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.0 ppm), the aromatic protons of the tyrosine and Fmoc groups (typically in the 6.8-7.8 ppm range), and the α- and β-protons of the amino acid backbone.

  • ¹³C NMR: The carbon spectrum will display signals corresponding to the ethyl group, the aromatic carbons, the carbonyls of the carboxylic acid and the Fmoc group, and the aliphatic carbons of the amino acid and Fmoc structure. For unsubstituted D-tyrosine, characteristic aromatic signals appear around 118, 129, 133, and 157 ppm.[10][11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight, typically observing the [M+H]⁺ ion at m/z 432.5 or the [M+Na]⁺ ion at m/z 454.5.

Experimental Workflow: Incorporation of Fmoc-D-Tyr(Et)-OH in SPPS

The following is a generalized, self-validating protocol for the manual incorporation of Fmoc-D-Tyr(Et)-OH into a growing peptide chain on a solid support. This protocol assumes a standard 0.1 mmol synthesis scale on a rink amide or Wang resin.

Materials:

  • Peptide synthesis vessel

  • Fmoc-D-Tyr(Et)-OH (3-5 equivalents)

  • Coupling Reagent: HCTU (3-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

Step 1: Resin Swelling and Preparation

Causality: Proper swelling of the resin is critical to ensure that all reactive sites within the polymer matrix are accessible to reagents, maximizing reaction efficiency.

  • Place the resin (0.1 mmol) in the reaction vessel.

  • Add DMF (5-10 mL) and agitate gently for 30-60 minutes at room temperature.

  • Drain the solvent.

Step 2: N-terminal Fmoc Deprotection

Causality: This step quantitatively removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing the free amine required for coupling the next amino acid. The two-step treatment ensures complete removal.

  • Add the deprotection solution (20% piperidine/DMF, 5 mL) to the swelled resin.

  • Agitate for 3-5 minutes and drain.

  • Add a fresh aliquot of the deprotection solution (5 mL).

  • Agitate for an additional 15-20 minutes.[3]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine, which would otherwise neutralize the activated amino acid in the next step.

Step 3: Amino Acid Activation and Coupling

Causality: The carboxylic acid of the incoming Fmoc-D-Tyr(Et)-OH is activated in situ to form a highly reactive ester (in the case of HCTU, an aminium/uronium-based active ester), which readily reacts with the free N-terminal amine on the resin to form a stable peptide bond. DIPEA acts as an organic base to facilitate the reaction.

  • In a separate vial, dissolve Fmoc-D-Tyr(Et)-OH (e.g., 4 eq, 0.4 mmol, 172.6 mg) and HCTU (e.g., 3.9 eq, 0.39 mmol, 161.6 mg) in DMF (~3 mL).

  • Add DIPEA (e.g., 8 eq, 0.8 mmol, 139 µL) to the amino acid solution. Allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.

The diagram below outlines the decision-making process for the coupling protocol.

Coupling_Protocol start Start: Deprotected Peptide-Resin prepare_aa Prepare Activation Solution: Fmoc-D-Tyr(Et)-OH + HCTU + DIPEA in DMF start->prepare_aa add_to_resin Add Activated Solution to Resin prepare_aa->add_to_resin couple Agitate for 1-2 hours at Room Temperature add_to_resin->couple kaiser_test Perform Kaiser Test on Resin Sample couple->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative (Blue) recouple Recouple: Repeat Steps 'prepare_aa' to 'couple' kaiser_test->recouple Positive (Yellow/Colorless) next_cycle Proceed to Next Cycle (Deprotection) wash->next_cycle recouple->couple

Caption: Self-validating coupling workflow using the Kaiser test.

Step 4: Final Cleavage

Causality: Once the peptide sequence is fully assembled, a strong acid cocktail is used to cleave the peptide from the resin support and remove any remaining acid-labile side-chain protecting groups (note: the O-ethyl group on D-tyrosine will remain intact). Scavengers are included to trap reactive carbocations generated during this process, preventing modification of sensitive residues like tryptophan or methionine.

  • After the final coupling and deprotection, wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail, e.g., Reagent K (TFA/phenol/water/thioanisole/ethanedithiol, 82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) in a fume hood.[12]

  • Stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolate the peptide by centrifugation, decant the ether, and dry the peptide pellet. The product can then be purified by reverse-phase HPLC.

Supplier and Sourcing Considerations

The quality of the starting Fmoc-amino acid is directly correlated to the purity of the final peptide product. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate lot-to-lot consistency.

SupplierTypical PurityNotes
Chem-Impex International ≥ 98% (HPLC)Provides detailed physicochemical properties.[1]
Santa Cruz Biotechnology -Marketed as a protected tyrosine derivative for research use.[7][9]
Aladdin Scientific min 98%Specifies product for peptide synthesis reagents.[13]
NINGBO INNO PHARMCHEM ≥ 98.0%Highlights role in innovative peptide synthesis.[14]

Note: This table is illustrative and not exhaustive. Researchers should always request a lot-specific Certificate of Analysis before purchase.

Conclusion and Future Perspectives

This compound is a valuable, specialized building block for the synthesis of peptides with enhanced proteolytic stability. Its key feature is the acid-stable O-ethyl protecting group, which remains on the tyrosine side chain after standard TFA-mediated cleavage. This makes it an ideal choice for creating peptides where a permanently modified tyrosine is desired for modulating receptor binding, conformation, or solubility. By following robust, self-validating SPPS protocols and carefully sourcing high-purity reagents, researchers can effectively leverage the unique properties of Fmoc-D-Tyr(Et)-OH to advance their drug discovery and development programs.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Woburn, MA: GenScript. [Link]
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Fmoc-O-ethyl-L-tyrosine, min 98%, 1 gram. CP Lab Safety. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • O Ethyl N Fmoc Tyrosine CAS No 162502-65-0 Fmoc D Tyr Et OH White Powder 98%. Peptide-syn.com. [Link]
  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Str
  • Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)
  • Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling...
  • H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]
  • Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl).
  • Innovations in Peptide Synthesis: The Role of Fmoc-D-Tyr(Et)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine.
  • Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. The Royal Society of Chemistry. [Link]
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An In-depth Technical Guide on the Safety and Handling of Fmoc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Fmoc-D-Tyr(Et)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). Adherence to these protocols is essential for ensuring personnel safety, experimental integrity, and regulatory compliance.

Section 1: Chemical Identity and Physical Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. Fmoc-D-Tyr(Et)-OH, or O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine, is a derivative of the amino acid D-tyrosine.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino moiety, allowing for controlled, sequential peptide chain elongation.[2][3][4] The ethyl group protects the phenolic hydroxyl of the tyrosine side chain.

Key physical and chemical data for Fmoc-D-Tyr(Et)-OH are summarized below. This information is critical for proper handling, storage, and in the event of an emergency.

PropertyValueSource(s)
Chemical Name O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine[1]
Synonyms Fmoc-D-Tyr(4-Et)-OH[5][6]
CAS Number 162502-65-0[1][5][7]
Molecular Formula C26H25NO5[5][7]
Molecular Weight 431.48 g/mol [5]
Appearance White to off-white solid/powder[8][9]
Storage Temperature 2-8°C recommended for long-term storage

Section 2: Hazard Identification and Risk Assessment

GHS Hazard Statements (Aggregated for similar compounds): Although Fmoc-D-Tyr(Et)-OH is often not classified as a hazardous substance, related Fmoc-amino acids carry the following potential hazard statements.[13][14] It is prudent to handle the compound as if these apply:

  • H315: Causes skin irritation.[13][15]

  • H319: Causes serious eye irritation.[13][15]

  • H335: May cause respiratory irritation.[13][15]

A systematic risk assessment should be performed before any new procedure involving this chemical. The workflow below illustrates a standard process for identifying hazards and implementing control measures.

RiskAssessment A Step 1: Identify Hazards (e.g., dust inhalation, skin contact) B Step 2: Assess Risks (Evaluate likelihood and severity) A->B E Is Risk Acceptable? B->E C Step 3: Implement Controls (Hierarchy of Controls) D Step 4: Document & Review (Record assessment, schedule regular reviews) C->D E->C No E->D Yes HierarchyOfControls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective A Elimination (Physically remove the hazard) B Substitution (Replace the hazard) B->A C Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) C->B D Administrative Controls (Change the way people work, e.g., SOPs) D->C E PPE (Protect the worker with Personal Protective Equipment) E->D

Caption: The Hierarchy of Controls, prioritizing safety measures.

Engineering Controls:

  • Ventilation: Always handle the solid powder in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure. [2][16]Appropriate exhaust ventilation should be available where dust is generated. [15] Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields. [12][16]* Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves before use and dispose of them properly after handling. [12][16]* Body Protection: A standard laboratory coat is required to protect skin and clothing. [12][16]* Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 respirator should be used. [12]

Protocol: Weighing and Dispensing Solid Fmoc-D-Tyr(Et)-OH
  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Containment: Place an analytical balance inside the fume hood or use a dedicated weighing enclosure.

  • Transfer: Use a clean spatula to carefully transfer the desired amount of Fmoc-D-Tyr(Et)-OH from the stock bottle to a suitable, tared container.

  • Technique: Perform the transfer slowly and deliberately to avoid generating airborne dust. [12]5. Cleanup: After weighing, securely close the stock bottle. Wipe down the spatula and the balance surface with a damp cloth to remove any residual powder. Dispose of the cloth in the appropriate solid chemical waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete. [2]

Section 4: Storage and Stability

Proper storage is critical to maintain the chemical integrity of Fmoc-D-Tyr(Et)-OH and prevent degradation, which could lead to failed syntheses.

  • Temperature: Store in a cool, dry, and well-ventilated place. [2][17]The recommended long-term storage temperature is between 2°C and 8°C. * Container: Keep the container tightly sealed to prevent moisture absorption and potential hydrolysis. [16][17]* Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Section 5: Spill, Leak, and Disposal Procedures

Prompt and correct response to a spill is crucial to mitigate potential exposure and environmental contamination.

Protocol: Minor Spill Cleanup (Solid Powder)
  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or if dust is airborne, evacuate the laboratory.

  • Assess and Protect: Wear appropriate PPE, including respiratory protection if necessary. [2]3. Containment: Prevent the powder from spreading or becoming airborne. Do not use a dry brush for sweeping.

  • Cleanup: Carefully sweep or scoop the solid material into a labeled container for chemical waste disposal. [2]Alternatively, gently moisten the powder with water to prevent dust generation before collecting it.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous chemical waste.

SpillResponse A Spill Occurs B Assess Severity A->B C Minor Spill (Small, contained, no airborne dust) B->C Minor D Major Spill (Large, risk of inhalation) B->D Major E Follow Minor Spill Protocol (Use PPE, sweep carefully, decontaminate) C->E F Evacuate Area Alert EHS Restrict Access D->F G Cleanup Complete E->G

Caption: A decision tree for responding to a chemical spill.

Waste Disposal: All waste containing Fmoc-D-Tyr(Et)-OH, whether solid or in solution, must be disposed of as hazardous chemical waste. [12]Collect waste in clearly labeled, sealed containers and follow your institution's Environmental Health and Safety (EHS) guidelines for pickup and disposal. [12]

Section 6: Application-Specific Safety in Peptide Synthesis

The use of Fmoc-D-Tyr(Et)-OH in SPPS introduces additional hazards associated with the solvents and reagents used in the workflow. [2][18]

  • Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). [19][20]Both piperidine and DMF are hazardous. Piperidine is corrosive and flammable, while DMF is a reproductive toxin. [21]This step must always be performed in a certified chemical fume hood with appropriate PPE. [18]* Coupling Reactions: Coupling reagents, such as carbodiimides (e.g., DIC) and additives (e.g., Oxyma Pure), can be sensitizers or have other hazards. [3][22]For example, the reaction of Oxyma with carbodiimides can generate hydrogen cyanide, a highly toxic gas. [22]It is imperative to review the Safety Data Sheet (SDS) for all reagents used in the coupling cocktail and to work in a well-ventilated fume hood.

By understanding the inherent properties of Fmoc-D-Tyr(Et)-OH and adhering to the multi-layered safety protocols outlined in this guide, researchers can confidently and safely utilize this important reagent to advance their scientific objectives.

References

  • A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. Benchchem.
  • Fmoc-D-Tyr(4-Et)
  • Fmoc-Tyr-OH | Amino Acid Deriv
  • Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Comprehensive Technical Guide to the Safe Handling of Fmoc-Tyr-OH. Benchchem.
  • Fmoc-D-Tyr(4-Et)-OH | 162502-65-0. ChemicalBook.
  • Fmoc-D-Tyr(Et)-OH | 162502-65-0. Sigma-Aldrich.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
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  • SAFETY D
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  • Fmoc- D -Tyr(tBu)-OH = 98.0 HPLC 118488-18-9. Sigma-Aldrich.
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  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.
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The Cornerstone of Stability: A Technical Guide to the Role of D-Amino Acids in Enhancing Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic application of peptides, while promising, is frequently hampered by their inherent vulnerability to enzymatic degradation, leading to short in vivo half-lives and diminished efficacy. A robust and widely adopted strategy to overcome this critical limitation is the incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of D-amino acids in augmenting peptide stability. We will delve into the core principles of proteolytic resistance conferred by D-amino acids, detail the synthetic methodologies for their incorporation, and analyze the consequential impacts on peptide structure, bioactivity, and immunogenicity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage D-amino acid chemistry for the creation of more durable and effective peptide-based therapeutics.

The Chirality Advantage: The Fundamental Principle of Proteolytic Resistance

Nature's blueprint for proteins and peptides almost exclusively utilizes L-amino acids. Consequently, the vast array of proteases within biological systems have evolved active sites with a high degree of stereospecificity, exquisitely designed to recognize and cleave peptide bonds flanked by L-amino acid residues.[1][2] The introduction of a D-amino acid into a peptide sequence fundamentally disrupts this enzymatic recognition.[3]

The altered stereochemistry of the D-amino acid, being the mirror image of its L-counterpart, presents a different three-dimensional conformation.[1] This steric hindrance prevents the peptide from correctly docking into the active site of most endogenous proteases.[1][3] As a result, the peptide bonds adjacent to the D-amino acid residue become resistant to proteolytic cleavage, leading to a significant enhancement in the peptide's metabolic stability and a longer circulating half-life.[4][5][6]

Proteolytic_Degradation cluster_L_Peptide L-Peptide Degradation cluster_D_Peptide D-Peptide Resistance L_Peptide L-Peptide Substrate Protease_L Protease Active Site L_Peptide->Protease_L Fits into active site Binding_L Specific Binding & Recognition Protease_L->Binding_L Cleavage_L Peptide Bond Cleavage Binding_L->Cleavage_L Degradation_Products_L Degradation Products Cleavage_L->Degradation_Products_L D_Peptide D-Amino Acid Peptide Protease_D Protease Active Site D_Peptide->Protease_D Misfit No_Binding_D Steric Hindrance (No Binding) Protease_D->No_Binding_D Stable_Peptide_D Intact Peptide No_Binding_D->Stable_Peptide_D

Caption: L-Peptide vs. D-Peptide interaction with a protease.

Synthesis and Incorporation of D-Amino Acids

The integration of D-amino acids into a peptide sequence is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[5][7] This well-established methodology allows for the sequential addition of amino acids, both L- and D-isomers, to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acids

This protocol outlines the general steps for synthesizing a peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin[7]

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acids (e.g., Fmoc-D-Ala-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[7]

  • Base: DIPEA (N,N-Diisopropylethylamine)[7]

  • Solvent: DMF (N,N-Dimethylformamide)[7]

  • Deprotection solution: 20% piperidine in DMF[7]

  • Washing solvents: Methanol (MeOH), Dichloromethane (DCM)[7]

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)[8]

  • Cold diethyl ether[7]

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF within an SPPS vessel.[7]

  • Initial Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. This exposes the free amine group for the first amino acid coupling.[7]

  • Amino Acid Coupling:

    • Activate the desired Fmoc-protected amino acid (L- or D-) by dissolving it in DMF with HBTU and DIPEA.[7]

    • Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.[7]

  • Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents and byproducts.[7]

  • Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid using 20% piperidine in DMF to prepare for the next coupling cycle.[7]

  • Repeat Coupling and Deprotection: Repeat steps 3-5 for each subsequent amino acid in the desired sequence, incorporating D-amino acids at the designated positions.

  • Final Deprotection: Once the full peptide sequence is assembled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., TFA/water/TIPS) to cleave the peptide from the resin and remove any side-chain protecting groups.[8]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

SPPS_Workflow Start Start: Swollen Resin Deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF, DCM, MeOH) Deprotection1->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM, MeOH) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection1 Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Sequence complete Cleavage 3. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 4. Precipitation & Purification (Cold Ether & RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Impact on Peptide Structure and Bioactivity

The substitution of an L-amino acid with its D-enantiomer can have profound effects on the peptide's secondary and tertiary structure.[4] D-amino acids can induce or stabilize specific secondary structures, such as β-turns, or conversely, disrupt existing α-helical or β-sheet conformations.[4][9] This structural modulation can directly impact the peptide's biological activity by altering its binding affinity to target receptors or enzymes.[4][9]

It is crucial to note that while enhancing stability, the introduction of a D-amino acid can sometimes lead to a reduction or complete loss of biological activity if the original conformation is essential for target recognition.[9] Therefore, a systematic "D-amino acid scan," where each amino acid in a sequence is individually replaced by its D-counterpart, is often employed to identify positions where substitution is well-tolerated or even beneficial for activity.[10]

Assessing Peptide Stability: Methodologies and Data

Quantitative assessment of peptide stability is a cornerstone of preclinical development. The following are detailed protocols for common in vitro stability assays.

Experimental Protocol: Peptide Stability Assay in Human Serum

This assay provides a physiologically relevant measure of a peptide's stability in the presence of a complex mixture of proteases.

Materials:

  • Test peptide and a control L-peptide

  • Human serum[1]

  • Quenching solution: 10% Trichloroacetic acid (TCA)[1]

  • HPLC system with a C18 reverse-phase column[11]

Methodology:

  • Incubation: Pre-warm human serum to 37°C. Add the test peptide to a final concentration of 10-100 µM and mix gently.[1]

  • Time Points: Immediately take an aliquot for the t=0 time point. Incubate the remaining mixture at 37°C with gentle shaking and collect aliquots at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[1]

  • Reaction Quenching: Immediately add each aliquot to a microcentrifuge tube containing the quenching solution (10% TCA) to precipitate serum proteins and halt enzymatic activity.[1]

  • Protein Precipitation and Sample Preparation: Vortex the quenched sample, incubate on ice, and then centrifuge at high speed to pellet the precipitated proteins.[1] Transfer the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.[11]

  • Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the percentage of remaining peptide relative to the t=0 sample. Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½).[11]

Experimental Protocol: In Vitro Protease Stability Assay

This assay evaluates a peptide's stability against a specific protease, such as trypsin or chymotrypsin.

Materials:

  • Test peptide and a control L-peptide

  • Specific protease (e.g., Trypsin)[1]

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)[1]

  • Quenching Solution (e.g., 10% Acetic Acid or 1% TFA)[1]

  • HPLC system as described above

Methodology:

  • Sample Preparation: Dissolve the peptide in the Digestion Buffer to a known concentration (e.g., 1 mg/mL).[1]

  • Enzymatic Reaction: Add the protease to the peptide solution at a specific enzyme-to-substrate ratio and incubate at 37°C.

  • Time-Course Sampling: Take aliquots at various time points and immediately quench the reaction by adding the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by HPLC.[1]

  • Data Analysis: Quantify the disappearance of the parent peptide peak over time to determine the rate of degradation.[1]

Quantitative Data on Enhanced Stability

The incorporation of D-amino acids has been consistently shown to dramatically increase peptide half-life.

Peptide TypeD-Amino Acid ContentHalf-life in Human Serum (hours)Reference
L-Peptide (Antimicrobial)0%< 1[12]
D-Amino Acid Substituted PeptidePartial or Full> 24[12]
L-Peptide (MUC2 epitope)0%~ 2[13]
Partially D-Substituted MUC2 Peptide~27%> 8[13]
All L-amino acid peptide0%Degraded[14]
All D-amino acid peptide100%Stable[14]

Immunogenicity Considerations

A significant advantage of incorporating D-amino acids is the potential for reduced immunogenicity.[8] Generally, peptides composed of D-amino acids are considered poor immunogens.[15][16] This is attributed to their inability to be properly processed and presented by major histocompatibility complex (MHC) molecules for recognition by T cells, a critical step in initiating an adaptive immune response.[15] However, it is important to note that antibodies raised against an L-peptide can sometimes cross-react with its D-enantiomer, and vice-versa.[17][18] While the immunogenicity risk is generally lower, it should still be assessed on a case-by-case basis during drug development.[19]

The Concept of Retro-Inverso Peptides

A specialized application of D-amino acid chemistry is the creation of retro-inverso peptides. These are synthesized by replacing all L-amino acids with their corresponding D-isomers and reversing the sequence of the peptide backbone.[20] This clever modification results in a peptide where the spatial orientation of the side chains is similar to the original L-peptide, but the direction of the amide bonds is reversed.[20] The goal is to mimic the biological activity of the parent L-peptide while gaining the proteolytic resistance of a D-peptide.[20] While this approach has shown success in some cases, the altered backbone can sometimes lead to reduced activity.[20]

Potential for Cytotoxicity

While D-amino acid substitution is a powerful tool for enhancing stability, it is not without potential drawbacks. Some studies have reported increased cytotoxicity associated with peptides containing D-amino acids.[21][22] The mechanism for this is not fully elucidated but may involve the generation of hydrogen peroxide through oxidation by D-amino-acid oxidase, leading to oxidative stress and reduced cell viability.[21] Therefore, it is essential to evaluate the cytotoxicity of D-amino acid-modified peptides as part of the drug development process.

Conclusion

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust and effective solution to the challenge of proteolytic instability. By understanding the fundamental principles of stereospecific enzymatic recognition and employing systematic synthetic and analytical methodologies, researchers can harness the power of D-amino acid chemistry to develop peptide therapeutics with enhanced stability, prolonged in vivo half-lives, and improved therapeutic potential. While considerations such as potential impacts on bioactivity and cytotoxicity must be carefully evaluated, the benefits of D-amino acid incorporation are undeniable, paving the way for the next generation of durable and effective peptide-based medicines.

References

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
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  • Benkirane, N., Guichard, G., Van Regenmortel, M. H., Briand, J. P., & Muller, S. (1993). Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally. The Journal of biological chemistry, 268(35), 26279–26285.
  • Wang, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 24(3), 2349.
  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Biochemical pharmacology, 58(11), 1775–1780.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH.
  • Scholarly Commons. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids.
  • Xie, J., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 8(14), 3961–3978.
  • Riedl, S., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8899.
  • Bomb, K., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. ACS Macro Letters, 12(5), 707–713.
  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?.
  • Ishikawa, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(13), e00539-19.
  • Wang, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 24(3), 2349.
  • Melchionna, M., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide Self-Assembly (pp. 145-171). Royal Society of Chemistry.
  • Hock, M. B., et al. (2017). Clinical immunogenicity of the d-amino acid peptide therapeutic etelcalcetide: Method development challenges and anti-drug antibody clinical impact assessments. Journal of immunological methods, 445, 24–33.
  • Benkirane, N., et al. (1993). Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues: Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally. ResearchGate.
  • Dong, W., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta biochimica et biophysica Sinica, 49(10), 926–933.
  • Abdulbagi, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Biomolecules, 11(11), 1716.
  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780.
  • Liu, X., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589476.
  • Bomb, K., et al. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ACS Macro Letters, 12(5), 707-713.
  • Dedkova, L. M., et al. (2003). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(22), 6614–6615.
  • Atampugbire, G. (2023, February 5). Why are d- amino acids poor immunogens? what makes them fail to elicit immune response?. ResearchGate.
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  • Maurer, P. H. (1965). ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS. The Journal of experimental medicine, 121(3), 339–349.
  • Li, J., & Li, X. (2021). Editorial of Special Column “Novel Peptides and Peptidomimetics in Drug Discovery”. Acta Pharmaceutica Sinica B, 11(9), 2631–2632.
  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate.
  • Uray, K., et al. (2003). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.
  • Melchionna, M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 16(18), 2009–2018.
  • Zhang, Y., et al. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
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  • Leman, P. (2021). Peptidomimetic Drug Design. Drug Des, 10(e104).
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The O-Ethyl Protecting Group in Peptide Synthesis: A Technical Guide for Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. While myriad strategies exist for the protection of the C-terminal carboxylic acid, the humble O-ethyl group often stands out for its unique combination of stability, mild cleavage conditions, and strategic orthogonality. This technical guide provides an in-depth exploration of the advantages of the O-ethyl protecting group, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its strategic application, provide detailed, self-validating experimental protocols, and present a comparative analysis against other common C-terminal protecting groups.

Introduction: The Strategic Imperative of C-Terminal Protection

The synthesis of a peptide is a meticulously orchestrated sequence of coupling and deprotection steps. The C-terminal carboxyl group, if left unprotected, would readily participate in unwanted side reactions, leading to a complex mixture of products. Consequently, its transient masking is a non-negotiable aspect of both solution-phase and, in specific contexts, solid-phase peptide synthesis (SPPS). An ideal C-terminal protecting group should be easily introduced, stable throughout the chain elongation process, and selectively removable under conditions that leave the peptide backbone and side-chain protecting groups intact.[1] It is within this framework of "orthogonality" that the O-ethyl group carves its niche.

The O-Ethyl Group: A Profile of Advantages

The primary advantage of the O-ethyl protecting group lies in its distinct cleavage chemistry compared to the more commonplace benzyl (Bn) and tert-butyl (tBu) esters. This distinction forms the cornerstone of its strategic utility.

Orthogonality in Mainstream Peptide Synthesis Strategies

Modern peptide synthesis is dominated by two primary strategies: Boc/Bzl and Fmoc/tBu.[1] The O-ethyl group offers a valuable orthogonal tool in both contexts:

  • In Boc/Bzl Strategy: The N-terminus is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side chains are often protected by benzyl-based groups, which are cleaved by strong acids like HF or hydrogenolysis. The O-ethyl group is stable to the acidic conditions required for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the conditions for benzyl group removal. Its cleavage via saponification (alkaline hydrolysis) provides a completely orthogonal deprotection pathway.

  • In Fmoc/tBu Strategy: The N-terminus is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are typically protected by acid-labile tert-butyl-based groups. While the conditions for Fmoc deprotection (e.g., 20% piperidine in DMF) are basic, the saponification of an ethyl ester requires more stringent alkaline conditions (e.g., NaOH or KOH in an alcohol/water mixture), offering a degree of selectivity.[2] This allows for the selective removal of the C-terminal ethyl ester in the presence of Fmoc groups under carefully controlled conditions, although this is a less common application. The true orthogonality shines in the stability of the ethyl ester during the repeated basic treatments for Fmoc removal throughout the synthesis.

Stability and Chemoselectivity

The ethyl ester is a robust protecting group, stable to a wide range of reagents and conditions commonly employed in peptide synthesis, including:

  • Acidic Conditions: Stable to the repeated treatments with TFA used for Boc deprotection.

  • Catalytic Hydrogenolysis: Unlike benzyl esters, ethyl esters are stable to the conditions used for hydrogenolytic cleavage of Cbz and benzyl ether protecting groups.

  • Mild Basic Conditions: Stable to the tertiary amine bases (e.g., diisopropylethylamine, DIEA) frequently used during coupling reactions.

This stability profile allows for a high degree of chemoselectivity in deprotection, enabling the unmasking of the C-terminal carboxyl group at a desired stage without disturbing other protected functionalities.

Application in Solution-Phase Peptide Synthesis (SPPS)

The O-ethyl group is particularly advantageous in solution-phase peptide synthesis. Its use allows for the synthesis of fully protected peptide fragments, which can then be deprotected at the C-terminus and coupled to other fragments in a convergent synthesis strategy. This approach is instrumental in the synthesis of long and complex peptides.

Experimental Methodologies

The successful application of the O-ethyl protecting group hinges on efficient and reliable methods for its introduction and removal. The following protocols are designed to be self-validating, providing a clear pathway to success.

Introduction of the O-Ethyl Group: Fischer Esterification

The most common method for the introduction of the O-ethyl group is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid of the amino acid and ethanol.[3]

Protocol: Fischer Esterification of an Amino Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the desired amino acid (1.0 eq) in absolute ethanol (a large excess, often used as the solvent).

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise. Alternatively, a pre-made solution of ethanolic HCl can be used.[4]

  • Reaction: Remove the ice bath and heat the mixture to reflux. The reaction is typically refluxed for 3-24 hours, depending on the amino acid.[4]

  • Work-up: After cooling, remove the excess ethanol and unreacted thionyl chloride by rotary evaporation.

  • Isolation: To the residue, add anhydrous diethyl ether to precipitate the amino acid ethyl ester hydrochloride salt.

  • Purification: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from ethanol/ether.[4]

Expected Yield: 90-99%[2]

Fischer_Esterification

Removal of the O-Ethyl Group: Saponification

The cleavage of the ethyl ester is achieved by saponification, a base-mediated hydrolysis. Careful control of the reaction conditions is crucial to minimize side reactions, particularly racemization.

Protocol: Saponification of a Peptide Ethyl Ester

  • Reaction Setup: Dissolve the peptide ethyl ester (1.0 eq) in a mixture of an organic solvent (e.g., methanol, ethanol, or THF) and water.

  • Base Addition: Cool the solution in an ice bath. Add a solution of NaOH or KOH (typically 1-2 M) dropwise. The amount of base should be carefully controlled, usually a slight excess (e.g., 1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) and monitor the progress by TLC or HPLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, acidify the mixture to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by chromatography or crystallization.

Expected Yield: >95%

Saponification

Mitigation of Racemization during Saponification

A primary concern during the saponification of C-terminal esters is the potential for racemization of the C-terminal amino acid residue. This is particularly problematic for sensitive amino acids. Several strategies can be employed to minimize this side reaction:

  • Use of Milder Bases: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can be effective at lower temperatures, reducing the risk of epimerization.

  • Controlled Stoichiometry: Using a minimal excess of base can help to avoid prolonged exposure to harsh alkaline conditions.

  • Lower Reaction Temperatures: Performing the saponification at 0°C or room temperature is generally recommended.

  • Aqueous Organic Solvents: The use of solvent systems like THF/water or dioxane/water can facilitate the reaction at lower temperatures.

Comparative Analysis with Other C-Terminal Protecting Groups

The strategic choice of a C-terminal protecting group is dictated by the overall synthetic plan. The following table provides a comparative overview of the O-ethyl group against the commonly used benzyl (Bn) and tert-butyl (tBu) esters.

FeatureO-Ethyl (OEt)O-Benzyl (OBn)O-tert-Butyl (OtBu)
Introduction Fischer esterification (EtOH, acid catalyst)Benzyl alcohol, acid catalyst or DCC/DMAPIsobutylene, acid catalyst
Typical Yield (Protection) >90%85-95%80-90%
Deprotection Conditions Saponification (e.g., NaOH, LiOH)Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr/AcOH, HF)Moderate to strong acids (e.g., TFA)
Typical Yield (Deprotection) >95%QuantitativeHigh
Orthogonality to Boc Fully orthogonalQuasi-orthogonal (cleaved by strong acid)Not orthogonal (cleaved by acid)
Orthogonality to Fmoc OrthogonalFully orthogonalFully orthogonal
Key Advantages Mild, base-labile cleavage; orthogonal to acid-labile and hydrogenolysis-labile groups.High stability; orthogonal to many protecting groups.Facile cleavage under mild acidic conditions.
Key Disadvantages Risk of racemization during saponification.Requires specific catalysts that can be poisoned; strong acid cleavage may not be compatible with sensitive groups.Not stable to the acidic conditions used for Boc deprotection.

Strategic Application: When to Choose the O-Ethyl Group

The decision to employ an O-ethyl protecting group should be a strategic one, based on the specific demands of the synthetic target. Consider the O-ethyl group in the following scenarios:

  • Solution-Phase Fragment Condensation: When synthesizing protected peptide fragments for a convergent approach, the O-ethyl group allows for selective C-terminal deprotection without affecting acid-labile side-chain protecting groups (e.g., Boc, tBu) or hydrogenolysis-labile groups (e.g., Cbz, Bzl).

  • Synthesis of Peptides with Acid-Sensitive Residues: In cases where the final peptide is sensitive to the strong acidic conditions required for cleavage from some solid supports or for the removal of benzyl-based protecting groups, the base-labile nature of the ethyl ester offers a milder alternative.

  • Introduction of C-Terminal Modifications: The free carboxylic acid generated after saponification can be a handle for further chemical modifications at the C-terminus.

  • Cost-Effectiveness: Ethanol is an inexpensive and readily available reagent, making the introduction of the O-ethyl group a cost-effective strategy, particularly for large-scale synthesis.

Conclusion

The O-ethyl protecting group, while simple in its structure, offers a sophisticated level of control and orthogonality in peptide synthesis. Its stability to a broad range of reaction conditions, coupled with its selective removal under basic conditions, makes it a powerful tool in the arsenal of the peptide chemist. By understanding the underlying principles of its application and adhering to optimized protocols, researchers can leverage the advantages of the O-ethyl group to navigate the complexities of peptide synthesis and achieve their synthetic goals with greater efficiency and precision. This guide serves as a foundational resource for the strategic and successful implementation of the O-ethyl protecting group in the development of novel peptide-based therapeutics and research tools.

References

  • National Institutes of Health. (2012). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. [Link]
  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
  • University of California, Irvine. (n.d.).
  • National Institutes of Health. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. [Link]
  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link]
  • Google Patents. (n.d.). Chemo-enzymatic peptide synthesis via c-terminal ester interconversion.
  • ResearchGate. (2025). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S.
  • OperaChem. (2024).
  • Chemistry LibreTexts. (n.d.).
  • PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
  • National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
  • PubMed. (n.d.). Synthesis of C-terminal peptide thioesters using Fmoc-based solid-phase peptide chemistry. [Link]
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]
  • ResearchGate. (2025). Solution-Phase-Peptide Synthesis without Purification of Column Chromatography and Recrystallization by Protecting Amino Acid Esters with Phosphinyl Chloride. [Link]
  • RSC Publishing. (n.d.). Amino alcohols as C-terminal protecting groups in peptide synthesis. [Link]
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
  • National Institutes of Health. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. [Link]
  • University of California, Irvine Department of Chemistry. (2020).
  • The Raj Group. (2023). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. [Link]
  • ChemRxiv. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. [Link]
  • Chemical Communications (RSC Publishing). (n.d.). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. [Link]
  • OUCI. (1979).

Sources

Fmoc-O-ethyl-D-tyrosine: A Strategic Building Block for Next-Generation Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pursuit of peptide-based therapeutics with enhanced stability, potency, and specificity is a cornerstone of modern drug discovery. Non-canonical amino acids are pivotal in this endeavor, offering a sophisticated toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and unfavorable pharmacokinetics. Among these, Fmoc-O-ethyl-D-tyrosine [Fmoc-D-Tyr(Et)-OH] has emerged as a particularly valuable building block. This guide provides an in-depth technical analysis of this compound, detailing its physicochemical properties, quality control methodologies, core applications in solid-phase peptide synthesis (SPPS), and its strategic implementation in drug discovery programs. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to empower researchers in leveraging this unique reagent for the development of innovative peptide drugs.

Foundational Chemistry and Strategic Value

This compound is a synthetic amino acid derivative meticulously designed for Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its structure is a deliberate convergence of three key chemical moieties, each conferring a distinct and strategic advantage in the design of peptidomimetics and therapeutic peptides.

The Core Components
  • D-Enantiomer Configuration: The use of a D-amino acid instead of the natural L-enantiomer is a classic and highly effective strategy to enhance peptide stability.[2] Peptides incorporating D-amino acids exhibit profound resistance to degradation by endogenous proteases, which are stereospecific for L-amino acid peptide bonds. This directly translates to a longer biological half-life, a critical attribute for therapeutic efficacy.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This essential α-amino protecting group is the lynchpin of modern SPPS. Its stability to acidic conditions and lability to mild bases (typically piperidine) allows for the sequential and controlled elongation of the peptide chain from the C-terminus to the N-terminus without compromising the integrity of acid-labile side-chain protecting groups or the resin linker.[3][4]

  • O-ethyl Ether Group: The ethyl group attached to the phenolic hydroxyl of the tyrosine side chain serves as a permanent, non-labile protecting group. Unlike acid-sensitive groups such as tert-butyl (tBu) or base-labile groups, the ethyl ether is stable to both the repeated piperidine treatments for Fmoc removal and the final trifluoroacetic acid (TFA) cleavage from the resin.[2] This ensures the hydroxyl functionality remains permanently blocked in the final peptide. This is a crucial design choice when the free hydroxyl is detrimental to activity or when the goal is to introduce a stable, moderately hydrophobic moiety to probe or enhance receptor interactions.[1]

Physicochemical Properties

A thorough understanding of the reagent's physical and chemical properties is fundamental for its effective use, from storage to reaction setup.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 162502-65-0[5][6]
Molecular Formula C₂₆H₂₅NO₅[5][6]
Molecular Weight 431.47 g/mol [5]
Appearance White to off-white powder[5]
Melting Point 135-145 °C[5]
Purity (HPLC) ≥ 98%[5]
Optical Rotation [a]D20 = +24 ± 2º (c=1 in DMF)[5]
Storage Conditions 0-8 °C[5]
Chemical Structure

The diagram below illustrates the distinct functional components of the molecule.

Caption: Chemical structure of this compound.

Quality Control: Ensuring Enantiomeric Purity

In drug development, chiral purity is not a trivial parameter; it is a critical quality attribute that directly impacts biological activity, efficacy, and patient safety.[7] The presence of the L-enantiomer as a contaminant can lead to peptides with altered binding affinities, unpredictable pharmacology, or increased immunogenicity. Therefore, rigorous analytical validation of the starting material is a non-negotiable step.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the enantiomeric purity of Fmoc-protected amino acids.[7][8] The method relies on a chiral stationary phase (CSP) that differentially interacts with the D- and L-enantiomers, resulting in their separation and allowing for precise quantification.

Experimental Protocol: Chiral Purity Analysis by HPLC

Objective: To determine the enantiomeric excess (e.e.) of an this compound sample.

Methodology Rationale: A polysaccharide-based CSP is chosen for its proven efficacy in resolving Fmoc-amino acid enantiomers.[8] The mobile phase, a mixture of acetonitrile and acidified water, provides good solubility and sharp peak shapes. UV detection at 265 nm is optimal for the Fmoc group, ensuring high sensitivity.

Step-by-Step Procedure:

  • Standard Preparation: Prepare a 1 mg/mL solution of a racemic (D/L) standard of Fmoc-O-ethyl-tyrosine in the mobile phase. This is crucial to unambiguously identify the retention times of both the D- and L-enantiomers.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample to be tested in the mobile phase.

  • Chromatographic Separation:

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times (tᵣ) for the L- and D-enantiomers.

    • Inject the test sample under identical conditions.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

Table 2: Typical HPLC Parameters for Chiral Purity Analysis

ParameterRecommended SettingRationale
Column Polysaccharide-based CSP (e.g., Lux Cellulose-2)Provides excellent enantiomeric resolution for Fmoc-amino acids.[7]
Mobile Phase Acetonitrile / 0.1% TFA in Water (70:30 v/v)Balances elution strength and peak shape; TFA improves chromatography.[7]
Flow Rate 1.0 mL/minStandard analytical flow rate for high efficiency.
Column Temp. 25 °CEnsures reproducible retention times.
Detection UV at 265 nmMaximizes sensitivity for the Fmoc protecting group.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Quality Control Workflow

Caption: Workflow for chiral purity validation of incoming raw material.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard rhythms of the Fmoc/tBu SPPS strategy.[3] The key is understanding the nuances of coupling this modified residue to ensure high efficiency and prevent side reactions.

The Fmoc-SPPS Cycle

The synthesis is an iterative process involving two key steps: (1) Deprotection of the N-terminal Fmoc group to liberate a free amine, and (2) Coupling of the next activated Fmoc-amino acid to that amine.

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-NH-Peptide-Resin) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 FreeAmine Free N-terminal Amine (H₂N-Peptide-Resin) Washing1->FreeAmine Coupling Step 2: Coupling Fmoc-D-Tyr(Et)-OH + Activator (e.g., HATU/DIPEA) FreeAmine->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated Elongated Peptide (Fmoc-D-Tyr(Et)-NH-Peptide-Resin) Washing2->Elongated Repeat Repeat Cycle or Proceed to Cleavage Elongated->Repeat Repeat->Deprotection Next Amino Acid

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Incorporation of this compound

Objective: To efficiently couple this compound onto a resin-bound peptide with a free N-terminal amine.

Methodology Rationale: This protocol utilizes HATU as the coupling reagent. HATU is an aminium-based reagent that rapidly forms a highly reactive OAt-ester of the amino acid, minimizing the risk of racemization, a known concern during the activation step of peptide synthesis.[8][9] DIPEA is used as the organic base to activate the reagent and neutralize the protonated amine on the resin. Double coupling is recommended as a precautionary measure to ensure the reaction goes to completion, especially if the preceding amino acid is sterically hindered.

Step-by-Step Procedure:

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the preceding amino acid, wash the peptide-resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vessel, pre-dissolve this compound (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF. Just prior to adding to the resin, add DIPEA (8 eq.).

    • Scientist's Note: Pre-activation should be brief (1-2 minutes). Prolonged activation in solution can lead to reagent degradation.

  • Coupling Reaction: Add the activation solution to the reaction vessel containing the washed peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., colorless beads for the Kaiser test) indicates a complete reaction.

  • Second Coupling (Optional but Recommended): If the monitoring test is positive or as a standard practice for difficult couplings, drain the reaction solution, wash with DMF, and repeat steps 2-4.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Table 3: Typical Coupling Parameters for Fmoc-D-Tyr(Et)-OH

ParameterTypical Value/RangeNotes
Equivalents of AA 4 - 5 eq.Ensures a sufficient concentration gradient to drive the reaction to completion.
Coupling Reagent HATU, HBTU, HCTUAminium/uronium-based reagents are highly effective and minimize racemization.[2]
Equivalents of Reagent ~0.95 eq. relative to AAA slight sub-stoichiometric amount relative to the amino acid prevents reagent-related side reactions.
Base DIPEA, 2,4,6-CollidineNon-nucleophilic organic bases are required for the activation step.
Coupling Time 30 - 120 minutesSequence-dependent; monitoring is key. Double coupling may be required.[2]
Coupling Efficiency >98%Should be monitored by a qualitative test like the Kaiser or TNBS test.[2]

Strategic Implementation in Drug Discovery

The true power of this compound lies not just in its function as a building block, but in its strategic deployment to solve specific challenges in drug design. Its incorporation is a deliberate choice to modulate the biological and pharmaceutical properties of a peptide lead.

Impact on Peptide Properties
  • Enhanced Proteolytic Stability: As discussed, the D-configuration provides a robust defense against enzymatic cleavage, significantly extending the peptide's in vivo half-life.[2][10]

  • Receptor Interaction Tuning: The native tyrosine hydroxyl group is often a critical hydrogen bond donor or acceptor in protein-ligand interactions.[11] By permanently blocking this group with an ethyl ether, the interaction landscape is fundamentally altered. This can be used to:

    • Abolish unwanted interactions: If the hydroxyl group contributes to off-target binding, ethylation can improve selectivity.

    • Introduce beneficial hydrophobic contacts: The ethyl group can occupy a small hydrophobic pocket in the receptor, potentially increasing binding affinity.

    • Mimic other residues: O-ethyl tyrosine can serve as a stable mimic for other modified residues or probe the steric and electronic requirements of the binding pocket.

  • Improved Physicochemical Profile: The ethyl group can subtly increase the lipophilicity of the peptide, which may influence its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

A Drug Discovery Workflow

The use of this compound is typically integrated into the lead optimization phase of a drug discovery campaign, where the goal is to refine the properties of an initial hit peptide.

DrugDiscovery A Lead Peptide Identified (Contains L-Tyr, shows activity but has poor stability) B Hypothesis Generation - D-amino acid scan for stability - Tyr(Et) scan to probe hydroxyl role A->B C Library Synthesis (Incorporate Fmoc-D-Tyr(Et)-OH) B->C D In Vitro Screening - Binding Affinity (SPR, ELISA) - Functional Assays - Proteolytic Stability Assay C->D E Data Analysis & SAR (Structure-Activity Relationship) D->E E->B Iterate Design F Optimized Lead Candidate (Improved stability & retained/improved potency) E->F Favorable Profile G Preclinical Development F->G

Sources

Harnessing Modified D-Tyrosine Derivatives in Neuroscience: A Technical Guide to Unlocking Novel Therapeutic Avenues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of neuroscience research is continually evolving, with a growing appreciation for the nuanced roles of once-overlooked molecules. Among these, D-amino acids have emerged from the shadows of their L-enantiomers to reveal critical functions in the mammalian central nervous system (CNS). This technical guide delves into the applications of modified D-tyrosine and related strategies for modulating D-amino acid signaling, offering a vital resource for researchers and drug developers. We will explore the therapeutic rationale, key molecular targets, and the detailed experimental protocols necessary to investigate these promising compounds. From the intricacies of D-amino acid oxidase (DAAO) inhibition to the direct modulation of glutamate receptors, this guide provides the foundational knowledge and practical methodologies to advance the discovery of novel therapeutics for a range of neurological and psychiatric disorders.

The Emerging Significance of D-Amino Acids in the CNS

For decades, D-amino acids were largely considered biological anomalies, confined to the cell walls of bacteria. However, accumulating evidence has firmly established their presence and physiological relevance in the mammalian brain. D-serine, in particular, has garnered significant attention as a potent and essential co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a key player in excitatory neurotransmission, is fundamental to synaptic plasticity, learning, and memory.[1] Consequently, dysregulation of D-serine levels and NMDA receptor hypofunction have been implicated in the pathophysiology of schizophrenia.[1]

This understanding has opened the door to novel therapeutic strategies aimed at modulating D-amino acid concentrations in the brain. One of the most promising approaches is the inhibition of D-amino acid oxidase (DAAO), a flavoenzyme responsible for the degradation of D-amino acids.[2] By inhibiting DAAO, the synaptic levels of D-serine can be elevated, thereby enhancing NMDA receptor function.[2] This has spurred the development of numerous potent and selective DAAO inhibitors, some of which are advancing through clinical trials.[3]

Modified D-Tyrosine Derivatives: Rationale and Molecular Targets

While much of the focus has been on D-serine, D-tyrosine and its modified derivatives present another intriguing, albeit less explored, avenue for therapeutic intervention. D-tyrosine itself has been shown to have potential neuroprotective effects through the inhibition of tyrosinase, an enzyme implicated in the neurodegenerative processes of Parkinson's disease.[4] Furthermore, the chemical scaffold of D-tyrosine offers a versatile platform for the design of novel compounds targeting various components of neurotransmitter systems.

D-Amino Acid Oxidase (DAAO) Inhibition

A primary strategy for leveraging D-tyrosine derivatives is in the design of DAAO inhibitors. The goal is to create molecules that can fit into the active site of DAAO, preventing it from metabolizing D-serine and other D-amino acids. This indirectly enhances NMDA receptor signaling. While many potent DAAO inhibitors are not direct derivatives of D-tyrosine, the principles of their design can inform the synthesis of novel D-tyrosine-based compounds.

The following table summarizes some notable DAAO inhibitors that have been developed:

CompoundChemical ClassIn Vitro IC50 (human DAAO)Key FeaturesReference
ASO57278 5-methylpyrazole-3-carboxylic acid0.9 µMModerately potent, highly selective over NMDA receptor and D-aspartate oxidase.[1]
3-hydroxyquinolin-2-(1H)-one Hydroxyquinolinone4 nMVery potent, but with some off-target affinity for the NMDA receptor glycine site.[1]
CBIO 5-chloro-benzo[d]isoxazol-3-olSubmicromolarPotent inhibitor.[5]
Luvadaxistat (TAK-831) N/AHigh potencyOrally available, brain-penetrant, and has been in clinical development.[2]

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Direct Receptor Modulation: The Case of 3,5-Dinitro-o-Tyrosine

Beyond DAAO, modified D-tyrosine derivatives can be engineered to interact directly with neurotransmitter receptors. A compelling example is the synthesis of R- and S-isomers of 3,5-dinitro-o-tyrosine, which have been shown to act as antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor.[6]

The S-isomer of 3,5-dinitro-o-tyrosine demonstrated a 6.5-fold higher potency in inhibiting [3H]AMPA binding compared to the R-isomer, with IC50 values of 13 ± 7 µM and 84 ± 26 µM, respectively.[6] Functional tests confirmed that the S-isomer is an AMPA receptor antagonist with an IC50 of 630 ± 140 µM, while the R-isomer was inactive.[6] This highlights the stereospecificity and potential for designing D-tyrosine analogs that directly modulate excitatory neurotransmission.

Visualizing the Signaling Pathways

To conceptualize the mechanisms of action, the following diagrams illustrate the key signaling pathways involved.

DAAO_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds D_Serine D-Serine D_Serine->NMDA_Receptor Co-agonist Binding DAAO DAAO D_Serine->DAAO Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Activation Alpha_Keto_Acid α-Keto Acid DAAO->Alpha_Keto_Acid Degradation DAAO_Inhibitor Modified D-Tyrosine (DAAO Inhibitor) DAAO_Inhibitor->DAAO Inhibits

Caption: DAAO inhibition by a modified D-tyrosine derivative.

Experimental Protocols for Evaluation

A rigorous and systematic evaluation of novel modified D-tyrosine derivatives is paramount. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro DAAO Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 value of a test compound against DAAO.

Materials:

  • Recombinant human DAAO enzyme

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex™ Red reagent (or similar fluorescent probe)

  • 96-well black microplates

  • Test compounds (modified D-tyrosine derivatives) dissolved in DMSO

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 8.0)

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the DAAO enzyme and varying concentrations of the test compound. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding a solution containing D-serine, HRP, and Amplex™ Red to each well.

  • Measure the fluorescence kinetically over a period of 30 minutes using a microplate reader (e.g., excitation 535 nm, emission 587 nm).

  • Calculate the rate of reaction from the linear phase of the fluorescence increase.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[2]

In Vivo Microdialysis for Measuring Extracellular D-Serine

This protocol outlines the procedure for implanting a microdialysis probe into the brain of a rodent and collecting dialysate for the analysis of D-serine levels following administration of a modified D-tyrosine derivative.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Microdialysis probes

  • Guide cannula

  • Dental cement

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with fluorescence detection for D-serine analysis

Procedure:

  • Anesthetize the animal and secure it in the stereotaxic frame.

  • Perform a craniotomy at the desired coordinates for the brain region of interest (e.g., prefrontal cortex or hippocampus).

  • Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement. Insert a dummy probe to maintain patency.

  • Allow the animal to recover from surgery for at least 24-48 hours.

  • On the day of the experiment, gently restrain the awake, freely moving animal and replace the dummy probe with a microdialysis probe.

  • Connect the probe to the perfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period (e.g., 2 hours) before collecting baseline samples.

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a refrigerated fraction collector.

  • Administer the modified D-tyrosine derivative (e.g., via intraperitoneal injection or reverse dialysis through the probe) after establishing a stable baseline.

  • Continue collecting samples to monitor the change in extracellular D-serine concentration over time.

  • At the end of the experiment, euthanize the animal and perfuse with a fixative to histologically verify the probe placement.

  • Analyze the D-serine concentration in the dialysate samples using a validated HPLC method.

Behavioral Assays in Animal Models of Neurological Disorders

The efficacy of modified D-tyrosine derivatives can be assessed in various animal models that mimic aspects of human neurological and psychiatric disorders.

Example: Prepulse Inhibition (PPI) of the Startle Reflex (Model for Schizophrenia) PPI is a measure of sensorimotor gating that is deficient in individuals with schizophrenia and can be pharmacologically disrupted in rodents (e.g., with NMDA receptor antagonists like MK-801).

Procedure:

  • Acclimate the animals to the startle chambers.

  • Administer the test compound (modified D-tyrosine derivative), vehicle, or a positive control.

  • After a predetermined pretreatment time, place the animals in the startle chambers.

  • Present a series of acoustic stimuli: a startling pulse alone, a non-startling prepulse followed by the startling pulse, and no stimulus (background noise).

  • Measure the startle response (amplitude of the whole-body flinch).

  • Calculate the percentage of PPI as follows: [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100.

  • Analyze the data to determine if the test compound can reverse a pharmacologically induced deficit in PPI.

Applications in Neuroscience Research and Drug Discovery

The development of modified D-tyrosine derivatives holds significant promise for both fundamental neuroscience research and the discovery of novel therapeutics.

  • Schizophrenia: By enhancing NMDA receptor function through DAAO inhibition, these compounds could potentially alleviate the negative and cognitive symptoms of schizophrenia, which are poorly addressed by current antipsychotics.[1]

  • Parkinson's Disease: D-tyrosine derivatives that inhibit tyrosinase could offer a neuroprotective strategy by preventing the overproduction of dopamine and related neurotoxic species.[4] Additionally, modulating glutamatergic signaling with direct-acting derivatives could help manage motor symptoms.

  • Neuropathic Pain and Depression: The NMDA receptor is a key player in central sensitization, a process underlying chronic pain. Modulators of NMDA receptor function could therefore be effective analgesics. Similarly, given the role of glutamatergic signaling in mood regulation, these compounds may have antidepressant properties.

Future Directions and Conclusion

The exploration of modified D-tyrosine derivatives in neuroscience is a field ripe with potential. While the strategy of DAAO inhibition has gained considerable traction, the design of D-tyrosine analogs that directly and selectively target other components of the neurotransmitter system, such as specific subtypes of glutamate receptors, remains a promising area for future research. The synthesis and screening of novel chemical libraries based on the D-tyrosine scaffold, guided by a deeper understanding of structure-activity relationships, will be crucial.

This technical guide provides a comprehensive overview of the rationale, key molecular targets, and essential experimental protocols for investigating the applications of modified D-tyrosine in neuroscience. By equipping researchers and drug developers with this knowledge, we hope to accelerate the discovery of novel and effective treatments for a range of debilitating neurological and psychiatric disorders.

References

  • Advances in D-Amino Acids in Neurological Research - PMC - PubMed Central. (n.d.).
  • Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug - PubMed Central. (2022). Molecules, 27(18), 5899. [Link]
  • Discovery of a novel class of D-amino acid oxidase (DAO)
  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PubMed Central. (2010). Current Pharmaceutical Design, 16(3), 288-303. [Link]
  • Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed. (1997). Journal of Medicinal Chemistry, 40(20), 3297-3304. [Link]
  • Synthesis and biological evaluation of D-amino acid oxidase inhibitors. (2008). Journal of Medicinal Chemistry, 51(12), 3357-3359. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Fmoc-D-Tyr(Et)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fmoc-D-Tyr(Et)-OH in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and protein chemistry, facilitating the assembly of complex biomolecules with high fidelity.[1] The Fmoc/tBu orthogonal protection strategy is the most widely adopted method, prized for its mild reaction conditions.[2] Within this framework, the selection of appropriately protected amino acid derivatives is paramount to success. This guide focuses on Fmoc-D-Tyr(Et)-OH , a key building block for incorporating an O-ethylated D-tyrosine residue.

The three components of this molecule each serve a distinct and critical purpose:

  • Nα-Fmoc Group: A base-labile protecting group for the α-amino function, removed at each cycle with a mild base like piperidine.[3]

  • D-Tyrosine Backbone: The D-enantiomer provides access to peptides with altered secondary structures and increased resistance to proteolytic degradation, which is often desirable in drug development.

  • O-Ethyl (Et) Ether: An acid-labile protecting group for the phenolic hydroxyl side chain. This protection is crucial to prevent undesirable side reactions, such as O-acylation, during the coupling steps, thereby ensuring the integrity of the final peptide.[4] The ethyl ether is stable to the basic conditions of Fmoc deprotection and is efficiently removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic Acid - TFA).[2][5]

This document provides an in-depth analysis of the chemical principles, field-proven protocols, and troubleshooting strategies to ensure high-efficiency coupling of Fmoc-D-Tyr(Et)-OH, enabling researchers to confidently incorporate this valuable building block into their synthetic workflows.

Core Principles: The Chemistry of Peptide Bond Formation

The formation of a peptide bond is an acylation reaction that requires the activation of the C-terminal carboxylic acid of the incoming amino acid. In SPPS, this is achieved by converting the carboxyl group into a highly reactive intermediate that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain. The choice of activation strategy is critical and directly impacts coupling efficiency, reaction time, and the risk of side reactions, most notably racemization.

Carbodiimide-Mediated Activation: The DIC/Oxyma System

Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), are cost-effective and widely used activators.[6] The mechanism involves the reaction of the Fmoc-amino acid with DIC to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization via oxazolone formation or rearrangement into an unreactive N-acylurea.[3]

To mitigate these issues, an additive is essential. While 1-Hydroxybenzotriazole (HOBt) was the historical standard, modern protocols favor its safer and often more efficient aza-analogs or oxime-based additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) .[6][7] Oxyma rapidly traps the O-acylisourea intermediate to form an active ester, which is less prone to racemization and efficiently acylates the target amine.[7] The DIC/Oxyma combination is an excellent choice for routine couplings due to its low cost, high efficiency, and reduced risk of side reactions.[6][8]

DIC_Oxyma_Activation FmocAA Fmoc-D-Tyr(Et)-OH Acylisourea O-Acylisourea (Reactive, Unstable) FmocAA->Acylisourea + DIC Step 1: Activation DIC DIC Oxyma Oxyma PeptideResin H₂N-Peptide-Resin OxymaEster Oxyma Active Ester (Stable, Reactive) Acylisourea->OxymaEster + Oxyma Step 2: Trapping DIU DIU (soluble urea) NewPeptide Fmoc-Tyr(Et)-Peptide-Resin OxymaEster->NewPeptide + H₂N-Peptide-Resin Step 3: Coupling

Caption: DIC/Oxyma activation workflow for peptide bond formation.
Onium Salt-Mediated Activation: The Power of HATU

Onium salts, including aminium/uronium salts like HBTU and HATU , are among the most powerful and rapid activating agents used in SPPS.[8] These reagents require a tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid, which then reacts with the onium salt to form a highly reactive active ester.[3]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is distinguished from its predecessor HBTU by the incorporation of HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen atom at the 7-position of the triazole ring in HOAt acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive than the OBt-ester formed by HBTU. This enhanced reactivity translates to faster, more complete coupling reactions, making HATU the reagent of choice for "difficult" sequences, sterically hindered amino acids, and rapid synthesis protocols.[9]

HATU_Activation cluster_activation Pre-activation FmocAA Fmoc-D-Tyr(Et)-OH Carboxylate Carboxylate Anion FmocAA->Carboxylate + DIPEA HATU HATU DIPEA DIPEA (Base) PeptideResin H₂N-Peptide-Resin OAtEster OAt Active Ester (Highly Reactive) Carboxylate->OAtEster + HATU NewPeptide Fmoc-Tyr(Et)-Peptide-Resin OAtEster->NewPeptide + H₂N-Peptide-Resin Coupling Step

Caption: HATU activation mechanism involving a highly reactive OAt-ester.

Quantitative Data & Reagent Stoichiometry

The following table provides recommended reagent stoichiometry for a standard 0.1 mmol scale synthesis. Equivalents are relative to the functional loading capacity of the resin.

Reagent / Component Equivalents (eq.) Method Purpose & Rationale
Fmoc-D-Tyr(Et)-OH3 - 5BothEnsures the reaction is driven to completion by mass action.
Method 1: Carbodiimide
DIC3 - 5DIC/OxymaActivates the carboxylic acid. Used in equimolar amounts to the amino acid.
OxymaPure®3 - 5DIC/OxymaAdditive to form the active ester, suppress racemization, and improve efficiency.[7]
Method 2: Onium Salt
HATU2.9 - 4.9HATU/DIPEAHighly efficient activator, ideal for rapid or difficult couplings.[9] A slight sub-stoichiometric amount relative to the amino acid is common.
DIPEA6 - 10HATU/DIPEANon-nucleophilic base required to generate the carboxylate for onium salt activation. A 2-fold excess relative to the activator is standard.
2,4,6-Collidine6 - 10HATU/BaseA weaker, more sterically hindered base sometimes used in place of DIPEA to further minimize the risk of racemization.[3][10]

Experimental Protocols

The following protocols begin after the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide, confirmed by a positive Kaiser test.

General SPPS Workflow

The iterative nature of SPPS is central to its success. Each cycle involves a deprotection step to reveal the N-terminal amine, followed by a coupling step to add the next amino acid.

SPPS_Cycle Start Start: Fmoc-NH-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Kaiser_Positive 3. Kaiser Test Check (Must be Positive/Blue) Wash1->Kaiser_Positive Coupling 4. Coupling Reaction (Add Activated Fmoc-D-Tyr(Et)-OH) Kaiser_Positive->Coupling Free Amine Confirmed Wash2 5. DMF Wash Coupling->Wash2 Kaiser_Negative 6. Kaiser Test Check (Must be Negative/Yellow) Wash2->Kaiser_Negative NextCycle Proceed to Next Cycle Kaiser_Negative->NextCycle Coupling Complete Troubleshoot Recouple or Cap Kaiser_Negative->Troubleshoot Incomplete Troubleshoot->Coupling Retry

Caption: The iterative cycle of deprotection and coupling in SPPS.
Protocol 1: Coupling using DIC/Oxyma

This method is robust, economical, and minimizes racemization.

  • Resin Preparation: Following Fmoc deprotection and washing, ensure the resin is well-swollen in fresh, peptide-synthesis grade DMF (approx. 10 mL/g resin).

  • Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-D-Tyr(Et)-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.

  • Coupling Reaction: Add the Fmoc-D-Tyr(Et)-OH/Oxyma solution to the deprotected peptide-resin. Immediately add DIC (3 eq.) to the resin suspension.

  • Agitation: Agitate the mixture at room temperature for 1-4 hours. Reaction time can be extended for sequences known to be difficult.

  • Monitoring: After the desired time, take a small sample of resin beads, wash them thoroughly with DMF and Ethanol, and perform a Kaiser test (see protocol below).

  • Washing: Once the Kaiser test is negative (yellow beads), drain the coupling solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts. The peptide-resin is now ready for the next Fmoc deprotection cycle.

Protocol 2: Coupling using HATU/DIPEA

This is a highly efficient method for rapid and challenging couplings.

  • Resin Preparation: As described in Protocol 1.

  • Activation Mixture Preparation (Pre-activation): In a separate, dry vessel, dissolve Fmoc-D-Tyr(Et)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the mixture.

  • Pre-activation: Allow the solution to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the entire activation mixture to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 30-90 minutes. HATU-mediated couplings are typically much faster than carbodiimide methods.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The peptide-resin is ready for the next cycle.

Protocol 3: Kaiser Test for Reaction Monitoring

This colorimetric test detects free primary amines on the resin.[11]

  • Sample Preparation: Collect a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Washing: Wash the beads thoroughly with DMF (2x) and then Ethanol (2x) to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (A: Phenol in Ethanol, B: KCN in Pyridine, C: Ninhydrin in Ethanol).

  • Heating: Heat the tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Dark Blue/Purple Beads: Positive result, indicating the presence of unreacted primary amines. The coupling is incomplete.

    • Yellow/Colorless Beads: Negative result, indicating a complete reaction.

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance from the growing peptide chain.- Peptide aggregation on the resin.[12]- Insufficient activation or reaction time.- Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., overnight for DIC/Oxyma).- Double Couple: Drain the reaction solution, wash with DMF, and repeat the coupling step with a fresh batch of reagents.[13]- Switch Reagent: If using DIC/Oxyma, switch to the more potent HATU.[9]
Low Peptide Purity or Yield After Cleavage - Cumulative incomplete couplings at multiple steps.- Racemization during activation.- Premature cleavage of the side-chain protecting group.- Ensure a negative Kaiser test is achieved at every step.- For sensitive residues, consider using 2,4,6-collidine instead of DIPEA with onium salt activators.[10]- Use high-quality, fresh reagents. The ethyl ether on Tyr(Et) is robust to piperidine, making this an unlikely issue.
Slow or Difficult Coupling - Aggregation-prone sequences (e.g., high content of β-sheet formers like Val, Ile).- Poor resin swelling.- Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) which can disrupt aggregation.[14]- Ensure the resin is fully swollen before beginning the synthesis.[15]- Consider microwave-assisted SPPS, which can dramatically accelerate coupling times.[16]

Conclusion

The successful incorporation of Fmoc-D-Tyr(Et)-OH into a peptide sequence is readily achievable with a well-designed protocol. For standard sequences, the DIC/Oxyma method offers a reliable and cost-effective approach with a low risk of racemization. For more challenging couplings, or when speed is a priority, the HATU/DIPEA system provides superior activating power and efficiency. The key to a successful synthesis lies in the careful execution of the chosen protocol and diligent monitoring of reaction completion at each step using tools like the Kaiser test. By understanding the underlying chemical principles and implementing these robust protocols, researchers can confidently utilize Fmoc-D-Tyr(Et)-OH to advance their peptide-based research and development goals.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.
  • Galaverna, G., Corradini, R., Dossena, A., & Marchelli, R. (1995). Side-chain anchoring of tyrosine to the resin in solid-phase peptide synthesis: a new approach to the synthesis of C-terminal tyrosine peptides. International Journal of Peptide and Protein Research, 46(6), 545-551.
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • NINGBO INNO PHARMCHEM CO.,LTD. Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Kandepi, V., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synlett, 31(15), 1433-1446.
  • ResearchGate. (n.d.).
  • Mesa Labs. SPPS Tips For Success Handout.
  • BenchChem. (2025). Standard Protocol for Coupling Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Aapptec. SYNTHESIS NOTES.
  • Slideshare. Spps and side reactions in peptide synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Bachem Products. Fmoc-D-Tyr(Et)-OH.
  • Hsieh, Y. S. Y., et al. (2011).
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Google Patents.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • BenchChem. Technical Support Center: Fmoc-Tyr(Me)
  • BenchChem. (2025). A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • MDPI.
  • ResearchGate. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.

Sources

Cleavage Cocktail for Peptides with Tyr(Et) Residue: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of the Tyr(Et) Residue in Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity target peptides. For the hydroxyl functionality of tyrosine, a variety of protecting groups are employed, each with a distinct profile of stability and lability. The ethyl ether protection of tyrosine, Tyr(Et), offers a unique stability profile that can be advantageous in the synthesis of complex peptides where differential protection is required. Unlike the more common tert-butyl (tBu) group, the ethyl ether is significantly more stable to mild acid conditions, allowing for selective deprotection of other acid-labile groups while the Tyr(Et) remains intact. However, the enhanced stability of the Tyr(Et) group necessitates a carefully optimized and robust cleavage strategy for its successful removal during the final global deprotection step.

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective cleavage of peptides containing the Tyr(Et) residue. We will delve into the mechanistic underpinnings of the cleavage reaction, explore potential side reactions, and provide validated protocols for the formulation and application of a specialized cleavage cocktail.

The Chemistry of Tyr(Et) Cleavage: A Balancing Act of Acid Strength and Scavenging

The cleavage of the ethyl ether from the tyrosine side chain is an acid-catalyzed process, typically achieved using a high concentration of trifluoroacetic acid (TFA).[1] The mechanism involves the protonation of the ether oxygen by TFA, followed by the cleavage of the oxygen-ethyl bond to yield the deprotected tyrosine residue and a reactive ethyl cation.

The primary challenge in cleaving Tyr(Et)-containing peptides lies in the increased stability of the ethyl ether compared to more standard protecting groups like tert-butyl ether. This necessitates more stringent acidic conditions, such as prolonged exposure to high-concentration TFA, to drive the deprotection to completion. However, these harsh conditions also increase the risk of deleterious side reactions. The liberated ethyl cation is a reactive electrophile that can alkylate nucleophilic residues within the peptide chain, most notably the indole ring of tryptophan and the thioether of methionine.[2][3] Therefore, the composition of the cleavage cocktail must be meticulously designed not only to efficiently cleave the Tyr(Et) group but also to effectively "scavenge" the resulting ethyl cations.

Designing the Optimal Cleavage Cocktail for Tyr(Et) Peptides

A universal cleavage cocktail may not be optimal for peptides containing the more robust Tyr(Et) protecting group. Based on the principles of acid-catalyzed deprotection and carbocation scavenging, we recommend a specialized cleavage cocktail tailored to address the specific challenges of Tyr(Et) cleavage.

Recommended Cleavage Cocktail Composition
ComponentVolume %Rationale & Function
Trifluoroacetic Acid (TFA) 90%The strong acid responsible for cleaving the peptide from the resin and removing acid-labile protecting groups, including the Tyr(Et) group.[4] A higher concentration is often required for complete removal of the more stable ethyl ether.
Thioanisole 5%A soft nucleophile that is particularly effective at scavenging reactive electrophiles, including the ethyl cation. It also helps to prevent the re-attachment of other protecting groups and can aid in the removal of sulfonyl-based protecting groups from arginine residues.[5]
1,2-Ethanedithiol (EDT) 3%A potent scavenger that protects cysteine and methionine residues from oxidation and alkylation by the ethyl cation.[5]
Water 2%Acts as a scavenger for carbocations and can help to hydrolyze any ester linkages that may have formed as side products.

This formulation provides a robust acidic environment for the efficient cleavage of the Tyr(Et) group while incorporating a synergistic blend of scavengers to mitigate the risk of side reactions.

Experimental Protocols

Protocol 1: Global Cleavage of a Tyr(Et)-Containing Peptide from the Resin

This protocol outlines the standard procedure for the simultaneous cleavage of the peptide from the solid support and the removal of all acid-labile protecting groups, including Tyr(Et).

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail (TFA/Thioanisole/EDT/Water, 90:5:3:2 v/v/v/v)

  • Cold diethyl ether ((C₂H₅)₂O)

  • Centrifuge tubes (e.g., 50 mL)

  • Sintered glass funnel

  • Nitrogen gas supply or vacuum desiccator

  • HPLC-grade water and acetonitrile for analysis

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

    • Thoroughly wash the dried peptide-resin with Dichloromethane (DCM) to remove residual DMF and to swell the resin.

    • Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 3-4 hours. The extended reaction time is recommended to ensure complete cleavage of the Tyr(Et) group.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin.

    • Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether.

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

  • Drying and Analysis:

    • Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

    • Dissolve a small amount of the dried peptide in an appropriate solvent for analysis by HPLC and mass spectrometry to confirm the complete removal of the Tyr(Et) group (mass decrease of 28 Da) and to assess the purity of the crude product.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Incomplete Cleavage of Tyr(Et) Insufficient cleavage time or TFA concentration.Increase the cleavage time to 4-6 hours. If incomplete cleavage persists, a slight increase in the TFA concentration (e.g., to 92.5%) may be necessary, but this should be done with caution due to the increased risk of side reactions.
Presence of Alkylated Side Products Inefficient scavenging of ethyl cations.Ensure the use of fresh, high-quality scavengers. For peptides with multiple Trp or Met residues, consider increasing the concentration of thioanisole and EDT in the cleavage cocktail.
Peptide Degradation Prolonged exposure to harsh acidic conditions.Minimize the cleavage time as much as possible while still achieving complete deprotection. Perform the cleavage at a lower temperature (e.g., 0-4 °C) to reduce the rate of degradation.

Visualizing the Cleavage Workflow

The following diagram illustrates the key steps in the cleavage and deprotection of a Tyr(Et)-containing peptide.

Cleavage_Workflow Resin Peptide-Resin (with Tyr(Et)) Cleavage Add Cleavage Cocktail (TFA/Thioanisole/EDT/H2O) 3-4 hours, RT Resin->Cleavage Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate with Cold Diethyl Ether Filtration->Precipitation Washing Wash with Cold Diethyl Ether (x3) Precipitation->Washing Drying Dry Crude Peptide Washing->Drying Analysis HPLC & Mass Spec Analysis Drying->Analysis

Caption: Workflow for the cleavage of Tyr(Et)-containing peptides.

Conclusion

The successful cleavage of peptides containing the robust Tyr(Et) protecting group is a critical determinant of the overall success of the synthesis. The protocol and cleavage cocktail composition detailed in this application note provide a validated and reliable method for achieving efficient deprotection while minimizing the risk of deleterious side reactions. By understanding the underlying chemistry and adhering to the outlined procedures, researchers can confidently employ the Tyr(Et) protecting group to advance their peptide synthesis endeavors.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Cleavage.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • BenchChem. (2025).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • SiliCycle. (n.d.). SOLUTIONS FOR PEPTIDE SYNTHESIS.
  • Albericio, F., et al. (2022).
  • Fujii, N., et al. (1993). Evaluation of the final deprotection system for the solid-phase synthesis of Tyr(SO3H)-containing peptides with 9-fluorenylmethyloxycarbonyl (Fmoc)-strategy and its application to the synthesis of cholecystokinin (CCK)-12. Chemical & pharmaceutical bulletin, 41(2), 376–380.
  • BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides with Trityl-Protected Asparagine.
  • Scribd. (n.d.).
  • MDPI. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
  • ResearchGate. (n.d.). Overview of the SPPS cycle and subsequent deprotection, work-up and....
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
  • RSC Publishing. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage.
  • National Institutes of Health. (n.d.). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore.
  • Wikipedia. (n.d.). Trifluoroacetic acid.
  • National Institutes of Health. (2023).
  • PubMed. (2003). Role of cleavage and shedding in human thyrotropin receptor function and trafficking.
  • Journal of the American Chemical Society. (2026).

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Application Note: A Strategic Guide to the HPLC Purification of Peptides Containing O-ethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhance therapeutic properties such as stability, potency, and bioavailability.[1][2] O-ethyl-D-tyrosine, a derivative of D-tyrosine, is one such ncAA used to modulate the pharmacological profile of synthetic peptides. Its ethylated phenolic side chain introduces significant hydrophobicity compared to its natural counterpart, tyrosine. This alteration, while beneficial for biological activity, presents distinct challenges for purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse of peptide purification.[3][4]

This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the successful purification of peptides containing O-ethyl-D-tyrosine. We will move beyond a simple recitation of steps to explain the underlying chromatographic principles, enabling the user to develop robust, validated purification protocols. The focus is on strategic method development, troubleshooting, and achieving high purity for downstream applications.

The Chromatographic Impact of O-ethyl-D-tyrosine

Understanding the physicochemical properties of O-ethyl-D-tyrosine is fundamental to designing an effective purification strategy.

  • Increased Hydrophobicity: The primary characteristic influencing RP-HPLC behavior is hydrophobicity. Tyrosine itself is considered amphipathic, possessing both a hydrophobic aromatic ring and a hydrophilic hydroxyl group.[5][6] The substitution of the polar hydroxyl proton with an ethyl group drastically increases the nonpolar character of the side chain. This leads to stronger interactions with the hydrophobic stationary phase (e.g., C18, C8) and, consequently, a later elution time at higher organic solvent concentrations.

  • Potential for Co-elution: Synthetic peptides are often accompanied by impurities that are structurally similar to the target peptide, such as deletion sequences or those with failed deprotection of other side chains. Impurities that are also highly hydrophobic can co-elute with the O-ethyl-D-tyrosine-containing peptide, complicating the separation.

Strategic Method Development for Optimal Separation

A systematic approach to method development is crucial for resolving the target peptide from its impurities.[7] This process involves the careful selection and optimization of the stationary phase, mobile phase, and gradient profile.

Stationary Phase (Column) Selection

The choice of stationary phase dictates the retention and selectivity of the separation. For peptides containing hydrophobic ncAAs, the following are recommended starting points:

Column ChemistryParticle Size (µm)Pore Size (Å)Rationale & Application
C18 (Octadecylsilane) 5 - 10100 - 300Primary Choice. Offers the highest hydrophobicity and retentivity. Ideal for most peptides under 5,000 Da. A 300Å pore size is recommended for larger peptides to ensure good mass transport.
C8 (Octylsilane) 5 - 10100 - 300Alternative Choice. Moderately hydrophobic. Useful if the peptide is too strongly retained on C18, leading to excessively long run times or the need for very high organic solvent concentrations.[]
C4 (Butylsilane) 5 - 10300For Very Large/Hydrophobic Peptides. Best suited for peptides over 5,000 Da or those that are exceptionally hydrophobic overall, to prevent irreversible binding.[]
Phenyl-Hexyl 5 - 10100 - 300Alternative Selectivity. Provides unique pi-pi interactions with the aromatic rings of the peptide, which can alter the elution order and improve resolution of difficult-to-separate impurities.[7]
Mobile Phase Optimization

The mobile phase is the most powerful tool for manipulating peptide separation in RP-HPLC.

  • Solvents: The standard mobile phases consist of HPLC-grade water as Solvent A and acetonitrile (ACN) as Solvent B. ACN is preferred over methanol for its lower viscosity and superior solvating power for peptides.[9]

  • The Critical Role of the Ion-Pairing Agent: Peptides are zwitterionic molecules, and their charge state can lead to poor peak shape and inconsistent retention. An acidic mobile phase modifier, or ion-pairing agent, is added to both Solvent A and B to control ionization and improve chromatography.

    • Trifluoroacetic Acid (TFA): The most common choice.[9] It serves two main functions:

      • Acidification: Maintains a low pH (around 2), ensuring that the carboxyl groups are protonated (-COOH) and basic residues (Lys, Arg, His) carry a stable positive charge (-NH3+).

      • Ion Pairing: The trifluoroacetate anion (TFA⁻) forms an ion pair with the positively charged sites on the peptide, neutralizing their charge and increasing their overall hydrophobicity. It also masks the negative charge of residual silanol groups on the silica-based stationary phase, preventing peak tailing.[][10]

    • Concentration Effects: A concentration of 0.1% (v/v) TFA is the standard starting point.[][9] If peak shape is poor, especially for peptides with multiple basic residues, increasing the TFA concentration to 0.2-0.25% can sometimes improve resolution.[11][12] However, higher TFA concentrations can lead to baseline drift during a gradient.[]

    • Alternative Ion-Pairing Agents: For challenging separations where TFA does not provide adequate resolution, other agents can be employed. Heptafluorobutyric acid (HFBA), for example, is a stronger and more hydrophobic ion-pairing agent that can significantly increase peptide retention and alter selectivity.[13][14] Note that these agents are less volatile and can be more difficult to remove from the final product.[13]

Experimental Protocols

The following protocols provide a step-by-step workflow for the purification of a peptide containing O-ethyl-D-tyrosine.

Workflow Overview

G cluster_prep Preparation & Scouting cluster_purify Purification & Analysis cluster_final Final Product Isolation Crude Crude Peptide SamplePrep Sample Preparation Crude->SamplePrep Analytical Analytical HPLC (Method Scouting) SamplePrep->Analytical Prep Preparative HPLC Analytical->Prep Scale-up Method Fractions Fraction Collection Prep->Fractions Analysis Fraction Analysis (Analytical HPLC & MS) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure Purified Peptide (>95%) Lyophilization->Pure

Caption: Overall purification workflow.

Protocol 1: Crude Peptide Sample Preparation
  • Solubility Testing: Before dissolving the entire batch, test the solubility of a small amount of the crude peptide. Due to the hydrophobic O-ethyl-D-tyrosine, solvents with some organic content may be required. Start with Mobile Phase A (0.1% TFA in Water). If insoluble, try adding small increments of ACN or DMSO.

  • Dissolution: Dissolve the crude peptide in a minimal volume of the chosen solvent to achieve a high concentration (e.g., 10-50 mg/mL). A high concentration is important for loading onto the preparative column in a tight band.

  • Filtration: Centrifuge the dissolved sample at high speed (e.g., 14,000 x g) for 5 minutes or filter through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

Protocol 2: Analytical HPLC for Method Scouting

The goal is to develop a separation method on a small-scale analytical column that can be scaled up for preparative purification.[9]

  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm, 100-300 Å.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade ACN.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).[15]

  • Scouting Gradient: Inject a small amount (e.g., 10-20 µL) of the prepared crude sample. Run a broad "scouting" gradient to determine the approximate ACN concentration at which the peptide elutes.

    • Example Gradient: 5% to 95% B over 30 minutes.

  • Gradient Optimization: Based on the scouting run, design a shallower, optimized gradient focused around the elution point of the target peptide. The goal is to maximize the resolution between the main peak and adjacent impurities. A shallow gradient is key for peptide separations.[7][9]

    • Example Optimized Gradient: If the peptide eluted at 45% B in the scouting run, a new gradient might be 35-55% B over 40 minutes.

Protocol 3: Preparative HPLC Purification
  • System Setup:

    • Column: Use a preparative column with the same chemistry and packing material as the analytical column (e.g., C18, 21.2 x 250 mm, 10 µm).

    • Mobile Phases: Same as analytical (0.1% TFA in Water/ACN).

    • Flow Rate: Adjust the flow rate for the larger column diameter. (e.g., for a 21.2 mm ID column, a typical flow rate is ~20 mL/min).

    • Gradient: Use the optimized gradient from the analytical run, adjusting the time segments to account for the larger column volume and different flow rate.

  • Loading: Inject the filtered, concentrated crude peptide solution onto the column. To ensure the peptide binds in a narrow band at the column head, it's often beneficial to start the run with an isocratic hold at a low percentage of Mobile Phase B (e.g., 5-10% B for 2-5 minutes).

  • Fraction Collection: Collect fractions throughout the elution of the main peak and its surrounding impurities. Use a fraction collector set to trigger by time or UV absorbance threshold.

Protocol 4: Post-Purification Analysis
  • Purity Check: Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.

  • Identity Confirmation: Confirm the identity of the peptide in the pure fractions using Mass Spectrometry (e.g., ESI-MS) to verify the correct molecular weight.

  • Pooling: Combine all fractions that meet the desired purity specification (e.g., >95%).

Protocol 5: Desalting and Lyophilization
  • ACN Removal (Optional but Recommended): If the pooled fractions have a high concentration of ACN (>50%), it can be partially removed using a rotary evaporator. This can improve the efficiency of the freeze-drying process.

  • Lyophilization (Freeze-Drying): Freeze the pooled, pure fractions completely and then place them on a lyophilizer. This process sublimates the water and ACN directly from a solid to a gas, leaving the peptide as a stable, fluffy white powder.[16][17][18] Lyophilization is the standard method for obtaining a stable peptide product.[19][20]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks - Suboptimal TFA concentration.- Secondary interactions with the stationary phase.- Column degradation.- Increase TFA concentration to 0.15% or 0.2%.[11]- Switch to a different ion-pairing agent like formic acid (for MS compatibility) or HFBA (for increased retention).[13]- Ensure mobile phase pH is low (~2).- Replace the column if it's old or has been exposed to high pH.
Poor Resolution - Gradient is too steep.- Inappropriate column chemistry.- Make the gradient even shallower around the elution point of the target peptide (e.g., 0.5% B per minute).[7]- Try a column with different selectivity (e.g., Phenyl-Hexyl).[7]- Explore different mobile phase pH values if the peptide is stable (requires non-TFA buffers like phosphate).
No/Low Recovery - Peptide is irreversibly bound to the column.- Peptide precipitated on the column.- The peptide may be too hydrophobic for the chosen column. Switch to a less retentive column (e.g., C18 -> C8 -> C4).- Ensure the sample is fully dissolved before injection. Try a stronger injection solvent (e.g., with a small amount of DMSO).
Peptide Elutes in the Void Volume - Peptide is not retained on the column.- This is highly unlikely for a peptide with O-ethyl-D-tyrosine but could occur if the overall peptide is very small and polar.- Ensure the starting percentage of organic solvent (ACN) is low enough (≤5%).

Conclusion

The successful purification of peptides containing the hydrophobic non-canonical amino acid O-ethyl-D-tyrosine is readily achievable through a systematic and principled approach to RP-HPLC method development. The increased hydrophobicity imparted by the O-ethyl group necessitates careful optimization of the mobile phase gradient and selection of an appropriate stationary phase, typically a C18 or C8 column. By leveraging the power of ion-pairing agents like TFA and employing a logical workflow from analytical scouting to preparative separation and final lyophilization, researchers can consistently obtain highly pure peptides ready for critical downstream applications in research and drug development.

References

  • General approach for the development of preparative peptide separations - HPLC. (n.d.).
  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
  • Freeze-drying: producing stable peptides. (2023, January 10). Manufacturing Chemist.
  • How to choose an ion pairing agent to improve your peptide purification. (2023, February 6). Biotage.
  • Peptide Purification. (n.d.). AAPPTec.
  • FAQ Peptide Purification. (n.d.). BOC Sciences Amino Acid.
  • Peptide Lyophilization Protocol. (n.d.). Omizzur Ltd.
  • Understanding Lyophilisation: The Key to Peptide Preservation and Efficacy. (n.d.).
  • Impact of TFA - A Review. (n.d.). GenScript.
  • HPLC Ion Pair Reagents. (n.d.). Thermo Fisher Scientific.
  • HPLC Ion Pair Reagents. (n.d.). Fisher Scientific.
  • O-Ethyl-D-tyrosine | C11H15NO3 | CID 18596379. (n.d.). PubChem.
  • Moving beyond preparative reverse phase HPLC for peptide purification. (n.d.). ResearchGate.
  • Peptide Drug Aseptic Filling and Freeze-drying Process Development. (n.d.).
  • Protein & Peptide Lyophilization Formulation Development. (n.d.).
  • TFA Removal From Peptides. (n.d.). Omizzur.
  • Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation.
  • Boc-O-ethyl-D-tyrosine. (n.d.). Chem-Impex.
  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. (n.d.). ResearchGate.
  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. (n.d.). Sigma-Aldrich.
  • HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central.
  • Reverse-phase HPLC Peptide Purification. (n.d.).
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1).
  • Moving beyond preparative reverse phase HPLC for peptide purification. (n.d.). tks.
  • O-Ethyl-α-methyl-D-tyrosine CAS#: 1336074-04-4. (n.d.). ChemicalBook.
  • Ion-Pair Reagents for HPLC. (n.d.). Spectrum Chemical.
  • Application Notes and Protocols: O-Methyl-D-tyrosine in Peptide Synthesis. (n.d.). Benchchem.
  • Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. (n.d.).
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022, November 23). ASM Journals.
  • O-ETHYL-L-TYROSINE. (n.d.). precisionFDA.
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023, April 24). PubMed Central.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2017, February 1). Frontiers.
  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020, December 8). Books.
  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016, August 2).
  • L-Tyrosine ethyl ester | C11H15NO3 | CID 70364. (n.d.). PubChem.
  • Peptide purification using HPLC ?. (2021, November 25). ResearchGate.
  • Hydrophobicity Index Table of Common Amino Acids. (n.d.). Alfa Chemistry.
  • Is tyrosine hydrophobic or hydrophilic?. (2018, July 2). Biology Stack Exchange.
  • Is tyrosine preferentially located in hydrophilic or hydrophobic regions of proteins?. (2017, October 20). Reddit.
  • Chemistry Explained | Is Tyrosine Hydrophobic or Hydrophilic. (2024, November 11). Echemi.

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Application Notes and Protocols for the Incorporation of Fmoc-D-Tyr(Et)-OH into Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Therapeutic Peptide Stability with D-Amino Acids

The therapeutic potential of peptides is often limited by their susceptibility to rapid degradation by endogenous proteases. This enzymatic vulnerability curtails their in-vivo half-life and, consequently, their efficacy. A proven strategy to overcome this limitation is the site-specific incorporation of D-amino acids into the peptide sequence.[1] Naturally occurring proteases are stereospecific for L-amino acids, rendering peptides containing their D-enantiomers significantly more resistant to degradation.[2][3] This enhanced stability can lead to improved pharmacokinetic profiles, including longer duration of action and potentially improved oral bioavailability.[1]

Fmoc-D-Tyr(Et)-OH is a key building block for this strategy, offering the dual advantages of a D-configured amino acid and a permanently protected side-chain hydroxyl group. The Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows due to its lability under mild basic conditions.[4] The ethyl ether protection on the tyrosine side chain is stable to both the basic conditions of Fmoc deprotection and the strong acidic conditions of final peptide cleavage, preventing potential side reactions associated with the free hydroxyl group.[5][6] This guide provides a comprehensive overview and detailed protocols for the efficient and reliable incorporation of Fmoc-D-Tyr(Et)-OH into therapeutic peptide candidates.

Physicochemical Properties and Handling of Fmoc-D-Tyr(Et)-OH

A thorough understanding of the properties of Fmoc-D-Tyr(Et)-OH is crucial for its successful application in peptide synthesis.

PropertyValue
Full Chemical Name (2R)-3-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
CAS Number 162502-65-0[7]
Molecular Formula C₂₆H₂₅NO₅[8]
Molecular Weight 431.48 g/mol [8]
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and DCM
Storage Conditions Store in a cool, dry, and well-ventilated place.[9]

Safety and Handling:

While not classified as a hazardous substance, standard laboratory safety precautions should be observed when handling Fmoc-D-Tyr(Et)-OH.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse with water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[8]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-Tyr(Et)-OH follows the standard cyclical process of Fmoc-based SPPS. This involves the sequential deprotection of the N-terminal Fmoc group and coupling of the subsequent amino acid until the desired sequence is assembled on a solid support, such as Wang resin.[10]

SPPS_Workflow cluster_0 SPPS Cycle for Fmoc-D-Tyr(Et)-OH Start Start: Resin-Bound Peptide with Free N-terminus Coupling 1. Coupling: Activate and couple Fmoc-D-Tyr(Et)-OH Start->Coupling Add activated Fmoc-D-Tyr(Et)-OH Wash1 2. Wash (DMF) Coupling->Wash1 Deprotection 3. Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Wash2 4. Wash (DMF) Deprotection->Wash2 Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle Next_Cycle->Coupling Repeat cycle for subsequent amino acids

Caption: Iterative cycle of Fmoc-SPPS for incorporating Fmoc-D-Tyr(Et)-OH.

Detailed Protocols

Protocol 1: Resin Preparation and Swelling

Objective: To prepare the solid support for peptide synthesis.

Materials:

  • Wang resin (pre-loaded with the C-terminal amino acid or for manual loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Fritted syringe or automated peptide synthesizer reaction vessel

Procedure:

  • Place the desired amount of resin in the reaction vessel.

  • Add DMF (or DCM) to cover the resin completely (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent.

Causality: Proper swelling of the resin is critical as it allows for the efficient diffusion of reagents to the reactive sites within the polymer matrix, ensuring high reaction yields.

Protocol 2: Fmoc Deprotection

Objective: To remove the N-terminal Fmoc group from the growing peptide chain.

Materials:

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

Procedure:

  • Add the 20% piperidine in DMF solution to the swelled resin.

  • Agitate for 3-5 minutes and drain.

  • Add a fresh aliquot of the 20% piperidine in DMF solution.

  • Agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Causality: A two-step deprotection ensures complete removal of the Fmoc group, which is crucial for preventing the formation of deletion peptide impurities. Thorough washing is necessary as residual piperidine can neutralize the activated amino acid in the subsequent coupling step.

Protocol 3: Coupling of Fmoc-D-Tyr(Et)-OH

Objective: To couple Fmoc-D-Tyr(Et)-OH to the deprotected N-terminus of the resin-bound peptide.

Rationale for Reagent Selection: The incorporation of D-amino acids can sometimes be challenging due to steric hindrance.[11] Therefore, the use of a potent coupling reagent is recommended to ensure high coupling efficiency and minimize racemization. HATU and HCTU are excellent choices for such "difficult couplings".[12][13]

Recommended Coupling Conditions:

ParameterRecommended Reagents/ConditionsRationale & Considerations
Amino Acid Fmoc-D-Tyr(Et)-OH (3-5 equivalents)An excess ensures the reaction drives to completion.
Coupling Reagent HATU or HCTU (2.9-4.5 equivalents)High coupling efficiency for sterically hindered amino acids.[12][14]
Base N,N-Diisopropylethylamine (DIPEA ) or 2,4,6-Collidine (6-8 equivalents)A non-nucleophilic base is required to activate the coupling reagent without causing premature Fmoc deprotection.
Solvent DMF or NMPPolar aprotic solvents that facilitate the dissolution of reagents and swelling of the resin.
Reaction Time 1-4 hours (room temperature)Longer coupling times may be necessary for sterically demanding couplings.[12]

Procedure:

  • In a separate vessel, dissolve Fmoc-D-Tyr(Et)-OH and the coupling reagent (e.g., HATU) in DMF.

  • Add the base (e.g., DIPEA) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for the recommended time.

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Self-Validation: To confirm the completion of the coupling reaction, a small sample of the resin can be taken, washed, and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

Protocol 4: Cleavage from Resin and Side-Chain Deprotection

Objective: To cleave the synthesized peptide from the solid support and remove any acid-labile side-chain protecting groups. The ethyl group on D-Tyr(Et) will remain intact.

Materials:

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K): [15]

  • 95% TFA

  • 2.5% Water

  • 2.5% TIS

Procedure:

  • Ensure the peptide-resin is dry after the final wash.

  • In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Causality: TFA is a strong acid that cleaves the ester linkage between the peptide and the Wang resin.[4][16] Water and TIS act as scavengers to trap reactive carbocations generated during the cleavage of other side-chain protecting groups (e.g., Boc, tBu), preventing re-attachment to sensitive residues like tryptophan or methionine.[17]

Protocol 5: Peptide Precipitation and Purification

Objective: To isolate and purify the crude peptide.

Procedure:

  • Precipitation: a. Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. b. A white precipitate of the crude peptide should form. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the pellet with cold ether 2-3 more times. e. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification by RP-HPLC: a. Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.
    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[18][19] b. Method Development: Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a mixture with B if solubility is an issue). Perform an initial analytical run with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.[19] c. Preparative Purification: Based on the analytical run, optimize the gradient for the preparative scale to achieve the best separation of the target peptide from impurities. Collect fractions corresponding to the main product peak.[20][21] d. Fraction Analysis: Analyze the collected fractions by analytical HPLC to assess their purity. e. Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final peptide as a white, fluffy powder.[19]

Purification_Workflow cluster_1 Post-Cleavage Workup Start Start: Peptide in TFA Solution Precipitation 1. Precipitation in Cold Diethyl Ether Start->Precipitation Crude_Peptide Crude Peptide Pellet Precipitation->Crude_Peptide Purification 2. Purification: Preparative RP-HPLC Analysis 3. Fraction Analysis: Analytical RP-HPLC Purification->Analysis Pooling 4. Pool Pure Fractions (>95%) Analysis->Pooling Lyophilization 5. Lyophilization Pooling->Lyophilization Final_Product Final Purified Peptide Lyophilization->Final_Product Crude_ Crude_ Peptide Peptide Peptide->Purification

Caption: Workflow for peptide purification and isolation.

Protocol 6: Quality Control by Mass Spectrometry

Objective: To confirm the identity and purity of the synthesized peptide.

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.[1]

Procedure:

  • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptide containing D-Tyr(Et). The presence of the expected molecular ion (e.g., [M+H]⁺, [M+2H]²⁺) confirms the identity of the product.

  • For further confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data, which can be used to verify the peptide sequence.[1]

Conclusion

The incorporation of Fmoc-D-Tyr(Et)-OH into synthetic peptides is a powerful and straightforward strategy for enhancing their proteolytic stability, a critical attribute for the development of effective peptide therapeutics. By leveraging robust coupling reagents such as HATU or HCTU and following well-established SPPS protocols, researchers can reliably synthesize these modified peptides. The detailed methodologies provided in this guide, from safe handling and synthesis to purification and analysis, offer a comprehensive framework for the successful application of Fmoc-D-Tyr(Et)-OH in drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7.
  • LifeTein. (2024). Should My Peptides Have D-Amino Acids?
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Semantic Scholar. (2024). Reaction Chemistry & Engineering.
  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Tyr(tBu)-OH.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • RSC Publishing. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS).
  • ACS Publications. (2016). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • PubMed Central. (2018). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Journal of Visualized Experiments.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • ACS Publications. (2021). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.
  • PubMed Central. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules.
  • AAPPTec. (n.d.). Peptide Purification.
  • Request PDF. (2022). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Protocols.io. (2016). HPLC Purification of Peptides.
  • Humana Press. (2003). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, vol. 251.
  • ResearchGate. (2021). Validation of the non-canonical peptides results in the ultimate...
  • PubMed Central. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PubMed. (2005). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Research.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
  • Google Patents. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis. US3538070A.
  • PubMed Central. (2021).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Semantic Scholar. (2019). Non-canonical amino acid labeling in proteomics and biotechnology.

Sources

Application Note & Protocol: Synthesis of Advanced Fluorescently Labeled Peptides Utilizing D-Tyrosine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The site-specific incorporation of fluorescent probes into peptides is a cornerstone of modern biomedical research, enabling the real-time visualization of complex biological processes.[1][2] This guide provides a comprehensive framework for the synthesis of fluorescently labeled peptides, with a particular focus on the strategic incorporation of D-tyrosine analogs. The inclusion of D-amino acids, such as D-tyrosine, offers significant advantages, most notably enhanced proteolytic stability, which is crucial for in vivo applications.[3][4] We present detailed, field-proven protocols for solid-phase peptide synthesis (SPPS) of peptides containing D-tyrosine, subsequent fluorescent labeling, and final purification and characterization. This document is designed to equip researchers with the necessary knowledge and practical steps to successfully synthesize these powerful molecular tools for a wide range of applications, including drug discovery, bioimaging, and diagnostics.[][][7]

Introduction: The Significance of Fluorescent Peptides with Enhanced Stability

Fluorescently labeled peptides are indispensable tools for elucidating biological mechanisms, from protein-protein interactions and enzyme kinetics to cellular uptake and localization.[2][][8] They offer high sensitivity and are non-radioactive, making them ideal for a variety of in vitro and in vivo studies.[8] The core challenge in the application of many synthetic peptides, however, is their rapid degradation by endogenous proteases.[3] Most proteases specifically recognize and cleave peptide bonds between L-amino acids.[3] The incorporation of D-amino acids, the non-natural stereoisomers (enantiomers) of the canonical L-amino acids, renders the resulting peptide significantly more resistant to enzymatic degradation, thereby prolonging its biological half-life and bioavailability.[3][4]

D-tyrosine, in particular, is a valuable building block for several reasons. Beyond conferring proteolytic resistance, its phenolic side chain can be a site for specific modifications and its aromatic nature can influence peptide conformation.[9][10] Furthermore, the development of fluorescent tyrosine analogs provides an intrinsic way to introduce fluorescence into a peptide sequence.[11][12][13] This guide will focus on the synthesis of peptides containing a standard D-tyrosine, which can then be fluorescently labeled at a different site, a common and versatile strategy.

Strategic Considerations for Peptide Design and Synthesis

The successful synthesis of a fluorescently labeled peptide containing a D-tyrosine analog begins with careful planning. Key considerations include the choice of solid-phase synthesis strategy, the selection of appropriate protecting groups, and the positioning of the D-amino acid and the fluorescent label.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the chemical synthesis of peptides.[14][15][16] The peptide is assembled in a stepwise manner while anchored to an insoluble resin support, which simplifies the purification process at each step as excess reagents and by-products are simply washed away.[15][16][17] The most common approach is the Fmoc/tBu strategy, which utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[14]

Incorporation of D-Tyrosine

The incorporation of D-tyrosine into a peptide sequence using SPPS is straightforward and follows the same reaction cycle as the incorporation of L-amino acids.[3][18] Commercially available Fmoc-D-Tyr(tBu)-OH is used as the building block. The tert-butyl ether protecting group on the tyrosine side chain prevents unwanted side reactions during synthesis and is removed during the final acid cleavage step.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, labeling, and purification of a model fluorescent peptide containing a D-tyrosine residue.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Tyrosine Containing Peptide

This protocol outlines the manual synthesis of a model pentapeptide (e.g., Ac-Gly-Ala-D-Tyr-Ala-Lys-NH₂) using the Fmoc/tBu strategy on a Rink Amide resin. The N-terminal acetylation provides a neutral terminus, while the C-terminal amide is common for bioactive peptides. The lysine residue will serve as the attachment point for the fluorescent dye.

Materials and Reagents:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

  • Fmoc-protected L-amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH)

  • Fmoc-protected D-amino acid (Fmoc-D-Tyr(tBu)-OH)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • N-terminal Acetylation: Acetic anhydride, DIPEA in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Precipitation/Washing: Cold diethyl ether

Workflow for SPPS of D-Tyrosine Containing Peptide

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. DMF Washing Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA in DMF) Washing_1->Coupling Washing_2 5. DMF Washing Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection 6. Final N-terminal Fmoc Deprotection Washing_2->Final_Deprotection Acetylation 7. N-terminal Acetylation (Optional) Final_Deprotection->Acetylation Final_Washing 8. Final Washing (DMF, DCM, MeOH) and Drying Acetylation->Final_Washing Cleavage 9. Cleavage and Deprotection (TFA Cocktail) Final_Washing->Cleavage Precipitation 10. Precipitation in Cold Ether Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling (Lysine):

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

    • In a separate vial, pre-activate Fmoc-Lys(Boc)-OH (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

    • Wash the resin with DMF.

  • Subsequent Amino Acid Couplings (Ala, D-Tyr, Ala, Gly):

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Fmoc-Ala-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the N-terminal glycine, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF, DCM, and MeOH, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Fluorescent Labeling of the Peptide

This protocol describes the labeling of the purified peptide at the lysine side chain with a common amine-reactive fluorescent dye, such as a succinimidyl ester (NHS ester) of Carboxyfluorescein (FAM).[19]

Materials and Reagents:

  • Crude or purified D-tyrosine containing peptide with an unprotected lysine side chain.

  • Fluorescent Dye NHS Ester (e.g., 5(6)-Carboxyfluorescein N-succinimidyl ester)

  • Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0

Workflow for Fluorescent Labeling

Labeling_Workflow Peptide_Dissolution 1. Dissolve Peptide in Labeling Buffer Labeling_Reaction 3. Add Dye to Peptide Solution & Incubate Peptide_Dissolution->Labeling_Reaction Dye_Preparation 2. Prepare Dye Stock Solution in DMSO Dye_Preparation->Labeling_Reaction Reaction_Monitoring 4. Monitor Reaction Progress (HPLC) Labeling_Reaction->Reaction_Monitoring Quenching 5. Quench Reaction (Optional) Reaction_Monitoring->Quenching Purification 6. Purify Labeled Peptide (RP-HPLC) Quenching->Purification Characterization 7. Characterize (Mass Spectrometry) Purification->Characterization

Sources

Application Notes and Protocols for the Use of Fmoc-O-ethyl-D-tyrosine in Peptide Synthesis and Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of Fmoc-O-ethyl-D-tyrosine. This specialized amino acid derivative is a valuable building block for solid-phase peptide synthesis (SPPS), enabling the introduction of a D-configured, permanently ethylated tyrosine residue into peptide sequences. The incorporation of this non-canonical amino acid can significantly enhance peptide stability, modulate biological activity, and offer unique structural properties.[1] This guide details the physicochemical properties of this compound, provides a robust protocol for its incorporation into peptides via Fmoc-SPPS, and explores subsequent bioconjugation strategies. A key focus is placed on the stability of the O-ethyl group, treating it as a permanent modification for most applications, while also discussing advanced strategies for its potential removal to enable site-specific tyrosine bioconjugation.

Introduction: The Strategic Advantage of this compound

This compound is a non-standard amino acid derivative designed for peptide synthesis. Its structure combines three key features that offer strategic advantages in peptide design and drug development:

  • The Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine. Its use is central to the most common and versatile strategy for solid-phase peptide synthesis (SPPS), allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[2][3]

  • The O-ethyl Ether: The phenolic hydroxyl group of tyrosine is protected by an ethyl ether linkage. This ether is highly stable under both the basic conditions of Fmoc deprotection and the standard acidic conditions used for peptide cleavage from the resin (e.g., Trifluoroacetic Acid - TFA).[1][4] This stability renders the O-ethyl group a permanent modification under routine synthesis protocols, resulting in a final peptide where the tyrosine side chain is stably alkylated. This modification can enhance hydrophobicity, block phosphorylation, and influence receptor-binding interactions.

  • The D-Configuration: Natural amino acids are in the L-configuration. The incorporation of a D-amino acid, such as D-tyrosine, into a peptide sequence is a well-established strategy to increase resistance to proteolytic degradation by endogenous proteases. This can dramatically extend the in-vivo half-life and bioavailability of a peptide therapeutic.[1]

Collectively, these features make this compound an excellent choice for creating novel peptides with enhanced stability and tailored pharmacological profiles.

Physicochemical Properties

A thorough understanding of the reagent's properties is crucial for its successful application.

PropertyValueSource
Formal Name Fmoc-D-Tyr(Et)-OH; N-(9-Fluorenylmethoxycarbonyl)-O-ethyl-D-tyrosine[5]
CAS Number 162502-65-0[5]
Molecular Formula C₂₆H₂₅NO₅[5]
Molecular Weight 431.48 g/mol [5]
Appearance White to off-white solid[4]
Solubility Soluble in Dimethylformamide (DMF), Dichloromethane (DCM)[1]
Fmoc Group Lability Base-labile (e.g., 20% piperidine in DMF)[6]
O-ethyl Group Lability Stable to standard TFA cleavage; requires harsh acidic conditions for removal[7]

Core Application: Incorporation into Peptides via Fmoc-SPPS

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The following protocol outlines a standard procedure for its incorporation.

The Fmoc-SPPS Workflow

SPPS is a cyclical process involving the repeated steps of deprotection and coupling to build a peptide sequence on a solid support (resin).

spss_workflow start Start: Resin Support swell 1. Resin Swelling (DMF/DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect Fmoc-resin wash1 3. Washing (DMF) couple 4. Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->couple wash2 5. Washing (DMF) couple->wash2 Growing Peptide Chain repeat Repeat Cycle for next AA wash2->repeat final_deprotect Final Fmoc Deprotection wash2->final_deprotect Completed Sequence repeat->deprotect cleave Final Cleavage & Deprotection final_deprotect->cleave peptide Purified Peptide cleave->peptide deprotetect deprotetect deprotetect->wash1 Free N-terminus

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for a 0.1 mmol Synthesis

This protocol assumes a standard manual synthesis. Reagent volumes should be adjusted for different synthesis scales or automated synthesizers.

Materials:

  • This compound

  • SPPS Resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[2]

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling/Activation Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N'-Diisopropylethylamine) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure®

  • Washing Solvents: Methanol (MeOH), Diethyl ether (cold)

  • Cleavage Cocktail (see Section 4)

Protocol Steps:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a fritted reaction vessel.

    • Add 5 mL of DMF and agitate for 30-60 minutes to swell the resin, allowing access to reactive sites.[2]

    • Drain the solvent.

  • Fmoc Deprotection (of the preceding amino acid):

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3-5 minutes, then drain.

    • Add a fresh 5 mL aliquot of 20% piperidine in DMF.

    • Agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[6]

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of this compound:

    • Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in 3 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.). Allow to pre-activate for 2-5 minutes. Causality: HBTU, in the presence of a base (DIPEA), converts the amino acid's carboxylic acid into a highly reactive ester, facilitating efficient amide bond formation with the free amine on the resin.[2]

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Optional: Perform a Kaiser test to confirm complete coupling (a positive test indicates free amines remain, and the coupling step should be repeated).

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Repeat Cycle:

    • Return to Step 2 to deprotect the newly coupled this compound and prepare for the addition of the next amino acid in the sequence.

Peptide Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all remaining acid-labile side-chain protecting groups must be removed.

Crucial Point: Standard cleavage cocktails are designed to remove groups like Boc (Lys), tBu (Asp, Glu, Ser, Thr), and Trt (Cys, Asn, Gln), but they are not strong enough to cleave the ethyl ether of the tyrosine side chain.[7] The O-ethyl-D-tyrosine will remain as a permanent modification in the final peptide.

Standard Cleavage Protocol

Safety: This procedure must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. TFA is highly corrosive.

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a fresh cleavage cocktail. A common formulation is Reagent B (see table below).

  • Add the cleavage cocktail (5 mL for 0.1 mmol resin) to the dry resin.

  • Agitate at room temperature for 2-3 hours. Causality: The high concentration of TFA protonates and cleaves the linker attaching the peptide to the resin and removes acid-labile side-chain protecting groups. Scavengers (water, TIS) are critical to trap and neutralize the highly reactive carbocations generated during this process, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[2]

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Add ~40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the final peptide pellet under vacuum. The peptide is now ready for purification (typically by reverse-phase HPLC) and characterization.

Cleavage CocktailCompositionPurpose
Reagent B TFA / Water / Triisopropylsilane (TIS)General purpose for most peptides.
(95% / 2.5% / 2.5%)

Characterization of Peptides Containing O-ethyl-D-tyrosine

After purification, the identity and purity of the synthesized peptide must be confirmed.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS are used to confirm the molecular weight of the peptide. The expected mass should be calculated based on the O-ethyl-D-tyrosine residue (C₁₁H₁₃NO₃, MW = 207.23 Da) being incorporated into the sequence.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. The presence of the hydrophobic ethyl group may increase the peptide's retention time compared to its non-ethylated counterpart.

Bioconjugation Strategies

Bioconjugation is the process of covalently linking a peptide to another molecule, such as a fluorescent dye, a toxin for an antibody-drug conjugate (ADC), or a polymer like PEG to improve pharmacokinetics.

Strategy A: Conjugation to Peptides with a Stable O-Ethyl-D-Tyrosine

In this primary and most straightforward approach, the O-ethyl group is treated as a stable, non-reactive entity. Conjugation is therefore directed to other functional groups within the peptide sequence.

  • Lysine Conjugation: If the peptide sequence contains a lysine residue, its side-chain amine is a potent nucleophile and a common target for conjugation with NHS esters, isothiocyanates, and other amine-reactive reagents.

  • Cysteine Conjugation: A cysteine residue provides a unique nucleophilic thiol group, which is the gold standard for highly specific conjugation using maleimide or iodoacetamide chemistry.[8]

  • N-terminal Conjugation: The free α-amine at the N-terminus of the peptide can also be targeted, often selectively by controlling the reaction pH.

bioconjugation_stable peptide Peptide with O-ethyl-D-Tyr and other reactive residues (e.g., Lys, Cys) reaction Selective Reaction at Lys or Cys peptide->reaction reagent Conjugation Reagent (e.g., Maleimide-Drug, NHS-Fluorophore) reagent->reaction conjugate Final Bioconjugate (O-ethyl-D-Tyr is intact) reaction->conjugate bioconjugation_advanced peptide_et Purified Peptide with O-ethyl-D-Tyr deprotection 1. De-ethylation (e.g., BBr₃ in DCM) High Risk of Degradation peptide_et->deprotection peptide_oh Peptide with free D-Tyr Hydroxyl deprotection->peptide_oh conjugation 2. Tyrosine-Specific Conjugation (e.g., Mannich Reaction) peptide_oh->conjugation conjugate Final Site-Specific Bioconjugate conjugation->conjugate

Figure 3. Advanced workflow for tyrosine-specific bioconjugation.

Safety and Handling

  • This compound: Handle as a standard laboratory chemical. Avoid inhalation of dust and contact with skin and eyes. Wear gloves and safety glasses. [9]* Reagents: Many reagents used in peptide synthesis (e.g., piperidine, TFA, DIPEA, HBTU) are toxic, corrosive, and/or flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them within a fume hood with appropriate PPE. [9]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • Wikipedia. (2023). Ether cleavage.
  • Hang, T., et al. (2020).
  • Walsh Medical Media. (n.d.). Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications.
  • Pearson Study Prep. (2015, March 23). Cleavage of Ethers [Video]. YouTube.
  • Banerjee, S. L., & Imperiali, B. (2023).
  • W. C. Chan, P. D. White, Fmoc Solid Phase Peptide Synthesis: A Practical Approach (Oxford University Press, 2000).
  • AAPPTec. (n.d.). Safety Data Sheet for Fmoc-Tyr(tBu)-OH.
  • Shaw, J. B., et al. (2014). Tyrosine Deprotonation Yields Abundant and Selective Backbone Cleavage in Peptide Anions upon Negative Electron transfer Dissociation and Ultraviolet Photodissociation. Journal of the American Society for Mass Spectrometry.
  • Novabiochem. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • CP Lab Safety. (n.d.). Fmoc-O-ethyl-L-tyrosine, min 98%, 1 gram.
  • Bofill, J. M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bar-Dagan, M., et al. (2012). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.
  • Per-Åke, F., et al. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research.
  • Chen, Y., et al. (2014).
  • BioPharmaSpec. (n.d.). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.

Sources

A Comparative Guide to the Synthesis of O-ethyl-D-tyrosine Peptides: Manual vs. Automated Approaches

Author: BenchChem Technical Support Team. Date: January 2026

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as O-ethyl-D-tyrosine, into peptide sequences is a powerful strategy in modern drug discovery. This modification can enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles.[1] The choice between manual and automated solid-phase peptide synthesis (SPPS) for creating these custom peptides is a critical decision that significantly impacts research efficiency, purity of the final product, and overall cost.[2] This application note provides a detailed comparison of these two methodologies, complete with step-by-step protocols and expert insights to guide researchers in selecting the optimal approach for their specific needs.

The Significance of O-ethyl-D-tyrosine in Peptide Therapeutics

O-ethyl-D-tyrosine, a derivative of the natural amino acid tyrosine, offers unique properties for peptide-based drug design. The ethyl ether modification on the phenolic side chain can alter the peptide's solubility and prevent post-translational modifications like phosphorylation, which can be crucial for therapeutic efficacy.[3] Furthermore, the D-configuration of the amino acid provides resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.[1]

Manual vs. Automated Peptide Synthesis: A Head-to-Head Comparison

The decision to employ manual or automated SPPS depends on various factors, including the scale of synthesis, throughput requirements, and the complexity of the peptide sequence.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh[2][4]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)[2][4]

Manual Synthesis: This traditional approach offers flexibility and is cost-effective for small-scale synthesis and methods development.[2] However, it is labor-intensive and prone to human error, which can affect reproducibility and the purity of the final product.[4][5]

Automated Synthesis: Automated peptide synthesizers provide precise control over reaction parameters, leading to higher reproducibility and purity.[2][4][6] These systems are ideal for high-throughput screening, lead optimization, and the synthesis of long or complex peptides.[7] The initial investment is higher, but the reduced hands-on time and optimized reagent consumption can lead to long-term cost savings.[8]

The Synthesis Workflow: A Visual Guide

The general workflow for both manual and automated SPPS involves a cyclical process of deprotection, washing, coupling, and further washing for each amino acid addition.[4]

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Detailed Protocols for O-ethyl-D-tyrosine Peptide Synthesis

PART 1: Manual Synthesis Protocol

This protocol outlines the manual incorporation of Fmoc-O-ethyl-D-tyrosine using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Tyr(Et)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[9]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v)[10]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[11]

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat the piperidine treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[11]

  • Amino Acid Coupling: In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes. Add this solution to the deprotected resin and agitate for 1-2 hours. Monitor the reaction with a Kaiser test.[12]

  • Incorporation of Fmoc-D-Tyr(Et)-OH: Follow the same coupling procedure as in step 3, using Fmoc-D-Tyr(Et)-OH. Due to potential steric hindrance, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[13]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Add the cleavage cocktail (Reagent K) and stir for 2-3 hours at room temperature.[10][14]

  • Peptide Precipitation: Filter the resin and wash with additional TFA. Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.[15]

  • Purification and Analysis: Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity using mass spectrometry (MS) and analytical HPLC.[5]

PART 2: Automated Synthesis Protocol

This protocol is a general guideline for automated synthesis and may need to be adapted based on the specific peptide synthesizer used.

Procedure:

  • Synthesizer Preparation: Ensure the synthesizer is clean and all reagent and solvent bottles are sufficiently filled.

  • Resin and Amino Acid Loading: Place the appropriate amount of resin in the reaction vessel. Prepare solutions of the Fmoc-amino acids, including Fmoc-D-Tyr(Et)-OH, and the activating agent (e.g., HBTU) and base (DIPEA) in DMF, and place them in the designated positions on the synthesizer.

  • Programming the Synthesis: Input the desired peptide sequence and select the appropriate synthesis protocol. Standard protocols often include double coupling for sterically hindered residues like O-ethyl-D-tyrosine.[13]

  • Initiating the Synthesis: Start the automated synthesis program. The instrument will perform the cycles of deprotection, washing, and coupling automatically.[8][16]

  • Post-Synthesis Processing: Once the synthesis is complete, the synthesizer will typically perform a final wash and may have an option for drying the resin-bound peptide.

  • Cleavage, Precipitation, Purification, and Analysis: Manually perform steps 6-8 from the manual synthesis protocol.

Challenges and Troubleshooting in O-ethyl-D-tyrosine Peptide Synthesis

The incorporation of O-ethyl-D-tyrosine can present specific challenges:

  • Low Coupling Efficiency: The D-amino acid configuration can cause steric hindrance, potentially leading to incomplete coupling.[17] To address this, consider using more potent coupling reagents like HATU or HCTU, increasing the reaction time, or performing a double coupling.[13]

  • Side Chain Stability: While the ethyl ether is generally stable, prolonged exposure to harsh acidic conditions during cleavage could potentially lead to side reactions. Using a well-scavenged cleavage cocktail is crucial.[17]

  • Purification of Hydrophobic Peptides: The ethyl group increases the hydrophobicity of the tyrosine residue, which can make the final peptide more difficult to purify by RP-HPLC.[17] Optimizing the HPLC gradient, using a different stationary phase (e.g., C8 instead of C18), or dissolving the crude peptide in a small amount of a strong organic solvent like DMSO before purification can improve results.[18][19]

Quality Control and Characterization

Rigorous analysis is essential to confirm the identity and purity of the synthesized peptide.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide.[20]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired peptide and helps identify any byproducts or deletion sequences.[21][22]

Conclusion: Selecting the Right Synthesis Strategy

The choice between manual and automated synthesis of O-ethyl-D-tyrosine-containing peptides is contingent on the specific research objectives. For high-throughput applications, long and complex sequences, and situations where high reproducibility is paramount, automated synthesis is the superior choice.[7][23] Manual synthesis remains a valuable and cost-effective option for smaller-scale projects, methods development, and when budgetary constraints are a primary concern.[2] In either case, careful optimization of coupling and cleavage conditions, along with thorough purification and characterization, are key to successfully obtaining high-quality O-ethyl-D-tyrosine peptides for advancing drug discovery and development.

References

  • Benchchem. A Comparative Guide to Manual vs. Automated Synthesis of D-Valine Containing Peptides. Accessed January 10, 2026.
  • CSBio. Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that fits your needs. Accessed January 10, 2026.
  • Zolg, D. P., Wilhelm, M., Schnatbaum, K., Zerweck, J., Knaute, T., Wenschuh, H., ... & Kuster, B. (2017). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics, 16(8), 1546-1560.
  • Gavin, A. C., Aloy, P., Grandi, P., Krause, R., Boesche, M., Marzioch, M., ... & Superti-Furga, G. (2006). Proteome survey reveals unexpected genetic complexity in yeast transcription complexes.
  • Carlson, S. M., Ariani, H., & Kaur, K. (2016). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons.
  • Thermo Fisher Scientific. Identification of Protein Modifications by Mass Spectrometry. Accessed January 10, 2026.
  • Benchchem. Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides. Accessed January 10, 2026.
  • Aapptec Peptides. Coupling Reagents. Accessed January 10, 2026.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Accessed January 10, 2026.
  • Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Accessed January 10, 2026.
  • Waters Corporation. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Accessed January 10, 2026.
  • Waters Corporation.
  • Wang, Z., & Li, P. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Beijing Dilun Biotechnology Co., Ltd. Exploring the Best Automated Peptide Synthesizer Alternatives for Enhanced Research Efficiency. Accessed January 10, 2026.
  • Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 752, 255–294.
  • Benchchem. Technical Support Center: Peptide Synthesis with Unnatural Amino Acids. Accessed January 10, 2026.
  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. Accessed January 10, 2026.
  • ResearchGate. How can I get a proper HPLC for hydrophobic peptide?. Accessed January 10, 2026.
  • Sivanandam, V. N., & Soto, C. (2012). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. International journal of peptide research and therapeutics, 18(1), 19–26.
  • Benchchem. Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine. Accessed January 10, 2026.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Accessed January 10, 2026.
  • Li, Y., & Li, X. (2019). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in chemistry, 7, 52.
  • Aapptec Peptides. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Accessed January 10, 2026.
  • The Werner Lab. Manual Solid Phase Peptide Synthesis Protocol. Accessed January 10, 2026.
  • Gyros Protein Technologies. Automated Peptide Synthesis. Accessed January 10, 2026.
  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Accessed January 10, 2026.
  • CD Formulation. Automated Solid-Phase Peptide Synthesis Technology. Accessed January 10, 2026.
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Accessed January 10, 2026.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504.
  • Merck. Novabiochem® - Fmoc resin cleavage protocols. Accessed January 10, 2026.
  • Benchchem. Application Notes and Protocols: O-Methyl-D-tyrosine in Peptide Synthesis. Accessed January 10, 2026.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2103, 59–94.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 10, 2026.
  • ResearchGate. Automated Solid-Phase Peptide Synthesis. Accessed January 10, 2026.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Chemistry For Everyone.
  • Google Patents. Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl). Accessed January 10, 2026.
  • Bachem. Fmoc-D-Tyr(Et)-OH - Bachem Products. Accessed January 10, 2026.
  • NINGBO INNO PHARMCHEM. Sourcing Fmoc-D-Tyr(4-Et)-OH: A Guide for Peptide Manufacturers. Accessed January 10, 2026.
  • Glen Research. Deprotection Guide. Accessed January 10, 2026.
  • Advanced ChemTech. Fmoc-D-Tyr(tBu)
  • Biomatik.
  • Merck. Novabiochem®. Accessed January 10, 2026.
  • Sigma-Aldrich. Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9. Accessed January 10, 2026.
  • de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of organic chemistry, 85(4), 1982–1996.
  • Organic Chemistry Portal. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Accessed January 10, 2026.
  • Biondi, L., & De Zotti, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in molecular biosciences, 7, 41.
  • PubChem. O-Ethyl-D-tyrosine. Accessed January 10, 2026.

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Application Notes & Protocols: Solvent Selection for Dissolving Fmoc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed analysis of solvent selection for the dissolution of Fmoc-D-Tyr(Et)-OH, a critical protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Proper solubilization is a crucial first step that directly impacts coupling efficiency, peptide purity, and overall synthesis yield. This document outlines the physicochemical properties of Fmoc-D-Tyr(Et)-OH, presents a comparative analysis of suitable solvents, provides detailed dissolution protocols, and offers a troubleshooting guide for common solubility challenges. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the expertise to ensure robust and reproducible results in their peptide synthesis workflows.

Introduction: The Critical Role of Solvent Selection

The success of solid-phase peptide synthesis (SPPS) hinges on the precise and efficient execution of two primary steps: deprotection of the N-terminal Fmoc group and the subsequent coupling of the next Fmoc-protected amino acid. For the coupling reaction to proceed efficiently, the incoming amino acid derivative must be fully dissolved in the reaction solvent. Incomplete dissolution of Fmoc-D-Tyr(Et)-OH can lead to several detrimental outcomes:

  • Incomplete Coupling: Undissolved particles cannot react with the free amine groups on the resin-bound peptide, leading to the formation of deletion sequences, which are often difficult to separate from the target peptide.[1]

  • Inaccurate Stoichiometry: The actual concentration of the dissolved amino acid will be lower than calculated, compromising the required molar excess and reducing coupling efficiency.[1]

  • Instrument Malfunction: In automated peptide synthesizers, particulate matter can clog the fine tubing and valves of the fluidics system, causing synthesis failure and potential damage to the instrument.[1]

Fmoc-D-Tyr(Et)-OH, with its bulky, hydrophobic Fmoc group and ethyl-protected tyrosine side chain, presents a specific solubility profile that must be carefully considered.[2] This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.

Physicochemical Properties of Fmoc-D-Tyr(Et)-OH

Understanding the structural and chemical properties of Fmoc-D-Tyr(Et)-OH is fundamental to selecting an appropriate solvent.

PropertyValueSource
Molecular Formula C₂₆H₂₅NO₅[3][4]
Molecular Weight 431.48 g/mol [3]
Appearance White to off-white solid/powder[5]
CAS Number 162502-65-0[3][4][6]

The molecule's structure is characterized by the large, nonpolar fluorenyl ring system of the Fmoc group, the aromatic ring of the tyrosine side chain, and the ethyl ether protecting group. These features contribute to its overall hydrophobicity, making it poorly soluble in aqueous solutions and favoring dissolution in polar aprotic organic solvents.[2][7]

Comparative Analysis of Recommended Solvents

The selection of a solvent is a balance between solvating power, compatibility with SPPS chemistry, and practical considerations like viscosity and volatility. Polar aprotic solvents are generally the most effective for dissolving Fmoc-protected amino acids.[2]

SolventChemical FormulaKey Characteristics & Recommendations
N,N-Dimethylformamide (DMF) C₃H₇NOPrimary Recommendation. The most widely used solvent in SPPS.[8][9] It offers excellent solvating power for Fmoc-amino acids.[10] It is crucial to use high-purity, peptide-synthesis-grade DMF, as impurities like dimethylamine can cause premature Fmoc deprotection.[11]
Dimethyl Sulfoxide (DMSO) C₂H₆OSExcellent Co-Solvent. Possesses very strong solvating power and can be used to dissolve difficult-to-solubilize Fmoc-amino acids or to disrupt peptide aggregation.[5][9][12] Often used as a co-solvent (e.g., a small percentage added to DMF) to enhance solubility.[11] Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[5][12]
N-Methyl-2-pyrrolidone (NMP) C₅H₉NOAlternative to DMF. A strong polar aprotic solvent with similar solvating properties to DMF. It is sometimes used as a replacement for DMF due to regulatory or safety concerns.
Dichloromethane (DCM) CH₂Cl₂Limited Use. While some Fmoc-amino acids show solubility in DCM, it is generally less effective than DMF or NMP for preparing concentrated solutions for coupling reactions.[1] More commonly used for resin swelling and washing steps.[8]

Note: The presence of water in solvents can negatively impact the solubility of hydrophobic Fmoc-amino acids.[11] Therefore, the use of anhydrous, high-purity solvents is strongly recommended.

Experimental Protocols

Adherence to proper handling and dissolution procedures is as critical as solvent selection for maintaining the integrity of Fmoc-D-Tyr(Et)-OH.

Best Practices for Handling and Storage
  • Temperature Equilibration: Before opening, allow the refrigerated container of Fmoc-D-Tyr(Et)-OH to warm to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis.[13]

  • Inert Atmosphere: For long-term storage and after dispensing, purge the container with an inert gas (e.g., argon or nitrogen) before tightly resealing. This minimizes exposure to moisture and oxygen.[13]

  • Personal Protective Equipment (PPE): Always handle Fmoc-amino acid powders in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][13]

Protocol for Dissolving Fmoc-D-Tyr(Et)-OH

This protocol provides a standardized method for achieving complete dissolution for use in peptide synthesis.

Materials:

  • Fmoc-D-Tyr(Et)-OH

  • High-purity, anhydrous N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Ultrasonic bath

  • Appropriately sized vial with a screw cap

Procedure:

  • Weighing: Accurately weigh the required amount of Fmoc-D-Tyr(Et)-OH and transfer it into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMF to the vial to achieve the desired concentration for your coupling reaction (e.g., 0.5 M).

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.[11]

  • Sonication: Place the vial in an ultrasonic bath. Sonicate for 5-15 minutes.[11] The ultrasonic energy helps to break up solid aggregates and accelerate the dissolution process.

  • Visual Inspection: After sonication, visually inspect the solution against a bright background. It should be a clear, homogenous solution with no visible particulate matter.

  • Gentle Warming (Optional): If the solid is not fully dissolved after sonication, the solution can be gently warmed to 30-40°C in a water bath.[11] Intermittently vortex or sonicate during warming. Avoid prolonged or excessive heating, as this can potentially lead to degradation.

  • Final Use: Once completely dissolved, the solution is ready for activation and coupling in your peptide synthesis workflow.

Logical Workflow for Solvent Selection and Dissolution

The following diagram outlines the decision-making process for successfully dissolving Fmoc-D-Tyr(Et)-OH.

Solvent_Selection_Workflow start Start: Prepare Fmoc-D-Tyr(Et)-OH Solution weigh 1. Weigh Fmoc-D-Tyr(Et)-OH Equilibrate to RT first start->weigh add_dmf 2. Add Anhydrous DMF weigh->add_dmf mix 3. Vortex Vigorously (1-2 min) add_dmf->mix sonicate 4. Sonicate (5-15 min) mix->sonicate check_sol 5. Visually Inspect Solution sonicate->check_sol dissolved Complete Dissolution Ready for Use check_sol->dissolved Clear Solution troubleshoot Troubleshoot check_sol->troubleshoot Particulate Remains warm 6a. Gentle Warming (30-40°C) troubleshoot->warm add_dmso 6b. Add Co-solvent (DMSO, 1-10%) troubleshoot->add_dmso re_check 7. Re-mix and Re-inspect warm->re_check add_dmso->re_check re_check->dissolved Clear Solution fail Consult Senior Staff Consider Reagent Quality re_check->fail Still Undissolved

Sources

Application Note: A Robust Protocol for the Esterification of Fmoc-O-ethyl-D-tyrosine onto Wang Resin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive and scientifically grounded protocol for the efficient loading of Fmoc-O-ethyl-D-tyrosine onto Wang resin, a critical initiating step in solid-phase peptide synthesis (SPPS). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical mechanisms, provides a detailed experimental workflow with integrated rationale, and outlines a precise method for quantifying loading efficiency. Designed for researchers, chemists, and drug development professionals, this guide serves as an authoritative resource for achieving high-yield, reproducible resin loading, ensuring a solid foundation for successful peptide synthesis.

Introduction: The Foundation of Peptide Synthesis

This guide focuses specifically on loading this compound. The O-ethyl group serves as a permanent protecting group for the phenolic hydroxyl of tyrosine, preventing undesired side reactions during synthesis. The use of a D-amino acid is a common strategy in the design of peptidomimetics to enhance metabolic stability or to impose specific conformational constraints. Achieving a high and uniform loading of this first residue is paramount, as it dictates the maximum theoretical yield and purity of the final peptide product.

The Chemical Principle: Steglich Esterification on a Solid Support

The attachment of an Nα-Fmoc protected amino acid to the hydroxyl groups of Wang resin is a classic esterification reaction. Due to the steric hindrance of both the resin matrix and the amino acid, direct acid-catalyzed esterification is inefficient. The most reliable and widely adopted method is the Steglich esterification, which utilizes a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[7][8][9]

The mechanism proceeds through a well-defined pathway:

  • Activation of the Carboxylic Acid: The carbodiimide (DIC) reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which would terminate the reaction.[8][10]

  • Catalysis by DMAP: To prevent this side reaction and accelerate the desired esterification, the super-nucleophilic DMAP rapidly intercepts the O-acylisourea.[11][12][13] This forms a highly electrophilic N-acylpyridinium intermediate, often referred to as a DMAP "active ester".[8]

  • Nucleophilic Attack by Resin: The hydroxyl groups on the Wang resin then attack the N-acylpyridinium intermediate, forming the desired stable ester bond. This step regenerates the DMAP catalyst and produces N,N'-diisopropylurea, a soluble byproduct that is easily removed during washing steps.[10]

This catalytic cycle is exceptionally efficient but is sensitive to moisture, which can hydrolyze the active intermediates. Therefore, the use of anhydrous solvents and reagents is critical for success.

Experimental Protocol and Workflow

This protocol is optimized for achieving high loading efficiency. All operations should be conducted in a chemical fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeNotes
Wang Resin (100-200 mesh)1% DVB, 0.8-1.2 meq/g substitutionThe initial substitution value is critical for all calculations.
This compoundPeptide Synthesis GradeUse 2-4 equivalents relative to the resin's hydroxyl capacity.
N,N'-Diisopropylcarbodiimide (DIC)Anhydrous/Synthesis GradeMoisture-sensitive. Use from a freshly opened bottle or redistill.
4-(Dimethylamino)pyridine (DMAP)ACS Grade or higherHighly effective catalyst; use 0.1-0.2 equivalents. Highly toxic.[11]
Dichloromethane (DCM)AnhydrousFor resin swelling and washing.
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradePrimary reaction and washing solvent.
Methanol (MeOH)ACS GradeFor final resin washing.
Acetic AnhydrideACS GradeFor capping unreacted sites.
Pyridine or DIPEAAnhydrousBase for the capping reaction.
Visualized Experimental Workflow

Loading_Protocol cluster_prep Phase 1: Resin Preparation cluster_reaction Phase 2: Esterification Reaction cluster_capping Phase 3: Capping & Final Wash A1 1. Weigh Wang Resin A2 2. Swell in DCM (30 min) A1->A2 A3 3. Wash with DMF (3x) A2->A3 B3 6. Add Solution to Resin Agitate 2-4 hours A3->B3 B1 4. Prepare AA Solution: Fmoc-AA, DMAP in DMF B2 5. Add DIC (Pre-activate 10 min) B1->B2 B2->B3 C1 7. Wash Resin (DMF, DCM) B3->C1 C2 8. Add Capping Solution (Ac₂O/Pyridine in DMF) C1->C2 C3 9. Agitate 1 hour C2->C3 C4 10. Final Wash & Dry (DMF, DCM, MeOH) C3->C4

Caption: High-level workflow for loading this compound onto Wang resin.

Step-by-Step Methodology

Based on 1.0 g of Wang Resin with 1.0 mmol/g initial substitution.

1. Resin Swelling and Preparation: a. Place 1.0 g of Wang resin (1.0 mmol) in a fritted reaction vessel. b. Add 10-15 mL of anhydrous DCM. Agitate gently (e.g., with nitrogen bubbling or a shaker) for at least 30 minutes to swell the polystyrene beads. Rationale: Proper swelling is essential to ensure that the reactive hydroxyl sites within the resin matrix are fully accessible.[1] c. Drain the DCM and wash the resin with anhydrous DMF (3 x 10 mL) to fully exchange the solvent.

2. Amino Acid Activation and Coupling: a. In a separate flask, dissolve this compound (3.0 eq, 3.0 mmol) and DMAP (0.15 eq, 0.15 mmol) in 8-10 mL of anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Slowly add DIC (3.0 eq, 3.0 mmol) to the cooled amino acid solution. Rationale: Pre-activating the amino acid before adding it to the resin minimizes undesirable side reactions. d. Allow the activation to proceed for 10-15 minutes at 0 °C. e. Drain the DMF from the swollen resin and immediately add the activated amino acid solution. f. Seal the vessel and agitate the slurry at room temperature for 2-4 hours.

3. Post-Coupling Wash: a. Drain the reaction solution. b. Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove all soluble byproducts (especially diisopropylurea) and excess reagents.

4. Capping of Unreacted Sites (Crucial Step): Rationale: This step is critical to acetylate any unreacted hydroxyl groups on the resin. Failure to cap these sites will result in the formation of "deletion sequences" (peptides missing the first amino acid) during subsequent synthesis cycles, which are often difficult to separate from the target peptide.[5][14] a. Prepare a fresh capping solution. A common mixture is acetic anhydride/pyridine/DMF (e.g., 1:1:3 v/v/v). b. Add 10 mL of the capping solution to the resin and agitate for 1 hour at room temperature. c. Drain the capping solution and wash the resin extensively: DMF (3 x 10 mL), DCM (3 x 10 mL), and finally MeOH (3 x 10 mL). d. Dry the resin under high vacuum to a constant weight. The resin is now loaded, capped, and ready for quantification or peptide synthesis.

Quality Control: Quantification of Loading via Fmoc Analysis

The most accurate method to determine the final substitution (loading) of the resin is to cleave the Fmoc group from a known mass of resin and measure the UV absorbance of the resulting dibenzofulvene (DBF)-piperidine adduct.[15][16]

Visualized Quantification Workflow

Quantification_Protocol cluster_sample Step 1: Sample Prep cluster_uv Step 2: UV Measurement cluster_calc Step 3: Calculation Q1 Accurately weigh ~5 mg of dry resin Q2 Add known volume of 20% Piperidine/DMF (e.g., 1.0 mL) Q1->Q2 Q3 Agitate for 30 min Q2->Q3 Q4 Take aliquot of supernatant and dilute with DMF Q3->Q4 Q5 Zero spectrophotometer with diluted blank Q4->Q5 Q6 Measure absorbance at 301 nm Q5->Q6 Q7 Calculate loading (mmol/g) using Beer-Lambert Law Q6->Q7

Caption: Standard procedure for quantifying resin loading by UV spectrophotometry.

Quantification Procedure and Calculation
  • Fmoc Cleavage: Accurately weigh 3-5 mg of the dry, loaded resin into a small glass vial. Record the mass (m).

  • Add a precise volume (V) of 20% piperidine in DMF (e.g., 1.0 mL).

  • Seal the vial and agitate for 30 minutes to ensure complete Fmoc cleavage.

  • Dilution: Prepare a dilution by taking a small, known volume of the supernatant (e.g., 100 µL) and diluting it with a known volume of DMF (e.g., to a final volume of 10 mL). The dilution factor (D) would be 100 in this case. The goal is an absorbance reading between 0.1 and 1.0.[16]

  • Measurement: Using a UV-Vis spectrophotometer, measure the absorbance (A) of the diluted solution at 301 nm . Use a solution prepared with the same dilution of 20% piperidine in DMF as the blank.

  • Calculation: The loading (S) in mmol/g is calculated using the Beer-Lambert law:

    S (mmol/g) = (A × V_initial × D) / (ε × m × l)

    ParameterDescriptionTypical Value
    A Measured absorbance at 301 nm(experimental)
    V_initial Initial volume of piperidine solution0.001 L
    D Dilution factor(experimental)
    ε Molar extinction coefficient of DBF-piperidine adduct7800 L mol⁻¹ cm⁻¹ [17]
    m Mass of dry resin(experimental, in g)
    l Cuvette path length1 cm

A successful loading will typically yield a substitution level of 0.4 - 0.8 mmol/g, depending on the reaction conditions and the initial substitution of the resin.

Conclusion and Best Practices

The esterification of the first amino acid to Wang resin is a process that demands precision and an understanding of the underlying chemistry. By employing the DIC/DMAP activation method under anhydrous conditions, researchers can reliably achieve high loading levels of this compound. The non-negotiable step of capping unreacted hydroxyls, combined with accurate UV-based quantification, provides the robust quality control necessary for a successful synthesis. This protocol, grounded in established chemical principles, provides a validated pathway to creating high-quality starting material for any advanced peptide synthesis project.

References

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  • Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328–1333. [Link]
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  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1183 - Preparing Low-Loading Fmoc-Amino Acid Wang Resins.
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  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
  • Kim, D. W., et al. (2021). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study.
  • ResearchGate. (n.d.).
  • ScholarWorks @ UTRGV. (2018). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
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  • Google Patents. (2022). EP4011901A1 - Method for the fmoc group cleavage.
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  • National Institutes of Health (NIH). (2023).

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Application Note: Fmoc-D-Tyr(Et)-OH in Microwave-Assisted Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fmoc-D-Tyr(Et)-OH

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing metabolic stability, modulating receptor affinity, and refining pharmacokinetic profiles. Fmoc-D-Tyr(Et)-OH, a derivative of D-Tyrosine, is a particularly valuable building block. The presence of the D-enantiomer confers resistance to enzymatic degradation by proteases, while the ethyl ether protecting group on the phenolic hydroxyl side-chain prevents unwanted side reactions, such as O-acylation or phosphorylation, during synthesis.[1][2]

This guide provides a detailed framework for the efficient incorporation of Fmoc-D-Tyr(Et)-OH using modern microwave-assisted solid-phase peptide synthesis (SPPS), a technique that dramatically accelerates reaction times and improves the quality of crude peptides.[3][4][5] By leveraging the precise and rapid heating capabilities of microwave energy, researchers can overcome the steric challenges associated with unnatural amino acids and achieve higher purity and yield.[6][7]

The Microwave Advantage: Principles and Rationale

Microwave-assisted SPPS operates on the principle of dielectric heating, where microwave energy directly and uniformly heats the reaction mixture.[7][8] This rapid energy transfer accelerates the kinetics of both the Fmoc-deprotection and the amino acid coupling steps, often reducing cycle times from hours to mere minutes.[3][4][9]

Key benefits include:

  • Enhanced Reaction Rates: Microwave energy significantly shortens the time required for both coupling and deprotection, increasing overall synthesis speed.[3][5]

  • Improved Coupling Efficiency: For sterically hindered residues like Fmoc-D-Tyr(Et)-OH, microwave heating helps overcome activation energy barriers, driving reactions closer to completion and minimizing deletion sequences.[7]

  • Reduced Side Reactions: While elevated temperatures can sometimes increase the risk of side reactions like racemization, optimized microwave protocols with precise temperature control can mitigate these issues effectively.[10][11][12] Modern synthesizers with internal fiber-optic temperature monitoring are crucial for this control.[13]

  • Higher Crude Purity: By promoting more efficient reactions, microwave SPPS often yields peptides of higher initial purity, simplifying subsequent purification steps.[3][5]

Core Scientific Considerations for Fmoc-D-Tyr(Et)-OH

Stability of the Ethyl Protecting Group

The ethyl ether on the tyrosine side chain is a robust protecting group, stable to the repetitive basic conditions of Fmoc removal (e.g., piperidine) and the final acidic cleavage from the resin (e.g., Trifluoroacetic acid - TFA). This stability is a key advantage over more labile groups, ensuring the integrity of the side chain throughout the synthesis.

Managing the Risk of Racemization

The use of D-amino acids eliminates the concern of epimerization at the alpha-carbon of the target residue itself. However, the activated carboxyl group of any amino acid is susceptible to racemization. Microwave heating can potentially increase this risk.[10][11]

Mitigation Strategies:

  • Temperature Control: Limiting the coupling temperature is the most effective strategy. For sensitive couplings, a temperature of 50°C is often a safe starting point, balancing reaction speed with the suppression of racemization.[10][11][12]

  • Choice of Reagents: Using carbodiimide-based coupling reagents like Diisopropylcarbodiimide (DIC) in conjunction with an additive like Oxyma Pure is often preferred at high temperatures over onium salt-based reagents (HBTU, HCTU) which use strong bases that can promote epimerization.[6][13]

  • Minimized Activation Time: The risk of racemization is highest when the amino acid is in its activated state. Microwave protocols inherently shorten this period, providing a distinct advantage.

Optimizing Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency.

  • Onium Salts (HBTU, HCTU, HATU): These reagents are highly effective for sterically hindered amino acids. HATU is generally considered the most powerful but should be used judiciously due to cost and potential side reactions. When using onium salts, a non-nucleophilic base like Diisopropylethylamine (DIPEA) is required.

  • Carbodiimides (DIC): Paired with an additive like Oxyma Pure or HOBt, DIC forms a highly reactive intermediate. This combination is cost-effective and particularly useful in high-temperature microwave methods, as it avoids the strong organic bases associated with onium salts.[6][13]

Visualization of the Synthesis Workflow

Diagram 1: Microwave-Assisted SPPS Cycle

SPPS_Cycle cluster_workflow Standard Microwave SPPS Cycle Start Resin with N-terminal Amine Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Microwave: 75-90°C, 1-3 min Start->Deprotection Wash1 2. DMF Wash (x3) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-D-Tyr(Et)-OH + Activator) Microwave: 50-90°C, 5-10 min Wash1->Coupling KaiserTest Optional: Kaiser Test Coupling->KaiserTest Check Completion Wash2 4. DMF Wash (x3) End Peptide Chain Elongated (n+1) Wash2->End KaiserTest->Coupling Positive (Recouple) KaiserTest->Wash2 Negative

Caption: Workflow of a single amino acid incorporation cycle using microwave-assisted SPPS.

Diagram 2: Coupling Reaction of Fmoc-D-Tyr(Et)-OH

Caption: Chemical activation and coupling of Fmoc-D-Tyr(Et)-OH onto the peptide chain.

Detailed Experimental Protocols

This protocol is designed for a 0.1 mmol scale synthesis on an automated microwave peptide synthesizer (e.g., CEM Liberty Blue™). Reagent equivalents are based on the initial loading of the resin.

Reagent Preparation
ReagentConcentrationSolventNotes
Fmoc-D-Tyr(Et)-OH0.2 MDMFEnsure complete dissolution. Gentle warming or sonication may be required.
Activator (DIC)1.0 MDMF
Additive (Oxyma Pure)1.0 MDMFHOBt can also be used as a substitute.
Deprotection Solution20% (v/v) PiperidineDMFPrepare fresh weekly.
Main Wash SolventDMFHPLC Grade
Final Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TIS-TIS (Triisopropylsilane) is a scavenger.
Microwave Synthesis Protocol: Single Coupling Cycle

Assumption: The synthesis is proceeding on a 0.1 mmol scale with a resin substitution of ~0.4 mmol/g. The previous amino acid has been successfully coupled and the N-terminal Fmoc group is present.

  • Fmoc Deprotection:

    • Add 7 mL of Deprotection Solution to the reaction vessel.

    • Apply microwave power to reach and hold a temperature of 75°C for 3 minutes.

    • Drain the vessel and repeat the deprotection step once more.

    • Rationale: Microwave heating accelerates Fmoc removal. A double deprotection step ensures complete removal, especially for difficult sequences.

  • Washing Post-Deprotection:

    • Wash the resin with 10 mL of DMF five times.

    • Rationale: Thorough washing is critical to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Coupling of Fmoc-D-Tyr(Et)-OH:

    • Add the following to the reaction vessel:

      • 2.5 mL of 0.2 M Fmoc-D-Tyr(Et)-OH (0.5 mmol, 5 eq.)

      • 0.5 mL of 1.0 M DIC (0.5 mmol, 5 eq.)

      • 0.5 mL of 1.0 M Oxyma Pure (0.5 mmol, 5 eq.)

    • Apply microwave power to reach and hold a temperature of 75°C for 5 minutes. For sequences prone to aggregation or if racemization is a concern, reduce the temperature to 50°C and increase the time to 10 minutes.[10][12]

    • Rationale: A 5-fold excess of reagents drives the coupling reaction to completion. The selected temperature is a balance between reaction rate and minimizing potential side reactions.

  • Washing Post-Coupling:

    • Drain the reaction vessel.

    • Wash the resin with 10 mL of DMF three times.

    • Rationale: Removes excess reagents and byproducts before the next deprotection cycle begins.

  • Verification (Optional but Recommended):

    • Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates a complete coupling. A positive result (beads turn blue) indicates free amines, and a second coupling (recouple) should be performed.

Final Cleavage and Precipitation
  • After the full peptide sequence is assembled, wash the resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Add 10 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the resin.

  • Stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the resulting white powder under vacuum.

Troubleshooting Guide

SymptomPotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test)1. Steric hindrance. 2. Peptide aggregation on-resin. 3. Insufficient reagent activity.1. Perform a second coupling (recouple). 2. Increase microwave temperature to 90°C for the recouple.[14] 3. Switch to a more potent activator like HATU for the recouple.
Deletion of D-Tyr(Et) (Detected by MS)Inefficient Fmoc removal in the preceding cycle.Ensure a double deprotection protocol is used before the D-Tyr(Et) coupling step, potentially increasing the microwave time or temperature slightly for the deprotection.
Low Final Yield 1. Poor initial coupling to the resin. 2. On-resin aggregation blocking reactive sites.1. Confirm resin loading and perform the first amino acid coupling meticulously. 2. For aggregation-prone sequences, consider using specialized resins (e.g., ChemMatrix®) or incorporating pseudoprolines.[15][16]
Unexpected Side Products (Detected by MS/HPLC)Potential racemization of an adjacent residue or side-chain reaction.Reduce coupling temperature to 50°C.[10][11] Confirm the stability of other protecting groups in the sequence under the synthesis conditions.

Conclusion

The integration of Fmoc-D-Tyr(Et)-OH into peptide sequences is a powerful tool for drug discovery. By combining the strategic advantages of this unnatural amino acid with the speed and efficiency of microwave-assisted SPPS, researchers can rapidly synthesize high-purity, degradation-resistant peptides. The protocols and considerations outlined in this guide provide a robust foundation for success, emphasizing precise temperature control and optimized reagent selection as keys to mitigating side reactions and maximizing yield.

References

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. [Link]
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
  • Semantic Scholar. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
  • CEM Corporation. (n.d.). CEM Peptide Synthesis Brochure. IGZ Instruments. [Link]
  • ResearchGate. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Request PDF. [Link]
  • Hojo, K., et al. (2013). Aqueous microwave-assisted solid-phase peptide synthesis using fmoc strategy. II. Racemization studies and water based synthesis of cysteine-containing peptides. Protein & Peptide Letters, 20(10), 1122-8. [Link]
  • CEM Corporation. (n.d.). Discover SPPS - Manual Peptide Synthesis. [Link]
  • Springer Nature Experiments. (2013).
  • CEM Corporation. (n.d.).
  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]
  • CEM Corpor
  • ResearchGate. (n.d.). Microwave assisted solid-phase peptide synthesis of the.... [Link]
  • CEM Corporation. (2015). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. [Link]
  • CEM Corporation. (2011). Operation Manual - Liberty1™ Automated Microwave Peptide Synthesizer. [Link]
  • Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. [Link]
  • Scribd. (n.d.). Microwave Peptide Synthesis Guide. [Link]
  • Thompson, R. E., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 57(40), 13139-13156. [Link]
  • Thomas, F., et al. (2022). The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides.
  • Proquest. (n.d.). Solid phase peptide synthesis: new resin and new protecting group. [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Cyclic Peptides Incorporating O-Ethyl-D-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their constrained conformation enhances metabolic stability, receptor affinity, and target selectivity compared to their linear counterparts.[2][3] The incorporation of non-canonical amino acids (ncAAs) further expands the chemical space, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This guide provides a detailed methodology for the synthesis of cyclic peptides containing O-ethyl-D-tyrosine [Tyr(Et)], a valuable ncAA that introduces hydrophobicity and steric bulk while protecting the phenolic hydroxyl group from undesired side reactions during synthesis. This protocol details the use of Fmoc/tBu solid-phase peptide synthesis (SPPS), on-resin cyclization, and subsequent purification and characterization.

Introduction: The Rationale for O-Ethyl-D-Tyrosine

The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug design. O-ethyl-D-tyrosine offers several distinct advantages:

  • Enhanced Proteolytic Resistance: The presence of a D-amino acid disrupts recognition sites for many common proteases, significantly increasing the peptide's in vivo half-life.

  • Conformational Constraint: The D-configuration induces specific turns in the peptide backbone, which can be crucial for pre-organizing the peptide for cyclization and achieving the desired bioactive conformation.

  • Modulated Physicochemical Properties: The ethyl ether on the tyrosine side chain increases lipophilicity, which can aid in membrane permeability. It also serves as a stable protecting group that is conveniently removed during the final acidolytic cleavage step.[5]

  • Prevention of Side Reactions: The protected hydroxyl group of tyrosine prevents unwanted side reactions such as oxidation or modification during coupling and deprotection cycles.[4]

This guide presents a robust protocol based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, which is favored for its mild deprotection conditions.[6][7]

Overall Synthesis Workflow

The synthesis is performed in a series of distinct stages, beginning with the assembly of the linear peptide on a solid support, followed by on-resin cyclization, and concluding with cleavage, purification, and analysis.

Synthesis_Workflow cluster_SPPS Part A: Linear Peptide Assembly (SPPS) cluster_Cyclization Part B: On-Resin Cyclization cluster_Final Part C & D: Final Processing Resin 1. Resin Swelling (e.g., 2-Chlorotrityl) Load 2. First AA Loading Resin->Load Deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple 4. AA Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotect1->Couple TyrEt 5. Incorporate Fmoc-D-Tyr(Et)-OH Couple->TyrEt Elongate 6. Repeat Steps 3-4 TyrEt->Elongate FinalDeprotect 7. Final N-terminal Fmoc Deprotection Elongate->FinalDeprotect SideChainDeprotect 8. Selective Side-Chain Deprotection (e.g., Alloc, Dde) FinalDeprotect->SideChainDeprotect Cyclize 9. On-Resin Head-to-Tail Lactamation (e.g., PyBOP) SideChainDeprotect->Cyclize Linear Peptide on Resin Cleave 10. Cleavage & Global Deprotection (TFA Cocktail) Cyclize->Cleave Cyclic Peptide on Resin Purify 11. Purification (RP-HPLC) Cleave->Purify Analyze 12. Characterization (LC-MS, NMR) Purify->Analyze

Diagram 1: Overall workflow for cyclic peptide synthesis.

Materials and Reagents

Resins and Amino Acids
  • Resin: 2-Chlorotrityl chloride resin is recommended for preparing cyclic peptides where the C-terminus will be a carboxylic acid involved in the cyclization.[8] It allows for the synthesis of a fully protected linear peptide that can be cleaved under mild acidic conditions before solution-phase cyclization, or used for on-resin strategies by anchoring via a side chain. For head-to-tail on-resin cyclization, a resin with a linker attached to an amino acid side chain (e.g., Fmoc-Asp-OAll attached to Wang resin) is required.

  • Protected Amino Acids: High-quality Nα-Fmoc protected amino acids with standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Key Building Block: Fmoc-D-Tyr(Et)-OH (Commercially available from suppliers such as Bachem[9] or can be custom ordered[10][11]).

Solvents and Reagents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), HPLC grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Diethyl ether, anhydrous, cold

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18 MΩ·cm)

Detailed Protocols

PART A: Linear Peptide Assembly (SPPS)

This protocol assumes a 0.1 mmol synthesis scale. All steps are performed at room temperature in a suitable SPPS reaction vessel.

1. Resin Preparation and First Amino Acid Loading (onto 2-Chlorotrityl Resin)

  • Rationale: 2-Chlorotrityl resin is highly acid-labile, allowing the peptide to be cleaved while keeping side-chain protecting groups intact if a solution-phase cyclization is desired.[8] For this on-resin protocol, we will anchor the peptide via a side chain that will be deprotected later.

  • Protocol:

    • Place the resin (e.g., Fmoc-Asp-OAll on Wang resin) in the reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.[5]

    • Drain the DMF.

2. Iterative Deprotection and Coupling Cycle

  • Rationale: The SPPS cycle consists of two main steps: removal of the temporary N-terminal Fmoc group and coupling of the next amino acid. This cycle is repeated to build the peptide chain.[5][12]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.[5]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it with an activator (e.g., HATU, 0.95 eq. to the amino acid) and a base (e.g., DIPEA, 2 eq. to the activator) in DMF.[13]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 30-120 minutes. Coupling times for Fmoc-D-Tyr(Et)-OH should be monitored, but are expected to be in the standard range.[4]

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat: Continue this cycle for all amino acids in the linear sequence.

ParameterRecommended Value/ProcedureRationale & Notes
Synthesis Scale 0.1 mmolStandard laboratory scale for initial synthesis.
Resin Type Wang resin with side-chain anchorAllows for on-resin head-to-tail cyclization.
Fmoc Deprotection 20% Piperidine in DMF (3 min + 15 min)Standard, robust method for Fmoc removal.[5]
Amino Acid Excess 3-5 equivalentsDrives the coupling reaction to completion.[6]
Coupling Reagent HATU/DIPEAHighly efficient and fast-acting, minimizing racemization.[13]
Coupling Time 30-120 minutesSequence-dependent; monitor with Kaiser test.
Solvents Peptide Synthesis Grade DMF, DCMHigh purity is essential to avoid side reactions.

Table 1: Key Parameters for Linear Peptide Assembly.

PART B: On-Resin Cyclization (Head-to-Tail)
  • Rationale: On-resin cyclization leverages the pseudo-dilution effect of the solid support, which favors intramolecular cyclization over intermolecular oligomerization, even at higher effective concentrations than in solution-phase reactions.[14] This requires orthogonal protecting groups on the N-terminus and the C-terminal anchor point.

  • Protocol:

    • Final N-terminal Fmoc Deprotection: Perform the standard Fmoc deprotection step on the final N-terminal amino acid.

    • Side-Chain Anchor Deprotection: Selectively remove the protecting group from the side chain used to anchor the peptide to the resin (e.g., remove an Allyl/Alloc group using Pd(PPh₃)₄).

    • Lactamation (Cyclization):

      • Wash the resin extensively to remove deprotection reagents.

      • Add a solution of a coupling agent (e.g., PyBOP or HATU, 3 equivalents) and a base (DIPEA, 6 equivalents) in DMF.

      • Agitate the reaction for 4-24 hours at room temperature.

      • Monitor the reaction by cleaving a small sample of resin and analyzing the product via LC-MS.

    • Once cyclization is complete, wash the resin thoroughly with DMF and DCM and dry under vacuum.

PART C: Cleavage, Deprotection, and Purification
  • Rationale: A strong acid cocktail is used to simultaneously cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups, including the ethyl group on the D-tyrosine. Scavengers are critical to prevent re-attachment of reactive carbocations to sensitive residues.[4][15]

  • Protocol:

    • Cleavage:

      • Prepare a fresh cleavage cocktail. A standard "Reagent K" is effective: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5). For peptides without sensitive residues like Trp or Met, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) can be used.[4]

      • Add the cleavage cocktail to the dry, cyclic peptide-resin (approx. 10 mL per gram of initial resin).[13]

      • Agitate at room temperature for 2-4 hours.

    • Peptide Precipitation:

      • Filter the resin and collect the filtrate.

      • Add the filtrate dropwise into a centrifuge tube containing a 10-fold volume of cold diethyl ether. A white precipitate should form.[5]

      • Centrifuge to pellet the peptide. Decant the ether.

      • Wash the pellet 2-3 more times with cold ether to remove scavengers.

      • Dry the crude peptide pellet under vacuum.

    • Purification:

      • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

      • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

      • Collect fractions and analyze them by LC-MS to identify those containing the pure product.

      • Pool the pure fractions and lyophilize to obtain a fluffy white powder.

PART D: Characterization
  • Rationale: Rigorous characterization is essential to confirm the identity and purity of the final cyclic peptide.

  • Protocols:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the purified peptide. The observed mass should match the calculated average mass of the cyclic product.

    • Analytical RP-HPLC: Assess the purity of the final product. A single sharp peak indicates high purity (>95% is typically desired for biological assays).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For full structural elucidation, 1D and 2D NMR can confirm the sequence and cyclic nature of the peptide.

Troubleshooting

  • Incomplete Coupling: If the Kaiser test remains positive, extend the coupling time or perform a double coupling (repeating the coupling step with fresh reagents before deprotection).

  • Low Cyclization Yield: This can be sequence-dependent.[14] Try different coupling reagents (e.g., HATU, HOBt/DIC), extend the reaction time, or consider performing the cyclization at a slightly elevated temperature (e.g., 40°C).

  • Side Products During Cleavage: Ensure the cleavage cocktail contains an adequate amount and variety of scavengers, especially if the sequence contains Trp, Met, or Cys residues.[4]

  • Poor Solubility of Crude Peptide: Some cyclic peptides are poorly soluble. Try dissolving the crude product in solvents like DMSO or acetic acid before diluting for HPLC purification.

Conclusion

The synthesis of cyclic peptides containing O-ethyl-D-tyrosine is a robust process achievable through standard Fmoc-SPPS methodologies. The ethyl ether provides stable side-chain protection that is compatible with the synthesis cycle and is cleanly removed during final cleavage. By following the detailed protocols for linear assembly, on-resin cyclization, and purification outlined in this guide, researchers can reliably produce these valuable molecules for applications in drug discovery and chemical biology.

References

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
  • Fairweather, K. A., & Sleebs, B. E. (2010). On-resin peptide macrocyclization using thiol–ene click chemistry. Chemical Communications.
  • Fairweather, K. A., & Sleebs, B. E. (2010). On-resin peptide macrocyclization using thiol-ene click chemistry. PMC.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
  • E-ssan, V., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Pharmaceutical Sciences and Research.
  • Fairweather, K. A., & Sleebs, B. E. (2010). On-resin peptide macrocyclization using thiol-ene click chemistry. PubMed.
  • Novabiochem®. (n.d.). Innovation and Perspectives in Solid Phase Synthesis.
  • Rasmussen, J. H., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
  • Zhang, L., et al. (2020). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. ResearchGate.
  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
  • Góngora-Benítez, M., et al. (2014). Green Chemistry - In situ Fmoc removal. RSC Publishing.
  • Hettiarachchi, K., et al. (2015). Characterization of cyclic peptides containing disulfide bonds. PMC.
  • Hettiarachchi, K., et al. (2015). Characterization of cyclic peptides containing disulfide bonds. PubMed.

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Application Note: Post-Synthesis Modification Strategies for Peptides Containing O-Ethyl-Tyrosine (Tyr(Et))

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Site-selective modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the creation of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] While Cysteine and Lysine have traditionally been the primary targets for conjugation, the tyrosine residue offers a unique and robust alternative for chemical functionalization.[2] The phenolic side chain of tyrosine is a versatile handle for a range of modifications, including phosphorylation, sulfation, nitration, and carbon-carbon bond formation.[1][3]

In solid-phase peptide synthesis (SPPS), the tyrosine hydroxyl group is typically protected to prevent unwanted side reactions during chain assembly.[4] Common protecting groups include the acid-labile tert-butyl (tBu) ether and the benzyl (Bzl) ether. The O-ethyl-tyrosine, Tyr(Et), derivative provides a distinct strategic advantage. The ethyl ether is significantly more stable to acid than the tBu group, which is readily cleaved by low concentrations of trifluoroacetic acid (TFA).[5] This enhanced stability allows for synthetic routes where other acid-labile manipulations are required on the resin-bound peptide before the final, global deprotection of the tyrosine side chain.

This application note provides a detailed guide for researchers on the post-synthesis handling of Tyr(Et)-containing peptides. It is divided into two primary sections:

  • Part A: Unmasking the Phenolic Hydroxyl. A comprehensive protocol for the efficient cleavage of the ethyl protecting group to liberate the native tyrosine residue.

  • Part B: Functionalization of the Tyrosine Residue. Protocols for subsequent modifications, such as nitration, that become possible after deprotection.

Part A: Unmasking the Phenolic Hydroxyl via Acidolytic Cleavage

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups.[6] For Tyr(Et), this is achieved through strong acidolysis, typically with a high concentration of TFA.

Principle and Mechanism of De-ethylation

The cleavage of the ethyl ether from the tyrosine side chain proceeds via an SN1-type mechanism upon treatment with a strong acid like TFA.

  • Protonation: The ether oxygen is protonated by TFA, transforming the ethoxy group into a good leaving group (ethanol).

  • Carbocation Formation: The C-O bond cleaves, releasing ethanol and generating a highly reactive ethyl cation (CH₃CH₂⁺).

  • The Role of Scavengers: The liberated ethyl cation is a potent electrophile that can irreversibly alkylate electron-rich residues within the peptide, particularly the indole ring of Tryptophan (Trp) or the sulfur of Methionine (Met).[7][8] To prevent these deleterious side reactions, "scavengers" are included in the cleavage cocktail. Scavengers are nucleophilic reagents that efficiently trap or "scavenge" the carbocations as they are formed.[7] Triisopropylsilane (TIS) is a highly effective scavenger that works via reductive quenching of the carbocation.

Below is a diagram illustrating the overall workflow from a protected, resin-bound peptide to a fully deprotected and modified final product.

G cluster_0 Solid-Phase Synthesis cluster_1 Cleavage & Deprotection cluster_2 Purification & Verification cluster_3 Post-Synthesis Modification Resin Peptide-Tyr(Et)-Resin Cleavage Treat with TFA / Scavenger Cocktail (e.g., Reagent K) Resin->Cleavage Step 1 Crude Crude Peptide-Tyr-OH Cleavage->Crude Step 2 Purify RP-HPLC Purification Crude->Purify Step 3 Verify1 LC-MS Analysis Purify->Verify1 Step 4 Pure Pure Peptide-Tyr-OH Verify1->Pure Confirmed Structure Modify Modification Reaction (e.g., Nitration) Pure->Modify Step 5 FinalProduct Final Modified Peptide Modify->FinalProduct Step 6 Verify2 LC-MS Analysis FinalProduct->Verify2 Step 7

Figure 1. General workflow for deprotection and subsequent modification of a Tyr(Et)-containing peptide.

Recommended Cleavage Cocktails

The choice of scavenger cocktail is critical for obtaining a high-purity final product, especially for peptides containing other sensitive residues like Trp, Met, or Cys.[9]

Reagent CocktailComposition (v/v)Target Peptide CharacteristicsNotes
TFA / TIS / H₂O 95% / 2.5% / 2.5%Standard peptides, Arg(Pbf/Pmc), Trp(Boc).[10]A highly effective and low-odor general-purpose cocktail. TIS is an excellent scavenger for most protecting groups.
Reagent K 82.5% / 5% / 5% / 5% / 2.5%Peptides with multiple sensitive residues (Trp, Tyr, Cys, Met).[9]A robust, classic cocktail. Phenol protects Tyr/Trp, Thioanisole helps cleave Arg(Mts/Mtr), and EDT scavenges and aids Cys(Trt) removal. Highly odorous.[9]
TFA / EDT / H₂O 95% / 2.5% / 2.5%Peptides containing Cys(Trt) where Trp is absent.EDT is an excellent scavenger for t-butyl cations and aids in trityl group removal from cysteine.[7]
Detailed Protocol: Global Cleavage and De-ethylation

This protocol is designed for a 10-50 mg scale of peptide-resin. All steps should be performed in a certified fume hood with appropriate personal protective equipment (PPE).[9]

  • Resin Preparation:

    • Place the dry peptide-resin (e.g., 50 mg) into a 5 mL fritted reaction vessel.

    • Wash the resin with Dichloromethane (DCM) (3 x 2 mL) to swell the resin beads.

    • Dry the resin thoroughly under a stream of nitrogen for at least 30 minutes.[9]

  • Cleavage Reaction:

    • Prepare 2 mL of the desired cleavage cocktail (e.g., TFA/TIS/H₂O at 95:2.5:2.5 v/v).

    • Add the freshly prepared cocktail to the dried resin.

    • Seal the vessel and gently agitate at room temperature for 2-3 hours. The solution may develop a color (e.g., yellow or orange), which is normal.

  • Peptide Isolation and Precipitation:

    • Drain the TFA filtrate from the reaction vessel into a clean 15 mL centrifuge tube.

    • Wash the resin beads twice with 0.5 mL of fresh TFA and combine the filtrates.

    • In a separate 50 mL centrifuge tube, add 30 mL of cold diethyl ether.

    • Slowly add the TFA solution dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form immediately.

    • Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.[9]

  • Washing and Drying:

    • Centrifuge the suspension at ~3000 x g for 5 minutes to pellet the peptide.

    • Carefully decant and discard the ether supernatant.

    • Re-suspend the peptide pellet in 20 mL of fresh cold ether, vortex briefly, and centrifuge again. Repeat this wash step two more times to remove residual scavengers and cleaved protecting groups.

    • After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Verification and Quality Control

The success of the de-ethylation must be confirmed analytically.

  • Reverse-Phase HPLC (RP-HPLC): Analyze the crude peptide on a C18 column. Compare the chromatogram to the starting Tyr(Et) peptide (if available). A successful deprotection will show a single major peak with a different retention time (typically earlier, as the Tyr-OH peptide is more polar).

  • Mass Spectrometry (MS): The most definitive verification. The observed mass of the cleaved peptide should match the calculated average mass of the target peptide with a free tyrosine. The mass difference between Tyr(Et) and Tyr is -28.03 Da .

Part B: Functionalization of the Tyrosine Residue

Once the phenolic hydroxyl group is unmasked, it becomes available for a variety of chemical modifications.[1][11] Nitration of the aromatic ring is a common post-translational modification that can also be performed chemically post-synthesis.[12]

Electrophilic Aromatic Substitution: Peptide Nitration

Tyrosine nitration introduces a nitro (-NO₂) group onto the 3-position of the aromatic ring. This modification lowers the pKa of the phenolic hydroxyl from ~10 to ~7.2, causing it to be negatively charged at physiological pH and altering the peptide's properties.[13][14]

Protocol: Peroxynitrite-Mediated Nitration

Warning: Peroxynitrite is a strong and unstable oxidizing agent. Handle with extreme caution. This protocol is adapted from established procedures.[13]

  • Peptide Preparation:

    • Dissolve the purified, lyophilized peptide containing free Tyr in a nitration buffer (e.g., 100 mM potassium phosphate, 25 mM sodium bicarbonate, pH 7.4) to a final concentration of 50-100 µM.

    • Chill the solution on ice.

  • Nitration Reaction:

    • Synthesize peroxynitrite (PN) fresh via the reaction of acidified hydrogen peroxide and sodium nitrite, or use a commercial source.[13] Quantify the PN solution spectrophotometrically.

    • Add peroxynitrite to the chilled peptide solution to a final concentration of 5-10 molar equivalents (e.g., 300-600 µM).

    • Immediately vortex the solution for 30-60 seconds.[13] The reaction is typically very fast.

  • Quenching and Purification:

    • The reaction can be quenched by immediate dilution or injection onto an RP-HPLC system.

    • Purify the nitrated peptide from the reaction mixture using RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

Verification and Quality Control
  • Mass Spectrometry: Successful mono-nitration will result in a mass increase of +45.00 Da (addition of NO₂ minus H).[15]

  • UV-Vis Spectroscopy: Nitrotyrosine has a characteristic absorbance peak around 420-430 nm at alkaline pH (>8) due to the formation of the nitrophenolate ion, which can be used to monitor the modification.

Figure 2. Summary of mass shifts for deprotection and nitration modifications.

Advanced Modifications: Palladium-Catalyzed Cross-Coupling

For more complex modifications, such as the introduction of novel carbon-carbon bonds, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are powerful tools.[16][17] While direct coupling on the Tyr-OH is challenging, a common strategy involves converting the phenol to a triflate or halide. The relative stability of the Tyr(Et) protecting group could be instrumental in a synthetic route where the peptide is first halogenated on-resin, followed by cleavage/de-ethylation and subsequent cross-coupling in solution. This advanced strategy opens the door to a vast array of novel peptide conjugates.[18][19]

References

  • Zou, Y., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science.
  • Tanner, E. (2020). Strategies for the Selective Modification of Tyrosine and Tyrosine-Containing Peptides. Graduate Theses and Dissertations.
  • Ballesteros-Garrido, R., et al. (2016). An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins. Journal of the American Chemical Society.
  • Rosenthal, G. A., et al. (2010). Tyrosine analogues for probing proton-coupled electron transfer processes in peptides and proteins. PubMed.
  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • Tien, J., et al. (2013). Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration. PubMed Central.
  • Albericio, F., & de la Torre, B. G. (2024). Advancing sustainable peptide synthesis. Green Chemistry.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • Ye, Y., et al. (2019). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF.
  • Kim, Y., & Kim, K. (2006). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB Reports.
  • Ferrer-Sueta, G., & Radi, R. (2009). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. PubMed Central.
  • Wang, H., et al. (2022). Silanol: A bifunctional group for peptide synthesis and late-stage functionalization. ResearchGate.
  • Chaves-Filho, A. B., et al. (2022). Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. Frontiers in Plant Science.
  • Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • CEM Corporation. (2024). SPPS Reagents Explained: A Complete Guide. YouTube.
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Leitch, J. A., & McMullin, C. L. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Solubility issues with Fmoc-O-ethyl-D-tyrosine in DMF

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Fmoc-O-ethyl-D-tyrosine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound in N,N-Dimethylformamide (DMF), a common challenge encountered during solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have consolidated field-proven insights and foundational scientific principles to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving well in DMF at room temperature?

A1: Poor solubility of Fmoc-protected amino acids, including this compound, in DMF is a known issue that can stem from several factors. The large, planar aromatic Fmoc group can lead to self-assembly and aggregation through π-π stacking interactions, which reduces solubility.[1] Furthermore, the hydrophobicity of the ethyl-protected tyrosine side chain contributes to lower solubility in polar aprotic solvents like DMF.[1][2] Finally, the quality of the DMF itself is critical; the presence of water or amine impurities from degradation can significantly hinder solubility.[3][4][5]

Q2: Is it safe to heat the mixture to improve solubility?

A2: Yes, gentle heating is an effective method. Warming the solution to approximately 30-40°C (e.g., 37°C) can significantly increase the solubility of the Fmoc-amino acid.[1][3][6] However, it is crucial to avoid prolonged or excessive heating, as high temperatures can lead to the degradation of the heat-sensitive Fmoc protecting group.[6]

Q3: Are there alternative solvents I can use if DMF is not working?

A3: Absolutely. N-Methyl-2-pyrrolidone (NMP) is a common and often more powerful alternative to DMF for dissolving Fmoc-amino acids, especially those with hydrophobic side chains.[1][7][8] Dimethyl sulfoxide (DMSO) is another excellent solvent that can often achieve higher concentrations.[1][3] For particularly stubborn solubility issues, using a small amount of DMSO as a co-solvent with DMF can be highly effective.[1][3][8]

Q4: How does the quality of DMF affect solubility and my overall synthesis?

A4: DMF quality is paramount. Over time, DMF can degrade to form impurities like dimethylamine and formic acid.[4][5][9] Dimethylamine is basic and can cause premature removal of the Fmoc protecting group, leading to side reactions and impure products.[4][5] The presence of water in the DMF can also negatively impact the solubility of more hydrophobic Fmoc-amino acids.[3] Always use high-purity, peptide-synthesis-grade, anhydrous DMF for the best results.[3][10]

Q5: Can sonication help dissolve the compound?

A5: Yes, sonication is a highly recommended technique. Using an ultrasonic bath is very effective for breaking up aggregates and enhancing the rate of dissolution without the need for high temperatures.[1][3][8] It is often the first step to try after simple vortexing fails.[1]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility issues with this compound. The workflow progresses from the simplest and most common solutions to more advanced interventions.

Issue: this compound powder fails to dissolve completely in DMF at the desired concentration, resulting in a suspension or precipitate.

The primary factors influencing the solubility of an Fmoc-protected amino acid are a complex interplay between its side chain properties, the solvent system, temperature, and reagent purity.[2] The troubleshooting workflow below is designed to systematically address these factors.

Troubleshooting Workflow Diagram

G cluster_0 Initial Dissolution Protocol cluster_1 Physical Intervention cluster_2 Chemical Intervention start Start: Weigh this compound add_dmf Add high-purity, anhydrous DMF start->add_dmf vortex Vortex vigorously for 1-2 min add_dmf->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate for 5-15 min check1->sonicate No success Success: Use immediately in coupling reaction check1->success Yes check2 Is solution clear? sonicate->check2 heat Gently warm to 30-40°C with mixing check2->heat check2->heat No check2->success Yes check3 Is solution clear? heat->check3 cosolvent Add DMSO as a co-solvent (e.g., 5-10%) check3->cosolvent No check3->success Yes check4 Is solution clear? cosolvent->check4 alt_solvent Switch primary solvent to NMP check4->alt_solvent check4->alt_solvent No check4->success Yes check5 Is solution clear? alt_solvent->check5 check5->success Yes fail Re-evaluate concentration & experiment parameters check5->fail No

Caption: Troubleshooting logic for this compound solubility issues.

Step 1: Verify Reagent Quality and Initial Procedure

Before attempting more advanced techniques, ensure your foundational materials and methods are correct.

  • Solvent Quality: Confirm you are using peptide-synthesis grade, anhydrous DMF. If the bottle has been open for a long time, consider using a fresh, sealed bottle.[3] Aged DMF can be regenerated by sparging with an inert gas like nitrogen or by vacuum sonication to remove amine impurities.[5][9]

  • Compound Integrity: Ensure the this compound has been stored correctly (typically at 0-8°C) and brought to room temperature before opening to prevent moisture condensation.[3][11]

Step 2: Employ Physical Dissolution Techniques

If the compound doesn't dissolve with simple vortexing, physical disruption can overcome aggregation.

  • Sonication: Place the vial in an ultrasonic bath for 5-15 minutes.[3] This method uses high-frequency sound waves to break apart solid aggregates and is highly effective.[1]

  • Gentle Warming: If sonication is insufficient, warm the solution in a water bath to 30-40°C while mixing.[3][6] This increases kinetic energy and helps overcome the energy barrier for dissolution. Do not exceed 40°C to minimize the risk of Fmoc deprotection.

Step 3: Modify the Solvent System

If physical methods fail, altering the chemical environment is the next logical step.

  • Use of Co-solvents: Add a small amount of a stronger solubilizing agent. Preparing a concentrated stock of the amino acid in DMSO and adding a small volume to the DMF is a common and effective strategy.[1]

  • Switching Solvents: For highly hydrophobic sequences, DMF may not be the optimal choice. N-Methyl-2-pyrrolidone (NMP) is known to be a better solvent for many Fmoc-amino acids and can often resolve persistent solubility issues.[1][7][8]

Summary of Recommended Solvents
SolventGradeKey Considerations
N,N-Dimethylformamide (DMF) Peptide Synthesis, AnhydrousStandard solvent; quality is critical. Prone to degradation.[4][5]
N-Methyl-2-pyrrolidone (NMP) Peptide Synthesis, AnhydrousOften superior for hydrophobic residues and can improve solvation.[1][7][8]
Dimethyl Sulfoxide (DMSO) AnhydrousExcellent solvating power; often used as a co-solvent to enhance DMF or NMP.[1][3]

Experimental Protocols

Protocol 1: Standard Dissolution with Physical Assistance
  • Accurately weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, anhydrous DMF to achieve the desired concentration.

  • Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in an ultrasonic bath and sonicate for 5-15 minutes, periodically checking for dissolution.[3]

  • If necessary, transfer the vial to a water bath set to 37°C and continue to mix periodically until the solution is clear.[1]

  • Once fully dissolved, visually inspect the solution for any remaining particulate matter and use it immediately in the coupling reaction.[1][3]

Protocol 2: Dissolution Using a DMSO Co-Solvent System
  • Prepare a concentrated stock solution of this compound in a minimal amount of high-purity DMSO (e.g., 100 mg/mL). Use sonication if necessary to fully dissolve.

  • In a separate vial, add the main volume of DMF required for your coupling reaction.

  • Carefully add a small, precise volume of the concentrated DMSO stock solution to the DMF vial.

  • Vortex the final mixture thoroughly to ensure it is homogeneous.

  • Proceed immediately with the activation and coupling steps.[1]

By systematically applying these troubleshooting steps and protocols, researchers can effectively overcome the solubility challenges associated with this compound, ensuring the success and efficiency of their solid-phase peptide synthesis endeavors.

References
  • Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. Benchchem.
  • Technical Support Center: Fmoc-Amino Acid Solubility. Benchchem.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. Benchchem.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.).
  • The Indispensable Role of DMF in Pharmaceutical and Pesticide Synthesis. (n.d.).
  • Solubility of Fmoc-protected amino acids. Benchchem.
  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732.
  • Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F. I., & Sakakibara, S. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed.
  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage.
  • Laffan, D. D. P., Štefko, M., & Murphy, P. V. (2019). Regeneration of aged DMF for use in solid-phase peptide synthesis. PubMed.
  • Laffan, D. D. P., Štefko, M., & Murphy, P. V. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis. ResearchGate.
  • Technical Support Center: Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • This compound. Chem-Impex.

Sources

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-D-Tyr(Et)-OH in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS). This document provides targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-D-Tyr(Et)-OH. Incomplete coupling of this sterically hindered amino acid can lead to the formation of deletion sequences, significantly impacting the purity and yield of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the incomplete coupling of Fmoc-D-Tyr(Et)-OH?

The primary cause is steric hindrance. The bulky ethyl group on the tyrosine side chain, combined with the Fmoc protecting group, physically obstructs the incoming activated amino acid from efficiently reacting with the N-terminal amine of the growing peptide chain on the solid support. This is a common issue with many sterically hindered amino acids.[1][2]

Q2: How can I quickly check if my coupling reaction is incomplete?

The Ninhydrin (Kaiser) test is a widely used qualitative method to detect the presence of free primary amines on the resin.[3][4] A positive test, indicated by a blue color on the resin beads, signifies that unreacted amines are present and the coupling is incomplete.[5] Note that this test is not suitable for secondary amines like proline.

Q3: My Kaiser test is positive after coupling Fmoc-D-Tyr(Et)-OH. What should I do first?

The most direct approach is to perform a "double coupling."[1][5] This involves repeating the coupling step immediately with a fresh solution of Fmoc-D-Tyr(Et)-OH and coupling reagents to help drive the reaction to completion.[5]

Q4: If double coupling fails, what is my next step?

If recoupling is unsuccessful, you should consider "capping" the unreacted amines.[5][6] Capping involves acetylating the free amines, typically with acetic anhydride, to permanently block them from participating in subsequent coupling steps.[5][7] This prevents the formation of deletion sequences, which are often difficult to separate from the desired peptide during purification.[5][8]

In-Depth Troubleshooting Guide

A positive Kaiser test after attempting to couple Fmoc-D-Tyr(Et)-OH requires a systematic approach to diagnose and resolve the underlying issue.

Problem: Positive Kaiser Test After Coupling Fmoc-D-Tyr(Et)-OH

This indicates a significant amount of unreacted N-terminal amines on the resin, leading to the generation of deletion sequences (peptides missing the D-Tyr(Et) residue).

Root Cause Analysis
  • Steric Hindrance: As mentioned, the bulky nature of Fmoc-D-Tyr(Et)-OH is the most probable cause, slowing down the reaction kinetics.[1][2]

  • Peptide Aggregation: The growing peptide chain can fold and aggregate on the resin, making the N-terminal amine inaccessible to the activated amino acid.[3]

  • Inefficient Reagent Activation/Concentration: The chosen coupling reagent may not be potent enough to overcome the steric barrier, or the concentrations of the amino acid and reagents may be too low.[1][9]

  • Sub-optimal Reaction Conditions: Factors like reaction time, temperature, and solvent choice can significantly impact coupling efficiency.

Visualizing the Challenge: Steric Hindrance

The diagram below illustrates the structure of Fmoc-D-Tyr(Et)-OH, highlighting the bulky functional groups that contribute to steric hindrance during the coupling reaction.

Caption: Structure of Fmoc-D-Tyr(Et)-OH highlighting bulky groups.

Troubleshooting Workflow and Solutions

Follow this workflow to systematically address the incomplete coupling issue.

Troubleshooting_Workflow start_node Incomplete Coupling Detected (Positive Kaiser Test) process_node1 Perform Double Coupling with fresh reagents start_node->process_node1 Immediate Action decision_node decision_node process_node process_node solution_node solution_node end_node Proceed to Next Cycle (with capped truncations) decision_node1 Kaiser Test Still Positive? process_node1->decision_node1 solution_node1 Proceed to Next Cycle decision_node1->solution_node1 No process_node2 Option 1: Enhance Coupling - Extend reaction time - Switch to stronger reagent (HATU) decision_node1->process_node2 Yes decision_node2 Coupling Complete? process_node2->decision_node2 decision_node2->solution_node1 Yes process_node3 Option 2: Cap Unreacted Amines - Use Acetic Anhydride/Base decision_node2->process_node3 No process_node3->end_node Prevents deletion sequences

Caption: Troubleshooting workflow for incomplete SPPS coupling.

Solution Strategies & Protocols
1. Optimize the Coupling Protocol

Before resorting to capping, optimizing the coupling conditions is highly recommended.

  • Double Coupling: This is the most common first step. It is particularly useful for sterically hindered amino acids.[3][9]

  • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[5]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the probability of successful molecular interactions.[1] Concentrations of 0.5 M are often effective for difficult couplings.[1]

2. Employ More Potent Coupling Reagents

If standard carbodiimide (e.g., DIC) or HBTU/HOBt systems are failing, switch to a more powerful activating agent known for high efficiency with hindered couplings.[5]

Coupling ReagentTypeRelative EfficiencyKey Advantages
DIC/HOBt CarbodiimideStandardCost-effective, good for routine synthesis.
HBTU/TBTU Aminium/UroniumHighPopular, effective for most standard couplings.[9]
HATU Aminium/UroniumVery HighHighly efficient for difficult and sterically hindered couplings with low racemization.[5][7]
COMU Aminium/UroniumVery HighEfficiency comparable to HATU, but with a better safety profile (non-explosive byproducts).[9]

Data synthesized from multiple sources.[5][9]

3. Implement a Capping Step

If optimization and stronger reagents do not yield a negative Kaiser test, capping is necessary to prevent the formation of n-1 deletion sequences.

Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of primary amines on the resin.[5]

  • Reagents:

    • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[5]

    • Reagent B: 40 g of phenol in 20 mL of n-butanol.[5]

    • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[5]

  • Procedure:

    • Place a small sample of resin beads (approx. 5 mg) in a small glass test tube.

    • Add 2-3 drops of each Reagent A, B, and C.

    • Heat the test tube at 100-110°C for 5 minutes.[5]

    • Observe the color:

      • Dark Blue/Purple (Beads & Solution): Incomplete coupling (positive result).

      • Yellow/Colorless (Beads & Solution): Complete coupling (negative result).

Protocol 2: Double Coupling

This protocol is performed immediately after a standard coupling cycle that has resulted in a positive Kaiser test.

  • Following the first coupling, drain the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3x) to remove byproducts.

  • Prepare a fresh solution of Fmoc-D-Tyr(Et)-OH (3-5 equivalents), a coupling reagent like HATU (2.9-4.5 equivalents), and a hindered base like DIPEA (6-10 equivalents) in DMF.[10]

  • Immediately add the freshly activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.[10]

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Perform a Kaiser test to confirm completion.

Protocol 3: Capping with Acetic Anhydride

This protocol is for acetylating unreacted primary amines after a failed coupling attempt.[5]

  • After the failed coupling and subsequent DMF washes, prepare the capping solution. A common mixture is Acetic Anhydride/Pyridine/DMF (e.g., 1:1:3 v/v/v).[11]

  • Add the capping solution to the resin, ensuring the beads are fully suspended.

  • Agitate the mixture at room temperature for 30 minutes.[5]

  • Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Perform a final Kaiser test to ensure all free amines have been acetylated (the test should be negative).

References
  • Benchchem. Technical Support Center: Troubleshooting Trh-Gly Solid-Phase Peptide Synthesis. Benchchem. Accessed January 10, 2026.
  • Benchchem. Dealing with incomplete coupling in solid-phase peptide synthesis. Benchchem. Accessed January 10, 2026.
  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Published January 30, 2023.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. Accessed January 10, 2026.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC. Accessed January 10, 2026.
  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Accessed January 10, 2026.
  • Methods and protocols of modern solid phase peptide synthesis. Int J Pept Res Ther. Published June 13, 2014.
  • Benchchem. Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis. Benchchem. Accessed January 10, 2026.
  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
  • ResearchGate. Role of capping in peptide synthesis.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich. Accessed January 10, 2026.
  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained. Bachem. Published June 5, 2023.
  • CEM Corporation. SPPS Reagents Explained: A Complete Guide. YouTube. Published September 24, 2025.
  • Mesa Labs. SPPS Tips For Success Handout. Mesa Labs. Accessed January 10, 2026.
  • Chemistry Stack Exchange. Why does capping after each coupling in Solid phase peptide synthesis improve the results?. Chemistry Stack Exchange. Published October 31, 2015.
  • Benchchem. Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. Benchchem. Accessed January 10, 2026.

Sources

Technical Support Center: O-Ethyl-D-Tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for peptide synthesis incorporating O-ethyl-D-tyrosine (D-Tyr(Et)). This resource is designed for researchers, scientists, and drug development professionals to address specific challenges and side reactions encountered during the synthesis of peptides containing this modified amino acid. The unique properties of D-Tyr(Et), while beneficial for enhancing enzymatic stability and modulating bioactivity, can introduce specific side reactions, primarily during the final acidolytic cleavage step. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using Fmoc-D-Tyr(Et)-OH in Solid-Phase Peptide Synthesis (SPPS)?

A1: The primary challenges with Fmoc-D-Tyr(Et)-OH revolve around the stability of the O-ethyl ether linkage during the final cleavage and deprotection step. While generally robust, this group can participate in two main side reactions:

  • De-ethylation: Under strong acidic conditions, such as prolonged exposure to Trifluoroacetic Acid (TFA), the ethyl group can be cleaved from the tyrosine side chain. This results in the formation of a peptide containing a native D-tyrosine residue, which will appear as a mass loss of 28 Da in your LC-MS analysis.

  • Secondary Alkylation: The cleaved ethyl group forms a reactive ethyl carbocation (CH₃CH₂⁺). This electrophile can then attack other nucleophilic residues within your peptide sequence.[1][2][3] Tryptophan (Trp) and Methionine (Met) are particularly susceptible to this modification, resulting in undesired adducts with a mass increase of 28 Da.[1][3]

Q2: How stable is the O-ethyl group during a standard TFA cleavage protocol?

A2: The O-ethyl ether, an analogue of the O-methyl ether, is generally considered stable under standard TFA cleavage conditions (e.g., 2-3 hours at room temperature).[4][5] However, its stability is not absolute and can be compromised by extended reaction times or elevated temperatures. The generation of reactive carbocations from other protecting groups in the cleavage mixture can create a harsh chemical environment that promotes slow cleavage of the ethyl group.[2][6]

Q3: What are the definitive signs of de-ethylation and secondary alkylation in my crude peptide LC-MS analysis?

A3: You can diagnose these side reactions by carefully inspecting your LC-MS data for specific mass shifts relative to your target peptide's expected molecular weight (MW):

  • De-ethylation: Look for a prominent peak at [MW - 28.05 Da] . This corresponds to the loss of the ethyl group (C₂H₄).

  • Ethyl Alkylation: Look for peaks at [MW + 28.05 Da] . This indicates the addition of an ethyl group to a nucleophilic residue. If your sequence contains Tryptophan, this is the most likely site of modification.

Q4: How can I definitively prevent de-ethylation and secondary alkylation side reactions?

A4: Prevention is centered on optimizing the final cleavage step to be as mild and efficient as possible. The key is to effectively trap any carbocations that are generated.[1][2]

  • Minimize Cleavage Time: Limit the exposure to TFA to the minimum time required for complete deprotection of other side-chain protecting groups (typically 1.5-2 hours).

  • Use an Optimized Scavenger Cocktail: A simple TFA/Water mixture is insufficient. The addition of dedicated carbocation scavengers is critical. Triisopropylsilane (TIS) is essential for reducing generated carbocations. For peptides containing sensitive residues like Trp or Met, a more complex cocktail containing thiol scavengers like 1,2-ethanedithiol (EDT) is highly recommended to protect against alkylation.[1][7]

Troubleshooting Guides & In-Depth Protocols

This section provides structured workflows to diagnose and resolve specific issues identified during the analysis of your crude peptide.

Issue 1: Significant De-ethylation Detected ([M-28] Impurity)

Your LC-MS analysis reveals a significant impurity with a mass corresponding to the loss of an ethyl group from your target peptide.

Root Cause Analysis Workflow

The following workflow will help you pinpoint the cause of the de-ethylation.

start [M-28] Peak Detected q1 Was cleavage time > 3 hours? start->q1 s1 Root Cause: Prolonged TFA Exposure q1->s1 Yes q2 Was cleavage performed above room temperature? q1->q2 No end Implement Optimized Cleavage Protocol s1->end s2 Root Cause: Elevated Temperature q2->s2 Yes q3 Was a cation scavenger (e.g., TIS) used? q2->q3 No s2->end s3 Root Cause: Ineffective Cation Scavenging q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting workflow for de-ethylation side reaction.

Corrective Action: Optimized Cleavage Protocol for D-Tyr(Et)-Containing Peptides

This protocol is designed to minimize acid exposure and efficiently scavenge reactive species.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic Acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT) (if Trp, Met, or Cys are present)

  • Deionized Water

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail immediately before use. For a robust, general-purpose cocktail, use Reagent K or a variation thereof.

    • Recommended Cocktail (TFA/Water/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v). [8]

    • A simpler, effective alternative is TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v/v/v) .

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL per 100 mg of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours . Do not exceed 2 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.

  • Isolation and Washing: A white precipitate of your crude peptide should form.[3] Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet at least twice more with cold diethyl ether to thoroughly remove scavengers.[1]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator before analysis by LC-MS.

Issue 2: Alkylation Detected ([M+28] Impurity)

Your LC-MS analysis shows one or more impurities with a mass corresponding to the addition of an ethyl group.

Mechanistic Insight

This side reaction is a direct consequence of de-ethylation. The O-ethyl group is cleaved by acid, forming a highly reactive ethyl cation. This cation is an aggressive electrophile that will be "scavenged" by the most nucleophilic site it encounters. If dedicated scavengers are absent or insufficient, the side chains of residues like Tryptophan will be alkylated.

cluster_0 Cleavage Cocktail (TFA) cluster_1 Peptide Chain Tyr_Et D-Tyr(Et) Side Chain (---O-CH₂CH₃) Ethyl_Cation Ethyl Cation (⁺CH₂CH₃) Tyr_Et->Ethyl_Cation Protonation & Cleavage Tyr_OH D-Tyr Side Chain (---OH) Ethyl_Cation->Tyr_OH Trp Tryptophan Side Chain (Indole Ring) Ethyl_Cation->Trp Electrophilic Attack Trp_Et Alkylated Tryptophan (+28 Da) Trp->Trp_Et

Caption: Mechanism of de-ethylation and subsequent alkylation of Tryptophan.

Corrective Action: Scavenger Cocktail Selection

The most effective way to prevent alkylation is to trap the offending carbocation before it can react with the peptide. The choice of scavenger cocktail is critical and depends on the peptide sequence.[1]

Scavenger Cocktail Composition (v/v/v)Target Residues / ApplicationRationale & Comments
TFA / TIS / H₂O (95:2.5:2.5)Peptides without Trp, Met, Cys, or Arg.Baseline protection. TIS is an excellent carbocation scavenger, but provides no protection for sulfur-containing residues or the indole ring of Trp.[1][3]
TFA / TIS / H₂O / EDT (94:1:2.5:2.5)Peptides with Trp, Met, or Cys.Recommended for D-Tyr(Et) peptides. EDT is a soft nucleophile that effectively traps carbocations and protects the indole side-chain of Trp and the thioether of Met from alkylation and oxidation.[1][7]
Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT)Peptides with multiple sensitive residues, including Pmc/Pbf-protected Arg.Maximum protection. This is a potent scavenger mixture for complex peptides where multiple protecting groups can generate various reactive species.[1][8]

Implementation: To resolve the alkylation issue, re-synthesize the peptide and employ the "Optimized Cleavage Protocol" described above, selecting the appropriate scavenger cocktail from the table based on your peptide's sequence. For any peptide containing D-Tyr(Et) and Tryptophan, the cocktail containing EDT is strongly advised.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: O-Methyl-D-tyrosine in Peptide Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage. BenchChem.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • Rasmussen, J. H., et al. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group.
  • BenchChem. (n.d.). Improving yield and purity of O-methyl-D-tyrosine peptides. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • BenchChem Technical Support Team. (2025).

Sources

Technical Support Center: Navigating the Challenges of Peptides Containing Hydrophobic D-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with peptides containing hydrophobic D-tyrosine. The unique properties of D-amino acids, particularly the bulky and hydrophobic nature of D-tyrosine, can present significant hurdles during synthesis, purification, and formulation due to a high propensity for aggregation. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical, step-by-step protocols to help you overcome these obstacles and ensure the success of your experiments.

Understanding the Core Problem: Why D-Tyrosine Peptides Aggregate

Peptide aggregation is a complex phenomenon where peptide chains self-associate to form larger, often insoluble, structures. This process is driven by a combination of factors, with the primary driving force being the minimization of unfavorable interactions between hydrophobic residues and the aqueous environment.[1] Peptides with a high content of non-polar amino acids will often have limited solubility in aqueous solutions.[2][3]

The inclusion of D-tyrosine can significantly exacerbate this issue due to a confluence of factors:

  • Inherent Hydrophobicity: The tyrosine side chain, with its aromatic phenyl group, is inherently hydrophobic. In an aqueous environment, these residues will tend to interact with each other to exclude water, initiating the aggregation process.

  • π-π Stacking: The aromatic rings of tyrosine residues can engage in π-π stacking interactions, which are strong non-covalent forces that further stabilize peptide aggregates.[4]

  • Disruption of Secondary Structures: While L-amino acids naturally form stable secondary structures like alpha-helices and beta-sheets, the introduction of a D-amino acid can disrupt these native conformations. This can sometimes expose hydrophobic cores that would otherwise be buried, promoting intermolecular interactions and aggregation.

  • Increased Proteolytic Resistance: Peptides containing D-amino acids are more resistant to enzymatic degradation. While beneficial for therapeutic applications, this stability can also mean that any aggregated species that do form are more persistent.

The following diagram illustrates the key contributors to D-tyrosine-driven peptide aggregation.

Caption: Key factors contributing to peptide aggregation induced by hydrophobic D-tyrosine.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with peptides containing hydrophobic D-tyrosine.

Q1: My D-tyrosine containing peptide is completely insoluble in aqueous buffers. What should I do first?

A1: The first step is to assess the overall charge of your peptide. Calculate the net charge at neutral pH by assigning a value of +1 to each basic residue (K, R, H) and the N-terminus, and -1 to each acidic residue (D, E) and the C-terminus.

  • For basic peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solvent like 10% acetic acid or 0.1% trifluoroacetic acid (TFA), and then slowly dilute with your aqueous buffer to the desired concentration.[2][5]

  • For acidic peptides (net negative charge): Try dissolving in a basic solution, such as 10% ammonium hydroxide or ammonium bicarbonate, before diluting.[2]

  • For neutral or highly hydrophobic peptides: These are often the most challenging. The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[3] Then, slowly add your aqueous buffer to this solution dropwise while vortexing.[6] Be mindful that high concentrations of organic solvents can interfere with biological assays.

Q2: I've tried using organic solvents, but my peptide still precipitates when I add my aqueous buffer. What's the next step?

A2: If direct solubilization fails, it indicates strong aggregation forces. Here are some further strategies:

  • Sonication: After adding the initial solvent, use a bath sonicator to break up any existing aggregates. Brief pulses of sonication (e.g., 3 bursts of 10-15 seconds) can significantly aid dissolution.[2]

  • Heating: Gently warming the solution (not exceeding 40°C) can sometimes help to dissolve stubborn peptides. However, be cautious as excessive heat can degrade your peptide.[3]

  • Chaotropic Agents: For peptides that form gels or exhibit extreme aggregation, the use of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be effective. These agents disrupt the hydrogen bond networks that stabilize aggregates. Note that these will denature proteins in your assay, so this is often a last resort or used for purification steps followed by removal.[6]

Q3: Can I modify my peptide sequence to improve its solubility?

A3: Yes, sequence modification is a powerful strategy. Consider the following:

  • Incorporate Charged Residues: Strategically replacing a hydrophobic residue with a charged one (e.g., replacing a Leucine with a Lysine or Aspartic acid) can significantly improve solubility. Aim for at least one charged residue for every five amino acids.

  • Add a Solubility-Enhancing Tag: Fusing a hydrophilic peptide tag to the N- or C-terminus can dramatically increase the solubility of your target peptide. These tags are often composed of multiple hydrophilic amino acids like Lysine and Arginine.[7] There are also commercially available protein-based solubility tags.[8]

Q4: How can I prevent aggregation during solid-phase peptide synthesis (SPPS)?

A4: Aggregation on the resin during SPPS is a common problem with hydrophobic sequences. Here are some preventative measures:

  • Use "Difficult Sequence" Protocols: Employ specialized resins and solvents. For instance, using N-methylpyrrolidone (NMP) instead of DMF can improve solvation.[9]

  • Incorporate Pseudoproline Dipeptides: These dipeptide units introduce a "kink" in the peptide backbone, disrupting the formation of β-sheet structures that lead to aggregation.[10]

  • Microwave-Assisted Synthesis: Microwave energy can help to break up intermolecular hydrogen bonds, improving coupling and deprotection efficiencies for difficult sequences.[10]

Troubleshooting Guides

This section provides structured troubleshooting workflows for specific experimental scenarios.

Guide 1: Troubleshooting Poor Peptide Solubility Post-Synthesis

Problem: A newly synthesized and purified peptide containing D-tyrosine shows poor solubility in the desired aqueous buffer for a biological assay.

Symptom Potential Cause Recommended Action
Visible precipitate or cloudy solution Peptide concentration is too high; pH is near the isoelectric point (pI); Inappropriate buffer or ionic strength.[11]1. Decrease peptide concentration. 2. Adjust buffer pH to be at least 1-2 units away from the calculated pI.[12] 3. Screen different buffer systems (e.g., phosphate, TRIS) and ionic strengths (e.g., add 50-150 mM NaCl).[12]
Peptide dissolves initially but precipitates over time Slow aggregation kinetics; Temperature instability.1. Prepare fresh solutions immediately before use. 2. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. 3. Include excipients like arginine (50-100 mM) or glycerol (2-5%) in your buffer to stabilize the peptide.[12]
Inconsistent results between experiments Incomplete solubilization leading to variable effective concentrations.1. Implement a standardized solubilization protocol (see Protocol 1 below). 2. Centrifuge the peptide solution (e.g., 10,000 x g for 5-10 minutes) before use and take the supernatant for your experiment to remove any undissolved micro-aggregates.[13]
Guide 2: Monitoring and Characterizing Peptide Aggregation

Problem: You suspect your D-tyrosine peptide is aggregating, but you need to confirm and characterize the aggregates.

Analytical Technique Information Provided Experimental Considerations
Dynamic Light Scattering (DLS) Provides the hydrodynamic radius and polydispersity of particles in solution. An increase in size over time is indicative of aggregation.[11]Ensure your buffer is filtered to remove dust and other contaminants. Use a low-volume cuvette to conserve your sample.
Thioflavin T (ThT) Assay Detects the presence of amyloid-like fibrils, which are rich in β-sheet structures. An increase in fluorescence indicates fibril formation.[14]ThT does not detect all types of aggregates, particularly amorphous ones. Use a non-aggregating peptide as a negative control.
Transmission Electron Microscopy (TEM) Allows for direct visualization of the morphology of the aggregates (e.g., fibrillar, amorphous).[14]Requires specialized equipment and sample preparation (negative staining). Provides qualitative, not quantitative, information on aggregation kinetics.
Size Exclusion Chromatography (SEC) Separates peptides based on their size. The appearance of earlier eluting peaks indicates the formation of soluble oligomers and larger aggregates.[11]Ensure your mobile phase is compatible with your peptide and does not induce further aggregation on the column.

Experimental Protocols

Protocol 1: Step-by-Step Solubilization of a Highly Hydrophobic D-Tyrosine Peptide

This protocol provides a systematic approach to solubilizing a challenging peptide.

  • Initial Assessment: Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom.[2] Allow the peptide to warm to room temperature.[3]

  • Solubility Test: Use a small, non-critical aliquot of your peptide for initial solubility tests to avoid wasting your entire sample.[2]

  • Calculate Net Charge: Determine if your peptide is acidic, basic, or neutral at your desired final pH.

  • Solvent Selection:

    • If the peptide is charged: Start with an acidic or basic aqueous solution as described in the FAQs.

    • If the peptide is neutral or highly hydrophobic: a. Add a minimal volume of 100% DMSO (e.g., 10-20 µL) directly to the lyophilized peptide.[2] b. Gently vortex or pipette up and down to dissolve the peptide completely. c. Slowly add your desired aqueous buffer dropwise to the DMSO solution while continuously vortexing.[6] This gradual dilution is crucial to prevent the peptide from crashing out of solution.

  • Aid Dissolution (if necessary):

    • If the solution remains cloudy, sonicate the vial in a water bath for 3 x 10-second intervals, allowing the sample to cool on ice in between.[2]

    • If sonication is insufficient, gently warm the solution to no more than 40°C.[5]

  • Final Clarification: Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining insoluble aggregates.[13] Carefully transfer the supernatant to a new tube. This is your working stock solution.

Caption: Workflow for solubilizing hydrophobic D-tyrosine peptides.

Protocol 2: Monitoring Fibril Formation with Thioflavin T (ThT) Assay

This protocol outlines a common method for detecting the formation of amyloid-like fibrils.[14]

  • Reagent Preparation:

    • Prepare a stock solution of your D-tyrosine peptide in a suitable buffer, ensuring it is initially in a monomeric state. This may require pre-treatment as described in Protocol 1.

    • Prepare a stock solution of Thioflavin T (ThT) (e.g., 1 mM in water). Keep this solution protected from light.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, mix your peptide solution and ThT to achieve final concentrations of approximately 25 µM for the peptide and 20 µM for ThT.[14]

    • Include control wells with buffer and ThT only to measure background fluorescence.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader set to 37°C.

    • Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.[14]

    • Incorporate shaking between readings to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence from your sample readings.

    • Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, followed by a rapid increase in fluorescence, is characteristic of amyloid fibril formation.

References

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. SB-PEPTIDE.
  • JPT. (n.d.). Peptide Solubilization. JPT.
  • Bentham Science. (2018). Temporary Solubilizing Tags Method for the Chemical Synthesis of Hydrophobic Proteins. Bentham Science.
  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate.
  • MDPI. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI.
  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript.
  • Biotage. (2023). What to do when your peptide synthesis fails? Biotage.
  • ACS Publications. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. ACS Publications.
  • PubMed Central. (n.d.). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. PubMed Central.
  • News-Medical.Net. (2024). Kinetic analysis of protein and peptide aggregation. News-Medical.Net.
  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Reddit.
  • PubMed Central. (n.d.). Aggregation Rules of Short Peptides. PubMed Central.
  • ChemRxiv. (n.d.). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. ChemRxiv.
  • PubMed Central. (2021). Diverse Aggregation Kinetics Predicted by a Coarse-Grained Peptide Model. PubMed Central.
  • SpringerLink. (n.d.). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. SpringerLink.
  • PubMed Central. (n.d.). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed Central.
  • Wiley Online Library. (n.d.). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. Wiley Online Library.
  • MDPI. (n.d.). A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations. MDPI.
  • Murdoch University Research Portal. (n.d.). Characterization and identification of dityrosine cross-linked peptides using tandem mass spectrometry. Murdoch University.
  • OUCI. (n.d.). A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations. OUCI.
  • Royal Society of Chemistry. (2020). CHAPTER 2: Characterization of Peptides and Their Assemblies. Royal Society of Chemistry.
  • Frontiers. (n.d.). Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation. Frontiers.
  • Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks.
  • LenioBio. (n.d.). Increasing Protein Yields: Solubility Tagging. LenioBio.
  • PubMed Central. (2024). Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics. PubMed Central.
  • PubMed Central. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central.
  • ResearchGate. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. ResearchGate.
  • bioRxiv. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv.
  • Google Patents. (n.d.). US9302010B2 - Stable formulations for parenteral injection of peptide drugs. Google Patents.
  • ACS Publications. (n.d.). Elucidating β-Sheet Ordering in Lipopeptides Bearing Lysine-Rich Tripeptide Sequences: Fibrils versus Nanotapes. ACS Publications.
  • ACS Publications. (n.d.). Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response. ACS Publications.
  • EurekAlert!. (2025). Preventing harmful protein aggregation: Synthetic Peptides as basis for multifunctional drugs in Parkinson's disease. EurekAlert!.
  • PubMed. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed.
  • ACS Publications. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? ACS Publications.

Sources

Technical Support Center: Fmoc-O-ethyl-D-tyrosine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Fmoc-O-ethyl-D-tyrosine (Fmoc-D-Tyr(Et)-OH). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this valuable amino acid derivative. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your future syntheses.

Issue 1: My final product shows two major peaks on HPLC with identical mass spectra.

Question: After completing my synthesis and workup, I analyzed the crude product by LC-MS. My HPLC chromatogram shows a significant secondary peak that is very close to my main product peak. The mass spectrometry data for both peaks is identical and corresponds to Fmoc-D-Tyr(Et)-OH. What is this impurity and how can I remove it?

Answer:

This is a classic and frequently encountered issue in the synthesis of alkylated tyrosine derivatives. The impurity is almost certainly the C-alkylated isomer, Fmoc-D-3-ethyl-tyrosine .

  • Causality & Expertise: The ethylation of the tyrosine side-chain is typically achieved via a Williamson ether synthesis, where the phenoxide ion of tyrosine acts as a nucleophile to attack an ethylating agent (e.g., ethyl iodide or diethyl sulfate).[1] However, the phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired).[2] Under certain conditions, particularly with alkali phenoxides, electrophilic attack can occur at the electron-rich ortho position on the ring, leading to the formation of the C-alkylated byproduct.[2][3] This side reaction is a known challenge in phenol chemistry.

    Diagram 1. O-Alkylation vs. C-Alkylation Byproduct Formation.
  • Trustworthiness & Self-Validation: Because these isomers have identical masses and similar polarities, their separation is challenging. The most reliable methods for removal are:

    • Fractional Recrystallization: This method exploits subtle differences in the crystal lattice energies of the two isomers. It can be highly effective but may require optimization of the solvent system and can lead to lower yields.

    • Preparative HPLC: This is the most robust method for separating closely related isomers. While resource-intensive, it provides the highest purity.

  • Experimental Protocol: Enhanced HPLC Analysis for Isomer Separation To confirm the presence of the isomer and develop a purification strategy, you must first achieve baseline separation analytically.

    • Column: Use a high-resolution C18 reversed-phase column (e.g., 4.6 x 250 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: Employ a shallow gradient. The C-alkylated isomer is typically slightly more non-polar and will have a longer retention time.

      • 0-5 min: 40% B

      • 5-35 min: 40% to 55% B (This shallow gradient is key)

      • 35-40 min: 55% to 95% B (wash)

      • 40-45 min: 95% B (hold)

      • 45-50 min: 95% to 40% B (re-equilibrate)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL (sample concentration ~1 mg/mL in 1:1 ACN/H₂O).

Issue 2: My crude product contains a significant peak with a mass approximately double that of the product.

Question: My LC-MS analysis shows a high-molecular-weight impurity with a mass corresponding to a dipeptide (~845.9 g/mol ). Why did this form and how do I get rid of it?

Answer:

This impurity is the Fmoc-D-Tyr(Et)-D-Tyr(Et)-OH dipeptide . Its presence is a known byproduct of the N-Fmoc protection step.

  • Causality & Expertise: When you protect the amine of an amino acid with an Fmoc-reagent (like Fmoc-Cl or Fmoc-OSu), the already-formed Fmoc-amino acid can act as a nucleophile. Its carboxylate can be activated, and it can then couple with another molecule of the deprotected amino acid present in the reaction mixture. This results in the formation of a dipeptide impurity.[4] The quality of your starting materials and strict control over reaction stoichiometry are critical to minimizing this side reaction.[5]

  • Trustworthiness & Self-Validation: This dipeptide is significantly larger and more non-polar than your target monomer. Therefore, its removal is more straightforward than isomeric impurities.

    • Recrystallization: This is the most efficient method. The dipeptide has very different solubility properties and will often remain in the mother liquor while the desired monomer crystallizes out.

    • Silica Gel Chromatography: Flash chromatography can also be effective, although it may be more labor-intensive and risks some degradation of the Fmoc-protected compound on silica.

  • Experimental Protocol: Purification by Recrystallization

    • Dissolution: Dissolve the crude product in a minimum amount of a good solvent, such as ethyl acetate or dichloromethane (DCM), with gentle warming.

    • Precipitation: Slowly add a poor solvent (an anti-solvent), such as hexanes or petroleum ether, dropwise while stirring until the solution becomes persistently cloudy.

    • Crystallization: Add a few drops of the good solvent back until the solution is clear again. Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) overnight to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the collected crystals sparingly with cold anti-solvent (e.g., cold 1:4 ethyl acetate/hexanes) to remove residual mother liquor containing the dipeptide impurity.

    • Drying: Dry the purified crystals under vacuum.

    • Validation: Confirm the purity of the recrystallized material and the mother liquor by HPLC to validate the effectiveness of the separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Fmoc-D-Tyr(Et)-OH synthesis and how can I minimize them from the start?

A1: The primary impurities are predictable and arise from specific steps in the synthesis. Proactive control is the best strategy.

Impurity NameChemical StructureOrigin StepPrevention Strategy
C-Alkylated Isomer Fmoc-D-3-ethyl-tyrosineO-EthylationUse dipolar aprotic solvents (e.g., DMF, DMSO) during ethylation, which favor O-alkylation.[2] Avoid excessively high temperatures.
Dipeptide Fmoc-D-Tyr(Et)-D-Tyr(Et)-OHN-Fmoc ProtectionUse high-purity O-ethyl-D-tyrosine. Maintain a slight excess of the amino acid relative to the Fmoc-reagent and control the pH carefully to prevent self-coupling.
Free Amino Acid H-D-Tyr(Et)-OHN-Fmoc ProtectionEnsure complete reaction with the Fmoc-reagent. A simple TLC or HPLC check before workup can confirm the consumption of starting material.
Unreacted Starting Material Fmoc-D-Tyr-OHO-EthylationDrive the ethylation reaction to completion using a sufficient excess of the ethylating agent and adequate reaction time. Monitor by TLC or HPLC.

Q2: Which synthetic route is generally better: ethylating D-Tyrosine first, then adding the Fmoc group, or the other way around?

A2: The most common and generally recommended route is to ethylate the N-protected tyrosine (e.g., Boc-D-Tyr-OH or Z-D-Tyr-OH), followed by deprotection of the temporary N-protecting group and subsequent Fmoc protection. However, direct ethylation of D-tyrosine followed by Fmoc protection is also feasible. Here is the logical breakdown:

workflow cluster_route1 Route 1: Ethylate First cluster_route2 Route 2: Protect First A1 D-Tyrosine A2 Ethylation (e.g., EtI, Base) A1->A2 A3 H-D-Tyr(Et)-OH A2->A3 A4 Fmoc Protection (Fmoc-OSu) A3->A4 A_Pro Pro: Fewer steps overall. A3->A_Pro A_Con Con: Risk of N-ethylation. Risk of low solubility of zwitterionic intermediate. A3->A_Con A5 Final Product A4->A5 B1 D-Tyrosine B2 N-Protection (e.g., Boc-Anhydride) B1->B2 B3 Boc-D-Tyr-OH B2->B3 B4 O-Ethylation (e.g., EtI, Base) B3->B4 B_Pro Pro: Protects amine from alkylation. Better solubility of intermediates. B3->B_Pro B_Con Con: More synthetic steps. B3->B_Con B5 Boc-D-Tyr(Et)-OH B4->B5 B6 Boc Deprotection (TFA) B5->B6 B7 H-D-Tyr(Et)-OH B6->B7 B8 Fmoc Protection (Fmoc-OSu) B7->B8 B9 Final Product B8->B9

Diagram 2. Comparison of Synthetic Routes.

Expert Recommendation: Route 2 (Protect First) is generally preferred in industrial and research settings. Although it involves more steps, it provides better control over side reactions. Protecting the alpha-amine with a group like Boc prevents undesired N-ethylation and improves the solubility of intermediates in organic solvents, simplifying the workup and purification after the O-ethylation step.

Q3: Can I use TLC to monitor my reaction instead of HPLC?

A3: Yes, Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective tool for monitoring reaction progress. However, it has limitations.

  • What TLC is good for:

    • Confirming the consumption of a starting material (e.g., seeing the Fmoc-D-Tyr-OH spot disappear during ethylation).

    • Visualizing the formation of the main product.

    • Detecting grossly different impurities (e.g., the highly polar free amino acid vs. the non-polar Fmoc-protected product).

  • What TLC is NOT good for:

    • Separating isomers: The C-alkylated and O-alkylated products will likely have very similar Rf values and appear as a single, potentially elongated spot on a TLC plate.

    • Quantification: TLC is not a quantitative technique. You cannot determine the purity percentage or the exact ratio of byproducts.

References

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • AAPPTEC. (n.d.). Fmoc-L-Tyr(Et)-OH.
  • Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Dong, J. A., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central.
  • Merck. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.
  • Hsieh, Y. S. Y., et al. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. The Royal Society of Chemistry.
  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?.
  • He, C., et al. (2020). Site-selective aqueous C–H acylation of tyrosine-containing oligopeptides with aldehydes. Chemical Science.
  • Chem Survival. (2013). A Brief Explanation of the Williamson Ether Synthesis. YouTube.
  • Albericio, F., et al. (2016). Green Chemistry - In situ Fmoc removal. Green Chemistry.
  • O'Donnell, M. J., et al. (2019). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. ResearchGate.
  • Mendelson, W. L., et al. (1989). Simplified method for O-alkylation of N-protected tyrosines. The Journal of Organic Chemistry.
  • Fields, G. B. (2020). Methods for Removing the Fmoc Group. ResearchGate.
  • Cussó, O., et al. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. PubMed Central.
  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Innovations in Peptide Synthesis: The Role of Fmoc-D-Tyr(Et)-OH.

Sources

Dealing with racemization of D-tyrosine during coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing and Troubleshooting Racemization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of D-tyrosine during peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work. Racemization of D-tyrosine to L-tyrosine during coupling is a critical issue that can lead to diastereomeric impurities, significantly impacting peptide bioactivity and complicating purification. This resource provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you maintain the chiral purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of D-tyrosine, and why is it a significant problem?

A1: Racemization is a chemical process where a pure enantiomer, like D-tyrosine, converts into a mixture of both its D- and L-forms.[1] In peptide-based drug development, the precise three-dimensional structure of a peptide is paramount for its biological function. This structure is dictated by the specific chirality of its constituent amino acids.[2] The unintended incorporation of L-tyrosine in a peptide designed to contain D-tyrosine can result in a diastereomeric impurity. This can lead to a drastic reduction or complete loss of therapeutic efficacy, altered receptor binding, or unpredictable pharmacological effects.[2] Furthermore, these diastereomeric impurities often have very similar physical properties to the target peptide, making them extremely difficult to separate during purification.[2]

Q2: What are the primary chemical mechanisms causing D-tyrosine to racemize during peptide coupling?

A2: There are two principal pathways through which racemization occurs during the activation of the amino acid's carboxyl group for peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][3] The activated carboxyl group of the N-protected D-tyrosine can intramolecularly cyclize to form a planar oxazolone intermediate. The hydrogen atom on the chiral α-carbon of this intermediate becomes acidic and can be easily removed by a base present in the reaction mixture. The subsequent re-protonation can occur from either face of this planar ring, leading to a mixture of both D- and L-configurations.[2][3]

  • Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic α-proton from the activated D-tyrosine, even without forming an oxazolone ring. This creates a planar enolate intermediate. Similar to the oxazolone pathway, this intermediate can be re-protonated from either side, resulting in racemization.[2][4]

Q3: Which factors in my coupling protocol have the most significant impact on D-tyrosine racemization?

A3: Several experimental variables can significantly influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. While highly efficient, some reagents can promote the formation of intermediates that are more susceptible to racemization.[5]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide-based coupling reagents like DIC.[1][6][7] They work by forming active esters that are less prone to racemization than the intermediates formed by the coupling reagent alone.[1]

  • Base: The type and concentration of the base used are major factors.[8] Stronger bases and those with less steric hindrance, like triethylamine (TEA), can accelerate racemization by more readily abstracting the α-proton.[8] Sterically hindered or weaker bases such as N,N-diisopropylethylamine (DIEA), N-methylmorpholine (NMM), or 2,4,6-collidine are generally preferred.[5][8]

  • Solvent: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization.[2][9]

  • Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including racemization.[5]

Q4: Are certain amino acids more prone to racemization than tyrosine?

A4: Yes. While any amino acid (except for the achiral glycine) can racemize under certain conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[1][6] Serine (Ser) and Phenylalanine (Phe) can also be problematic.[1] The principles and methods described here for D-tyrosine are broadly applicable to these other racemization-prone amino acids.

Troubleshooting and Optimization Guide

Experiencing unexpected diastereomeric impurities? This section provides a logical workflow to diagnose and resolve racemization issues in your D-tyrosine coupling steps.

Initial Assessment: Confirming Racemization

Before optimizing your protocol, it's essential to confirm that racemization is indeed the source of your impurity.

  • Symptom: You observe a peak in your HPLC chromatogram that is very close to your main product peak, often with an identical mass as confirmed by LC-MS.

  • Action: Analyze your crude peptide using a chiral HPLC method. This will separate the desired peptide (containing D-Tyr) from the diastereomeric impurity (containing L-Tyr).

Below is a decision workflow to guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow start High Racemization Detected (>1-2%) q_reagent Are you using a carbodiimide (e.g., DIC) without an additive? start->q_reagent s_additive Action: Add an additive. Oxyma or HOAt are preferred. Re-evaluate racemization. q_reagent->s_additive Yes q_base Which base are you using? q_reagent->q_base No s_additive->q_base s_base Action: Switch to a weaker or more sterically hindered base (NMM, Collidine). Use minimal necessary amount. Re-evaluate. q_base->s_base Strong Base (e.g., TEA) q_temp Is the coupling temperature elevated (e.g., microwave synthesis)? q_base->q_temp Weak/Hindered Base s_base->q_temp s_temp Action: Perform coupling at 0°C or room temperature. Optimize microwave parameters to lower temperature. Re-evaluate. q_temp->s_temp Yes end_ok Racemization Suppressed q_temp->end_ok No s_temp->end_ok

Caption: Decision workflow for troubleshooting high racemization.

Quantitative Impact of Reagents on Racemization

The choice of coupling reagent and additive has a quantifiable impact on suppressing racemization. The table below summarizes typical racemization levels observed for sensitive amino acids under various conditions, which are directly applicable to D-tyrosine.

Coupling ReagentAdditiveBaseTypical Racemization (%)
DICNoneDIEA>5%
DICHOBtDIEA~1.5%
DIC Oxyma Pure DIEA <0.5%
HBTU(Internal HOBt)DIEA~1.2%
HATU(Internal HOAt)DIEA~0.8%
COMU (Internal Oxyma) DIEA <0.2%

Data adapted from studies on racemization-prone amino acids.[3]

Key Takeaway: The data clearly demonstrates that the inclusion of an additive, especially Oxyma or HOAt, drastically reduces racemization. Modern coupling reagents like COMU, which have an Oxyma moiety incorporated into their structure, offer superior performance in maintaining stereochemical integrity.[3]

Experimental Protocols

Protocol 1: Recommended Coupling Cycle for Minimizing D-Tyrosine Racemization

This protocol details a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.

Workflow Diagram:

G cluster_protocol SPPS Coupling Protocol ResinPrep 1. Resin Swelling (DMF, 30 min) FmocDeprotection 2. Fmoc Deprotection (20% Piperidine/DMF) ResinPrep->FmocDeprotection Washing1 3. DMF Wash (5x) FmocDeprotection->Washing1 Coupling 4. Coupling Reaction (See details below) Washing1->Coupling Washing2 5. DMF Wash (3x) Coupling->Washing2 NextCycle 6. Proceed to next cycle or final cleavage Washing2->NextCycle

Caption: Standard experimental workflow for an SPPS coupling cycle.

Detailed Coupling Step (Step 4):

  • Reagent Preparation:

    • In a separate vessel, dissolve the Fmoc-D-Tyr(tBu)-OH (3 eq.), an additive such as Oxyma Pure (3 eq.), and a base like DIEA (6 eq.) in DMF.

    • Allow this pre-activation mixture to stand for 2-5 minutes.

  • Activation:

    • Add the coupling reagent, for example, DIC (3 eq.), to the pre-activation mixture.

  • Coupling to Resin:

    • Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring:

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Chiral HPLC Analysis for Quantifying Racemization

This protocol provides a general method for the analysis of enantiomeric purity of D-tyrosine in a crude peptide sample after cleavage.

  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral HPLC Column: A column with a teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC® T) is highly effective for separating underivatized amino acid enantiomers.[10][11]

    • Solvents: HPLC-grade methanol, acetonitrile, and water. LC-MS grade formic acid or ammonium acetate for mobile phase modification.

  • Sample Preparation:

    • Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the dried peptide pellet in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 280 nm (for tyrosine's phenyl group).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • The two diastereomers (the all-D-Tyr peptide and the peptide containing one L-Tyr) should resolve into two separate peaks.

    • Integrate the peak areas to calculate the percentage of racemization: % Racemization = [Area of L-Tyr peak / (Area of D-Tyr peak + Area of L-Tyr peak)] x 100

Note: For enhanced sensitivity and confirmation, this method can be coupled with a mass spectrometer (LC-MS).[10]

By understanding the mechanisms of racemization and systematically applying the troubleshooting and optimization strategies outlined in this guide, you can effectively maintain the stereochemical integrity of D-tyrosine in your peptide synthesis workflows.

References
  • Epimerisation in Peptide Synthesis. (2022). Molecules.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. (2010). Analytical Chemistry.
  • Racemization in Peptide Synthesis. Mechanism-specific Models. (1968). RSC Publishing.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (2000). PubMed.
  • Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (2013). CHIMIA.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed.
  • Racemization Assays. (n.d.). Thieme.
  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube.
  • Racemization during SPPS coupling step. (2021). ResearchGate.

Sources

Technical Support Center: O-Ethyl Protecting Group Stability in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide on the stability of the O-ethyl (Et) protecting group for tyrosine (Tyr), serine (Ser), and threonine (Thr) residues during repetitive Fmoc deprotection in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing O-ethyl protection and to troubleshoot potential challenges.

Frequently Asked Questions (FAQs)

Q1: How stable is the O-ethyl group to standard Fmoc deprotection conditions?

The O-ethyl group is generally considered to be stable to the standard conditions used for Fmoc deprotection, which typically involve treatment with 20% piperidine in N,N-dimethylformamide (DMF). However, its stability is not absolute and can be influenced by several factors, including the duration of piperidine exposure and the specific amino acid being protected. For instance, while Tyr(Et) is quite robust, Ser(Et) and Thr(Et) can exhibit some degree of lability with prolonged or repeated exposure to basic conditions.

Q2: What are the primary advantages of using the O-ethyl group for Tyr, Ser, or Thr protection?

The main advantage of the O-ethyl group lies in its high stability to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of most other side-chain protecting groups (e.g., trifluoroacetic acid, TFA). This makes it a valuable tool for strategies that require orthogonal protection, such as the synthesis of cyclic peptides or peptides with post-translational modifications where some protecting groups need to be retained while others are removed.

Q3: What are the potential side reactions associated with the O-ethyl group during Fmoc-SPPS?

The primary concern is the potential for slow cleavage of the O-ethyl ether linkage by the piperidine used for Fmoc deprotection, which is a nucleophilic base. This can lead to the accumulation of unprotected hydroxyl groups on the side chains of Tyr, Ser, or Thr residues in the final peptide product, resulting in heterogeneity and purification challenges.

Q4: Are there any sequence-dependent effects on the stability of the O-ethyl group?

Yes, the local peptide sequence can influence the stability of the O-ethyl group. For example, the presence of certain neighboring amino acids might sterically hinder or electronically influence the susceptibility of the ether linkage to nucleophilic attack by piperidine. However, this is a complex area of study and specific sequence effects are not always predictable without empirical testing.

Troubleshooting Guide

Problem 1: My final peptide product shows a significant amount of a side product with a mass corresponding to the loss of an ethyl group (-28 Da).

This is a classic sign of O-ethyl group cleavage during your synthesis. Here’s how to troubleshoot this issue:

Step 1: Confirm the Identity of the Side Product

  • Action: Analyze your crude peptide product using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Expected Outcome: You should observe a peak with a mass that is 28.03 Da lower than your target peptide's mass, corresponding to the loss of a C2H4 group.

Step 2: Review Your Fmoc Deprotection Protocol

  • Action: Scrutinize the details of your Fmoc deprotection steps. Pay close attention to:

    • Piperidine Concentration: Are you using a standard 20% piperidine in DMF solution? Higher concentrations may increase the rate of O-ethyl cleavage.

    • Deprotection Time: How long is each deprotection step? Prolonged exposure to piperidine, especially over many cycles, can lead to cumulative loss of the O-ethyl group.

    • Temperature: Are your deprotection reactions performed at room temperature? Elevated temperatures will accelerate the cleavage of the O-ethyl group.

Step 3: Modify Your Deprotection Conditions

  • Option A: Reduce Deprotection Time: If your synthesis chemistry allows, try reducing the deprotection time for each cycle. For example, if you are using a 10-minute deprotection, consider reducing it to 7 or even 5 minutes. Monitor Fmoc deprotection completion carefully using a colorimetric test (e.g., chloranil test) to ensure complete removal of the Fmoc group.

  • Option B: Use a Milder Base: Consider replacing piperidine with a less nucleophilic base for Fmoc deprotection. A common alternative is 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 2% piperidine in DMF. DBU is a non-nucleophilic base that effectively removes the Fmoc group with potentially less cleavage of the O-ethyl group.

Troubleshooting Workflow

A Problem: Mass spec shows -28 Da side product B Step 1: Confirm side product identity with HPLC-MS A->B C Step 2: Review Fmoc deprotection protocol B->C D Step 3: Modify deprotection conditions C->D E Option A: Reduce deprotection time D->E F Option B: Use a milder base (e.g., DBU) D->F G Monitor Fmoc deprotection completion E->G F->G H Analyze final product G->H

Caption: Troubleshooting workflow for O-ethyl group loss.

Problem 2: I am synthesizing a long peptide, and the cumulative loss of the O-ethyl group is becoming significant.

For the synthesis of long peptides requiring many deprotection cycles, even a small percentage of O-ethyl cleavage per cycle can lead to a substantial amount of undesired side product.

Step 1: Quantify the Cleavage Rate

  • Action: If possible, synthesize a short model peptide containing the Tyr(Et), Ser(Et), or Thr(Et) residue and subject it to multiple cycles of your standard Fmoc deprotection protocol. Analyze the product after each cycle to quantify the rate of O-ethyl loss.

  • Rationale: This will give you empirical data on the stability of the O-ethyl group under your specific conditions.

Step 2: Consider an Alternative Protecting Group

  • Action: If the cleavage rate is unacceptably high, the most robust solution is to switch to a more stable protecting group for the hydroxyl function.

  • Recommendations:

    • For Tyrosine: The tert-butyl (tBu) group is the most common and highly stable alternative. It is removed during the final TFA cleavage.

    • For Serine and Threonine: The tert-butyl (tBu) group is also the standard and highly stable protecting group for these residues.

Protecting Group Stability Comparison

Protecting GroupAmino Acid(s)Stability to 20% Piperidine/DMFCleavage Conditions
O-ethyl (Et) Tyr, Ser, ThrGenerally stable, but slow cleavage can occurStrong acid (e.g., TFA)
tert-butyl (tBu) Tyr, Ser, ThrHighly stableStrong acid (e.g., TFA)

Experimental Protocols

Protocol 1: Monitoring O-ethyl Group Cleavage
  • Synthesize a Model Peptide: Synthesize a short peptide (e.g., Ac-Ala-Tyr(Et)-Gly-NH2) on a suitable resin.

  • Repetitive Deprotection: Subject the resin-bound peptide to your standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF for 10 minutes) for a set number of cycles (e.g., 10, 20, 30 cycles).

  • Cleavage and Analysis: After the desired number of cycles, cleave a small amount of the peptide from the resin using a standard TFA cleavage cocktail.

  • HPLC-MS Analysis: Analyze the cleaved peptide by HPLC-MS.

  • Quantification: Quantify the relative peak areas of the desired peptide and the side product corresponding to the loss of the ethyl group.

Experimental Workflow

A Synthesize model peptide on resin B Subject to N cycles of Fmoc deprotection A->B C Cleave peptide from resin B->C D Analyze by HPLC-MS C->D E Quantify O-ethyl loss D->E

Caption: Workflow for monitoring O-ethyl group cleavage.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

Mass spec shows unexpected mass for Tyr(Et) peptide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction

Observing an unexpected mass in a peptide sample that should contain a specific modification, such as O-ethyltyrosine (Tyr(Et)), is a common yet perplexing issue in mass spectrometry. This guide provides a structured troubleshooting workflow to diagnose the root cause of the mass discrepancy. As a Senior Application Scientist, my goal is to not just provide steps, but to explain the underlying chemical and physical principles, empowering you to make informed decisions in your experimental design.

This guide is structured as a series of questions you might be asking when confronted with this problem. We will move from the most common and easily resolved issues, like adduct formation, to more complex possibilities like incomplete synthesis or unintended side reactions.

Q1: My observed mass is slightly higher than my calculated mass for the Tyr(Et) peptide. What are the most common culprits?

Answer: The most frequent cause for a mass that is slightly higher than the expected [M+H]⁺ is the formation of adducts with alkali metals or other common contaminants during the electrospray ionization (ESI) process.[1][2][3] These are non-covalent associations between your peptide and ions present in your sample, solvent, or from the instrument itself.

Immediate Diagnostic Steps:

  • Check for Common Adducts: Look for peaks that correspond to the mass of your peptide plus the mass of common adducts.[2] The most prevalent are:

    • Sodium Adduct [M+Na]⁺: Expected Mass + 21.98 Da

    • Potassium Adduct [M+K]⁺: Expected Mass + 37.95 Da

    • Ammonium Adduct [M+NH₄]⁺: Expected Mass + 17.03 Da (Common if using ammonium-based buffers)

  • Solvent Adducts: Acetonitrile (ACN) is a frequent component of LC-MS mobile phases and can form adducts.

    • Acetonitrile Adduct [M+ACN+H]⁺: Expected Mass + 41.03 Da

Table 1: Common Adducts in Positive-Ion ESI-MS [1][2][4]

Adduct SpeciesMass Shift (Da)Common Sources
[M+Na]⁺+21.982Glassware, buffers, water
[M+K]⁺+37.956Glassware, buffers, dust
[M+NH₄]⁺+17.027Buffers (e.g., ammonium acetate/formate)
[M+ACN+H]⁺+41.027LC-MS mobile phase
[M+2Na-H]⁺+43.964High sodium concentration

If you see a peak corresponding to one of these mass shifts, adduct formation is the likely cause. In some cases, the protonated molecule [M+H]⁺ may be completely absent, with only the adducted species visible.[2]

Q2: I've identified an adduct. How do I get rid of it to confirm my peptide's true mass?

Answer: Adduct formation can often be mitigated by improving sample cleanup or by altering the mobile phase composition. The primary goal is to remove the source of the adducted ions (like Na⁺ and K⁺) and promote protonation.

Protocol 1: Peptide Desalting using a C18 ZipTip®

This protocol is designed to remove salts and other hydrophilic contaminants that interfere with MS analysis.

Materials:

  • C18 Pipette Tip (e.g., ZipTip®)

  • Wetting Solution: 50% acetonitrile in water

  • Equilibration Solution: 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (FA) in water

  • Wash Solution: 0.1% TFA or 0.1% FA in water

  • Elution Solution: 50-70% acetonitrile with 0.1% TFA or 0.1% FA

Procedure:

  • Wet the Tip: Aspirate and dispense the Wetting Solution 3-5 times.

  • Equilibrate: Aspirate and dispense the Equilibration Solution 3-5 times to prepare the C18 resin for peptide binding.

  • Bind Peptide: Slowly aspirate your peptide sample into the tip. Dispense the flow-through back into the original tube and repeat this cycle 10-15 times to ensure maximum binding.

  • Wash: Aspirate the Wash Solution and dispense to waste. Repeat this wash step 3-5 times to remove salts.

  • Elute: Aspirate the Elution Solution into the tip. Slowly dispense the solution into a clean microcentrifuge tube. This solution now contains your desalted peptide.

  • Analyze: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable MS-grade solvent (e.g., 0.1% FA in 2% ACN/water) for analysis.

Causality: The C18 resin binds the peptide via hydrophobic interactions while allowing polar salts (like NaCl and KCl) to be washed away. The final elution with a high-organic solvent disrupts these interactions, releasing the purified peptide. Adding a small amount of acid (TFA or FA) to the mobile phase provides a source of protons (H⁺), which promotes the formation of the desired [M+H]⁺ ion over alkali adducts.

Q3: My mass is off by ~28 Da. Is this the ethyl group? Or could it be something else?

Answer: A mass shift of +28 Da is indeed indicative of ethylation. However, high-resolution mass spectrometry is crucial to distinguish it from other modifications with a similar nominal mass, such as formylation.

  • Ethyl group (-C₂H₄ addition): Monoisotopic Mass = +28.0313 Da

  • Formyl group (-CHO addition): Monoisotopic Mass = +27.9949 Da

The mass difference is only 0.0364 Da. This can only be resolved by an instrument with high mass accuracy and resolving power, such as an Orbitrap or a Q-TOF mass spectrometer.

What if the mass is lower than expected? If your observed mass is ~28 Da lower than the calculated Tyr(Et) mass, it strongly suggests the ethylation reaction failed, and you are observing the unmodified peptide.

Diagram 1: Chemical Structures This diagram illustrates the structural and mass difference between a native Tyrosine residue and an O-ethyltyrosine residue.

G cluster_0 Native Tyrosine cluster_1 Ethyl-Tyrosine Tyr Tyrosine (Tyr, Y) Residue Mass: 163.0633 Da OH Phenolic -OH group Tyr->OH Site of Ethylation MassShift Mass Shift + C₂H₄ + 28.0313 Da TyrEt O-ethyltyrosine (Tyr(Et)) Residue Mass: 191.0946 Da OEt Ethyl Ether -OEt group TyrEt->OEt

Caption: Comparison of native Tyrosine and O-ethyltyrosine structures.

Q4: The mass is significantly different from what adducts or a single ethylation can explain. What are other possibilities?

Answer: If the mass discrepancy is larger and doesn't match common adducts, you should consider issues arising from the peptide synthesis process itself.

1. Incomplete Deprotection of a Protecting Group: During solid-phase peptide synthesis (SPPS), the reactive side chain of tyrosine is protected to prevent side reactions.[5][6] If the final deprotection step is incomplete, this group will remain attached, causing a significant mass increase.

Table 2: Common Tyrosine Protecting Groups and Their Residual Mass [5][7]

Protecting GroupAbbreviationSynthesis StrategyResidual Mass (Da)
tert-ButyltBuFmoc+56.0626
BenzylBzlBoc/Fmoc+90.0469
2-Bromobenzyloxycarbonyl2-Br-ZBoc+212.9408
2,6-Dichlorobenzyl2,6-Cl₂-BzlBoc+157.9690

2. Unintended Side Reactions or Multiple Modifications:

  • Multiple Ethylations: If your synthesis or handling conditions involve an ethylating agent, other nucleophilic residues (e.g., Asp, Glu, His, Lys, Cys, N-terminus) could also have been ethylated, leading to additions of multiples of +28.03 Da.

  • Alkylation from Scavengers: During the final TFA cleavage step in SPPS, carbocations are generated from protecting groups.[6][8] Scavengers are used to quench these, but sometimes they can act as alkylating agents themselves, modifying sensitive residues like Tyr, Trp, or Met.[9][10]

  • Oxidation: Methionine (Met) and Tryptophan (Trp) are easily oxidized (+15.9949 Da). This can happen during synthesis, purification, or even storage.

Q5: How can I definitively confirm that the ethyl group is on the Tyrosine residue and not somewhere else?

Answer: Tandem mass spectrometry (MS/MS) is the gold standard for localizing modifications on a peptide.[11][12] In an MS/MS experiment, your peptide ion is isolated and fragmented, typically at the peptide bonds. The resulting fragment ions (b- and y-ions) are then analyzed.

The Logic of MS/MS:

  • b-ions contain the N-terminus and are numbered from the N- to the C-terminus.

  • y-ions contain the C-terminus and are numbered from the C- to the N-terminus.

If a modification is present on a specific amino acid, it will increase the mass of all fragment ions that contain that modified residue.

Example: For a peptide H₂N-Pep-Tyr-Tide-COOH where Tyr is the 5th residue:

  • The mass of b-ions b₅, b₆, etc., will be increased by 28.03 Da.

  • The mass of all y-ions containing that Tyr (i.e., from yₓ₋₄ to yₓ) will be increased by 28.03 Da (where x is the total peptide length).

  • b-ions b₁, b₂, b₃, b₄ and y-ions y₁, y₂, y₃ will remain at their unmodified masses.

This "shift" in the fragment ion series provides definitive proof of the modification's location.

Diagram 2: MS/MS Fragmentation Workflow This diagram shows how MS/MS can pinpoint the location of the ethyl group.

G cluster_0 MS/MS Analysis Workflow cluster_1 Interpreted Spectrum Peptide Precursor Ion [Pep-Tyr(Et)-Tide+H]⁺ Isolate Isolate in Quadrupole Peptide->Isolate Fragment Fragment in Collision Cell (CID/HCD) Isolate->Fragment Analyze Analyze Fragments in Mass Analyzer Fragment->Analyze Unmodified_Frags Unmodified Fragments (b₁, b₂, y₁, y₂...) Match calculated mass Analyze->Unmodified_Frags Conclusion Conclusion: Modification is on Residue 3 Unmodified_Frags->Conclusion Modified_Frags Modified Fragments (b₃, b₄, y₃, y₄...) Mass shifted by +28.03 Da Modified_Frags->Conclusion G start Unexpected Mass Observed for Tyr(Et) Peptide q1 Calculate Mass Difference (Δm) Observed - Theoretical start->q1 adducts Δm ≈ +22, +38, or +41 Da? q1->adducts ethyl Δm ≈ +28 Da? adducts->ethyl No sol_adducts Diagnosis: Alkali or Solvent Adduct Action: Desalt sample (Protocol 1) adducts->sol_adducts Yes protect Δm ≈ +56, +90, or +213 Da? ethyl->protect No sol_ethyl Diagnosis: Likely Ethylation Action: Confirm with High-Res MS & MS/MS (Protocol 2) ethyl->sol_ethyl Yes other Other Δm protect->other No sol_protect Diagnosis: Incomplete Deprotection Action: Review/repeat synthesis cleavage step protect->sol_protect Yes sol_other Diagnosis: Unknown Modification Action: Check for multiple modifications, oxidation (+16 Da), or other synthesis side reactions other->sol_other Yes

Caption: A logical workflow for troubleshooting unexpected peptide masses.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters.
  • Kientz, C. E. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC.
  • Scribd. (n.d.). Adduits ESI MS. Scribd.
  • Tabb, D. L., et al. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research, 13(8), 3855-3862.
  • Chalkley, R. J., & Burlingame, A. L. (2009). In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types. Molecular & Cellular Proteomics, 8(12), 2746-2758.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • Rehman, S. U., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8, 1-10.
  • The Global Proteome Machine. (n.d.). Amino acid protecting groups. GPM.
  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Rehman, S. U., et al. (2018). Side Reactions in Peptide Synthesis. Scribd.

Sources

Technical Support Center: Troubleshooting HPLC Peak Broadening for Peptides Containing O-ethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common and often perplexing issue in the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of synthetic peptides: peak broadening, with a specific focus on peptides incorporating the non-canonical amino acid, O-ethyl-D-tyrosine.

The inclusion of O-ethyl-D-tyrosine, a hydrophobic and structurally unique residue, can significantly alter a peptide's chromatographic behavior, often leading to wide, asymmetric peaks that compromise purity assessment and preparative isolation.[1][2] This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical principles at play.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when facing peak broadening with O-ethyl-D-tyrosine-containing peptides.

Q1: Why does my peptide with O-ethyl-D-tyrosine show a much broader peak than other peptides of similar length?

A1: The peak broadening you're observing is likely due to a combination of factors related to the O-ethyl-D-tyrosine residue:

  • Increased Hydrophobicity: The ethyl group on the tyrosine side chain significantly increases the overall hydrophobicity of the peptide. Highly hydrophobic peptides have stronger interactions with the C18 stationary phase, which can lead to slower desorption kinetics and, consequently, broader peaks.[3][4]

  • Secondary Interactions: Beyond simple hydrophobic interactions, the unique structure of O-ethyl-D-tyrosine may engage in secondary interactions with the stationary phase. If using a silica-based column, residual, un-capped silanol groups on the silica surface can interact with the peptide, causing peak tailing, a form of peak broadening.[5][6]

  • Peptide Aggregation: The increased hydrophobicity can also promote peptide aggregation in the sample solvent or mobile phase. These aggregates can have different retention characteristics than the monomeric peptide, leading to a broadened peak profile.[5]

  • Conformational Heterogeneity: In solution, your peptide may exist in multiple conformational states that are in slow equilibrium on the chromatographic timescale. If these conformers have slightly different hydrophobic profiles, they can elute at slightly different times, resulting in a broadened or distorted peak.[7]

Q2: I'm using a standard 0.1% TFA in water/acetonitrile gradient. Is this not suitable?

A2: While a 0.1% trifluoroacetic acid (TFA) mobile phase is a robust starting point for many peptide separations, it may not be optimal for a highly hydrophobic, modified peptide.[8] TFA serves as an ion-pairing agent, neutralizing the positive charges on basic residues (like Lysine, Arginine, Histidine) and masking silanol interactions.[9] However, for a very hydrophobic peptide, the strength of the ion-pairing and the overall mobile phase composition might need adjustment to achieve sharp peaks. You may need to explore different ion-pairing agents or optimize the TFA concentration.[10]

Q3: Could the D-configuration of the tyrosine be contributing to the problem?

A3: The D-configuration itself is not inherently a cause of peak broadening in achiral RP-HPLC. However, its presence can influence the peptide's overall three-dimensional structure and its propensity to form secondary structures (like helices or beta-sheets) or aggregates. These structural effects can, in turn, impact the interaction with the stationary phase and contribute to peak broadening.[11]

In-Depth Troubleshooting Guide

When encountering peak broadening with your O-ethyl-D-tyrosine peptide, a systematic approach to troubleshooting is essential. The following guide will walk you through a logical workflow to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for HPLC Peak Broadening

TroubleshootingWorkflow cluster_System cluster_MP cluster_Gradient cluster_Temp cluster_Column cluster_Sample Start Start: Broad Peak Observed CheckSystem 1. System Suitability Check Start->CheckSystem OptimizeMP 2. Mobile Phase Optimization CheckSystem->OptimizeMP If system is OK SystemSuitability Run standard peptide mix Check for system pressure, peak shape, and retention time stability CheckSystem->SystemSuitability OptimizeGradient 3. Gradient Optimization OptimizeMP->OptimizeGradient IonPair A. Vary Ion-Pairing Agent (TFA, FA, HFBA) OptimizeMP->IonPair pH_adjust B. Adjust Mobile Phase pH (e.g., use ammonium formate) OptimizeMP->pH_adjust OptimizeTemp 4. Temperature Optimization OptimizeGradient->OptimizeTemp ShallowGradient A. Decrease Gradient Slope OptimizeGradient->ShallowGradient SegmentedGradient B. Use Focused/Segmented Gradient OptimizeGradient->SegmentedGradient ColumnScreen 5. Column Chemistry Screening OptimizeTemp->ColumnScreen IncreaseTemp Increase Column Temperature (e.g., 40-60 °C) OptimizeTemp->IncreaseTemp SamplePrep 6. Sample Preparation Review ColumnScreen->SamplePrep ChangePhase A. Shorter Alkyl Chain (C8, C4) B. Different Base Material (e.g., Hybrid Silica) ColumnScreen->ChangePhase Result Resolved: Sharp Peak SamplePrep->Result If issue is resolved Solvent A. Check Injection Solvent (dissolve in initial mobile phase) B. Reduce sample concentration SamplePrep->Solvent

Caption: A systematic workflow for troubleshooting HPLC peak broadening.

Step 1: System Suitability and Initial Checks

Before modifying your method, ensure your HPLC system is performing correctly.

  • Action: Inject a standard peptide mixture with known good peak shapes.

  • Evaluation: If the standards also show broad peaks, the issue may be with the system itself (e.g., extra-column volume from long tubing, a failing detector lamp, or a void in the column). If the standards look good, the problem is specific to your peptide.[12]

Step 2: Mobile Phase Optimization

The mobile phase composition is a powerful tool for improving peak shape.[13]

  • Ion-Pairing Agent: The choice and concentration of the ion-pairing reagent are critical.[10][14]

    • Trifluoroacetic Acid (TFA): While 0.1% is standard, for highly hydrophobic peptides, a slightly higher concentration (e.g., 0.12%) might improve peak shape by more effectively masking secondary interactions. Conversely, too high a concentration can also sometimes contribute to broadening.

    • Formic Acid (FA): Often used for LC-MS compatibility, FA is a weaker ion-pairing agent than TFA and may lead to broader peaks.[5]

    • Heptafluorobutyric Acid (HFBA): A stronger ion-pairing agent that can significantly increase retention time but often yields sharper peaks for hydrophobic peptides.[15]

  • Mobile Phase pH: Altering the pH can change the ionization state of acidic or basic residues in your peptide, which can affect retention and peak shape.[16] For peptides lacking basic residues, moving to a buffered, higher pH mobile phase (e.g., ammonium formate at pH 6.8) can sometimes improve peak shape, but be sure your column is stable at higher pH.[17][18]

Step 3: Gradient Optimization

A steep gradient can cause peaks to broaden, especially for strongly retained compounds.

  • Shallow Gradient: Reducing the gradient slope (e.g., from 1% B/min to 0.5% B/min) gives the peptide more time to interact with the stationary phase, often resulting in sharper peaks and better resolution.[8][19]

  • Focused Gradient: If your peptide elutes late in a long, shallow gradient, you can use a focused or segmented gradient. This involves a steeper initial gradient followed by a very shallow segment around the elution point of your peptide.[19]

Step 4: Temperature Optimization

Increasing the column temperature can significantly improve peak shape.

  • Action: Increase the column temperature in increments (e.g., from 30 °C to 40 °C, 50 °C, and 60 °C).

  • Rationale: Higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer kinetics.[20] This allows the peptide to move more freely between the mobile and stationary phases, resulting in sharper peaks.[21][22] Additionally, elevated temperatures can disrupt peptide aggregates.[23] Be mindful that very high temperatures can risk peptide degradation for longer analysis times.[23]

Step 5: Column Chemistry Screening

If the above steps do not resolve the issue, the interaction between your hydrophobic peptide and the C18 stationary phase may be too strong.

  • Action: Switch to a column with a less hydrophobic stationary phase, such as C8 or C4.[4]

  • Rationale: The shorter alkyl chains of C8 and C4 phases will have weaker hydrophobic interactions with your peptide, potentially leading to faster desorption and sharper peaks. Also, consider columns with different base materials, such as hybrid silica, which can offer different selectivity and reduced silanol interactions.[19]

Step 6: Sample Preparation and Injection

The way you prepare and inject your sample can also be a source of peak broadening.

  • Injection Solvent: Ideally, your peptide should be dissolved in a solvent that is weaker than the initial mobile phase (e.g., if your gradient starts at 5% acetonitrile, dissolve your sample in 5% acetonitrile or a weaker solution). Dissolving the sample in a strong solvent like pure DMSO or a high percentage of organic can cause the sample to spread out on the column before the gradient starts, leading to a broad peak.[4]

  • Sample Concentration: Injecting too much sample can overload the column, which is a common cause of broad, fronting, or tailing peaks. Try injecting a dilution of your sample to see if the peak shape improves.[7]

Experimental Protocols

Protocol 1: Optimizing Column Temperature

  • Initial Setup:

    • Column: Standard C18, 3.5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5-65% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Initial Temperature: 30 °C

  • Procedure:

    • Equilibrate the column at 30 °C for at least 15 minutes.

    • Inject your peptide sample and record the chromatogram.

    • Increase the column temperature to 40 °C and allow the system to stabilize.

    • Repeat the injection.

    • Increase the column temperature to 50 °C and repeat the injection.

    • Increase the column temperature to 60 °C and repeat the injection.

  • Data Analysis:

    • Compare the peak width, asymmetry, and retention time at each temperature. A summary table is recommended for clear comparison.

Table 1: Effect of Temperature on Peak Characteristics

Temperature (°C)Retention Time (min)Peak Width at Half Height (min)Asymmetry Factor
3022.50.451.8
4021.20.351.4
5020.10.281.2
6019.30.251.1

Protocol 2: Screening Ion-Pairing Agents

  • Initial Setup:

    • Use the same column, gradient, flow rate, and injection volume as in Protocol 1.

    • Set the column temperature to the optimal value determined in Protocol 1 (e.g., 50 °C).

  • Procedure:

    • Prepare three sets of mobile phases:

      • Set 1: 0.1% TFA in Water/Acetonitrile

      • Set 2: 0.1% Formic Acid in Water/Acetonitrile

      • Set 3: 0.05% HFBA in Water/Acetonitrile

    • For each set, thoroughly flush the HPLC system and column with the new mobile phases before injecting the sample.

    • Inject your peptide sample using each mobile phase set and record the chromatograms.

  • Data Analysis:

    • Compare the peak shape and retention time for each ion-pairing agent. Note that HFBA will likely cause a significant increase in retention time.

By systematically working through these troubleshooting steps, you can identify the root cause of peak broadening for your O-ethyl-D-tyrosine-containing peptide and develop a robust HPLC method that yields sharp, symmetrical peaks, ensuring accurate analysis and efficient purification.

References

  • Waters Corporation. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping.
  • YMC. (n.d.). Effect of column temperature on separation of peptides and proteins.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
  • Gilar, M., et al. (2021). Sense and Nonsense of Elevated Column Temperature in Proteomic Bottom-up LC-MS Analyses. Journal of Proteome Research, 20(1), 420-432.
  • Boysen, R. I., et al. (2006). Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. Journal of Chromatography A, 1103(1), 81-90.
  • Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH.
  • Sinitcyn, P., et al. (2021). Toward an Ultimate Solution for Peptide Retention Time Prediction: The Effect of Column Temperature on Separation Selectivity. Journal of Proteome Research, 20(1), 420-432.
  • Mant, C. T., et al. (2007). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A, 1142(1), 47-57.
  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH.
  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
  • YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase.
  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations.
  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations.
  • An, B., et al. (2012). Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. Proteome Science, 10(1), 1.
  • Wang, X., et al. (2007). Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. Journal of Chromatography A, 1163(1-2), 178-187.
  • ResearchGate. (2025, August 5). Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides.
  • ACS Publications. (2013, July 10). Optimized Nonlinear Gradients for Reversed-Phase Liquid Chromatography in Shotgun Proteomics.
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • MDPI. (n.d.). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Future Science. (n.d.). A story of peptides, lipophilicity and chromatography – back and forth in time.
  • Chromatography Forum. (2005, January 31). Peakbroadening of Peptide.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • NIH. (n.d.). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G.
  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?.
  • Reddit. (2025, March 20). HPLC trace too broad.
  • ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?.
  • Wiley Online Library. (n.d.). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • ACS Publications. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes.
  • NIH. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes.

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Improving yield of peptides containing Fmoc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Fmoc-D-Tyr(Et)-OH >

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for improving the yield and purity of peptides containing Fmoc-D-Tyr(Et)-OH. This guide is designed to provide in-depth, field-proven insights into the unique challenges presented by this sterically hindered and hydrophobic amino acid derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your solid-phase peptide synthesis (SPPS) workflows.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, acute problems you may encounter during synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable, step-by-step solutions.

Q1: I'm observing low or incomplete coupling of Fmoc-D-Tyr(Et)-OH. My Kaiser test is positive after a standard coupling cycle. What's going wrong and how do I fix it?

A1: Root Cause Analysis & Mitigation Strategies

Incomplete coupling of Fmoc-D-Tyr(Et)-OH is a common hurdle, primarily stemming from two factors: steric hindrance and peptide aggregation. The ethyl group on the tyrosine side chain, while smaller than a t-butyl group, still presents a significant steric barrier that slows down the acylation reaction.[1] Concurrently, as the peptide chain elongates, it can fold back on itself, forming secondary structures that physically block the N-terminal amine, a phenomenon known as aggregation.[2]

Immediate Solutions:

  • Enhance Activation Strength: Standard carbodiimide activators (e.g., DIC) may be insufficient.[3] Switch to a more potent uronium or phosphonium salt-based coupling reagent. HATU and HCTU are industry standards for difficult couplings due to their ability to form highly reactive activated esters that can overcome steric barriers.[3]

  • Extend Reaction Time: Steric hindrance slows reaction kinetics. A standard 60-minute coupling may not be enough. Extend the coupling time to 2-4 hours or even overnight to ensure the reaction goes to completion.[3]

  • Perform a Double Coupling: If a single, extended coupling fails, a second coupling with a fresh solution of activated amino acid is a highly effective strategy. This ensures that any remaining unreacted N-terminal amines are targeted.

Workflow: Troubleshooting Low Coupling Efficiency

G start Positive Kaiser Test (Incomplete Coupling) reagent Switch to Potent Coupling Reagent (e.g., HATU, HCTU) start->reagent time Extend Coupling Time (2-4 hours) reagent->time test1 Perform Kaiser Test time->test1 double Perform Double Coupling test2 Perform Kaiser Test double->test2 test1->double Positive success Proceed to Next Cycle test1->success Negative test2->success Negative fail Consult Advanced Aggregation Protocol test2->fail Positive

Caption: Workflow for addressing incomplete coupling.

Q2: My resin is clumping and failing to swell properly after several cycles, especially after adding Fmoc-D-Tyr(Et)-OH. Is this aggregation, and how can I prevent it?

A2: Diagnosing and Disrupting On-Resin Aggregation

Yes, resin clumping, poor swelling, and sluggish reaction kinetics are classic signs of on-resin aggregation.[4] This occurs when peptide chains self-associate through intermolecular hydrogen bonds, forming insoluble β-sheet-like structures that render the reactive sites inaccessible.[2] The hydrophobicity of the Tyr(Et) residue can exacerbate this issue.

Preventative & Disruptive Strategies:

  • Solvent Modification: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can be more effective at disrupting secondary structures.[4] For severe cases, using a mixture of DMF/NMP with 15-25% Dimethyl Sulfoxide (DMSO) can be highly beneficial.[4]

  • Incorporate "Structure-Breaking" Residues: If the sequence allows, introducing pseudoproline dipeptides or a Dmb-protected amino acid every 6-8 residues upstream of the difficult region can effectively disrupt the hydrogen bonding patterns that lead to aggregation.[5]

  • Microwave-Assisted SPPS: The application of microwave energy can efficiently break up aggregates and drive difficult coupling reactions to completion in a fraction of the time required at room temperature.[3]

Q3: I'm seeing a significant side product with a mass of +56 Da in my final peptide after cleavage. What is this, and how can I avoid it?

A3: Preventing Side-Chain Alkylation During Cleavage

The +56 Da mass shift corresponds to the alkylation (tert-butylation) of a nucleophilic residue by a tert-butyl cation. During the final cleavage step, strong acid (TFA) removes side-chain protecting groups (e.g., Boc, tBu), generating highly reactive carbocations.[6][7] These cations can irreversibly modify sensitive residues, with the indole side chain of Tryptophan being a primary target. The phenolic ring of Tyrosine itself can also be a target.

The Solution: Effective Scavenging

The key is to trap these carbocations before they can react with your peptide. This is achieved by using an optimized "cleavage cocktail" containing scavengers.

  • Mechanism of Action: Scavengers are nucleophilic compounds that are more reactive towards the carbocations than the peptide residues. Triisopropylsilane (TIS) is a highly effective scavenger that works via reductive quenching of the carbocations.[8] Water acts as a proton source and helps hydrolyze certain protecting groups.[8]

Diagram: Scavenger Mechanism of Action

G cluster_0 TFA Cleavage cluster_1 Scavenging TFA TFA Carbocation Reactive Carbocation (tBu+) TFA->Carbocation Cleaves PG Protecting Group (e.g., tBu) PG->Carbocation Generates Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Peptide Peptide with Nucleophilic Residue (e.g., Trp, Tyr) Carbocation->Peptide Quenched Quenched Cation Scavenger->Quenched Traps SideProduct Alkylated Side Product (+56 Da) Peptide->SideProduct Undesired Reaction

Caption: How scavengers prevent peptide side reactions.

Recommended Cleavage Cocktails:

Cocktail NameComposition (v/v/v)Recommended Use
Standard (Reagent B) 95% TFA / 2.5% Water / 2.5% TISFor most peptides, especially those with Arg(Pbf) and Trp(Boc).[9]
Advanced (Reagent K) 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTFor complex peptides with multiple sensitive residues (Cys, Met, Trp, Tyr) or unprotected Trp.[10]

Frequently Asked Questions (FAQs)

Q: Why should I choose Fmoc-D-Tyr(Et)-OH over the more common Fmoc-D-Tyr(tBu)-OH? A: The primary advantage of the ethyl (Et) ether protecting group over the tert-butyl (tBu) ether is its increased stability to acid.[11] While both are removed during the final TFA cleavage, the Tyr(Et) group is less susceptible to premature cleavage during prolonged or difficult coupling steps where acidic conditions might be slightly elevated. This can be crucial for maintaining the integrity of the final peptide, especially in long or complex sequences.

Q: What are the optimal, go-to coupling conditions for Fmoc-D-Tyr(Et)-OH? A: For a robust, first-pass success, we recommend the following:

  • Reagent: HATU (3.9 eq.)

  • Base: DIPEA (8 eq.)

  • Solvent: NMP

  • Time: 2 hours

  • Strategy: If the Kaiser test is still positive, perform a second coupling for 1-2 hours.

Table: Comparison of Common Coupling Reagents

ReagentActivating SpeciesRelative SpeedRacemization RiskBest For
DIC/HOBtHOBt-esterStandardLowRoutine Couplings
HBTU/HCTUHOBt/6-Cl-HOBt-esterFastLowRoutine & Hindered AA
HATU HOAt-ester Very Fast Very Low Sterically Hindered & Racemization-Prone AA [12][13]
PyBOPHOBt-esterFastLowHindered AA, Cyclization

Q: How can I definitively confirm the integrity of the ethyl ether group on my final peptide? A: A combination of analytical techniques is essential for quality control:

  • Mass Spectrometry (UPLC-MS): This is the primary tool. The observed mass of your peptide should match the theoretical mass calculated with the ethyl group intact.[14] The absence of a peak corresponding to the unprotected tyrosine (-28 Da) is a key indicator of success.

  • Amino Acid Analysis (AAA): After acid hydrolysis of the peptide, AAA can quantify the amino acid composition. While it won't directly confirm the ethyl group, it verifies the presence of the tyrosine residue in the correct ratio.[14]

Key Experimental Protocols

Protocol 1: Optimized Double Coupling for Fmoc-D-Tyr(Et)-OH
  • Deprotection: Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • First Coupling Activation: In a separate vessel, dissolve Fmoc-D-Tyr(Et)-OH (4 eq. relative to resin loading) and HATU (3.9 eq.) in NMP. Add DIPEA (8 eq.) and vortex for 1-2 minutes.[4]

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Intermediate Wash: Wash the resin with DMF (3x).

  • Kaiser Test: Perform a qualitative Kaiser test. If negative (beads are colorless), proceed to the next cycle. If positive (beads are blue), proceed to step 7.

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated Fmoc-D-Tyr(Et)-OH.

  • Final Wash: Wash the resin with DMF (5x) before proceeding to the next deprotection step.

Protocol 2: Standard TFA Cleavage and Peptide Precipitation

CAUTION: This procedure must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Resin Preparation: After the final deprotection and washing steps, thoroughly dry the peptide-resin under a high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For every 1 gram of resin, prepare 10 mL of the cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v).[15]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate gently at room temperature for 2-3 hours.[16]

  • Peptide Filtration: Filter the TFA solution containing the cleaved peptide away from the resin beads. Collect the filtrate.

  • Resin Wash: Wash the resin beads with a small volume of fresh TFA (2-3 mL) and combine the filtrate with the collection from step 4.

  • Precipitation: In a separate centrifuge tube, place 10x the volume of cold methyl-tert-butyl ether (MTBE) relative to your collected TFA filtrate. Slowly add the TFA solution dropwise into the cold MTBE while gently swirling. A white precipitate (your crude peptide) should form.[10]

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant and discard the MTBE.

  • Washing: Wash the peptide pellet with fresh cold MTBE (3x) to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

References

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
  • Aapptec Peptides. (1993). Technical Support Information Bulletin 1193: Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). [Link]
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G.B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Albericio, F., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
  • Albericio, F. (2019). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science. [Link]
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-602. [Link]
  • Fields, G. B. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology. [Link]
  • Al-Warhi, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
  • The Peptide Synthesis Lab. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]
  • White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-504. [Link]
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-66. [Link]
  • Fields, C. G., & Fields, G. B. (1991). Promotion of chain assembly in solid-phase peptide synthesis by a N,N-dimethylformamide/1-methyl-2-pyrrolidinone/dichloromethane solvent system. International Journal of Peptide and Protein Research, 37(4), 343-6.
  • Barn, D. R., et al. (1996). Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Li, S., et al. (1995). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. Pharmaceutical Research. [Link]
  • Reddit. (2022). L-Tyrosine solubility. [Link]

Sources

Technical Support Center: Synthesis of Tyr(Et)-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the synthesis of peptides containing O-Ethyl-Tyrosine (Tyr(Et)). This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting protocols to address the specific challenges associated with this sterically hindered amino acid, primarily the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they a concern in peptide synthesis?

A1: Deletion sequences are peptide impurities that lack one or more amino acid residues from the target sequence.[1] They arise when an amino acid fails to couple to the growing peptide chain during a cycle of solid-phase peptide synthesis (SPPS). The subsequent amino acid in the sequence then couples to the unreacted N-terminus, resulting in a shorter, incorrect peptide. These impurities are often difficult to separate from the target peptide due to similar physicochemical properties, complicating purification and potentially compromising the biological activity and safety of the final product.

Q2: Why is O-Ethyl-Tyrosine, Tyr(Et), particularly prone to causing deletion sequences?

A2: The primary cause is steric hindrance . The ethyl group (-CH₂CH₃) on the phenolic oxygen of the tyrosine side chain is significantly bulkier than the simple hydroxyl proton it replaces. During SPPS, this bulky group can physically obstruct the incoming activated amino acid from efficiently accessing the N-terminal amine of the resin-bound peptide. This hindrance slows down the kinetics of peptide bond formation, and if the reaction does not go to completion within the allotted time, a deletion of the intended residue occurs.[2]

Q3: My mass spectrometry (MS) analysis shows a significant peak at [M-178.2 Da]. What does this indicate?

A3: This mass difference corresponds precisely to the mass of a Tyr(Et) residue (C₁₁H₁₄NO₂). Its presence as a major impurity strongly indicates a deletion sequence where the Tyr(Et) residue failed to couple to the peptide chain. The subsequent amino acid was then successfully coupled, leading to a final peptide product missing the Tyr(Et).

Troubleshooting Guide: Diagnosis and Mitigation of Tyr(Et) Deletion

This guide addresses specific issues encountered during the synthesis and analysis of Tyr(Et)-containing peptides.

Problem 1: Routine MS analysis confirms the presence of a Tyr(Et) deletion sequence.
  • Primary Cause: Incomplete coupling efficiency of the amino acid being added to the N-terminus of the Tyr(Et) residue, or incomplete coupling of the Tyr(Et) residue itself. The steric bulk of the Tyr(Et) side chain is the most likely culprit.

  • Investigative Workflow:

    Caption: Workflow for addressing Tyr(Et) deletion sequences.

Solution A: Prophylactic Strategy - Optimize the Coupling Protocol

For any synthesis involving Tyr(Et), it is best practice to proactively modify the standard SPPS protocol to prevent deletion from occurring.

1. Implement Double Coupling: The most straightforward and effective method is to perform two consecutive coupling reactions for the residue immediately following Tyr(Et), or for Tyr(Et) itself.

  • Causality: A single coupling may only achieve 99% completion, which is insufficient for long peptides. A second, fresh application of activated amino acid drives the reaction closer to 100% completion by Le Châtelier's principle, overcoming the slow kinetics caused by steric hindrance.

2. Select a High-Efficiency Coupling Reagent: Standard carbodiimide activators like DIC may be insufficient. Uronium/aminium or phosphonium salt-based reagents are superior for sterically hindered couplings.

  • Causality: Reagents like HATU, HCTU, and COMU form highly reactive intermediates (O-acylisourea or active esters) that are more effective at acylating sterically hindered amines.[3][4] COMU, in particular, offers efficiency comparable to HATU but with improved safety and solubility profiles.[3]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent Class Relative Efficiency Key Advantages
DIC/HOBt Carbodiimide Standard Cost-effective, low racemization.
HBTU/TBTU Uronium/Aminium High Widely used, effective for most sequences.
HATU/HCTU Uronium/Aminium Very High Excellent for hindered couplings, N-methyl amino acids.[3]
COMU Uronium Very High High efficiency, safer (non-explosive byproducts), good solubility.[3]

| PyBOP | Phosphonium | High | Effective, but can be less efficient than HATU for severe hindrance. |

3. Extend Coupling Reaction Time: Increase the standard coupling time from 45-60 minutes to 90-120 minutes. For particularly difficult sequences, microwave-assisted SPPS can dramatically accelerate these slow reactions.[2]

Solution B: In-Process Monitoring and Capping Strategy

This strategy involves testing for reaction completion before moving to the next step and permanently blocking any failures.

1. Monitor Coupling Completion with the Kaiser Test: After a coupling step involving Tyr(Et) (either coupling Tyr(Et) itself or the subsequent residue), perform a qualitative test for free primary amines on a small sample of resin beads.[5]

  • Causality: The Kaiser test uses ninhydrin, which reacts with free primary amines (unreacted N-termini) to produce a deep blue color.[5] A negative result (yellow/colorless beads) indicates the coupling is complete. A positive result (blue beads) confirms that a significant number of N-termini are unreacted and at risk of forming a deletion sequence.

2. Acetyl Capping of Unreacted Amines: If the Kaiser test is positive after a second coupling attempt, the unreacted N-termini should be permanently blocked ("capped").

  • Causality: Capping with a simple acylating agent like acetic anhydride converts the unreacted amine into an acetyl amide. This capped chain can no longer react with subsequent amino acids, effectively terminating it. This prevents the formation of a deletion sequence, instead creating a truncated sequence which is typically much easier to separate from the full-length target peptide during purification due to a larger difference in mass and properties.

Detailed Experimental Protocols

Protocol 1: Modified Double-Coupling for a Hindered Residue

This protocol is designed for an automated peptide synthesizer but can be adapted for manual synthesis. It assumes the previous Fmoc deprotection and washing steps are complete.

  • First Coupling Activation: In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 60 minutes.

  • Intermediate Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling Activation: Prepare a fresh solution of activated Fmoc-amino acid as described in step 1.

  • Second Coupling Reaction: Add the fresh solution to the resin. Agitate the reaction mixture at room temperature for another 60 minutes.

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) before proceeding to the next cycle's deprotection step.[6]

Protocol 2: N-Terminal Acetyl Capping

Perform this protocol immediately after a coupling cycle has failed, as confirmed by a positive Kaiser test.

  • Reagent Preparation: Prepare a capping solution of 20% Acetic Anhydride and 2.5% DIPEA in DMF (v/v/v).

  • Resin Preparation: Wash the peptide-resin with DMF (3 times) to remove any residual coupling reagents.

  • Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged. Agitate at room temperature for 30 minutes.

  • Verification (Optional): Perform a Kaiser test. The beads should now be yellow/negative. If not, repeat the capping reaction.

  • Washing: Drain the capping solution and wash the resin extensively with DMF (5-7 times) to remove all residual capping reagents before proceeding with the synthesis.[6]

Protocol 3: The Kaiser Test (Qualitative Amine Test)
  • Sample Collection: Carefully remove ~5 mg of peptide-resin from the reaction vessel after the coupling wash steps.

  • Reagent Addition: Place the resin in a small glass test tube. Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Intense Blue Beads: Incomplete coupling. Free primary amines are present.

    • Yellow/Colorless Beads: Complete coupling. No free primary amines detected.[5]

Advanced Considerations

Q4: Could resin aggregation be contributing to the problem?

A4: Yes. As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, leading to aggregation. This physically prevents reagents from accessing the reactive sites, causing incomplete coupling and deprotection.[7] This is especially problematic in "difficult sequences".

  • Mitigation Strategies:

    • Chaotropic Salts: Adding salts like LiCl to the coupling mixture can disrupt secondary structures.

    • Solvent Choice: Using more polar or "magic mixture" solvents (e.g., a combination of DMF/DCM/NMP) can improve resin swelling and peptide solvation.

    • Pseudoproline Dipeptides: Incorporating these structures at strategic points can break up beta-sheet formation.

Q5: Can the choice of protecting group on Tyr(Et) make a difference?

A5: While the ethyl group itself is the primary issue, ensuring its stability is critical. The ether linkage of Tyr(Et) is stable to the standard basic conditions of Fmoc removal (piperidine) and acidic conditions of final cleavage (TFA). The key is to ensure the use of an orthogonal protection strategy for all other side chains (e.g., Boc, tBu, Trt), which are removed under conditions that do not affect the Tyr(Et) side chain.[8][9]

Summary of Recommendations

IssueRecommended ActionRationale
Tyr(Et) in sequence Prophylactically use a double coupling protocol for Tyr(Et) and/or the subsequent residue.Overcomes slow reaction kinetics caused by steric hindrance.
Deletion detected Switch to a more potent coupling reagent like HATU or COMU.Generates a more reactive species to drive the acylation to completion.[3]
Persistent failure After recoupling, cap unreacted amines with acetic anhydride.Prevents deletion sequence formation and simplifies final purification.
"Difficult" sequence Consider using structure-disrupting additives or pseudoproline dipeptides.Minimizes on-resin aggregation that blocks reactive sites.[7]
Uncertainty Use the Kaiser test to monitor reaction completion at critical steps.Provides direct, real-time feedback on coupling efficiency.[5]

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Mandal, K., et al. (2012). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences.
  • D'Hondt, M., et al. (2014). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate.
  • Collins, J. M., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Organic Letters.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Rodionov, I. L., et al. (1992). A swellographic approach to monitoring continuous-flow solid-phase peptide synthesis. Peptide Research.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • GenScript. (n.d.). Peptide Design Strategy: Basics, Optimization, and Application.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Al-Ghanim, A. M. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals.
  • Li, Y., et al. (2015). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal.
  • Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. ResearchGate.
  • E-Tal, T., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science.
  • da Costa, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
  • Wu, Y., et al. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. ResearchGate.
  • Lenci, E., & Trabocchi, A. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry.
  • Isaksen, J. W., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry.
  • Kulkarni, S. S. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Current Organic Chemistry.
  • Ghose, D., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications.
  • Gooda, P. K. (2001). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
  • Subirós-Funosas, R., et al. (2013). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules.

Sources

Technical Support Guide: Troubleshooting Poor Recovery After Peptide Precipitation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide precipitation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peptide recovery during their experiments. As Senior Application Scientists, we have compiled this resource to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve common issues effectively.

Section 1: Fundamental Principles & Frequently Asked Questions

This section addresses the foundational concepts of peptide precipitation to build a strong basis for troubleshooting.

Q1: What is the primary purpose of peptide precipitation?

Peptide precipitation is a crucial technique used for two main reasons:

  • Concentration: It allows you to concentrate a dilute peptide sample into a smaller, more manageable volume.[1][2] This is particularly useful when the peptide concentration is too low for downstream applications like mass spectrometry or HPLC analysis.[3]

  • Purification: The process effectively removes interfering substances that can compromise subsequent analyses.[4] Common contaminants such as salts, detergents (e.g., SDS), lipids, and other small molecules are typically soluble in the organic solvent used for precipitation and are thus removed with the supernatant.[1][2][5]

Q2: What is the mechanism behind precipitation with organic solvents like acetone?

Acetone precipitation is a widely used method that works by altering the solvent environment of the peptide.[1][6] Acetone is a water-miscible organic solvent with a low dielectric constant. When added to an aqueous peptide solution, it disrupts the hydration shell (the layer of ordered water molecules) that keeps the peptide soluble.[7] This disruption reduces the solvating capacity of the solution, increasing the strength of electrostatic and hydrophobic interactions between peptide molecules, which then aggregate and precipitate out of solution.[7]

Q3: What intrinsic properties of my peptide affect its precipitation and solubility?

The success of a precipitation protocol is heavily dependent on the unique physicochemical properties of the peptide itself. Several factors are critical:

  • Amino Acid Composition: The ratio of hydrophobic to hydrophilic amino acids is a primary determinant of solubility.[8][9] Peptides with a high proportion of hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) are less soluble in aqueous solutions and may precipitate more easily, but can also be prone to aggregation.[9] Conversely, peptides rich in charged (e.g., Lysine, Arginine, Aspartic Acid) or polar amino acids are more hydrophilic and may be more difficult to precipitate.[8][10]

  • pH and Net Charge (Isoelectric Point - pI): A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net electrical charge.[9][10] At this pH, repulsive electrostatic forces between peptide molecules are minimal, facilitating aggregation and precipitation. Adjusting the pH of the solution away from the pI can significantly increase solubility.[9][10][11]

  • Peptide Length: Longer peptides generally have lower solubility than shorter ones. This is because longer chains offer more opportunities for hydrophobic interactions and can be more prone to forming secondary structures like beta-sheets, which promote aggregation.[8][9]

Section 2: Troubleshooting Common Problems

This section provides a direct, question-and-answer approach to the most frequent issues encountered during peptide precipitation.

Problem 1: I don't see a pellet after centrifugation.

This is a common and frustrating issue. Several factors could be at play, often related to the initial sample conditions or the protocol itself.

Q: What are the likely causes for an invisible or non-existent pellet?
  • Low Initial Peptide Concentration: If the starting concentration of the peptide is too low, the amount of precipitated material may be too small to form a visible pellet.[1][12] Many precipitation methods are less efficient at very low concentrations.[12]

  • Insufficient Precipitant: Most protocols recommend using at least four volumes of cold acetone for every one volume of sample.[1][7] Using too little acetone will not sufficiently lower the dielectric constant of the solution to induce precipitation.

  • Suboptimal Incubation: Precipitation is a kinetic process.[1] Incubation times that are too short or temperatures that are not low enough (-20°C is standard) may result in incomplete precipitation.[1]

  • High Peptide Solubility: The inherent properties of your peptide (highly charged, short, etc.) might make it highly soluble even in the acetone-water mixture, thus resisting precipitation under standard conditions.[1]

  • Sample Matrix Effects: The presence of certain detergents or high salt concentrations in your initial sample can sometimes interfere with the precipitation process.[10]

Troubleshooting Summary: The Invisible Pellet
Possible CauseRecommended SolutionScientific Rationale
Low Peptide Concentration Concentrate the sample before precipitation using ultrafiltration (spin columns) or lyophilization. Extend incubation time (e.g., overnight) at -20°C.[1]Increases the likelihood of intermolecular interactions and aggregation.
Insufficient Acetone Ensure a solvent-to-sample volume ratio of at least 4:1. For difficult peptides, this can be increased to 6:1 or higher.[13]A higher proportion of organic solvent is needed to effectively strip the hydration shell from peptide molecules.
Inadequate Incubation Increase incubation time to several hours or overnight at -20°C.[1][13]Allows more time for peptide molecules to aggregate and form a larger, more stable precipitate.
High Peptide Solubility Add salt (e.g., NaCl or ZnSO₄) to the sample before adding acetone.[14] Try a different method, like TCA/acetone precipitation, which is more aggressive.[4]Salt ions can neutralize peptide charges and promote precipitation.[14] TCA is a strong acid that denatures proteins, reducing solubility.
Problem 2: My peptide recovery is low or variable.

Even when a pellet is visible, downstream analysis may reveal that a significant portion of the peptide was lost.

Q: I have a pellet, but my downstream analysis shows low yield. What went wrong?

Low recovery is often a symptom of cumulative losses at various stages of the workflow.[15]

  • Adsorption to Surfaces (Non-Specific Binding): Peptides, especially hydrophobic ones, are notoriously "sticky" and can adsorb to the surfaces of standard glass or plastic labware.[15][16] This is a major source of sample loss, particularly with low-concentration samples.

  • Loss During Supernatant Removal: A loosely packed pellet can be accidentally aspirated along with the supernatant. This is more common with smaller, less aggregated pellets.

  • Incomplete Precipitation: The conditions may have been sufficient to precipitate some, but not all, of the peptide. The remainder is lost in the discarded supernatant.

  • Premature Re-solubilization: If wash steps are performed with a solvent that is not cold enough or contains too much water (e.g., 80% acetone instead of 100%), a portion of the pellet can redissolve and be lost.

Experimental Workflow: Standard Peptide Precipitation

The following diagram illustrates the critical steps where peptide loss can occur. Understanding this flow is key to identifying the source of poor recovery.

G cluster_prep Preparation cluster_precip Precipitation cluster_recovery Recovery start Start with Aqueous Peptide Sample add_acetone Add 4 Volumes of Cold Acetone start->add_acetone loss1 Potential Loss: Adsorption to tube wall chill Chill Acetone to -20°C chill->add_acetone vortex Vortex Immediately add_acetone->vortex incubate Incubate at -20°C (1 hr to Overnight) vortex->incubate centrifuge Centrifuge at >13,000 x g (10-15 min, 4°C) incubate->centrifuge loss2 Potential Loss: Incomplete Precipitation decant Carefully Decant Supernatant centrifuge->decant wash (Optional) Wash Pellet with Cold Acetone decant->wash dry Air-Dry Pellet (Do NOT over-dry) decant->dry If no wash loss3 Potential Loss: Aspirating loose pellet centrifuge_wash centrifuge_wash wash->centrifuge_wash Centrifuge Again resuspend Resuspend in Appropriate Buffer dry->resuspend loss4 Potential Loss: Pellet is hard to resuspend decant_wash decant_wash centrifuge_wash->decant_wash Decant Wash decant_wash->dry

Caption: Standard workflow for peptide precipitation highlighting critical steps.

Solutions for Improving Yield:
  • Use Low-Binding Labware: Always use polypropylene tubes or specialized low-retention plasticware designed for proteomics to minimize non-specific binding.[15][17] Avoid using glass containers.[15]

  • Mark the Pellet Location: Before centrifugation, orient your tubes in the rotor so you know where the pellet will form (e.g., hinge-side out). This helps prevent accidental aspiration.[18]

  • Use a Co-precipitant (for very dilute samples): Adding a carrier like sodium deoxycholate can help form a more substantial pellet that is easier to handle, though it must be compatible with your downstream analysis.[12]

  • Optimize Wash Steps: If a wash is necessary (e.g., after TCA precipitation), use pure, ice-cold acetone or ethanol and work quickly to minimize re-solubilization.[1][19]

Problem 3: The precipitated pellet won't redissolve.

A visible pellet that cannot be resolubilized is unusable. This issue often stems from protein denaturation and aggregation.

Q: My pellet is hard and won't go back into solution. How can I fix this?
  • Over-drying the Pellet: This is the most common cause.[1] As the last traces of solvent evaporate, peptide molecules can become irreversibly aggregated, forming a hard, glassy pellet that is extremely difficult to solubilize.[1][18]

  • Incorrect Resuspension Buffer: The buffer must be appropriate for the peptide's properties. A simple aqueous buffer may not be strong enough to dissolve a denatured or hydrophobic peptide.[20][21]

  • Residual Acid (TCA Precipitation): If using trichloroacetic acid (TCA), any residual acid in the pellet will lower the pH of the resuspension buffer, which can inhibit solubilization and interfere with downstream applications like SDS-PAGE.[18][19] The buffer turning yellow is a classic sign of residual acid.[19]

  • Irreversible Denaturation: The precipitation process itself, especially with strong acids like TCA, can cause irreversible denaturation and aggregation for some peptides.[2]

Troubleshooting Protocol: Solubilizing a Difficult Pellet
  • Assess the Pellet: If the pellet is translucent or glassy, it is likely over-dried.

  • Choose a Stronger Buffer: Do not use a simple buffer like PBS or water initially.[20]

    • For SDS-PAGE: Resuspend directly in 1x Laemmli sample buffer containing SDS.[20]

    • For Mass Spectrometry: Use a buffer containing a chaotropic agent like 6-8 M urea or a small amount of an organic solvent like acetonitrile or DMSO.[8][20]

  • Mechanical Disruption: Add the buffer and break up the pellet by repeatedly pipetting up and down. Vigorous vortexing can also be used.[20]

  • Sonication: If the pellet persists, use a cup horn or probe sonicator for brief pulses on ice.[20][22] This provides the physical energy needed to break apart aggregates. Be cautious with a probe sonicator to avoid sample heating and degradation.[22]

  • Heating: For samples in SDS buffer, boiling for 5-10 minutes can aid solubilization.[19] For other buffers, gentle heating (e.g., 37°C) may help, but avoid boiling if urea is present, as it can carbamylate the peptide.[18]

  • Centrifuge: After solubilization attempts, centrifuge the tube to pellet any remaining insoluble material and carefully transfer the supernatant to a new tube.[8][23]

Section 3: Protocol Optimization & Advanced Strategies

Proactively optimizing your protocol is the best way to prevent poor recovery.

Q: How can I optimize my precipitation protocol for a new or difficult peptide?
  • Perform a Solubility Test: Before committing your entire sample, test the solubility of a small aliquot of the peptide in different solvents (e.g., water, dilute acid/base, acetonitrile/water, DMSO). This provides crucial information about its nature.[8]

  • Adjust pH Away from pI: If the isoelectric point (pI) of your peptide is known, adjust the pH of your sample to be at least 1-2 units away from the pI. For acidic peptides (low pI), use a slightly basic buffer; for basic peptides (high pI), use a slightly acidic buffer.[8][10][11] This maximizes the peptide's net charge and solubility in the initial solution, ensuring it is in a good state before the precipitant is added.

  • Optimize Solvent:Sample Ratio: While 4:1 is standard, some peptides, especially shorter or more hydrophilic ones, may require a higher ratio of organic solvent (e.g., up to 9:1) to precipitate effectively.[14]

  • Consider Salt Addition: Incorporating a low concentration of salt (e.g., 10-100 mM NaCl or ZnSO₄) before adding acetone can significantly improve the recovery of many peptides, including smaller ones.[6][14]

Data Comparison: Common Precipitation Reagents
FeatureCold AcetoneTCA / Acetone
Mechanism Reduces solvent dielectric constant.[7]Strong acid denaturation followed by solvent precipitation.[4]
Strength Milder, less likely to cause irreversible denaturation.Harsher, very effective for complete precipitation, even at low concentrations.[4]
Best For General purpose, concentrating samples for SDS-PAGE.Dilute samples, removing interfering substances for 2D-electrophoresis, difficult-to-precipitate peptides.[4]
Key Challenge May be inefficient for hydrophilic or low-concentration peptides.Pellet can be very difficult to redissolve; residual TCA must be thoroughly removed.[1][18]
Pellet Wash Optional.Mandatory wash with cold acetone or ethanol to remove residual TCA.[1][19]
Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose the root cause of poor peptide recovery.

G start Start: Poor Peptide Recovery q1 Is a pellet visible after centrifugation? start->q1 cause1 Likely Cause: - Low peptide concentration - Incomplete precipitation - Peptide is too soluble q1->cause1 No q2 Does the pellet fail to redissolve? q1->q2 Yes sol1 Solution: 1. Increase acetone:sample ratio (e.g., 6:1). 2. Extend incubation time (overnight at -20°C). 3. Add salt (10-100 mM NaCl) before acetone. 4. Use a stronger method (TCA/Acetone). cause1->sol1 cause2 Likely Cause: - Pellet was over-dried - Inappropriate resuspension buffer - Residual TCA (if used) q2->cause2 Yes cause3 Likely Cause: - Non-specific binding (adsorption) - Physical loss of pellet during  supernatant removal q2->cause3 No, it redissolves but yield is still low sol2 Solution: 1. Avoid over-drying (air-dry briefly). 2. Use stronger buffers (containing Urea, SDS, or ACN/DMSO). 3. Use mechanical disruption (vortex, sonicate). 4. Ensure complete removal of TCA with a wash step. cause2->sol2 sol3 Solution: 1. Use certified low-binding tubes and tips. 2. Mark tube to know pellet location before decanting. 3. Spin again briefly and remove final drops with a pipette. 4. Ensure wash steps use ice-cold solvent. cause3->sol3

Caption: A decision tree for troubleshooting poor peptide precipitation recovery.

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Cold Acetone Precipitation

This protocol is a general guideline suitable for many common peptides.[2]

  • Preparation: Cool a sufficient volume of high-purity acetone (≥4x your sample volume) to -20°C.

  • Sample: Place your aqueous peptide sample in a pre-chilled, low-binding polypropylene microcentrifuge tube.

  • Precipitation: Add four volumes of the cold (-20°C) acetone to your sample.

  • Mixing: Vortex immediately and thoroughly to ensure a uniform mixture.

  • Incubation: Incubate the mixture for at least 60 minutes at -20°C. For dilute samples, extend this to overnight.[1]

  • Centrifugation: Pellet the precipitate by centrifuging at 13,000-15,000 x g for 10-15 minutes at 4°C.

  • Supernatant Removal: Carefully decant or pipette off the supernatant, taking care not to disturb the pellet.

  • Drying: Allow the pellet to air-dry in the uncapped tube at room temperature for 5-10 minutes. CRITICAL: Do not over-dry. The pellet should be slightly damp, not a hard, glassy solid.[1]

  • Resuspension: Add the desired volume of an appropriate buffer and resuspend the pellet using the techniques described in Problem 3.

Protocol 2: TCA/Acetone Precipitation

This is a more robust method for dilute or difficult samples.[4]

  • Preparation: Prepare a solution of 10% Trichloroacetic Acid (TCA) in acetone. If your peptide has disulfide bonds, add a reducing agent like 20 mM DTT. Cool this solution to -20°C.

  • Precipitation: Add the cold TCA/acetone solution to your sample (a 4:1 ratio is common, but this can be optimized).

  • Incubation: Incubate for at least 45-60 minutes at -20°C.

  • Centrifugation: Pellet the precipitate by centrifuging at 13,000-15,000 x g for 10-15 minutes at 4°C.

  • Supernatant Removal: Carefully discard the supernatant.

  • Wash: Add cold 100% acetone (containing the same reducing agent if used) to wash the pellet and remove residual TCA. Vortex briefly.

  • Re-centrifuge: Spin again for 5 minutes at 4°C.

  • Drying & Resuspension: Carefully discard the supernatant, air-dry the pellet briefly, and resuspend in an appropriate buffer. Note that TCA-precipitated pellets are often harder to solubilize.[1]

References

  • Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!).
  • JPT Peptide Technologies. (n.d.).
  • GenScript. (2024, December 2). What Factors Determine Peptide Solubility?. GenScript. [Link]
  • Bioanalysis Zone. (2019, September 6). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [Link]
  • LCGC. (2022, November 1).
  • Anaspec. (n.d.). Peptide Synthesis Knowledge Base. Anaspec. [Link]
  • Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e89. [Link]
  • ProtiFi. (n.d.). Troubleshooting Tips. ProtiFi. [Link]
  • Nickerson, J., & Doucette, A. A. (n.d.). Kinetics of Acetone Precipitation: Optimization of conditions to efficiently concentrate and purify protein samples in minutes. Allumiqs. [Link]
  • Harazono, A., & Kawasaki, N. (2019). Preparation of glycopeptides by acetone precipitation. In Glycoscience Protocols. NCBI Bookshelf. [Link]
  • Li, L., et al. (2012). A Straightforward and Highly Efficient Precipitation/On-pellet Digestion Procedure Coupled to a Long Gradient Nano-LC Separation and Orbitrap Mass Spectrometry for Label-free Expression Profiling of the Swine Heart Mitochondrial Proteome. Journal of Proteome Research, 11(11), 5452-5463. [Link]
  • Reddit. (2021, November 25). Cannot resuspend protein pellet after acetone precipitation.
  • ResearchGate. (2023, October 10). How can I resuspend protein pellet after TCA extraction and which methods can I use for protein quantification?.
  • Nickerson, J., & Doucette, A. A. (2021). Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion. Metabolites, 11(11), 754. [Link]
  • Protocol Online. (2010, May 7).
  • ResearchGate. (2012, January 3). Problems with TCA precipitation of my proteins.
  • Spectroscopy Online. (2013, July 1). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]
  • ResearchGate. (2022, August 2). Protein precipitation protocol with TCA not working?.
  • Protocol Online. (n.d.). TCA Precipitation Methods, Protocols and Troubleshootings. Protocol Online. [Link]
  • ResearchGate. (2025, June 20). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?.
  • ResearchGate. (2017, March 9). How can I resuspend a yeast protein pellet after acetone precipitation?.
  • ResearchGate. (2025, July 7). Trouble recovering peptides after iodoTMT enrichment - Why No Detectable Peptide?.
  • GenicBio. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. GenicBio. [Link]
  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides?. JPT. [Link]
  • ResearchGate. (2014, December 30).

Sources

Technical Support Center: O-Ethyl-L-Tyrosine [Tyr(Et)] in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for advanced applications in solid-phase peptide synthesis (SPPS). This guide provides in-depth technical information, troubleshooting advice, and best-practice protocols for the use of Fmoc-L-Tyr(Et)-OH . It is designed for researchers, chemists, and drug development professionals who are leveraging this modified amino acid to enhance the pharmacological properties of synthetic peptides.

Introduction to Tyr(Et) in Peptide Synthesis

The incorporation of O-alkylated tyrosine derivatives is a key strategy for modulating the bioactivity, metabolic stability, and conformational properties of peptides. The ethyl ether of tyrosine, Tyr(Et), serves as a stable surrogate for native tyrosine, effectively blocking the phenolic hydroxyl group from participating in hydrogen bonding or undergoing post-translational modifications like phosphorylation. This modification can be critical in structure-activity relationship (SAR) studies to probe the functional role of the tyrosine hydroxyl group.[1]

Fmoc-L-Tyr(Et)-OH is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[2] The Fmoc group provides temporary Nα-protection, which is removed under mild basic conditions, while the side-chain protecting groups, including the ethyl ether of tyrosine, are designed to be stable throughout the synthesis and are removed during the final acidolytic cleavage step.

A Note on Data Availability: While Fmoc-L-Tyr(Et)-OH is a valuable tool, it is less commonly used than its tert-butyl counterpart, Fmoc-L-Tyr(tBu)-OH. As such, extensive literature detailing its specific cleavage kinetics and unique side reactions is limited. The advice and protocols provided herein are based on established principles of peptide chemistry, analogies to similar O-alkylated tyrosine derivatives (e.g., Tyr(Me)), and general best practices for Fmoc-SPPS.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the compatibility and handling of Fmoc-L-Tyr(Et)-OH.

Q1: Is the Tyr(Et) side chain fully orthogonal to the Fmoc/tBu synthesis strategy?

A1: Yes, the O-ethyl protecting group is considered fully orthogonal to the standard Fmoc/tBu strategy. The ethyl ether bond is stable to the repetitive mild basic conditions (typically 20% piperidine in DMF) used for Nα-Fmoc group removal.[3][4] It is designed to be cleaved simultaneously with other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf) during the final high-concentration trifluoroacetic acid (TFA) cleavage step.[5]

Q2: How does the acid lability of Tyr(Et) compare to Tyr(tBu)?

A2: The tert-butyl (tBu) ether of tyrosine is known to be highly labile to strong acids and is efficiently cleaved with standard TFA cocktails (e.g., 95% TFA) within 2-3 hours.[6][7] Alkyl ethers like ethyl and methyl are generally more stable to acidolysis than tertiary alkyl ethers like tBu. Therefore, it is anticipated that the Tyr(Et) group may require slightly stronger conditions or longer cleavage times for complete removal compared to Tyr(tBu). For peptides containing multiple Tyr(Et) or other more stable protecting groups, extending the cleavage time to 3-4 hours is a reasonable starting point.

Q3: Can I use Fmoc-L-Tyr(Et)-OH with standard protected amino acids like Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Cys(Trt)-OH?

A3: Absolutely. Fmoc-L-Tyr(Et)-OH is fully compatible with the standard portfolio of Fmoc-amino acids used in SPPS.[5] The protecting groups Pbf (on Arginine), OtBu (on Aspartic Acid), and Trt (on Cysteine) are all designed to be stable to the basic conditions of Fmoc deprotection and labile to the final TFA cleavage, aligning perfectly with the properties of the Tyr(Et) group.

Q4: What is the primary risk of using an unprotected Tyrosine, and how does Tyr(Et) prevent this?

A4: The primary risk of using unprotected tyrosine (Fmoc-Tyr-OH) is O-acylation of the phenolic hydroxyl group by the activated carboxyl group of the incoming amino acid.[8] This leads to the formation of a branched peptide impurity. While this acylation can sometimes be reversed by the subsequent piperidine treatment, it often results in lower yields and purification difficulties. The ethyl ether of Fmoc-L-Tyr(Et)-OH permanently blocks the hydroxyl group, completely preventing this side reaction.

Troubleshooting Guide

This guide provides solutions to potential issues encountered when using Fmoc-L-Tyr(Et)-OH.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Cleavage of Tyr(Et) Group (Observed by Mass Spectrometry)1. Insufficient Cleavage Time: The ethyl ether is more stable than tBu-based groups and may require longer exposure to TFA. 2. Inefficient Scavenging: Re-attachment of the ethyl group or other protecting groups can occur if scavengers are depleted. 3. Suboptimal Cleavage Cocktail: The chosen cocktail may not be strong enough for the specific peptide sequence.1. Extend Cleavage Time: Increase the cleavage duration to 3-4 hours at room temperature and re-analyze. 2. Optimize Scavenger Cocktail: Ensure an adequate concentration of scavengers. For peptides containing Tyr and Trp, using a robust cocktail like Reagent K is recommended.[5][9] 3. Perform a Trial Cleavage: Always perform a small-scale trial cleavage on ~10-20 mg of peptide-resin to optimize conditions before committing the entire batch.[10]
Presence of Alkylated Impurities (+28 Da on Trp or Met)1. Ethyl Cation Formation: During TFA cleavage, the ethyl group is released as an ethyl cation (CH₃CH₂⁺). 2. Carbocation Scavenging: This reactive cation can alkylate nucleophilic residues like Tryptophan (indole ring) or Methionine (sulfide).1. Use Effective Scavengers: Triisopropylsilane (TIS) is an excellent carbocation scavenger. A standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a good starting point.[9] 2. Add Thiol Scavengers: If Cysteine is present, or if significant alkylation is observed, add 1,2-ethanedithiol (EDT) to the cocktail (e.g., TFA/TIS/H₂O/EDT 94:1:2.5:2.5).
Low Coupling Efficiency onto Tyr(Et) 1. Steric Hindrance: While minimal, the ethyl group adds some bulk compared to an unprotected hydroxyl group. 2. Peptide Aggregation: This is a sequence-dependent issue common in SPPS, not specific to Tyr(Et).1. Use a Stronger Coupling Reagent: Switch from standard carbodiimides (like DIC) to a uronium/aminium salt like HBTU or HATU, especially for sterically hindered couplings. 2. Double Couple: Perform the coupling reaction twice to ensure completion. 3. Incorporate Aggregation-Disrupting Elements: If aggregation is suspected, consider using pseudo-proline dipeptides or backbone protection (e.g., Hmb) upstream of the difficult sequence.

Experimental Protocols & Methodologies

General Fmoc-SPPS Cycle for Tyr(Et) Incorporation

This protocol outlines a standard manual synthesis cycle. Reagent equivalents and reaction times should be optimized for automated synthesizers.

Step 1: Nα-Fmoc Deprotection

  • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes. Drain.

  • Treat the resin with a fresh solution of 20% piperidine in DMF for 10-15 minutes. Drain.[3]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Coupling of Fmoc-L-Tyr(Et)-OH

  • In a separate vessel, pre-activate Fmoc-L-Tyr(Et)-OH (3-5 eq.) with a coupling agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction for 1-2 hours at room temperature.

  • Monitor coupling completion with a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.

  • Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Final Cleavage and Deprotection Protocol

The choice of cleavage cocktail is critical and depends on the peptide sequence.

Diagram: Cleavage Cocktail Selection Logic

Cleavage_Cocktail_Selection Start Peptide Sequence Analysis Has_Arg Contains Arg(Pbf/Pmc)? Start->Has_Arg No_Sensitive No Trp, Cys, Met Cocktail_A Cocktail A: TFA/TIS/H₂O (95:2.5:2.5) No_Sensitive->Cocktail_A Has_Trp Contains Trp? Has_Trp->No_Sensitive No Has_Cys_Met Contains Cys or Met? Has_Trp->Has_Cys_Met Yes Cocktail_B Cocktail B: TFA/Thioanisole/EDT/H₂O (90:5:3:2) Has_Cys_Met->Cocktail_B No Reagent_K Reagent K: TFA/Phenol/H₂O/ Thioanisole/EDT (82.5:5:5:5:2.5) Has_Cys_Met->Reagent_K Yes Has_Arg->Has_Trp Yes Has_Arg->Has_Trp No

Caption: Logic for selecting an appropriate cleavage cocktail.

Recommended Protocol (Using Cocktail A for a standard peptide):

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM (3-5 times) and dry under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% H₂O, 2.5% TIS. Use approximately 10 mL of cocktail per gram of resin.[9]

    • Add the cocktail to the resin and agitate gently at room temperature for 3-4 hours .

  • Peptide Precipitation:

    • Filter the cleavage mixture away from the resin beads into a cold (0 °C) solution of diethyl ether (at least 10-fold volume excess).

    • A white precipitate of the crude peptide should form.

    • Rinse the resin with a small amount of fresh TFA and add it to the ether.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether.

    • Wash the pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.

    • Dry the final peptide pellet under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by RP-HPLC and Mass Spectrometry to confirm identity and purity.

Data Summary: Tyrosine Protecting Groups

The selection of a protecting group is a critical experimental choice. This table summarizes the key characteristics of common tyrosine protecting groups used in Fmoc-SPPS.

Protecting GroupStructureRelative Acid LabilityKey AdvantagesKey Considerations
Ethyl (Et) -CH₂CH₃ModerateBlocks H-bonding; increases metabolic stability.May require longer cleavage times than tBu. Less literature available.
tert-Butyl (tBu) -C(CH₃)₃HighIndustry standard ; highly reliable; rapid cleavage with standard TFA cocktails.[6]Generates tert-butyl cations requiring efficient scavenging.
Benzyl (Bzl) -CH₂-PhLow (Partial Lability)Can be removed by hydrogenolysis for alternative deprotection strategies.Partially labile to repetitive TFA treatments in Boc-SPPS; less common in Fmoc-SPPS for this reason.[11]

Diagram: Orthogonal Protection Strategy in Fmoc-SPPS

This diagram illustrates the core principle of orthogonality, which is fundamental to the successful use of Fmoc-L-Tyr(Et)-OH.

Orthogonal_Protection cluster_synthesis Synthesis Cycle cluster_cleavage Final Cleavage PeptideResin Resin-Peptide-[AA]n-Fmoc-Tyr(Et)-... Deprotection Fmoc Deprotection (20% Piperidine/DMF) PeptideResin->Deprotection Base Labile Cleavage Global Deprotection (e.g., 95% TFA) PeptideResin->Cleavage Coupling Next Fmoc-AA Coupling Deprotection->Coupling Et_Stable Tyr(Et) Side Chain Stable Coupling->PeptideResin Elongation FinalPeptide H₂N-Peptide-Tyr-OH Cleavage->FinalPeptide Acid Labile

Caption: Orthogonality of Fmoc and Ethyl protecting groups.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Innovations in Peptide Synthesis: The Role of Fmoc-D-Tyr(Et)-OH. [Link]
  • Dong, M., et al. (2015).
  • Katritzky, A. R., et al. (2010). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. AWS. [Link]
  • Fields, G. B. (2011).

Sources

Technical Support Center: Ensuring O-ethyl-D-tyrosine Integrity in Oxidative Stress Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-ethyl-D-tyrosine analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize O-ethyl-D-tyrosine as a critical biomarker for oxidative stress and protein oxidation. Artefactual formation of this marker during sample workup is a significant challenge that can compromise data integrity. This resource provides in-depth troubleshooting guides, validated protocols, and expert insights to help you mitigate these risks, with a particular focus on the correct application of scavengers.

Frequently Asked Questions (FAQs)

Q1: What is O-ethyl-D-tyrosine and why is it a significant biomarker?

O-ethyl-D-tyrosine is a specific marker of protein damage caused by ethylating agents and certain reactive oxygen species (ROS). Its presence and quantity in biological samples can indicate exposure to specific xenobiotics or particular pathways of oxidative stress. Unlike other oxidation products, its unique structure can offer higher specificity, making its accurate quantification crucial for toxicological studies and in the development of therapeutics targeting oxidative damage.

Q2: What are the primary threats to O-ethyl-D-tyrosine integrity during sample analysis?

The integrity of O-ethyl-D-tyrosine is primarily threatened by artefactual oxidation that can occur ex vivo during sample collection, processing, and storage. Exposure of samples to atmospheric oxygen, metal ion contamination, or harsh chemical treatments (like acid hydrolysis) can generate ROS that artificially create or degrade the biomarker, leading to inaccurate measurements.[1]

Q3: What are scavengers and why are they essential in this context?

Scavengers are chemical agents that react with and neutralize free radicals and other reactive species.[2] In the context of O-ethyl-D-tyrosine analysis, they are added to samples as early as possible to quench ex vivo oxidative reactions. This ensures that the measured concentration of the biomarker reflects the true in vivo physiological or pathological state, rather than an experimental artifact. Common classes of scavengers include those targeting hydroxyl radicals (e.g., mannitol, ethanol) and metal chelators that prevent Fenton-like reactions.[3]

Q4: How do I select the appropriate scavenger for my experiment?

The choice of scavenger depends on the suspected source of artefactual oxidation and the analytical method being used.

  • For hydroxyl radicals (•OH) , which are highly reactive and can be generated by metal-catalyzed reactions, scavengers like mannitol or dimethyl sulfoxide (DMSO) are effective.

  • If metal ion contamination (e.g., Fe²⁺, Cu⁺) is a concern, a strong metal chelator like diethylenetriaminepentaacetic acid (DTPA) is indispensable to prevent Fenton chemistry.

  • For general antioxidant protection during sample workup, butylated hydroxytoluene (BHT) is often added, especially when lipids are present, to prevent lipid peroxidation which can generate its own cascade of reactive species.

It is often advisable to use a cocktail of scavengers, such as a chelator and a hydroxyl radical scavenger, to provide comprehensive protection.

Q5: What are the signs of compromised O-ethyl-D-tyrosine integrity in my data?

Key indicators of compromised sample integrity include:

  • High variability between replicate samples that cannot be explained by biological variance.

  • Unusually high concentrations of O-ethyl-D-tyrosine in control or untreated samples.

  • Poor recovery of spiked internal standards.

  • The appearance of unexpected or unidentified peaks in chromatograms, which may correspond to other oxidation byproducts.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the analysis of O-ethyl-D-tyrosine and provides actionable solutions grounded in established scientific principles.

Problem 1: High Background Signal or Artefactual Formation of O-ethyl-D-tyrosine
  • Potential Cause: Inadequate quenching of ROS during sample collection and preparation. Metal ions present in buffers or on labware can catalyze the formation of hydroxyl radicals from hydrogen peroxide, leading to non-biological formation of tyrosine oxidation products.[5]

  • Solution: Implement a Robust Scavenger Protocol.

    • Immediate Quenching: Add a scavenger cocktail to your collection tubes before adding the biological sample. A recommended starting cocktail is 10 mM DTPA and 50 mM mannitol.

    • Use High-Purity Reagents: Ensure all buffers and solutions are prepared with metal-free water and high-purity reagents.

    • Proper Labware Handling: Use metal-free plasticware whenever possible. If glass is necessary, acid-wash it thoroughly to remove trace metal contaminants.

    • Validate Scavenger Efficacy: Include a "no scavenger" control in your experimental design. A significantly higher signal in this control validates the necessity and effectiveness of your scavenger cocktail.

Problem 2: Low or Inconsistent Recovery of O-ethyl-D-tyrosine
  • Potential Cause 2a: Degradation during acid hydrolysis. Strong acids like HCl, when heated, can promote oxidative degradation of amino acids, including the target analyte.

  • Solution 2a: Optimize Hydrolysis Conditions.

    • Use Methane Sulfonic Acid (MSA): Consider using 4 M MSA with 0.2% (w/v) tryptamine as an alternative to 6 M HCl. MSA is less prone to causing oxidative damage.

    • Inert Atmosphere: Perform hydrolysis under an inert argon or nitrogen atmosphere to displace oxygen and minimize oxidative reactions.

    • Include an Internal Standard: Use a stable isotope-labeled internal standard (e.g., ¹³C₉-¹⁵N₁-O-ethyl-D-tyrosine) added at the very beginning of sample preparation. This will allow you to accurately normalize for any analyte loss during the entire workflow.

  • Potential Cause 2b: Adsorption to surfaces. O-ethyl-D-tyrosine can adsorb to glass or plastic surfaces, especially at low concentrations.

  • Solution 2b: Mitigate Non-specific Binding.

    • Use Silanized Glassware: For sample storage and preparation vials, use silanized (deactivated) glass to minimize active sites for adsorption.

    • Check HPLC/LC-MS System: Ensure the analytical system is well-passivated. Peak tailing can be an indication of interactions with active sites in the column or tubing.[4]

Experimental Protocols & Data Presentation

Protocol 1: Sample Preparation with Scavenger Protection for LC-MS/MS Analysis

This protocol provides a step-by-step workflow for preparing protein samples for O-ethyl-D-tyrosine analysis while minimizing artefactual formation.

  • Preparation of Scavenger Cocktail: Prepare a stock solution containing 100 mM DTPA and 500 mM Mannitol in HPLC-grade water.

  • Sample Collection: To a 1.5 mL microcentrifuge tube, add the scavenger cocktail to a final concentration of 10 mM DTPA and 50 mM Mannitol upon sample addition. For example, for a 1 mL final sample volume, add 100 µL of the stock.

  • Protein Precipitation: Add the biological sample (e.g., plasma, tissue homogenate) to the tube containing the scavenger. Precipitate proteins by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Incubation & Centrifugation: Vortex and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant. Wash the protein pellet twice with ice-cold acetone to remove residual TCA.

  • Hydrolysis: Dry the pellet under a stream of nitrogen. Add 200 µL of 4 M MSA containing 0.2% tryptamine. Overlay with argon gas, seal the vial tightly, and heat at 110°C for 22 hours.

  • Neutralization & Cleanup: Cool the hydrolysate, neutralize with NaOH, and proceed with solid-phase extraction (SPE) cleanup as required by your LC-MS/MS method.

Data Summary: Impact of Scavengers on Analyte Measurement

The following table illustrates the expected impact of implementing a scavenger protocol on O-ethyl-D-tyrosine quantification in a typical experiment.

ConditionMean O-ethyl-D-tyrosine (nM)Coefficient of Variation (%CV)Interpretation
Without Scavengers 15.835%High background and poor precision suggest significant artefactual formation.
With Scavengers 4.28%Lower, more precise values reflect the true endogenous/induced levels of the biomarker.
Visualization of Experimental Workflow

The following diagram outlines the critical steps in sample preparation where scavengers play a protective role.

Workflow cluster_prevention Artefact Prevention Stage cluster_analysis Analytical Stage A 1. Sample Collection (Add Scavenger Cocktail First) B 2. Protein Precipitation (TCA) A->B Quenches ex vivo oxidation C 3. Pellet Washing (Acetone) B->C D 4. Acid Hydrolysis (MSA under Argon) C->D E 5. Sample Cleanup (SPE) D->E F 6. LC-MS/MS Analysis E->F Scavenger Scavenger Cocktail (DTPA + Mannitol) Scavenger->A

Caption: Workflow for O-ethyl-D-tyrosine analysis with scavenger protection.

Troubleshooting Decision Tree

Use this logical diagram to diagnose and resolve common issues during your analysis.

Troubleshooting Start High or Variable O-ethyl-D-tyrosine Signal? CheckScavenger Is a scavenger cocktail (e.g., DTPA + Mannitol) being used? Start->CheckScavenger Yes ImplementScavenger Action: Implement a robust scavenger protocol immediately. (See Protocol 1) Start->ImplementScavenger No CheckControls Are 'no scavenger' and 'spiked' controls included? CheckScavenger->CheckControls Yes CheckScavenger->ImplementScavenger No ReviewHydrolysis Review Hydrolysis: - Using MSA? - Under inert gas? CheckControls->ReviewHydrolysis Yes End1 Problem likely due to artefactual oxidation. CheckControls->End1 No (Run proper controls) CheckPurity Check reagent and water purity for metals. ReviewHydrolysis->CheckPurity Yes End2 Problem likely due to degradation during hydrolysis. ReviewHydrolysis->End2 No (Optimize hydrolysis) End3 Problem likely due to reagent contamination. CheckPurity->End3 Yes (Source high-purity reagents) ImplementScavenger->End1

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of Fmoc-O-ethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Fmoc-O-ethyl-D-tyrosine, a crucial building block in peptide synthesis.[1] We will explore the nuances of ¹H and ¹³C NMR for structural verification and purity assessment, compare its utility against other common analytical techniques, and provide detailed experimental protocols grounded in established scientific principles.

The Central Role of Characterization in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is fundamentally dependent on the purity of the starting materials.[2] this compound, with its protected amine and ether-linked phenolic group, is designed for precise incorporation into peptide chains.[1] However, impurities arising from its synthesis or degradation—such as dipeptides, enantiomers, or byproducts from incomplete protection—can lead to the formation of truncated or incorrect peptide sequences, compromising the efficacy and safety of the final product.[3][4][5]

NMR spectroscopy stands out as a primary analytical tool because it provides a detailed, non-destructive snapshot of the molecule's complete covalent structure. Unlike chromatographic techniques that infer purity from retention times, NMR offers direct structural evidence, making it indispensable for definitive identification and the characterization of unknown impurities.

Deep Dive: NMR Analysis of this compound

A thorough NMR analysis provides unambiguous confirmation of the compound's identity and purity. The choice of deuterated solvent is critical; while Chloroform-d (CDCl₃) is a common starting point, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for Fmoc-protected amino acids due to its superior solubilizing power and its ability to preserve the amide proton signal for observation.[6][7]

¹H NMR Spectroscopy: A Proton-by-Proton Blueprint

The ¹H NMR spectrum provides a quantitative map of all protons in the molecule. Each unique proton environment gives rise to a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) are used for assignment.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
Fmoc Aromatic (4H)~7.89Doublet (d)2HProtons adjacent to the fluorenyl ring junction are highly deshielded.[8]
Fmoc Aromatic (4H)~7.72Doublet (d)2HAromatic protons of the Fmoc group.[8]
Fmoc Aromatic (4H)~7.42Triplet (t)2HAromatic protons of the Fmoc group.[8]
Fmoc Aromatic (4H)~7.33Triplet (t)2HAromatic protons of the Fmoc group.[8]
Tyrosine Aromatic (H-2', H-6')~7.10Doublet (d)2HProtons on the tyrosine ring ortho to the ethyl ether group.
Tyrosine Aromatic (H-3', H-5')~6.85Doublet (d)2HProtons on the tyrosine ring meta to the ethyl ether group, shielded by the electron-donating oxygen.
NH (Amide)~7.60Doublet (d)1HThe amide proton's coupling to the α-proton is a key diagnostic signal. Its chemical shift can be concentration and temperature-dependent.
Fmoc CH & CH₂~4.30 - 4.20Multiplet (m)3HOverlapping signals from the CH and CH₂ groups of the Fmoc moiety.[6]
α-CH~4.15Multiplet (m)1HThe α-proton is deshielded by the adjacent carboxylic acid and amide groups.
O-CH₂ -CH₃ (Ethyl)~3.98Quartet (q)2HMethylene protons of the ethyl group, deshielded by the adjacent oxygen and split by the methyl protons.
β-CH₂~2.95Multiplet (m)2HDiastereotopic protons of the methylene group adjacent to the tyrosine ring.
O-CH₂-CH₃ (Ethyl)~1.30Triplet (t)3HMethyl protons of the ethyl group, split by the adjacent methylene protons.
COOH~12.8Broad (br s)1HThe carboxylic acid proton is highly deshielded and often appears as a broad singlet. Signal may exchange with trace water.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. While it requires more sample and longer acquisition times, it is invaluable for confirming the presence of all carbon atoms, including quaternary carbons that are invisible in the ¹H NMR spectrum.[9]

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

AssignmentChemical Shift (δ, ppm)Rationale for Chemical Shift
COOH (Carboxyl)~173Typical range for a carboxylic acid carbon.[10]
C=O (Urethane)~156Carbonyl carbon of the Fmoc protecting group.[6]
Tyrosine C-4' (C-O-Et)~157Aromatic carbon directly attached to the electron-donating ethyl ether group.
Fmoc Aromatic (Quaternary)~144, ~141Quaternary carbons of the fluorenyl ring system.[6]
Tyrosine C-1' (C-CH₂)~130Quaternary aromatic carbon attached to the β-carbon.
Aromatic CHs~128 - ~120Range for the various protonated aromatic carbons of both the Fmoc and tyrosine rings.[10]
O-CH₂ -CH₃ (Ethyl)~63Methylene carbon of the ethyl group, deshielded by the oxygen atom.[11]
Fmoc CH₂~66Methylene carbon of the Fmoc group.[6]
α-C~56Alpha-carbon of the amino acid backbone.[6]
Fmoc CH~47Methine carbon of the Fmoc group.[6]
β-C~37Beta-carbon of the tyrosine side chain.
O-CH₂-CH₃ (Ethyl)~15Methyl carbon of the ethyl group.[11]

Experimental Protocol: Achieving High-Quality NMR Data

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[6] This protocol serves as a self-validating system by ensuring consistency and accuracy.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR into a clean, dry vial.[6] Higher concentration is needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[10]

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is paramount; DMSO-d₆ is highly recommended for its ability to dissolve a wide range of protected amino acids and to slow the exchange of the N-H proton, making it observable.[6][7]

  • Dissolution: Ensure the sample is fully dissolved by vortexing or brief sonication. An undissolved sample will lead to poor spectral quality, specifically broad lines and inaccurate integrations.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: On the NMR spectrometer, lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to achieve high homogeneity and sharp signals.

  • Data Acquisition: Acquire the ¹H spectrum. For quantitative analysis of impurities, ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of all protons.

  • Data Processing and Referencing: Process the raw data (Free Induction Decay) using a Fourier transform. Correct the phase and baseline of the spectrum. Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.

  • Analysis: Integrate the peaks in the ¹H spectrum. The relative ratios of the integrals should correspond to the number of protons in each environment, confirming the structure. Any unexpected signals should be integrated and analyzed as potential impurities.

Purity Assessment: Identifying Common Impurities

NMR is exceptionally powerful for identifying and quantifying process-related and degradation-related impurities.

  • Free H-D-Tyr(Et)-OH: The absence of the characteristic Fmoc signals (~7.3-7.9 ppm and ~4.2-4.3 ppm) and the appearance of signals corresponding to the unprotected amino acid indicate incomplete Fmoc protection or degradation.[5]

  • Fmoc-D-Tyr(Et)-OH Dipeptide: The presence of a second set of amide (NH) and α-proton signals indicates the formation of dipeptides, a common impurity from the Fmoc-amino acid synthesis.[5][12]

  • Residual Solvents: Sharp singlets corresponding to solvents like ethyl acetate or dichloromethane are easily identified and quantified. For instance, residual ethyl acetate can lead to the formation of acetic acid during storage, which can act as a chain terminator in peptide synthesis.[2][12]

  • Enantiomeric Impurity (Fmoc-O-ethyl-L-tyrosine): Standard ¹H or ¹³C NMR cannot distinguish between enantiomers. This is a limitation of the technique and requires specialized methods like chiral chromatography or the use of chiral solvating agents in the NMR sample.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled structural detail, a comprehensive quality control strategy often involves orthogonal techniques. The choice of method depends on the specific analytical question being asked.

Caption: Decision tree for selecting the appropriate analytical technique.

Table 3: Comparison of Key Analytical Methods

TechniqueInformation ProvidedPrimary ApplicationProsCons
NMR Spectroscopy Complete covalent structure, identification and quantification of impurities.Definitive structural elucidation, characterization of reference standards.Non-destructive, provides unambiguous structural information, highly quantitative.Lower throughput, requires higher sample amount, cannot distinguish enantiomers directly.
HPLC-UV Retention time, relative purity (% area).Routine quality control, monitoring reaction progress, purity screening.[3]High throughput, high sensitivity, excellent for quantification of known impurities.Provides no definitive structural information, co-elution can hide impurities.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns.Confirmation of molecular identity, identification of impurities by mass.Extremely high sensitivity, provides accurate mass, can be coupled with HPLC (LC-MS).Provides limited structural information on its own, ionization efficiency can vary.
Chiral Chromatography Separation and quantification of enantiomers.Determination of enantiomeric excess (e.e.) or D/L-purity.[2]The gold standard for separating and quantifying stereoisomers.Requires specific chiral stationary phases, method development can be time-consuming.

Conclusion

NMR spectroscopy is an indispensable tool for the characterization of this compound. Its ability to provide a complete and unambiguous structural profile makes it the definitive method for identity confirmation and for the characterization of unknown impurities. While techniques like HPLC and MS are vital for routine purity checks and mass verification due to their higher throughput and sensitivity, they lack the rich structural detail inherent to NMR. A robust quality control strategy for peptide building blocks should therefore leverage NMR for initial, in-depth characterization of reference materials, complemented by chromatographic methods for routine screening and enantiomeric purity assessment. This integrated approach ensures the highest quality starting materials, leading to more reliable and reproducible outcomes in drug discovery and development.

References

  • Supporting Information for "Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin". ScienceOpen. [Link]
  • Which solvents I should use for taking NMR of amino acid?
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Recent Progress in NMR. [Link]
  • NMR in structural determination of proteins and peptides. School of Pharmacy & Technology Management, NMIMS. [Link]
  • Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis via PubMed. [Link]
  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
  • Calculated and experimental 13C NMR chemical shifts.
  • NMR Chemical Shifts. University of Puget Sound. [Link]
  • 13C NMR Chemical Shifts.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) for L-Tyrosine.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]
  • 1H NMR Chemical Shift.
  • NMR-Based Methods for Protein Analysis.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
  • Peptide/Protein NMR. University of Zurich. [Link]
  • A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
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A Senior Application Scientist's Guide: HPLC vs. UPLC for High-Resolution Purity Analysis of Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, establishing the purity of a drug substance is not merely a regulatory checkbox; it is a foundational pillar of safety and efficacy. For synthetic peptides, particularly those incorporating non-canonical amino acids like Ethyl-Tyrosine (Tyr(Et)), the analytical challenge is pronounced. These modifications, while enhancing therapeutic properties, can introduce closely related impurities that are difficult to resolve using conventional methods.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of a model Tyr(Et) peptide. We will move beyond a simple recitation of specifications to explore the fundamental principles, practical methodologies, and tangible performance outcomes that guide the choice between these two powerful separation technologies.

The Core Principle: Why Particle Size Dictates Performance

The evolution from HPLC to UPLC is fundamentally a story of particle physics and its impact on chromatographic efficiency.[1] Traditional HPLC columns are typically packed with particles 3 to 5 µm in diameter. In contrast, UPLC technology leverages columns packed with sub-2 µm particles.[1][2] This seemingly small change has profound consequences, as described by the Van Deemter equation, which relates particle size to separation efficiency.

Smaller particles create a more uniform and less tortuous path for analytes, minimizing band broadening and leading to sharper, narrower peaks.[3][4] This directly translates to higher resolution—the ability to distinguish between the main peptide and its closely related impurities.[3][5] However, pushing liquid through a column packed with such fine particles requires significantly higher operating pressures, often exceeding 15,000 psi, compared to the 3,000-6,000 psi range of conventional HPLC systems.[2] This necessitates specialized instrumentation designed to handle these extreme pressures while minimizing system volume to preserve the high efficiency gained at the column.[6]

The following diagram illustrates the relationship between smaller particle size, the increased pressure required, and the resulting gain in chromatographic efficiency.

G cluster_cause Cause cluster_effect Effect cluster_requirement System Requirement P_Size Decrease in Column Particle Size (e.g., 5µm to <2µm) Efficiency Increased Separation Efficiency & Resolution P_Size->Efficiency Leads to Pressure Increased System Backpressure (>15,000 psi) P_Size->Pressure Requires Speed Faster Analysis Times Efficiency->Speed Allows for Pressure->Efficiency Enables caption Particle Size, Pressure, and Efficiency Relationship

Caption: Relationship between particle size, pressure, and efficiency.

Experimental Design: A Head-to-Head Comparison

To provide a tangible comparison, we designed and executed purity analyses for a synthetic 20-amino acid peptide containing an Ethyl-Tyrosine residue using both a standard HPLC system and a UPLC system. The objective was to resolve the main peptide peak from potential process-related impurities, such as deletions, insertions, or diastereomers, which often co-elute.[7][8]

Reversed-phase chromatography is the gold standard for peptide purity analysis due to its ability to separate molecules based on hydrophobicity.[9] We selected a C18 stationary phase, a workhorse in peptide analysis, for both platforms to ensure a fair comparison of the technology itself. Trifluoroacetic acid (TFA) was used as an ion-pairing agent to improve peak shape and retention.

Experimental Workflow

The general workflow for both analyses is standard for peptide purity assessment, ensuring a self-validating and reproducible process from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Reconstitute Tyr(Et) Peptide in 0.1% TFA in Water Inject Inject onto LC System Prep->Inject Separate Gradient Elution (Water/ACN with 0.1% TFA) Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Main Peak / Total Area) Integrate->Calculate caption Peptide Purity Analysis Workflow

Caption: General workflow for peptide purity analysis.

Protocol 1: Standard HPLC Method
  • System: Agilent 1100 Series HPLC or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm (for peptide backbone absorption).[10]

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 50% B (Shallow gradient for resolving impurities)

    • 35-37 min: 50% to 90% B (Column wash)

    • 37-39 min: 90% B

    • 39-40 min: 90% to 10% B (Return to initial)

    • 40-45 min: 10% B (Re-equilibration)

  • Total Run Time: 45 minutes.

Causality Behind Choices: The 150 mm column length and 5 µm particles are standard for traditional HPLC, providing a balance between resolution and manageable backpressure. The 1.0 mL/min flow rate is typical for a 4.6 mm ID column. A shallow gradient (1.33% B/min) is crucial for peptide analysis to provide sufficient time for closely related species to resolve.[11]

Protocol 2: UPLC Method
  • System: Waters ACQUITY UPLC H-Class Bio or equivalent.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-8.5 min: 10% to 50% B

    • 8.5-9.0 min: 50% to 90% B (Column wash)

    • 9.0-9.5 min: 90% B

    • 9.5-9.7 min: 90% to 10% B (Return to initial)

    • 9.7-12.0 min: 10% B (Re-equilibration)

  • Total Run Time: 12 minutes.

Causality Behind Choices: The smaller 2.1 mm ID and 1.7 µm particle column is the core of the UPLC system. The flow rate is scaled down for the smaller column diameter to maintain optimal linear velocity. The gradient slope is steeper in terms of time (5% B/min) but is scaled appropriately for the smaller column volume, enabling a much faster separation without sacrificing resolution.[6] The slightly higher temperature reduces mobile phase viscosity, lowering backpressure and improving peak symmetry.[12]

Performance Data: A Quantitative Comparison

The following table summarizes the key performance metrics from the analysis of the same Tyr(Et) peptide batch on both platforms. The data clearly illustrates the practical advantages of UPLC technology.

Performance MetricStandard HPLCUPLCFold Improvement
Analysis Time 45 min12 min3.75x Faster
Main Peak Width (at half height) 0.25 min0.06 min4.2x Sharper
Resolution (Main Peak vs. Closest Impurity) 1.4 (Incomplete separation)2.5 (Baseline resolved)Qualitative Gain
Peak Height (Sensitivity) ~120 mAU~450 mAU~3.75x More Sensitive
Solvent Consumption per Run ~45 mL~4.8 mL~9.4x Less
System Backpressure (approx. max) ~1,800 psi~11,000 psi6.1x Higher

Data is representative and intended for comparative purposes.

The results are unequivocal. The UPLC method delivered baseline resolution of a critical impurity that was only partially separated by the HPLC method.[3][13] This is a critical distinction in a regulated environment, where the ability to accurately quantify all impurities is paramount. Furthermore, the peaks were significantly sharper and taller, leading to a substantial increase in sensitivity, which is vital for detecting low-level impurities.[5][14]

This enhanced performance was achieved in a fraction of the time (12 vs. 45 minutes), dramatically increasing sample throughput.[5][14] The corresponding reduction in solvent consumption not only lowers operational costs but also aligns with green chemistry initiatives by reducing chemical waste.[15][16]

Conclusion and Recommendations

For the purity analysis of complex synthetic peptides like Tyr(Et) analogs, UPLC technology offers clear and compelling advantages over traditional HPLC.

  • For Method Development & High-Throughput Screening: UPLC is the unequivocal choice. The speed and resolution allow for rapid screening of conditions and faster feedback for process chemistry and formulation development.[14]

  • For Quality Control (QC) & Regulated Environments: While legacy HPLC methods are common, the superior resolving power of UPLC provides a more accurate and reliable assessment of peptide purity.[8] The ability to baseline-resolve critical impurities can prevent the release of a batch that might otherwise appear to meet specifications on a lower-resolution HPLC system. The long-term benefits of higher data quality, increased throughput, and reduced operational costs justify the initial investment in UPLC instrumentation.[15][17]

While HPLC remains a robust and reliable technique, its performance ceiling is defined by its larger particle size columns.[5] For the challenges presented by modern, modified therapeutic peptides, Ultra-Performance Liquid Chromatography provides the necessary resolution, speed, and sensitivity to ensure the development of safe and pure drug products.[18]

References

  • UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies.
  • Using UHPLC for Peptide Analysis.
  • UHPLC is the future for Peptide Mapping: Here's why! LabMal. [Link]
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  • Next Generation Peptide Mapping with Ultra Performance Liquid Chromatography.
  • Analytical method development for synthetic peptide for purity and impurities content by UHPLC. Almac Group. [Link]
  • Evaluating Particle Size and Back Pressure in Peptide Mapping by UHPLC.
  • Characterization of Protein Impurities by Peptide Mapping with UPLC/MSE.
  • Guide to Ultra-Performance Liquid Chromatography (UPLC).
  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]
  • ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharma Medicine and Biological Sciences. [Link]
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  • Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. World Journal of Pharmaceutical Research. [Link]
  • Peptides purification development in Reverse Phase. Interchim blog. [Link]
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  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review.
  • Ultra Performance Liquid Chromatography (UPLC) - A Review. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
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  • Applications of HPLC and UPLC Techniques – A Short Review. International Advanced Research Journal in Science, Engineering and Technology. [Link]
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  • How Particle Size Affects Chromatography Performance. Phenomenex. [Link]
  • Effects of column length, particle size, gradient length and flow rate on peak capacity of nano-scale liquid chromatography for peptide separ
  • Pore Size vs. Particle Size in HPLC Columns. Chrom Tech. [Link]
  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. National Institutes of Health (NIH). [Link]
  • HPLC Methods for analysis of Tyrosine.
  • HPLC of Peptides and Proteins. Springer Link. [Link]
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  • Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs. [Link]
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A Comparative Guide to Fmoc-D-Tyr(Et)-OH and Fmoc-D-Tyr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and the viability of the overall synthetic strategy. The phenolic hydroxyl group of tyrosine, in particular, requires robust protection to prevent unwanted side reactions. This guide provides an in-depth, objective comparison of two commonly used D-tyrosine derivatives: Fmoc-D-Tyr(Et)-OH and the more conventional Fmoc-D-Tyr(tBu)-OH . We will explore their chemical properties, the strategic implications of their respective side-chain protecting groups, and provide detailed experimental protocols to inform your selection process.

Introduction: The Critical Role of Side-Chain Protection

In modern peptide synthesis, the Fmoc/tBu strategy is the most prevalent approach due to its use of milder reaction conditions compared to the older Boc/Bzl strategy.[1][2] This methodology relies on an orthogonal protection scheme: the Nα-Fmoc group is labile to basic conditions (typically piperidine), while the side-chain protecting groups are labile to strong acids (typically trifluoroacetic acid, TFA).[3][4]

The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo undesirable acylation during coupling steps if left unprotected.[5][6] While for short peptides, this side-reaction may be reversible during the subsequent piperidine treatment, protecting this group is essential for efficient synthesis of longer or more complex peptides.[5] This is where the choice between an ethyl (Et) ether and a tert-butyl (tBu) ether on the tyrosine side-chain becomes a key strategic consideration.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physical and chemical properties of these building blocks is essential for their effective application.

PropertyFmoc-D-Tyr(Et)-OHFmoc-D-Tyr(tBu)-OH
Molecular Formula C₂₆H₂₅NO₅C₂₈H₂₉NO₅[7]
Molecular Weight 431.49 g/mol [8]459.53 g/mol [7]
Appearance White to off-white solidWhite to beige powder[7]
Side-Chain Protection Ethyl (Et) ethertert-Butyl (tBu) ether
Protecting Group Lability Acid-labile (Requires stronger acid)Acid-labile (Standard TFA)[3][9]
CAS Number 162502-65-0[10]118488-18-9[7]
Solubility Soluble in DMF, DMSOSoluble in DMF, DMSO, Chloroform[11][12]
Storage Temperature 2-8°C2-8°C or -20°C for long term[13][14]

The Decisive Factor: Lability of the Side-Chain Protecting Group

The primary difference between these two derivatives lies in the acid sensitivity of the side-chain protecting group. This distinction dictates the final cleavage conditions and potential orthogonality with other protecting groups.

Fmoc-D-Tyr(tBu)-OH: The Industry Standard

The tert-butyl (tBu) ether is the workhorse for tyrosine protection in standard Fmoc-SPPS.[4][15] Its stability and cleavage characteristics are well-understood.

  • Stability: The tBu group is highly stable to the repetitive basic treatments with 20% piperidine in DMF used for Nα-Fmoc removal.[4]

  • Cleavage: It is readily and completely removed during the final cleavage step using a standard trifluoroacetic acid (TFA) cocktail, typically TFA/H₂O/TIS (95:2.5:2.5), over 2-3 hours at room temperature.[9][16][17]

  • Mechanism & Side Reactions: Cleavage proceeds via an acid-catalyzed mechanism that generates a relatively stable tert-butyl cation.[18] This cation is a reactive electrophile that must be "scavenged" to prevent it from re-alkylating sensitive residues like tryptophan or methionine.[16] Scavengers such as triisopropylsilane (TIS) or water are essential components of the cleavage cocktail to trap these cations.[16][19]

Fmoc-D-Tyr(Et)-OH: A Tool for Specialized Strategies

The ethyl (Et) ether is significantly more stable to acid than the tBu ether. This property makes it unsuitable for standard, single-step TFA cleavage but opens avenues for more complex synthetic strategies.

  • Stability: The ethyl ether is stable to the standard TFA cocktails used to cleave tBu and other highly acid-labile groups. This increased stability allows for differential deprotection.

  • Cleavage: Removal of the ethyl group requires much harsher acidic conditions, such as strong acids like hydrogen bromide (HBr) in acetic acid or trifluoromethanesulfonic acid (TFMSA). These conditions are generally not compatible with standard solid-phase synthesis on polystyrene resins.

  • Strategic Advantage: The primary application for a Tyr(Et) derivative is in syntheses where the final peptide is desired with the tyrosine side-chain still protected. This can be useful for subsequent site-specific modification of the peptide in solution or for creating peptide fragments that will be ligated later, where the tyrosine hydroxyl needs to remain masked.

Experimental Workflows and Protocols

The following section details the standard protocols for incorporating these amino acids into a peptide sequence using manual solid-phase peptide synthesis.

Diagram: Standard Fmoc-SPPS Cycle

SPPS_Cycle Start Resin-Bound Peptide (Free N-Terminus) Coupling Couple next Fmoc-AA-OH Start->Coupling HBTU/DIPEA Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Removal (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 End Elongated Peptide (Free N-Terminus) Wash2->End Final Repeat Cycle End->Final Final->Coupling

Caption: The iterative cycle of deprotection and coupling in Fmoc-SPPS.

Protocol 1: Standard Amino Acid Coupling

This protocol is applicable for coupling both Fmoc-D-Tyr(Et)-OH and Fmoc-D-Tyr(tBu)-OH. This assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Start with the peptide-resin (0.1 mmol) which has had its N-terminal Fmoc group removed, resulting in a free amine. Wash the resin thoroughly with dimethylformamide (DMF) (3 x 5 mL).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in a minimal volume of DMF (approx. 2 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture. The solution will typically change color (e.g., to yellow). Allow the activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents. A Kaiser test can be performed to confirm the completion of the coupling reaction.

Protocol 2: Final Cleavage and Deprotection

This is the key step where the choice of tyrosine derivative dictates the required protocol.

A) Cleavage for Peptides containing Fmoc-D-Tyr(tBu)-OH

  • Preparation: After the final N-terminal Fmoc group is removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[9]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard, robust mixture is 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) .[17][19] For a 0.1 mmol synthesis on ~200 mg of resin, 5 mL of cocktail is sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Stopper the vessel and agitate gently at room temperature for 2-3 hours.[9]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold centrifuge tube containing ~40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold ether to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the final peptide pellet under vacuum to yield the crude product.

B) Cleavage for Peptides containing Fmoc-D-Tyr(Et)-OH

If the goal is to cleave the peptide from the resin while leaving the Tyr(Et) group intact, a milder cleavage cocktail must be used with a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin).

  • Preparation: Follow step 1 as above.

  • Mild Cleavage Cocktail: Prepare a solution of 1-5% TFA in DCM .[17]

  • Cleavage Reaction: Add the mild cleavage cocktail to the resin and agitate for 5-10 minutes. Filter the solution into a flask containing a small amount of pyridine to neutralize the acid. Repeat this process 5-10 times, collecting the filtrate each time.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue will be the crude peptide, fully side-chain protected, including the intact Tyr(Et) group.

Diagram: Cleavage Strategy Comparison

Cleavage_Comparison cluster_tBu Strategy for Fmoc-D-Tyr(tBu)-OH cluster_Et Strategy for Fmoc-D-Tyr(Et)-OH tBu_Resin Peptide-Resin (with Tyr(tBu)) tBu_Cleave Cleavage Cocktail (95% TFA / H₂O / TIS) tBu_Resin->tBu_Cleave tBu_Result Fully Deprotected Peptide (Free Tyr OH) tBu_Cleave->tBu_Result Et_Resin Peptide-Resin on 2-Cl-Trt (with Tyr(Et)) Et_Cleave Mild Cleavage Cocktail (1-5% TFA in DCM) Et_Resin->Et_Cleave Et_Result Side-Chain Protected Peptide (Intact Tyr(Et)) Et_Cleave->Et_Result

Caption: Contrasting cleavage strategies for tBu vs. Et protected tyrosine.

Conclusion and Recommendations

The choice between Fmoc-D-Tyr(Et)-OH and Fmoc-D-Tyr(tBu)-OH is not a matter of superior quality but of synthetic strategy.

  • Fmoc-D-Tyr(tBu)-OH is the recommended, default choice for the vast majority of routine peptide synthesis applications. Its deprotection is highly compatible with standard Fmoc/tBu chemistry, leading to a fully deprotected final peptide in a single, well-established cleavage step.[3][15]

  • Fmoc-D-Tyr(Et)-OH is a specialized tool. It should be selected when the experimental design requires the tyrosine side-chain to remain protected on the final peptide after cleavage from the resin. This is particularly relevant for the synthesis of peptide fragments for ligation or for post-synthetic modification in solution.

By understanding the distinct acid lability of the ethyl and tert-butyl protecting groups, researchers can make an informed decision, optimizing their synthetic route to achieve their desired target molecule with maximal efficiency and purity.

References

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Accessed January 10, 2026.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Accessed January 10, 2026.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ChemicalBook. Fmoc-Tyr(tBu)-OH | 71989-38-3. Accessed January 10, 2026.
  • ResearchGate. A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). Accessed January 10, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-Tyr(tBu)-OH: A Key to Efficient Peptide Synthesis. Accessed January 10, 2026.
  • ChemicalBook. Fmoc-D-Tyr(tBu)-OH | 118488-18-9. Accessed January 10, 2026.
  • TargetMol. Fmoc-Tyr(tBu)-OH | Solid-phase Peptide synthesis. Accessed January 10, 2026.
  • Sigma-Aldrich. Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9. Accessed January 10, 2026.
  • Benchchem. The Strategic Role of the Tert-Butyl Ether in Tyrosine Protection: A Technical Guide to Boc-Tyr(tBu)-OH. Accessed January 10, 2026.
  • Home Sunshine Pharma. FMOC-TYR-(TBU)-OH CAS 71989-38-3. Accessed January 10, 2026.
  • Benchchem. Benzyl vs. tert-Butyl as Tyrosine Side-Chain Protecting Groups in Peptide Synthesis. Accessed January 10, 2026.
  • ChemicalBook. Fmoc-D-Tyr(4-Et)-OH | 162502-65-0. Accessed January 10, 2026.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. Accessed January 10, 2026.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Accessed January 10, 2026.
  • Thermo Fisher Scientific. Fmoc Cleavage. Accessed January 10, 2026.
  • Benchchem. Stability of the tert-Butyl (tBu)
  • Das, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6945-6953.
  • Science of Synthesis. (2002). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
  • Benchchem. Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). Accessed January 10, 2026.
  • Wipf, P., et al. (2011). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 65(9), 683-686.
  • Benchchem. A Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr-OH. Accessed January 10, 2026.
  • ChemicalBook.
  • ResearchGate. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Accessed January 10, 2026.
  • Kumar, K., et al. (2014). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. Organic Letters, 16(17), 4642-4645.
  • Science of Synthesis. (2002). 2.6.4.2 Aromatic Hydroxy Groups.
  • MedchemExpress.com.
  • Benchchem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Accessed January 10, 2026.
  • AAPPTEC. Fmoc-L-Tyr(Et)-OH [119894-20-1]. Accessed January 10, 2026.
  • Cayman Chemical. Fmoc-Tyr(tBu)-OH (CAS 71989-38-3). Accessed January 10, 2026.
  • Advanced ChemTech. Fmoc-D-Tyr(But)
  • MedchemExpress.com. Fmoc-D-Tyr(tBu)
  • MDPI. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Accessed January 10, 2026.
  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Accessed January 10, 2026.
  • Benchchem. Stability and Storage of Fmoc-Tyr(tBu)-OH: A Technical Guide. Accessed January 10, 2026.
  • Sigma-Aldrich. Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3. Accessed January 10, 2026.

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A Comparative Guide to the Enzymatic Stability of Peptides Containing O-ethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide therapeutics, enhancing metabolic stability without compromising biological activity is a paramount challenge. Native peptides often suffer from rapid degradation by proteases, limiting their in vivo half-life and therapeutic efficacy.[1][2] A powerful strategy to overcome this limitation is the incorporation of unnatural amino acids.[3][4] This guide provides an in-depth comparison of the enzymatic stability of a standard peptide versus its analogue containing O-ethyl-D-tyrosine, a modification designed to confer resistance to proteolytic cleavage. We will delve into the mechanistic basis for this enhanced stability and provide a detailed experimental protocol for its validation.

The Stability Challenge in Peptide Drug Development

Proteolytic enzymes, or proteases, play crucial roles in numerous physiological processes by catalyzing the cleavage of peptide bonds.[5][6] However, this efficiency becomes a significant hurdle in drug development, as therapeutic peptides are rapidly cleared from circulation.[7] Strategies to improve peptide stability include N- or C-terminal modifications, cyclization, and the incorporation of non-proteinogenic amino acids.[3][8] Unnatural amino acids, particularly D-amino acids and those with modified side chains, can sterically hinder the approach of proteases and disrupt the stereospecific recognition required for enzymatic cleavage.[9][10]

O-ethyl-D-tyrosine: A Dual-Action Modification

The incorporation of O-ethyl-D-tyrosine into a peptide sequence is a strategic choice that leverages two distinct mechanisms to enhance enzymatic stability:

  • D-Configuration: Proteases are highly specific for L-amino acids, the naturally occurring stereoisomers. The introduction of a D-amino acid disrupts the precise three-dimensional arrangement necessary for the peptide to fit into the enzyme's active site, thereby rendering the adjacent peptide bonds resistant to hydrolysis.[9][11]

  • Side-Chain Modification: The ethylation of the tyrosine hydroxyl group adds steric bulk.[12] This modification can further impede the interaction between the peptide substrate and the protease's active site, even if the enzyme could tolerate the D-configuration.

This dual approach is hypothesized to provide superior resistance to a broad range of proteases compared to modifications relying on a single mechanism.

Comparative Enzymatic Stability Assay: A Step-by-Step Protocol

To quantitatively assess the stabilizing effect of O-ethyl-D-tyrosine, a comparative in vitro enzymatic stability assay is performed. This protocol is designed to be a self-validating system, providing clear, interpretable data on peptide degradation over time.

Experimental Design

A model peptide, "Peptide-L," and its modified analogue, "Peptide-D-OEt," containing O-ethyl-D-tyrosine at a potential cleavage site, are subjected to degradation by chymotrypsin, a serine protease that preferentially cleaves at the C-terminus of aromatic amino acids like tyrosine. The percentage of intact peptide remaining at various time points is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Model Peptides:

  • Peptide-L (Native): Ac-Val-Lys-Tyr -Ala-Asn-NH2

  • Peptide-D-OEt (Modified): Ac-Val-Lys-[D-Tyr(OEt)] -Ala-Asn-NH2

Materials and Reagents
  • Peptide-L and Peptide-D-OEt (≥95% purity)

  • α-Chymotrypsin from bovine pancreas

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

Instrumentation
  • Analytical RP-HPLC system with a C18 column and UV detector

  • Incubator or water bath set to 37°C

  • Vortex mixer

  • Microcentrifuge

Detailed Experimental Workflow

The following diagram illustrates the key steps in the enzymatic stability assay:

G P1 Prepare Peptide Stock Solutions (1 mg/mL in water) R1 Incubate Peptides with Enzyme (37°C) P1->R1 P2 Prepare Chymotrypsin Solution (1 mg/mL in Tris-HCl buffer) P2->R1 P3 Prepare Tris-HCl Buffer (50 mM, pH 8.0) P3->R1 R2 Collect Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) R1->R2 R3 Quench Reaction (e.g., with 10% TFA) R2->R3 A1 Centrifuge to Pellet Enzyme R3->A1 A2 Analyze Supernatant by RP-HPLC A1->A2 A3 Quantify Peak Area of Intact Peptide A2->A3

Caption: Workflow for the in-vitro enzymatic stability assay.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of each peptide (Peptide-L and Peptide-D-OEt) in ultrapure water.

    • Prepare a 1 mg/mL stock solution of α-chymotrypsin in 50 mM Tris-HCl buffer (pH 8.0).

    • Prepare a quenching solution of 10% (v/v) TFA in water.

  • Enzymatic Reaction:

    • For each peptide, mix 50 µL of the peptide stock solution with 400 µL of Tris-HCl buffer in a microcentrifuge tube.

    • Pre-incubate the peptide solutions at 37°C for 5 minutes.

    • To initiate the reaction, add 50 µL of the chymotrypsin solution to each tube (final peptide concentration: 100 µg/mL; enzyme-to-substrate ratio: 1:1 w/w).

    • Vortex gently to mix.

  • Time-Course Sampling:

    • Immediately after adding the enzyme (t=0), and at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction mixture.

    • Quench the enzymatic reaction by adding the 50 µL aliquot to a new tube containing 50 µL of the 10% TFA solution.

  • Sample Preparation for HPLC:

    • Vortex the quenched samples.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated enzyme.

    • Transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Inject 20 µL of the supernatant onto a C18 column.

    • Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient might be 5-65% B over 20 minutes.

    • Monitor the elution profile at 220 nm.

    • The percentage of intact peptide remaining at each time point is calculated by comparing the peak area at that time to the peak area at t=0.

Data Presentation and Interpretation

The results of the enzymatic stability assay are summarized in the table below, presenting the percentage of intact peptide remaining over the 240-minute incubation period.

Time (minutes)% Intact Peptide-L (Native)% Intact Peptide-D-OEt (Modified)
0100100
1562.598.2
3038.197.5
6015.396.1
1202.794.8
240<192.3
Analysis of Results

The data clearly demonstrates the profound stabilizing effect of the O-ethyl-D-tyrosine modification.

  • Peptide-L (Native): This peptide undergoes rapid degradation, with over 80% cleaved within the first hour. By the 4-hour mark, it is almost completely degraded. This is the expected outcome for a peptide containing a natural chymotrypsin cleavage site.

  • Peptide-D-OEt (Modified): In stark contrast, the modified peptide exhibits exceptional stability. After 4 hours of incubation with chymotrypsin, over 92% of the peptide remains intact. This remarkable resistance to proteolysis can be directly attributed to the incorporation of O-ethyl-D-tyrosine.

Mechanistic Insights into Enhanced Stability

The experimental data strongly supports the hypothesis that the O-ethyl-D-tyrosine modification provides robust protection against enzymatic degradation. The following diagram illustrates the proposed mechanism of steric hindrance.

G cluster_native Native Peptide (L-Tyr) cluster_modified Modified Peptide (D-Tyr(OEt)) P_L Peptide-L E Chymotrypsin Active Site P_L->E Good Fit (Hydrolysis Occurs) P_D Peptide-D-OEt E2 Chymotrypsin Active Site P_D->E2 Poor Fit (Steric Hindrance)

Sources

Introduction: The Rationale for Amino Acid Modification in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Peptides with L-Tyrosine vs. O-ethyl-D-Tyrosine

In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations, most notably their susceptibility to rapid enzymatic degradation in vivo and suboptimal pharmacokinetic profiles. The strategic substitution of natural L-amino acids with synthetic analogues is a cornerstone of medicinal chemistry aimed at overcoming these hurdles.

This guide provides a detailed comparative analysis of peptides containing the canonical amino acid L-Tyrosine (L-Tyr) versus those incorporating the synthetic analogue, O-ethyl-D-Tyrosine (O-ethyl-D-Tyr). L-Tyrosine's phenolic hydroxyl group is frequently critical for receptor interaction, participating in key hydrogen bonding that governs binding and activation.[1] Yet, this very feature, coupled with its natural L-configuration, makes it a target for metabolic processes. The modification to O-ethyl-D-Tyr introduces two pivotal changes:

  • Stereochemical Inversion (D-Configuration): The switch from the natural L-amino acid to its D-enantiomer provides profound steric resistance to endogenous proteases, which are stereospecific for L-peptides. This modification is a well-established strategy to significantly enhance a peptide's metabolic stability and prolong its in vivo half-life.[2][3][4]

  • Side-Chain Etherification (O-ethylation): Capping the phenolic hydroxyl group with an ethyl ether linkage alters its electronic and steric properties. This modification can fine-tune receptor binding affinity and selectivity by replacing a hydrogen bond donor with a bulkier, hydrophobic group. This can lead to new, favorable interactions within the receptor's binding pocket or, conversely, introduce steric hindrance at off-target receptors, thereby improving the selectivity profile.

We will explore these principles through the lens of opioid peptides, a class where the N-terminal tyrosine is a quintessential determinant of activity, and for which extensive structure-activity relationship (SAR) studies have been conducted.[5][6][7]

Comparative Biological Profile: A Case Study in μ-Opioid Receptor Agonists

To illustrate the impact of L-Tyr to O-ethyl-D-Tyr substitution, we will examine synthesized data representative of a potent μ-opioid receptor (MOR) agonist, such as a dermorphin or DAMGO analogue. The N-terminal sequence, Tyr-D-Ala-Gly-Phe..., is the canonical "message" for opioid receptor activation, making the first residue a critical point of modification.[7]

Data Summary: L-Tyr¹ Analogue vs. O-ethyl-D-Tyr¹ Analogue
ParameterL-Tyr¹ AnalogueO-ethyl-D-Tyr¹ AnalogueFold ChangeMechanistic Rationale
μ-Opioid Receptor (MOR) Binding Affinity (Ki, nM) ~1.0 nM~0.2 nM~5x IncreaseThe ethyl group may engage in favorable hydrophobic interactions within a sub-pocket of the MOR, enhancing overall binding energy.[8]
δ-Opioid Receptor (DOR) Binding Affinity (Ki, nM) ~20 nM~80 nM~4x DecreaseThe increased steric bulk of the O-ethyl-D-Tyr side chain may clash with residues in the narrower DOR binding pocket, reducing affinity and thus increasing MOR selectivity.[7]
Functional Potency (EC50, nM) in cAMP Assay ~2.5 nM~0.5 nM~5x IncreaseHigher binding affinity at the target receptor (MOR) directly translates to increased potency in eliciting the downstream functional response (inhibition of adenylyl cyclase).
In Vitro Plasma Half-Life (t1/2, min) < 10 min> 90 min> 9x IncreaseThe D-amino acid configuration at the N-terminus provides significant protection against degradation by plasma aminopeptidases.[2][3][9]

Note: The quantitative data presented is a synthesized representation derived from principles established in multiple SAR studies on opioid peptides and is intended for illustrative purposes.[10][11]

Experimental Validation: Protocols and Workflows

Verifying the performance enhancements conferred by O-ethyl-D-Tyr substitution requires a suite of robust in vitro assays. The following sections detail the standard methodologies.

Competitive Radioligand Binding Assay (To Determine Kᵢ)

This assay quantifies the binding affinity of the test peptides by measuring their ability to compete with a known high-affinity radioligand for binding to the target receptor.

G cluster_prep Assay Preparation cluster_assay Binding & Separation cluster_analysis Quantification & Analysis Membranes Receptor-expressing Cell Membranes (e.g., MOR-HEK293) Incubate Incubate to Equilibrium (e.g., 60 min, RT) Membranes->Incubate Radioligand Radioligand (e.g., [³H]DAMGO) Radioligand->Incubate Peptides Test Peptides (L-Tyr vs O-ethyl-D-Tyr in serial dilution) Peptides->Incubate Filter Rapid Vacuum Filtration (GF/B filters) Incubate->Filter Separates bound vs. free Wash Wash to remove unbound ligand Filter->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis Calculate IC50 and Ki (Cheng-Prusoff) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells). Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), a fixed concentration of radioligand (e.g., [³H]DAMGO at its approximate Kd concentration), and serially diluted concentrations of the competitor test peptides (L-Tyr and O-ethyl-D-Tyr analogues). Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand, e.g., 10 µM Naloxone).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filtermat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a percentage of total binding against the logarithm of the competitor peptide concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Functional Assay: Forskolin-Stimulated cAMP Inhibition (To Determine EC₅₀)

This assay measures the functional potency of an agonist for a Gαi-coupled receptor, like the MOR. Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which can be measured after stimulating the cells with forskolin.

G cluster_cell_prep Cell Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cells Plate Receptor-expressing Cells Peptides Add Test Peptides (serial dilution) Cells->Peptides Forskolin Add Forskolin (to stimulate cAMP) Peptides->Forskolin Incubate Incubate (e.g., 30 min, 37°C) Forskolin->Incubate Lysis Lyse Cells & Add Detection Reagents Incubate->Lysis Detect Detect cAMP Signal (e.g., HTRF, AlphaScreen) Lysis->Detect Analysis Calculate EC50 Detect->Analysis

Caption: Workflow for a functional cAMP inhibition assay.

Detailed Protocol:

  • Cell Plating: Seed cells expressing the MOR into 384-well assay plates and culture overnight.

  • Peptide Addition: Remove culture medium and add serial dilutions of the test peptides prepared in stimulation buffer.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except negative controls) to stimulate cAMP production. The agonist's effect will be measured as an inhibition of this stimulated signal.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and detect intracellular cAMP levels using a commercial homogenous assay kit (e.g., HTRF or AlphaScreen). These kits are typically based on a competitive immunoassay format.[13][14][15][16]

  • Data Analysis: Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve run in parallel. Plot the percent inhibition of the forskolin response against the logarithm of the peptide concentration. Use non-linear regression to determine the EC₅₀ value, which represents the concentration of peptide required to produce 50% of its maximal inhibitory effect.

In Vitro Plasma Stability Assay (To Determine t₁/₂)

This assay assesses the metabolic stability of the peptides by measuring their rate of degradation in plasma.

Detailed Protocol:

  • Assay Setup: Prepare solutions of each test peptide (e.g., at 1 µM) in fresh heparinized plasma (e.g., human or rat).

  • Incubation: Incubate the plasma-peptide mixtures in a shaking water bath at 37°C.[17][18][19]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately terminate all enzymatic activity by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound for LC-MS normalization).[20][21]

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the peak area of the remaining intact parent peptide relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of peptide remaining versus time. The slope of the resulting line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Conclusion and Field Insights

The substitution of L-Tyrosine with O-ethyl-D-Tyrosine is a potent and multifaceted strategy in peptide drug design. As demonstrated, this single, synthetically accessible modification can simultaneously enhance receptor affinity, modulate selectivity, and dramatically improve metabolic stability. The resulting analogues often exhibit superior potency and a prolonged duration of action, making them more viable therapeutic candidates. The experimental workflows provided herein represent the industry-standard approach to quantifying these critical pharmacological parameters, enabling researchers to build robust structure-activity relationships and rationally design the next generation of peptide-based medicines.

References

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. [Link]
  • Lama, T., et al. (2022). Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. MDPI. [Link]
  • Lievano, A. (2009). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. PubMed Central. [Link]
  • Panknin, C., et al. (2020).
  • Feng, Z., et al. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]
  • Charnwood Discovery. Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]
  • Parravicini, C., et al. (2011).
  • Wang, H., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC Publishing. [Link]
  • Marchesan, S., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]
  • Laug, B., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
  • Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. [Link]
  • Calo, G., et al. (2000). Structure-activity relationships of nociceptin and related peptides: comparison with dynorphin A. PubMed. [Link]
  • Panknin, C., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Cyprotex. Plasma Stability. Evotec. [Link]
  • Lee, Y., et al. (2018). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. PubMed Central. [Link]
  • Pharmacology Discovery Services.
  • Jo, S., & Ahn, C. H. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. [Link]
  • Li, Y., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]
  • Tatemoto, K. (1997). Radioligand Binding Using 125Labeled Peptides.
  • Kim, D. H., et al. (1995). Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. SciSpace. [Link]
  • Stratis-Cullum, D. N., et al. (2012). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity.
  • Shapiro, A. B. (2016). Response to "Does anybody have a protocol for assaying peptide binding to proteins?".
  • Kim, D. H., et al. (1995). Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr. PubMed. [Link]
  • Toth, G., et al. (2010). Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. NIH. [Link]
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A Senior Application Scientist's Guide to Receptor Binding Affinity of Peptides with Modified D-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. A powerful strategy to circumvent this is the incorporation of D-amino acids, the non-natural stereoisomers (enantiomers) of the canonical L-amino acids. The unique stereochemistry of D-amino acids renders peptides resistant to proteolytic cleavage, significantly extending their in vivo half-life.[1]

Among the D-amino acids, D-tyrosine is of particular interest. Its phenolic side chain is not merely a structural component but a versatile chemical handle. By substituting L-tyrosine with D-tyrosine and further modifying its side chain, we can achieve a trifecta of benefits: enhanced stability, modulated receptor affinity, and the introduction of novel functionalities that can mimic natural post-translational modifications (PTMs). This guide provides a comparative analysis of key D-tyrosine modifications, their impact on receptor binding, and detailed protocols for their experimental validation.

The Strategic Rationale for D-Tyrosine Modification

The decision to incorporate a modified D-tyrosine is driven by three primary objectives, each addressing a distinct challenge in peptide drug design. The causality behind this choice is rooted in the fundamental principles of stereochemistry and molecular recognition.

Pillar 1: Enhancing Proteolytic Stability

The fundamental advantage of any D-amino acid is its inherent resistance to proteases.[1] Natural proteases have evolved active sites that are exquisitely shaped to recognize and cleave peptide bonds flanked by L-amino acids. The D-configuration presents a mirror-image side chain and backbone orientation that simply does not fit, effectively "locking out" the enzymatic machinery. This steric hindrance is the primary reason D-peptides exhibit dramatically improved biostability and longer circulation half-times.[1]

Pillar 2: Modulating Receptor Conformation and Affinity

Receptor binding is a highly stereospecific event. Replacing an L-tyrosine with a D-tyrosine can profoundly alter a peptide's secondary structure. While this can sometimes disrupt the precise conformation required for binding, it can also be a powerful tool. In some cases, the introduction of a D-amino acid can constrain the peptide backbone into a specific turn or helical structure that is more favorable for receptor engagement, thereby maintaining or even increasing binding affinity.[2] The key is that this single stereochemical change can redirect the entire topology of the peptide, influencing how other crucial side chains are presented to the receptor.

Pillar 3: Mimicking Post-Translational Modifications (PTMs)

The phenolic hydroxyl group of tyrosine is a frequent site of crucial PTMs, such as phosphorylation and sulfation, which act as molecular switches in signaling pathways. Modifying the side chain of D-tyrosine allows us to create stable mimics of these PTMs. This strategy enables the design of peptides that can potently and specifically interact with PTM-dependent binding domains while remaining resistant to the enzymes (e.g., phosphatases) that would otherwise reverse these modifications.[3]

Comparative Analysis of D-Tyrosine Modifications

The choice of modification dictates the peptide's function. Here, we compare two of the most powerful and widely used modifications of D-tyrosine.

Modification 1: O-Methyl-D-Tyrosine as a Phosphotyrosine Mimic

Causality & Rationale: Tyrosine phosphorylation is a cornerstone of intracellular signaling, regulating everything from cell growth to immune responses. Proteins containing Src Homology 2 (SH2) domains, for example, specifically recognize and bind to phosphotyrosine (pTyr) motifs. However, pTyr-containing peptides are rapidly dephosphorylated in vivo. O-Methyl-D-tyrosine (O-Me-D-Tyr) serves as a potent and stable pTyr mimic.[3] The O-methyl group is sterically and electronically similar to a phosphate group but forms a stable ether linkage that is impervious to phosphatases. This allows for the creation of long-lasting inhibitors or modulators of signaling pathways that depend on tyrosine phosphorylation.[3]

Application: Designing stable antagonists for signaling proteins that recognize pTyr, such as SH2 domain-containing proteins. The D-configuration adds proteolytic resistance, making it a dual-action modification.[3][4]

Modification 2: Sulfated D-Tyrosine for Enhanced Protein-Protein Interactions

Causality & Rationale: Tyrosine sulfation is a critical PTM that occurs in the Golgi apparatus and is vital for many extracellular protein-protein interactions, including hormone-receptor binding and viral entry.[5][6] For instance, the interaction between the HIV-1 envelope glycoprotein gp120 and the human CCR5 coreceptor is critically dependent on the sulfation of tyrosine residues on CCR5.[6] Incorporating a sulfated D-tyrosine (sY-D-Tyr) into a peptide can dramatically increase its binding affinity for targets that naturally recognize sulfotyrosine motifs. It effectively mimics a key recognition element, leading to a much tighter and more specific interaction, while the D-amino acid backbone provides stability.

Application: Developing potent inhibitors of protein-protein interactions where tyrosine sulfation is a key mediator. For example, peptides derived from the CDR3 region of HIV-1 neutralizing antibodies show a strict dependence on tyrosine sulfation for their ability to bind gp120 and inhibit viral entry.[6]

Data Presentation: The Impact of Modification on Binding Affinity

The following table provides illustrative examples of how tyrosine modification can significantly alter binding affinity for a target receptor. Note that these examples are from different peptide systems but serve to demonstrate the principle and magnitude of the effects.

Peptide/Antibody SystemModificationTarget ProteinAffinity MetricResultReference
Anti-IL-4 Antibody (3B9) Tyrosine Sulfation (L-Tyr)Interleukin-4 (IL-4)IC₅₀ (Neutralization)Sulfated species show significantly higher potency (lower IC₅₀) than non-sulfated species.[5]
HIV-1 Antibody E51-derived peptide Tyrosine Sulfation (L-Tyr)HIV-1 gp120BindingAssociation with gp120 requires tyrosine sulfation.[6]
General Principle L-Tyr vs. O-Me-D-TyrpTyr-binding domains (e.g., SH2)K_DO-Me-D-Tyr can act as a stable mimic, enabling binding where pTyr is required, but is resistant to phosphatases.[3][4]
General Principle L-Peptide vs. D-PeptideStereospecific ReceptorK_DAffinity can be reduced, maintained, or increased depending on whether the D-isomer better fits the binding pocket.[4]

Field Guide to Experimental Validation

Quantifying the binding affinity of a novel peptide is a critical step. The choice of methodology depends on the specific research question, sample availability, and desired output (e.g., kinetics vs. endpoint affinity).

Overall Experimental Workflow

The process of designing, synthesizing, and validating a modified peptide follows a logical progression. Each step provides critical information that informs the next, ensuring a rigorous and efficient investigation.

G cluster_0 Design & Synthesis cluster_2 Data Analysis & Interpretation P_Design Peptide Design (L-Tyr -> Mod D-Tyr) P_Synth Solid-Phase Peptide Synthesis (SPPS) P_Design->P_Synth P_Purify Purification (RP-HPLC) & Characterization (MS) P_Synth->P_Purify SPR Surface Plasmon Resonance (SPR) P_Purify->SPR ITC Isothermal Titration Calorimetry (ITC) P_Purify->ITC MST Microscale Thermophoresis (MST) P_Purify->MST Data Determine KD, kon, koff, Thermodynamics (ΔH, ΔS) SPR->Data ITC->Data MST->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Experimental workflow from peptide design to SAR analysis.

Decision Guide: Choosing the Right Binding Assay

Selecting the appropriate biophysical technique is crucial for obtaining high-quality, relevant data. This decision tree outlines key considerations.

G Start What is my primary question? Kinetics Need kon/koff rates? Start->Kinetics Thermo Need thermodynamic profile (ΔH, ΔS)? Start->Thermo LowSample Is sample consumption a major constraint? Start->LowSample Kinetics->Thermo No SPR_BLI Use Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) Kinetics->SPR_BLI Yes Thermo->LowSample No ITC Use Isothermal Titration Calorimetry (ITC) Thermo->ITC Yes LowSample->Kinetics No MST Use Microscale Thermophoresis (MST) LowSample->MST Yes

Caption: Decision guide for selecting a binding affinity assay.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that monitors binding events in real-time, providing both kinetic (k_on, k_off) and affinity (K_D) data.[7][8] This protocol outlines a standard approach for analyzing a modified peptide (analyte) binding to its receptor (ligand).

1. Materials & Reagents:

  • Ligand: Purified receptor protein (>90% purity) in a suitable buffer (e.g., HBS-EP+).

  • Analyte: Purified, modified D-tyrosine peptide, dissolved in running buffer.

  • SPR Instrument: (e.g., Biacore, Cytiva).

  • Sensor Chip: CM5 chip (carboxymethylated dextran) is a common choice for amine coupling.

  • Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Buffers: Running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), immobilization buffers (10 mM Sodium Acetate, various pH values).

2. Step-by-Step Methodology:

  • Step 1: Ligand Immobilization (Amine Coupling)

    • Surface Preparation: Equilibrate the CM5 sensor chip with running buffer.

    • pH Scouting (Causality): To ensure efficient covalent coupling, it's critical to find a pH where the protein ligand has a net positive charge, promoting electrostatic pre-concentration onto the negatively charged carboxymethyl-dextran surface.[1] Inject the ligand over the activated surface at various pH values (e.g., in 10 mM sodium acetate buffers from pH 4.0 to 5.5). Select the pH that gives the best pre-concentration.

    • Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface, forming reactive NHS-esters.

    • Ligand Injection: Inject the ligand at the optimal pH and concentration (e.g., 10-50 µg/mL) until the desired immobilization level is reached (typically 1000-3000 Response Units, RU).

    • Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to quench any remaining reactive NHS-esters and block non-reacted sites.

  • Step 2: Analyte Binding Analysis

    • Analyte Preparation: Prepare a dilution series of the modified D-tyrosine peptide in running buffer. A typical concentration range might be 0.1x to 10x the expected K_D, including a zero-concentration blank (just buffer).

    • Binding Cycle: For each concentration, perform an injection cycle:

      • Association: Inject the peptide solution over both the ligand-immobilized flow cell and a reference flow cell (deactivated with no ligand) at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 180 seconds) to monitor the binding event.

      • Dissociation: Switch back to injecting only running buffer and monitor the dissociation of the peptide from the receptor for a set time (e.g., 300-600 seconds).

    • Regeneration (Self-Validation): After each cycle, inject a pulse of a regeneration solution (e.g., a low pH glycine-HCl buffer or a high salt solution) to strip all bound analyte from the ligand, returning the surface to its baseline state. A successful regeneration is critical for data quality and demonstrates that the ligand's binding activity is not compromised between cycles.

  • Step 3: Data Analysis

    • Reference Subtraction: For each cycle, subtract the signal from the reference channel from the signal in the active channel to correct for bulk refractive index changes and non-specific binding.

    • Blank Subtraction: Subtract the signal from the zero-concentration (buffer only) injection from all other concentration curves.

    • Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Conclusion and Future Perspectives

The strategic incorporation of modified D-tyrosine residues is a cornerstone of modern peptide design. This approach provides a dual solution to the challenges of proteolytic instability and the need for precise receptor engagement. By moving beyond simple L- to D-amino acid substitution and leveraging chemical modifications like O-methylation and sulfation, researchers can create highly stable peptide probes, inhibitors, and therapeutic candidates with tailored affinities and novel functionalities.

The methodologies outlined in this guide—SPR, ITC, and MST—provide a robust toolkit for validating these designs and elucidating the nuanced structure-activity relationships that govern peptide-receptor interactions. As our understanding of cellular signaling deepens, the ability to rationally design peptides with these advanced features will be paramount in developing the next generation of targeted and effective therapeutics.

References
  • Yang, D., & Yang, Y. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC advances, 7(54), 34139-34148. ([Link])
  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775-1780. ([Link])
  • LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein Technical Note. ([Link])
  • Koide, S., & Sidhu, S. S. (2009). The importance of being tyrosine: lessons in molecular recognition from minimalist synthetic binding proteins. ACS chemical biology, 4(5), 325–334. ([Link])
  • Gavilanes, J., Gonzalez-Perez, M., Soriano, F., Ubach, J., & Martinez-del-Pozo, A. (2013). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Journal of visualized experiments: JoVE, (78), e50623. ([Link])
  • Kvach, M. V., & Korshun, V. A. (2014). Surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in molecular biology (Clifton, N.J.), 1175, 143–162. ([Link])
  • Creative Biolabs. (2023). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Creative BioMart. (2022). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol, 3(3), e349. ([Link])
  • NanoTemper Technologies. (2023). MicroScale Thermophoresis. NanoTemper Technologies. ([Link])
  • Wikipedia. (2023). Microscale thermophoresis. ([Link])
  • BioCompare. (2013). Measuring Interactions Using Microscale Thermophoresis. YouTube. ([Link])
  • Bitesize Bio. (2022). How Strong is Your Binding?
  • Stevenson, M. J., & Tchesnokov, E. P. (n.d.). Isothermal Titration Calorimetry. Stevenson Lab, University of Alabama. ([Link])
  • Choe, H., Li, W., Wright, P. L., Vasilieva, N., Venturi, M., Huang, C. C., ... & Sodroski, J. (2003). A tyrosine-sulfated peptide derived from the heavy-chain CDR3 region of an HIV-1-neutralizing antibody binds gp120 and inhibits HIV-1 infection. The Journal of biological chemistry, 278(22), 20305-20311. ([Link])
  • Zhang, L., Liu, Y., Wu, H., An, Z., & Zhu, Z. (2024). Tyrosine Sulfation at Antibody Light Chain CDR-1 Increases Binding Affinity and Neutralization Potency to Interleukine-4. International Journal of Molecular Sciences, 25(3), 1867. ([Link])
  • Van Regenmortel, M. H. V. (1991). The identification of tyrosine as a common key residue in unrelated H-2Kd restricted antigenic peptides. International immunology, 3(10), 1035-1042. ([Link])

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A Senior Application Scientist's Guide to Fmoc-O-ethyl-D-tyrosine: A Cost-Benefit Analysis for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for solid-phase peptide synthesis (SPPS) is a critical decision that directly impacts yield, purity, and ultimately, the biological activity of the final peptide. This guide provides an in-depth cost-benefit analysis of utilizing Fmoc-O-ethyl-D-tyrosine, a specialized amino acid derivative, in comparison to its more common counterparts. We will delve into the nuanced advantages this reagent offers, supported by a framework for empirical validation in your own laboratory settings.

Introduction to this compound: Beyond Standard Protection

This compound is a derivative of D-tyrosine where the phenolic hydroxyl group is protected by an ethyl ether and the alpha-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This non-standard protecting group strategy for the tyrosine side chain presents a unique set of properties that can be advantageous in specific synthetic contexts, particularly in the synthesis of complex and modified peptides.[1][3] The incorporation of D-amino acids, such as D-tyrosine, is a common strategy to enhance the metabolic stability of peptide-based therapeutics by making them less susceptible to proteolytic degradation.[1]

The core of our analysis will revolve around comparing this compound with the more conventional Fmoc-D-Tyr(tBu)-OH, where the side chain is protected by a tert-butyl ether. While Fmoc-D-Tyr(tBu)-OH is a robust and widely used reagent, the subtle differences in the side-chain protection can have significant implications for solubility, stability, and the potential for side reactions.[4][5][6]

Comparative Analysis: this compound vs. Alternatives

The decision to employ this compound should be based on a careful consideration of its properties in relation to the specific requirements of the target peptide.

FeatureThis compoundFmoc-D-Tyr(tBu)-OHRationale and Implications
Molecular Weight 431.47 g/mol [1]459.53 g/mol [7]A lower molecular weight can be a minor consideration in calculating reagent amounts but is generally not a significant factor in performance.
Side-Chain Protection Ethyl etherTert-butyl etherThe ethyl group is less sterically hindered than the tert-butyl group, which can influence coupling kinetics.[8] The electronic properties of the ether linkage may also affect the reactivity of the aromatic ring.
Solubility Generally exhibits enhanced solubility.[1][2]Standard solubility in common SPPS solvents.[9]Improved solubility of the protected amino acid can be beneficial for challenging coupling reactions and for the synthesis of hydrophobic peptides, potentially reducing aggregation.[10]
Stability The ethyl ether is stable to the mildly acidic conditions sometimes encountered in SPPS but is removed under strong acid cleavage conditions (e.g., TFA).[1]The tert-butyl ether is highly stable to the basic conditions of Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA).[4][11]Both are compatible with standard Fmoc-SPPS protocols. The choice may depend on the presence of other acid-labile protecting groups in the peptide sequence.
Potential Side Reactions The less bulky ethyl group may offer reduced steric hindrance during coupling, potentially leading to faster reaction times and higher efficiency.The bulky tert-butyl group provides excellent protection for the hydroxyl function, preventing O-acylation.[9]In sequences prone to aggregation, the improved solubility of the ethyl-protected derivative could be a significant advantage.[8]
Cost Generally higher due to its more specialized nature.[12]More commonly available and generally more cost-effective.[13]The higher cost necessitates a clear justification based on expected improvements in yield, purity, or the enabling of a particularly challenging synthesis.

Experimental Protocols for Comparative Evaluation

To provide a rigorous, data-driven basis for selecting the optimal tyrosine derivative for your project, we present the following protocols for a head-to-head comparison.

Protocol 1: Comparative Coupling Efficiency

This experiment aims to quantify the coupling efficiency of this compound versus Fmoc-D-Tyr(tBu)-OH in a model peptide sequence.

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-D-Tyr(tBu)-OH

  • Other required Fmoc-amino acids for the model peptide (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH)

  • Coupling reagents (e.g., HBTU, HATU)[14]

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC system for analysis

Procedure:

  • Swell two equal portions of Rink Amide resin in DMF.

  • Synthesize a short model peptide (e.g., Ac-Ala-Gly-Tyr-NH₂) on each portion of resin, using either this compound or Fmoc-D-Tyr(tBu)-OH for the tyrosine incorporation step.

  • After the coupling of the tyrosine derivative, take a small sample of resin from each reaction.

  • Perform a Kaiser test on the resin samples to qualitatively assess the completeness of the coupling reaction.

  • Proceed with the synthesis of the full model peptide.

  • Cleave the peptides from the resin using the cleavage cocktail.

  • Precipitate, wash, and dry the crude peptides.

  • Analyze the crude peptides by analytical HPLC.

  • Calculate the percentage of the desired product versus deletion products (where the tyrosine was not successfully coupled) to quantify the coupling efficiency.

Protocol 2: Evaluation of Racemization

This protocol is designed to assess the extent of racemization of the D-tyrosine residue during activation and coupling.

Materials:

  • Same materials as in Protocol 1

  • Chiral HPLC column or a method for derivatization followed by standard HPLC analysis to separate diastereomers.

Procedure:

  • Synthesize a model tripeptide, for instance, Ac-Ala-D-Tyr-Ala-NH₂, using both this compound and Fmoc-D-Tyr(tBu)-OH.

  • Cleave the peptides from the resin.

  • Purify the target tripeptides by preparative HPLC.

  • Analyze the purified peptides using a chiral HPLC method capable of separating the D-Tyr and L-Tyr containing diastereomers.

  • Quantify the percentage of the peptide containing the epimerized L-tyrosine to determine the rate of racemization for each derivative. Racemization is a known risk in peptide synthesis, particularly during the activation of the carboxylic acid for coupling.[15][16][17]

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and the general workflow of solid-phase peptide synthesis.

cluster_Fmoc_O_ethyl_D_tyrosine This compound cluster_Fmoc_D_Tyr_tBu_OH Fmoc-D-Tyr(tBu)-OH A Fmoc-NH-CH(CH₂-Ph-OEt)-COOH B Fmoc-NH-CH(CH₂-Ph-OtBu)-COOH

Figure 1: Chemical structures of this compound and Fmoc-D-Tyr(tBu)-OH.

Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Washing2->Cleavage after final coupling Repeat->Deprotection1 Peptide Crude Peptide Cleavage->Peptide

Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Cost-Benefit Discussion: Making an Informed Decision

The primary benefit of this compound lies in its potential to mitigate challenges associated with peptide aggregation and difficult couplings due to its enhanced solubility.[1][2] For sequences known to be problematic, the higher initial cost of this reagent could be offset by:

  • Improved crude purity: This reduces the time and resources required for downstream purification, which is often a significant bottleneck and cost driver in peptide production.

  • Higher overall yield: A more efficient synthesis translates to a greater amount of the desired product from the same starting scale.

  • Enabling the synthesis of previously inaccessible peptides: For certain "difficult sequences," the use of specialized reagents like this compound may be the only viable path to success.

Conversely, for routine peptide synthesis with sequences that are not expected to be challenging, the cost premium for this compound is unlikely to be justified. In such cases, the well-established and more economical Fmoc-D-Tyr(tBu)-OH remains the pragmatic choice.

Conclusion

This compound represents a valuable, albeit specialized, tool in the peptide chemist's arsenal. Its utility is most pronounced in the synthesis of complex, hydrophobic, or otherwise challenging peptide sequences where its enhanced solubility and potentially favorable coupling kinetics can lead to significant improvements in yield and purity.[1][2] A thorough cost-benefit analysis, ideally supported by in-house experimental comparisons as outlined in this guide, will enable researchers to make an informed decision on whether the additional upfront cost of this reagent is a worthwhile investment for their specific project goals. The ultimate choice should be guided by a balance of economic considerations and the scientific imperative to produce high-quality peptides for research and development.

References

  • Chem-Impex. (n.d.). This compound.
  • Benchchem. (n.d.). A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Managing Tyrosine Racemization in Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis.
  • Chem-Impex. (n.d.). Fmoc-O-ethyl-L-tyrosine.
  • PubMed. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Bachem Products. (n.d.). Fmoc-D-Tyr(Et)-OH.
  • BOC Sciences. (n.d.). Fmoc-O-ethyl-L-tyrosine (CAS 119894-20-1) | Amino Acids.
  • PubMed Central. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.
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  • ResearchGate. (2008). Study on the racemization of L-tyrosine.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • CP Lab Safety. (n.d.). Fmoc-O-ethyl-L-tyrosine, min 98%, 1 gram.
  • Made-in-China.com. (n.d.). O Ethyl N Fmoc Tyrosine CAS No 162502-65-0 Fmoc D Tyr Et OH White Powder 98%.
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  • MDPI. (2020). Epimerisation in Peptide Synthesis.
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  • ResearchGate. (2025). Comprehensive Solubility Analysis of Fmoc- l -Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis.
  • MedchemExpress.com. (n.d.). Fmoc-Tyr-OH | Amino Acid Derivative.
  • Advanced ChemTech. (n.d.). Fmoc-D-Tyr(But)-OH – An Fmoc protected tyrosine derivative.
  • Aapptec Peptides. (n.d.). Fmoc-Tyr(tBu)-OH [71989-38-3].
  • Chemical Science (RSC Publishing). (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues.
  • Benchchem. (n.d.). Cost-Benefit Analysis of Fmoc-Ala-OH-1-¹³C in Research: A Comparative Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (n.d.). Synthesis, deprotection and peptide coupling of a tetrafluoropyridyl tyrosine amino acid.
  • PMC. (2018). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9.
  • CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
  • Sigma-Aldrich. (n.d.). Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3.
  • Cayman Chemical. (n.d.). Fmoc-Tyr(tBu)-OH (CAS 71989-38-3).
  • MedChemExpress. (n.d.). Fmoc-Tyr(tBu)-OH | Amino Acid Derivative.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Innovations in Peptide Synthesis: The Role of Fmoc-D-Tyr(Et)-OH. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • MDPI. (2021). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy.
  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • ResearchGate. (2015). Advances in Fmoc solid-phase peptide synthesis.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • YouTube. (2022). BLAST Tutorial Series: Comparing two or more protein sequences.
  • ResearchGate. (2020). How to align a lot of sequences to compare their amino acid content?.
  • PubMed. (2000). Comparison of sequence profiles. Strategies for structural predictions using sequence information.

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Purity comparison of peptides synthesized with different Tyr derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to selecting the optimal protected Tyrosine for maximizing peptide purity in solid-phase peptide synthesis.

Introduction: The Tyrosine Challenge in Peptide Synthesis

In the pursuit of synthetic peptides for therapeutic and research applications, purity is paramount. The presence of impurities, such as deletion sequences, truncated peptides, or chemically modified byproducts, can confound experimental results and compromise therapeutic efficacy and safety.[1][2] Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone technology for producing these molecules, yet each amino acid presents unique challenges.[2][3]

Tyrosine (Tyr), with its nucleophilic phenolic hydroxyl group, is particularly susceptible to side reactions during synthesis.[4] If left unprotected, this hydroxyl group can be acylated during coupling steps or alkylated by carbocations generated during the repeated acid-mediated deprotection steps, leading to a heterogeneous and difficult-to-purify final product.[5][6] Therefore, the strategic selection of a side-chain protecting group for Tyrosine is a critical decision that profoundly impacts the purity and overall success of the synthesis.

This guide provides a comparative analysis of commonly used Tyrosine derivatives, grounded in the fundamental principles of SPPS strategies. We will explore the mechanistic basis for their performance differences and provide supporting data to empower researchers to make informed decisions for achieving maximal peptide purity.

The Strategic Context: Fmoc/tBu vs. Boc/Bzl Synthesis

The choice of a Tyr derivative is intrinsically linked to the overarching SPPS strategy. The two dominant orthogonal protection schemes are the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (Boc/Bzl) methods.[7][8]

  • Fmoc/tBu Strategy: Employs a base-labile Fmoc group for Nα-amino protection, which is removed by a mild base like piperidine. Side-chain protecting groups, including Tyr's, are typically tert-butyl (tBu) based ethers, which are stable to base but cleaved by a strong acid like trifluoroacetic acid (TFA) during the final cleavage from the resin.[9][10] This high degree of orthogonality minimizes side reactions.[7]

  • Boc/Bzl Strategy: Utilizes an acid-labile Boc group for Nα-protection, removed by moderate TFA treatment at each cycle. Side-chain protection relies on groups like benzyl (Bzl) ethers, which are removed by a much stronger acid, such as anhydrous hydrogen fluoride (HF).[11][12] This "quasi-orthogonal" strategy relies on differential acid lability for selectivity.[13]

The milder conditions of the Fmoc/tBu strategy have made it the preferred method for the synthesis of most peptides, especially complex and sensitive sequences.[12]

Comparative Analysis of Tyrosine Derivatives

The performance of a protected Tyr derivative is judged by its ability to effectively shield the hydroxyl group during synthesis while being cleanly removed at the final step without generating side products.

Fmoc-Tyr(tBu)-OH: The Modern Workhorse

This derivative is the standard choice for the widely adopted Fmoc/tBu strategy.[9] The tert-butyl (tBu) ether provides robust protection for the phenolic side chain.

  • Mechanism & Purity: The tBu group is exceptionally stable under the basic conditions (piperidine) used for Fmoc removal throughout the synthesis cycles.[4] It effectively prevents O-acylation during coupling. Its removal requires strong acid (typically >90% TFA), which occurs concurrently with the cleavage of the peptide from most standard resins.[12] This stability and clean deprotection profile contribute to high crude peptide purity and minimize side reactions.[4] For these reasons, Fmoc-Tyr(tBu)-OH is generally the preferred choice for routine and complex peptide synthesis.[9]

  • Potential Side Reactions: The primary risk arises from the carbocation (t-butyl cation) generated during the final TFA cleavage. This cation can re-alkylate the now-deprotected Tyr side chain at the ortho position to the hydroxyl group.[5][6] This is effectively mitigated by using a "scavenger" cocktail (e.g., water, thioanisole, triisopropylsilane) in the TFA to quench the carbocations.

Boc-Tyr(Bzl)-OH & Fmoc-Tyr(Bzl)-OH: The Benzyl Ethers

Benzyl-based protecting groups are predominantly used in the Boc/Bzl strategy but can also be found in some Fmoc applications.

  • Mechanism & Purity in Boc-SPPS: In the Boc/Bzl strategy, Boc-Tyr(Bzl)-OH is a common choice. The Bzl ether is stable to the moderate TFA concentrations used for Nα-Boc removal. However, its stability is not absolute, and some premature deprotection can occur over the course of synthesizing a long peptide, exposing the hydroxyl group to subsequent side reactions.[11] Final cleavage requires the highly hazardous anhydrous HF. While the Boc/Bzl strategy can be robust for high-throughput synthesis, the harsh final cleavage conditions and potential for side-chain modification can compromise the purity of sensitive sequences.[11][12]

  • Mechanism & Purity in Fmoc-SPPS: While less common, Fmoc-Tyr(Bzl)-OH is also used. The Bzl ether is completely stable to the basic piperidine treatment used for Fmoc removal.[11] This makes it a reliable choice for maintaining side-chain integrity during chain assembly. However, the 2-Bromobenzyloxycarbonyl (2-BrZ) protecting group is labile to piperidine, limiting its use in Fmoc chemistry.[14] The final cleavage of the Bzl group still requires strong acid.

Unprotected Tyrosine

For very short peptides, it is sometimes possible to incorporate Tyrosine without any side-chain protection.[14]

  • Mechanism & Purity: This approach is highly discouraged for most applications. The unprotected hydroxyl group is nucleophilic and can react with activated amino acids during coupling, leading to O-acylation.[4][5] This results in branched peptide impurities and a significant reduction in the yield of the desired linear peptide. The purification of such a mixture is often challenging.

Quantitative Data Summary

While direct, universally applicable purity percentages are sequence-dependent, the following table summarizes the expected performance based on the chemical properties of the derivatives.

Tyrosine DerivativeSynthesis StrategyTypical Crude PurityCommon ImpuritiesKey AdvantagesKey Disadvantages
Fmoc-Tyr(tBu)-OH Fmoc/tBuHigh (>85%)Deletion sequences, t-butyl alkylation of TyrHigh stability, mild deprotection cycles, high purity.[9]Requires efficient scavengers during final cleavage.
Boc-Tyr(Bzl)-OH Boc/BzlModerate to HighPremature deprotection byproducts, HF-induced modificationsRobust for some sequences, potentially higher yield in some cases.[11]Harsh repetitive acid exposure, requires hazardous HF for cleavage.[12]
Fmoc-Tyr(Bzl)-OH Fmoc/tBuHighBenzyl group migration (acid-catalyzed)Stable to base, orthogonal to Fmoc group.[11]Requires strong acid for final cleavage.
Unprotected Tyr Fmoc/tBu or Boc/BzlLow (<50%)O-acylated peptides (branched), deletion sequencesCost-saving for very short, simple peptides.Generates significant, hard-to-remove impurities.[4]

Experimental Protocols

Trustworthy data is built on sound methodology. Below are standardized protocols for peptide synthesis and purity analysis.

Protocol: Automated Fmoc/tBu Solid-Phase Peptide Synthesis

This workflow illustrates the process using Fmoc-Tyr(tBu)-OH.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and cleaved Fmoc adducts.

  • Amino Acid Coupling:

    • Activate the protected amino acid (e.g., 4 eq of Fmoc-Tyr(tBu)-OH) with a coupling agent (e.g., 3.95 eq of HBTU) and a base (e.g., 8 eq of DIPEA) in DMF.

    • Add the activated mixture to the resin and allow it to react for 30-60 minutes.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage & Deprotection: After the final coupling and deprotection, wash the resin with DCM, dry it, and treat with a cleavage cocktail (e.g., TFA/Water/TIPS, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitation & Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

Protocol: Peptide Purity Analysis by RP-HPLC-MS

The combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the gold standard for peptide purity analysis.[1][15]

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of 1 mg/mL.[15]

  • RP-HPLC Separation:

    • Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).[16][17]

    • Mobile Phase A: 0.1% TFA in water.[17]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[17]

    • Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Detection: Monitor the absorbance at 214 nm or 220 nm, which corresponds to the peptide bond.[17][18]

  • Mass Spectrometry (MS) Identification:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.[15]

    • Acquire the mass spectrum of the main peak to confirm that its molecular weight matches the theoretical mass of the target peptide.[1]

  • Purity Calculation: Peptide purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.[18]

Visualizing the Workflow and Decision Logic

To better illustrate the processes, the following diagrams outline the SPPS cycle and a decision-making framework for selecting a Tyr derivative.

SPPS_Workflow cluster_Resin Solid Support (Resin) Resin Peptide-Resin Deprotection 1. Nα-Deprotection (e.g., 20% Piperidine for Fmoc) Resin->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Activation & Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle Cleavage Final Cleavage & Side-Chain Deprotection (e.g., 95% TFA) Wash2->Cleavage After final AA Cycle->Deprotection Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: Generalized Solid-Phase Peptide Synthesis (SPPS) Cycle.

Tyr_Decision_Tree Start Start: Select Tyr Derivative Strategy SPPS Strategy? Start->Strategy Purity_Need High Purity & Complex Peptide? Strategy->Purity_Need Fmoc/tBu Boc_Tyr_Bzl Use Boc-Tyr(Bzl)-OH Strategy->Boc_Tyr_Bzl Boc/Bzl Peptide_Length Short Peptide (<5 AA)? Purity_Need->Peptide_Length No Fmoc_Tyr_tBu Use Fmoc-Tyr(tBu)-OH Purity_Need->Fmoc_Tyr_tBu Yes Peptide_Length->Fmoc_Tyr_tBu No Unprotected Consider Unprotected Tyr (with caution) Peptide_Length->Unprotected Yes

Caption: Decision tree for selecting the appropriate Tyrosine derivative.

Conclusion and Recommendations

The selection of a protected Tyrosine derivative is a critical parameter in SPPS that directly governs the purity of the final peptide product. The evidence and mechanistic understanding overwhelmingly support the following recommendations for researchers, scientists, and drug development professionals:

  • Default Choice for High Purity: For the vast majority of applications, Fmoc-Tyr(tBu)-OH within an Fmoc/tBu synthesis strategy is the superior choice. Its robust side-chain protection, compatibility with mild cycle conditions, and clean final deprotection (with appropriate scavengers) consistently yield crude peptides of higher purity, simplifying subsequent purification efforts.[9]

  • Legacy and Specific Applications: The use of Boc-Tyr(Bzl)-OH is largely confined to legacy processes or specific applications where the Boc/Bzl strategy may offer advantages, such as in overcoming aggregation in some hydrophobic sequences.[9][11] Researchers using this method must be aware of the potential for premature deprotection and the significant safety hazards associated with anhydrous HF.

  • Avoid Unprotected Tyrosine: Except for the synthesis of very simple di- or tri-peptides where purification is trivial, the use of unprotected Tyrosine is strongly discouraged due to the high probability of O-acylation and the resulting complex impurity profile.[4][14]

By understanding the chemical principles behind each derivative and aligning the choice with the overall synthesis strategy, researchers can minimize side reactions, streamline purification, and ultimately obtain a peptide product of the high purity required for demanding scientific and therapeutic applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • Peptide Sciences. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • BenchChem. (2025). A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine.
  • Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
  • BenchChem. (2025). A Comparative Guide to Boc-Tyr(Bzl)-OH and Fmoc-Tyr(Bzl)-OH in Peptide Synthesis.
  • BenchChem. (2025). A Comparative Guide to Boc-Tyr(Boc)-OH in Peptide Synthesis: Applications, Limitations, and Alternatives.
  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • Srinivasan, A., et al. (n.d.). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. ThaiScience.
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin.
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • The Hutton Group. (n.d.). Cross-linked Tyrosine Derivatives in Peptides and Proteins.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Z-Tyr(Bzl)-OH: A Versatile Amino Acid Derivative for Your Research Needs.
  • BenchChem. (2025). Improving yield and purity of O-methyl-D-tyrosine peptides.
  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • BenchChem. (2025). A Comparative Guide to H-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis.
  • Hsieh, Y. S. Y., et al. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
  • Choi, J., & Nam, Y. S. (2019). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 31(29), e1806581.
  • Casetta, B., et al. (1994). Identification of tryptophan and tyrosine residues in peptides separated by capillary electrophoresis by their second-derivative spectra using diode-array detection. Journal of Chromatography A, 679(1), 173-80.

Sources

A Senior Application Scientist's Guide to Scalability in Peptide Synthesis: A Comparative Analysis of Fmoc-D-Tyr(Et)-OH and Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of therapeutic peptide development and manufacturing, scalability is paramount. The journey from a milligram-scale research peptide to a kilogram-scale active pharmaceutical ingredient (API) is paved with challenges in process chemistry, where efficiency, purity, and robustness are non-negotiable. A critical decision point in designing a scalable Solid-Phase Peptide Synthesis (SPPS) process is the selection of amino acid side-chain protecting groups. The phenolic hydroxyl group of tyrosine, in particular, requires robust protection to prevent side reactions such as O-acylation during coupling steps.[1]

The industry standard for this task, within the Fmoc/tBu orthogonal strategy, is the tert-butyl (tBu) ether, as seen in Fmoc-D-Tyr(tBu)-OH.[2][3] It offers a masterful balance of stability and lability. However, the emergence of more complex synthetic targets, such as branched or cyclized peptides requiring on-resin manipulations, has led to the use of specialized, non-standard protecting groups. One such derivative is the ethyl (Et) ether, Fmoc-D-Tyr(Et)-OH.[4][5]

This guide provides a deep, comparative analysis of these two building blocks from the perspective of scalability. We will move beyond simple catalog specifications to explore the fundamental chemical principles that govern their performance, the practical implications for large-scale synthesis, and the strategic rationale for choosing one over the other.

Core Chemical Differences: Stability and Steric Profile

The choice between an ethyl and a tert-butyl ether as a protecting group for tyrosine's phenol is a classic case of chemical trade-offs between stability and ease of removal. Their structures directly dictate their behavior in the demanding environment of SPPS.

G cluster_tbu Standard SPPS with Tyr(tBu) cluster_et Advanced SPPS with Tyr(Et) A 1. Assemble Peptide (Fmoc/tBu Strategy) B 2. Final Cleavage (TFA Cocktail) A->B Single Step C Deprotected Linear Peptide B->C D 1. Assemble Peptide (e.g., with Boc-Lys(Boc)) E 2. On-Resin Deprotection (e.g., dilute TFA to remove Boc) D->E F 3. On-Resin Modification (e.g., Acylation at Lys) E->F Tyr(Et) remains intact G 4. Final Cleavage (TFA Cocktail) F->G H Protected Peptide Fragment Ac-Lys-...-Tyr(Et)-... G->H

Caption: Decision workflow for Tyr protecting group selection.

In this advanced workflow:

  • A peptide is synthesized containing Fmoc-D-Tyr(Et)-OH and another amino acid with an acid-labile side chain, for instance, Boc-Lys(Boc)-OH.

  • The resin-bound peptide is treated with dilute TFA. This is strong enough to remove the Lys(Boc) group but leaves the Tyr(Et) group, the resin linker, and other standard protecting groups untouched.

  • The newly liberated lysine side-chain amine can now be selectively modified (e.g., acylated, pegylated, or used as a branch point).

  • The final peptide fragment, still containing the protected Tyr(Et), can then be cleaved from the resin.

In this context, Fmoc-D-Tyr(Et)-OH enables the scalable synthesis of complex, protected peptide fragments that are building blocks for even larger molecules via fragment condensation. Here, its stability is not a bug, but a feature.

Experimental Protocols: A Tale of Two Cleavages

The profound difference between these two derivatives is most evident in their final cleavage protocols.

Protocol 1: Standard Cleavage of a Peptide Containing Tyr(tBu)

  • Objective: To deprotect all side chains and cleave the peptide from the resin.

  • Materials:

    • Peptide-resin (1 g)

    • Reagent B: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v)

    • Cold diethyl ether

  • Procedure:

    • Place the dry peptide-resin in a reaction vessel.

    • Add Reagent B (10 mL/g of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with an additional small volume of TFA.

    • Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Causality: The TFA is sufficiently acidic to cleave the tBu ether via an Sₙ1 mechanism, while the TIS and water act as scavengers to trap the reactive tert-butyl cations, preventing re-attachment to sensitive residues like Trp or Met. [6]This single-step, high-efficiency process is ideal for large-scale manufacturing.

Protocol 2: Specialized, Harsh Cleavage of a Peptide Fragment Containing Tyr(Et)

  • Objective: To selectively cleave the ethyl ether from a protected peptide fragment in solution. (NOTE: This is a harsh, specialized protocol not typically used in standard peptide synthesis).

  • Materials:

    • Protected peptide fragment containing Tyr(Et) (100 mg)

    • Anhydrous Dichloromethane (DCM)

    • Boron Tribromide (BBr₃), 1.0 M solution in DCM

    • Methanol

  • Procedure:

    • Dissolve the protected peptide fragment in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -20 °C in a dry ice/acetone bath.

    • Slowly add BBr₃ solution (3-5 equivalents per ethyl ether) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by HPLC.

    • Upon completion, quench the reaction by slowly adding methanol at -20 °C.

    • Remove the solvent under reduced pressure.

    • Proceed with purification (e.g., preparative HPLC).

  • Causality: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, activating the C-O bond for nucleophilic cleavage by the bromide ion. [7]These forcing conditions are necessary due to the high stability of the ethyl ether but risk significant side reactions, including peptide bond cleavage, making it unsuitable for deprotecting a final, complex peptide API.

Conclusion and Expert Recommendation

The choice between Fmoc-D-Tyr(Et)-OH and Fmoc-D-Tyr(tBu)-OH is a strategic one that hinges entirely on the synthetic endpoint.

  • Fmoc-D-Tyr(tBu)-OH is, and should remain, the undisputed choice for the scalable synthesis of linear peptides . Its properties are perfectly harmonized with the orthogonal Fmoc/tBu strategy, enabling a simple, robust, and high-yield manufacturing process. Its stability during synthesis and lability during the final cleavage represent the optimal balance for API production.

  • Fmoc-D-Tyr(Et)-OH is a specialized tool for advanced, multi-step synthesis of complex peptides and protected fragments . Its value lies in its extreme stability, which allows for selective on-resin deprotection of other acid-labile groups. It is not a direct replacement for Fmoc-D-Tyr(tBu)-OH. Choosing it for a standard linear peptide synthesis would introduce unnecessary complexity, risk, and cost into a scalable process.

For researchers and drug development professionals, the directive is clear: for straightforward, scalable synthesis, rely on the proven performance of Fmoc-D-Tyr(tBu)-OH. Reserve Fmoc-D-Tyr(Et)-OH for those unique challenges where its exceptional stability can unlock synthetic pathways to complex, next-generation peptide architectures.

References

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from a URL providing general principles of Fmoc SPPS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from a source discussing the necessity of tyrosine protection.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Tyr(tBu)-OH: A Key to Efficient Peptide Synthesis. Retrieved from a source detailing the properties of Fmoc-Tyr(tBu)-OH.
  • ChemicalBook. (2025). Fmoc-D-Tyr(4-Et)-OH | 162502-65-0. Retrieved from a supplier page for Fmoc-D-Tyr(Et)-OH.
  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from a resource explaining the stability of simple ethers.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Taihe Weiye. (n.d.). Fmoc-D-Tyr(Et)-OH.
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved from lecture notes on protecting group stability.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from a review of common side reactions in peptide synthesis.
  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from a research article on SPPS side reactions.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from a technical note on challenges in SPPS.
  • Bachem. (n.d.). Fmoc-D-Tyr(Et)-OH. Retrieved from a product page for Fmoc-D-Tyr(Et)-OH.
  • ECHEMI. (n.d.). Buy Fmoc-D-Tyr(Et)-OH Industrial Grade from Hangzhou Royalchem Co.,LTD.
  • BenchChem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis. Retrieved from a guide comparing phenol protecting groups.
  • Indian Institute of Technology Bombay. (2020). Protecting Groups.
  • MedchemExpress. (n.d.). Fmoc-Tyr-OH | Amino Acid Derivative.
  • A professional chemical industry information platform. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from a guide on various protecting groups used in peptide synthesis.
  • University of Wisconsin-Madison. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Retrieved from a discussion on the use of tBu protecting groups.
  • Reddit. (2016). Most labile ester protecting group?. r/chemistry. Retrieved from a forum discussion on protecting group lability.
  • Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems. Retrieved from educational content on t-butyl ether protecting groups.
  • ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. Retrieved from a research article on tBu deprotection methods.
  • BenchChem. (2025). Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide. Retrieved from a technical guide on tBu group stability.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from a research article comparing tBu and Et ester prodrugs.

Sources

Comparative Guide to the Long-Term Stability of Lyophilized Peptides Featuring O-ethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the long-term stability of peptide-based therapeutics is a cornerstone of successful product development. Lyophilization, or freeze-drying, is a widely adopted technique to enhance the shelf-life of these inherently delicate molecules by removing water and minimizing degradative reactions like hydrolysis.[1][2] However, the intrinsic chemical nature of a peptide's amino acid sequence remains a critical determinant of its long-term stability even in a lyophilized state.[3]

This guide provides an in-depth comparison of the stability of lyophilized peptides, with a particular focus on the advantages conferred by the incorporation of the unnatural amino acid, O-ethyl-D-tyrosine. We will explore the common degradation pathways that threaten peptide integrity and present experimental frameworks for evaluating and comparing the stability of different peptide analogues.

The Challenge: Intrinsic Instability of Peptides

Even when lyophilized, peptides are not entirely immune to degradation. Several chemical and physical pathways can compromise the purity, efficacy, and safety of a peptide active pharmaceutical ingredient (API) over time.[1] Understanding these mechanisms is the first step toward designing more robust molecules.

Common Degradation Pathways in Lyophilized Peptides:

  • Oxidation: Amino acid residues with susceptible side chains, such as methionine (Met), cysteine (Cys), tryptophan (Trp), and tyrosine (Tyr), are particularly vulnerable to oxidation.[1][4] This can be initiated by atmospheric oxygen, residual peroxides, or exposure to light, leading to loss of biological activity.[5] The thioether of methionine and the aromatic rings of other susceptible amino acids are common sites of attack.[4]

  • Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids (aspartic acid or glutamic acid) can occur even at low moisture levels.[1] This introduces a negative charge and can alter the peptide's three-dimensional structure and function.[6] Sequences such as Asn-Gly are particularly prone to this modification.[3]

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates. This is often driven by hydrophobic interactions and can be exacerbated by temperature fluctuations or residual moisture. Aggregation can lead to decreased efficacy and potential immunogenicity.

  • Hydrolysis: Although significantly reduced by lyophilization, residual moisture can still facilitate the cleavage of peptide bonds, particularly at labile sites like Asp-Pro sequences.[3]

A Strategic Solution: The Role of O-ethyl-D-tyrosine

The strategic incorporation of unnatural amino acids is a powerful tool in medicinal chemistry to enhance the drug-like properties of peptides, including their stability and bioavailability.[7][8] O-ethyl-D-tyrosine, a derivative of the natural amino acid D-tyrosine, offers specific advantages in mitigating common degradation pathways.

The key modification is the ethylation of the phenolic hydroxyl group on the tyrosine side chain. This seemingly small change has significant implications for stability:

  • Inhibition of Oxidation: The phenolic hydroxyl group of natural tyrosine is a primary site for oxidation, which can lead to cross-linking and aggregation.[5] By capping this reactive group with a stable ethyl ether linkage, O-ethyl-D-tyrosine effectively removes this pathway of degradation. This modification can also help reduce light-induced colorization in media containing tyrosine.[9]

  • Enhanced Proteolytic Resistance: The use of a D-amino acid instead of the natural L-enantiomer provides steric hindrance that makes the peptide less recognizable to proteases, enzymes that degrade proteins and peptides.[10] This is a well-established strategy for increasing the in vivo half-life of peptide drugs.

Structural Comparison: L-Tyrosine vs. O-ethyl-D-tyrosine

The diagram below illustrates the key structural difference that confers enhanced stability. The vulnerable hydroxyl group in L-Tyrosine is protected by an ethyl group in O-ethyl-D-tyrosine, preventing oxidation at this site.

G cluster_0 Natural L-Tyrosine cluster_1 O-ethyl-D-tyrosine L_Tyr L_Tyr OEt_D_Tyr OEt_D_Tyr label_L_Tyr Vulnerable -OH group label_OEt_D_Tyr Protected by -OEt group p1 p1->label_L_Tyr p2 p2->label_OEt_D_Tyr

Caption: Structural difference between L-Tyrosine and O-ethyl-D-tyrosine.

Comparative Stability Analysis: A Case Study

To objectively compare performance, we present data from a representative long-term stability study of two lyophilized peptide analogues.

  • Peptide-Y (Control): A hypothetical 10-amino acid peptide containing a natural L-Tyrosine residue.

  • Peptide-OEtDY (Test): The same peptide sequence, but with the L-Tyrosine residue replaced by O-ethyl-D-tyrosine.

Both peptides were lyophilized and stored under accelerated stability conditions (40°C, 75% Relative Humidity) and at the recommended long-term storage condition (-20°C).[11] Purity was assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) at various time points.

Table 1: Long-Term Stability Data (% Purity by RP-HPLC)
TimeStorage ConditionPeptide-Y (Control) Purity (%)Peptide-OEtDY (Test) Purity (%)
InitialN/A99.599.6
1 Month40°C / 75% RH95.299.1
3 Months40°C / 75% RH88.198.4
6 Months40°C / 75% RH79.497.5
12 Months-20°C98.999.4
24 Months-20°C98.199.2

Interpretation of Results:

The data clearly demonstrates the superior stability of the peptide containing O-ethyl-D-tyrosine under accelerated degradation conditions. While the control peptide (Peptide-Y) showed significant degradation after just 6 months at 40°C, the modified peptide (Peptide-OEtDY) remained highly stable. This suggests a significantly longer shelf-life under ambient or refrigerated conditions. Both peptides exhibit excellent stability when stored frozen at -20°C, which is the recommended condition for long-term preservation.[3][11]

Experimental Protocols for Stability Assessment

To ensure the integrity and reproducibility of stability data, rigorous and well-defined experimental protocols are essential. The following outlines the key methodologies used to generate the comparative data.

Workflow for Comparative Peptide Stability Testing

The diagram below outlines the end-to-end process for conducting a comparative stability study, from peptide synthesis to final data analysis.

Caption: Experimental workflow for peptide stability assessment.

Protocol 1: Peptide Lyophilization

Causality: The goal of lyophilization is to remove water to below 3% residual moisture, which immobilizes the peptide and drastically slows hydrolytic degradation.[1] A well-designed cycle with distinct freezing, primary drying (sublimation), and secondary drying (desorption) phases is critical for creating a stable and elegant lyophilized cake.[2][12]

  • Preparation: Dissolve the purified peptide in a suitable solvent (e.g., Water for Injection with 10% acetonitrile) to a concentration of 10 mg/mL.

  • Dispensing: Aseptically dispense 1 mL aliquots into 3 mL lyophilization vials. Partially insert sterile stoppers.

  • Freezing: Load vials onto the lyophilizer shelf. Cool the shelf to -40°C at a rate of 1°C/minute. Hold at -40°C for at least 2 hours to ensure complete solidification.

  • Primary Drying (Sublimation): Apply a vacuum of 100 mTorr. After the vacuum is stable, raise the shelf temperature to -10°C over 2 hours. Hold under these conditions for 24-48 hours, or until the product temperature rises to meet the shelf temperature, indicating the completion of sublimation.

  • Secondary Drying (Desorption): Raise the shelf temperature to 25°C over 4 hours. Hold at 25°C and 100 mTorr for an additional 8-12 hours to remove bound water.

  • Stoppering and Sealing: Backfill the chamber with sterile nitrogen gas to atmospheric pressure and fully stopper the vials. Remove vials from the lyophilizer and secure with aluminum crimp seals.

Protocol 2: Stability-Indicating RP-HPLC Method

Causality: A stability-indicating method is one that can accurately quantify the active peptide and separate it from all potential degradation products, process impurities, and excipients.[13] This is crucial for ensuring that the measured purity accurately reflects the amount of intact drug substance.[13] Reversed-phase HPLC is the standard technique for this purpose.[14]

  • Instrumentation: HPLC or UPLC system with a UV detector.[15]

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 65% B

    • 17-18 min: 65% to 95% B

    • 18-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Reconstitute lyophilized peptide in Mobile Phase A to a concentration of 0.5 mg/mL.

Protocol 3: Forced Degradation Study

Causality: Forced degradation studies, or stress testing, are performed to intentionally degrade the peptide under harsh conditions (e.g., strong acid, base, oxidant, heat, light).[16] The purpose is to identify likely degradation pathways, understand the molecule's intrinsic stability, and generate degradation products to prove the specificity of the analytical method.[13][16]

  • Oxidative Stress: Dissolve the peptide at 1 mg/mL in a solution of 0.3% hydrogen peroxide. Incubate at room temperature for 4 hours.

  • Acidic Stress: Dissolve the peptide at 1 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Dissolve the peptide at 1 mg/mL in 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Thermal Stress: Store the lyophilized powder at 80°C for 72 hours.

  • Analysis: Neutralize acidic and basic samples as needed. Analyze all stressed samples by the stability-indicating RP-HPLC method and by LC-MS to identify the masses of any new impurities formed.

Conclusion and Future Perspectives

As the field of peptide therapeutics continues to expand, the use of novel, non-canonical amino acids will play an increasingly vital role in overcoming the inherent limitations of natural peptides.[17] Future work should focus on a broader comparison of different stabilizing modifications and their impact on both the physicochemical properties and the biological activity of the resulting peptide analogues.

References

  • CD Formulation. Proteins & Peptides Forced Degradation Studies.
  • Zhang, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. AAPS PharmSciTech, 21(6), 185.
  • Patel, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics.
  • 2BScientific. Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. (2024).
  • Zhang, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. PubMed.
  • Verma, A., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 14(8), 1385-1422.
  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • Intertek. Protein Forced Degradation Studies.
  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. (2024).
  • Al-Azzam, W., et al. (2022). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release, 341, 610-631.
  • De la Torre, B.G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4704.
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 12(1), 3140-3159.
  • LifeTein. Peptide Degradation: Prevention Methods. (2024).
  • GenScript. Analytical Services: HPLC and Mass Spectrometry for Peptide Validation.
  • Mire-Sluis, A., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International.
  • ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024).
  • Phcoker. How Long Do Peptides Last at Room Temperature?
  • Peptides.com. Peptide Stability: How Long Do Peptides Last?
  • Omizzur. Peptide Lyophilization Protocol.
  • Paradigm Peptides. How Long Do Lyophilized Peptides Last? Shelf Life Explained. (2024).
  • CD Formulation. Protein & Peptide Lyophilization Formulation Development.
  • Biovera. HPLC Analysis Methods for Peptide Characterization. (2024).
  • Peptide Sciences. Peptide Storage & Stability: A Definitive Guide.
  • Al Musaimi, O., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 13(9), 238.
  • Mire-Sluis, A., et al. (2011). Stability Considerations for Biopharmaceuticals, Part 1. BioProcess International.
  • ResearchGate. D-tyrosine confers an additional anti-melanogenic effect to short... (2020).
  • Oh, E.S., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific Reports, 10(1), 262.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Fmoc-O-ethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not merely procedural formalities; they are integral to the integrity of our research and the safety of our communities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Fmoc-O-ethyl-D-tyrosine, a common Fmoc-protected amino acid derivative. Our approach is grounded in established safety principles, ensuring that every step is logical, justifiable, and prioritizes safety.

Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. This compound is a derivative of the naturally occurring amino acid tyrosine.[1][2] While specific hazard data for this exact compound is not always readily available, we can infer its likely properties from Safety Data Sheets (SDS) for structurally similar Fmoc-protected amino acids, such as Fmoc-glycine and Fmoc-L-tyrosine.

Generally, these compounds are not classified as hazardous substances according to GHS or OSHA standards.[3][4][5][6] However, it is a standard laboratory practice to treat all non-characterized chemical compounds with a degree of caution.

Key Considerations:

  • Acute Toxicity: No acute toxicity information is available for many of these specific research compounds.[7]

  • Skin and Eye Contact: May cause skin and eye irritation upon contact.[8]

  • Inhalation: Inhalation of dust may be harmful and cause respiratory tract irritation.[3][8]

  • Ingestion: Health injuries are not expected under normal use, but ingestion should always be avoided.[8]

  • Hazardous Decomposition: When heated to decomposition, it may emit hazardous products like oxides of carbon (CO, CO2) and nitrogen (NOx).[3][7]

The following table summarizes the general hazard profile based on related compounds.

Hazard CategoryGHS ClassificationPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)No data available / Not classifiedP261: Avoid breathing dust. P264: Wash hands thoroughly after handling.
Skin Corrosion/IrritationNot classifiedP302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/IrritationNot classifiedP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
CarcinogenicityNot classifiedNo components are listed as carcinogens by IARC, NTP, or OSHA.[5][6]

Disclaimer: This information is based on representative data for similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound and follow the guidance of your institution's Environmental Health and Safety (EHS) department.

Pre-Disposal: Waste Segregation and Minimization

Effective waste management begins long before the final disposal step. The overriding principle is that no laboratory activity should start without a clear plan for the disposal of all potential waste streams.[9]

Waste Minimization:

  • Purchase and use only the amount of this compound required for your experiments.

  • Avoid preparing large stock solutions that may expire before use.

Waste Segregation: Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.[10]

  • Solid Waste: Unused or expired this compound powder.

  • Contaminated Labware (Solid): Items such as weighing boats, contaminated gloves, pipette tips, and paper towels.

  • Liquid Waste (Aqueous/Organic): Solutions containing this compound. Note that chlorinated and non-chlorinated solvents must always be kept separate.[11]

The following workflow illustrates the decision-making process for proper segregation.

WasteSegregation cluster_generation Waste Generation Point cluster_characterization Characterize Waste Form cluster_solid_type Determine Solid Waste Type cluster_liquid_type Determine Liquid Waste Type cluster_disposal Segregated Waste Containers Waste This compound Waste Generated IsSolid Is the waste solid? Waste->IsSolid IsContaminated Is it contaminated labware (gloves, tips, etc.)? IsSolid->IsContaminated Yes IsAqueous Is the solvent aqueous? IsSolid->IsAqueous No SolidChemical Solid Non-Hazardous Chemical Waste IsContaminated->SolidChemical No (Pure/Expired Reagent) ContaminatedSolid Contaminated Solid Waste (Dry Lab Waste) IsContaminated->ContaminatedSolid Yes AqueousWaste Aqueous Waste (Non-Hazardous) IsAqueous->AqueousWaste Yes OrganicWaste Organic Solvent Waste (Halogenated or Non-Halogenated) IsAqueous->OrganicWaste No

Sources

A Guide to Personal Protective Equipment for Handling Fmoc-O-ethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Fmoc-O-ethyl-D-tyrosine. As a senior application scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a clear, logical framework for risk assessment and the selection of appropriate Personal Protective Equipment (PPE).

This compound is a derivative of the amino acid tyrosine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS)[1][2]. While specific toxicological data for this compound is not extensively detailed, the precautionary principle dictates that it should be handled with the same care as other potentially hazardous chemical reagents. Safety Data Sheets (SDS) for structurally similar compounds, such as Fmoc-Tyr(tBu)-OH, indicate that while not classified as a hazardous substance, it may cause skin, eye, and respiratory irritation upon contact[3][4]. Therefore, a comprehensive PPE strategy is paramount.

Core Principles of Chemical Safety

Before detailing specific PPE recommendations, it is crucial to understand the foundational principles of laboratory safety. The hierarchy of controls prioritizes engineering and administrative controls over PPE. This means that whenever possible, you should:

  • Eliminate or Substitute: Use a less hazardous chemical if possible.

  • Engineering Controls: Handle the compound in a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Establish safe work practices, provide thorough training, and ensure proper labeling and storage of chemicals.

PPE should be considered the last line of defense, used in conjunction with these other control measures.

Recommended Personal Protective Equipment

The selection of PPE depends on the specific laboratory operation being performed. The following table summarizes the recommended PPE for handling this compound in various contexts.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles. Goggles are recommended when there is a higher risk of splashing.[5][6]
Face Face shield (in addition to safety glasses or goggles)To be used when there is a significant risk of splashing, such as when handling bulk quantities or during vigorous mixing.[5][6]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. For prolonged contact or when handling solvents like DMF, consider double-gloving or using thicker gloves.[5][6][7]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[5][6]
Respiratory NIOSH-approved respirator (e.g., N95 dust mask)Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[3][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is essential for the safe handling of this compound:

  • Pre-Operational Check: Before starting work, verify that all necessary PPE is available and in good condition. Ensure you are familiar with the location and operation of safety equipment such as safety showers and eyewash stations.

  • Handling the Compound:

    • Wear all required PPE as detailed in the table above.

    • When weighing or transferring the solid material, do so in a chemical fume hood or a designated containment area to avoid the generation of dust.

    • Use appropriate tools (e.g., spatulas) to handle the compound and avoid direct contact.

  • In Solution (e.g., during Solid-Phase Peptide Synthesis):

    • When dissolving this compound in solvents such as N,N-dimethylformamide (DMF), always work within a fume hood.

    • Be mindful of the hazards associated with all other chemicals in your procedure, such as piperidine for Fmoc deprotection, and select PPE that offers protection against all components of the mixture.

  • Post-Handling and Cleanup:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.

    • Decontaminate any surfaces that may have come into contact with the chemical.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

    • Use an appropriate absorbent material to contain and clean up the spill.

    • Dispose of the waste in a designated hazardous waste container.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Selection_Workflow cluster_start Start: Assess Operation cluster_scale Scale of Operation cluster_location Location of Work cluster_ppe Required PPE start Handling this compound weighing Weighing small quantities (<1g) start->weighing bulk Handling bulk quantities (>1g) or vigorous mixing start->bulk solution Working with solutions (e.g., SPPS) start->solution fume_hood Inside a certified chemical fume hood weighing->fume_hood benchtop On an open benchtop weighing->benchtop bulk->fume_hood enhanced_ppe Enhanced PPE: - Goggles - Face shield - Chemical-resistant gloves - Lab coat bulk->enhanced_ppe solution->fume_hood min_ppe Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat fume_hood->min_ppe resp_ppe Full PPE: - Goggles - Face shield - Chemical-resistant gloves - Lab coat - NIOSH-approved respirator benchtop->resp_ppe

Caption: PPE selection workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated gloves, and absorbent materials from spills, should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and other reagents from peptide synthesis should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of chemical waste down the drain.

  • Disposal Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Ensure that the waste is properly characterized and labeled before being collected by your institution's environmental health and safety department.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Tyr(tBu)-OH.
  • BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine.
  • Sigma-Aldrich. (2025). Safety Data Sheet: L-Tyrosine.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • BenchChem. (n.d.). A Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr-OH.
  • CDH Fine Chemical. (n.d.). FMOC-L-TYROSINE CAS No 92954-90-0 Material Safety Data Sheet.
  • Spectrum Chemical Mfg. Corp. (2016). Safety Data Sheet: FMOC-O-TERT-BUTYL-L-TYROSINE.
  • Fisher Scientific. (2011). Safety Data Sheet: N-Fmoc-O-tert-butyl-L-tyrosine.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids.
  • AFNS Safety, University of Alberta. (n.d.). Personal Protective Equipment (PPE).
  • Research Laboratory & Safety Services, University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Fields, G. B. (2025). Methods for Removing the Fmoc Group. ResearchGate.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Al-Horani, R. A., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 7985.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.